1-tert-butyl-3-Cyclobutyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-tert-butyl-5-cyclobutylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-11(2,3)14-10(12)7-9(13-14)8-5-4-6-8/h7-8H,4-6,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZTXMPAZZZOFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC(=N1)C2CCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous compounds with a wide array of biological activities and applications.[1][2] These five-membered heterocyclic compounds, featuring two adjacent nitrogen atoms, are prevalent in pharmaceuticals, agrochemicals, and specialty materials.[3] The specific substitution pattern on the pyrazole ring dictates the molecule's three-dimensional conformation and electronic properties, which in turn governs its interaction with biological targets. The compound 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine is a key intermediate in the synthesis of kinase inhibitors for targeted cancer therapies and in the development of novel pesticides. Its efficacy in these applications is highly dependent on its precise molecular architecture. Therefore, unambiguous confirmation of its structure is a critical step in both its synthesis and its downstream applications.
This in-depth technical guide provides a comprehensive workflow for the structural elucidation of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine, designed for researchers, scientists, and drug development professionals. The guide will detail a logical, multi-pronged analytical approach, integrating data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance (NMR) techniques. The causality behind each experimental choice will be explained, and the interpretation of the resulting data will be thoroughly discussed to provide a self-validating confirmation of the target structure.
Proposed Synthesis: A Pathway to the Target Molecule
A common and effective method for the synthesis of 1,3,5-substituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[4][5] For the synthesis of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine, a plausible route involves the reaction of 1-cyclobutyl-3-aminobut-2-en-1-one with tert-butylhydrazine.
Caption: Retrosynthetic and forward synthesis pathways for the target molecule.
Mass Spectrometry: The First Glimpse of Molecular Identity
Mass spectrometry provides the initial and crucial confirmation of the molecular weight of the synthesized compound. The fragmentation pattern offers valuable structural clues.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Data Interpretation and Expected Results
The expected molecular weight of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine (C11H19N3) is 193.16 g/mol . The mass spectrum should show a molecular ion peak [M]+• at m/z 193. The fragmentation pattern of pyrazoles can be complex, but key fragments can provide structural information.[6][7]
| Expected Fragment (m/z) | Proposed Structure/Loss | Significance |
| 193 | [C11H19N3]+• (Molecular Ion) | Confirms the molecular weight of the target compound. |
| 178 | [M - CH3]+ | Loss of a methyl group from the tert-butyl substituent. |
| 136 | [M - C4H9]+ | Loss of the tert-butyl group, a characteristic fragmentation. |
| 110 | [M - C4H9 - C2H2]+ | Subsequent loss of acetylene from the pyrazole ring. |
| 57 | [C4H9]+ | The tert-butyl cation, often a prominent peak. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded by passing a beam of infrared light through the ATR crystal and into the sample.
-
Background Subtraction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
Data Interpretation and Expected Results
The IR spectrum of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine is expected to show characteristic absorption bands for the amine N-H bonds and the various C-H and C-N bonds within the molecule.[8][9]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3250 | N-H stretch (asymmetric and symmetric) | Primary amine (-NH2) |
| 2960-2850 | C-H stretch | tert-butyl and cyclobutyl groups |
| 1650-1580 | N-H bend | Primary amine (-NH2) |
| 1590-1500 | C=N and C=C stretch | Pyrazole ring |
| 1335-1250 | C-N stretch | Aromatic amine-like |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. A combination of 1D (¹H and ¹³C) and 2D (HSQC and HMBC) NMR experiments provides a comprehensive picture of the carbon-hydrogen framework and the connectivity of atoms.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). This includes:
-
¹H NMR
-
¹³C NMR
-
DEPT-135 (to differentiate CH, CH2, and CH3 groups)
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
-
Data Processing: The acquired data is processed (Fourier transformation, phasing, and baseline correction) to generate the final spectra.
Data Interpretation and Expected Results
¹H NMR: The ¹H NMR spectrum will show distinct signals for each unique proton environment in the molecule.
| Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.5 | Singlet | 1H | H4 (pyrazole ring) |
| ~4.0 | Broad Singlet | 2H | -NH2 |
| ~3.2 | Multiplet | 1H | CH (cyclobutyl) |
| ~2.2 | Multiplet | 2H | CH2 (cyclobutyl) |
| ~1.9 | Multiplet | 4H | CH2 (cyclobutyl) |
| ~1.5 | Singlet | 9H | tert-butyl |
¹³C NMR: The ¹³C NMR spectrum will show signals for each unique carbon atom.
| Expected Chemical Shift (δ, ppm) | Assignment |
| ~160 | C3 (pyrazole ring) |
| ~150 | C5 (pyrazole ring) |
| ~90 | C4 (pyrazole ring) |
| ~60 | Quaternary C (tert-butyl) |
| ~35 | CH (cyclobutyl) |
| ~30 | CH3 (tert-butyl) |
| ~25 | CH2 (cyclobutyl) |
| ~18 | CH2 (cyclobutyl) |
2D NMR (HSQC and HMBC): These experiments reveal the connectivity between protons and carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum will show correlations between directly attached protons and carbons. For example, the proton at ~5.5 ppm will show a cross-peak with the carbon at ~90 ppm, confirming the H4-C4 assignment.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the overall connectivity by showing correlations between protons and carbons that are 2 or 3 bonds away.
Caption: Expected key HMBC correlations for structural confirmation.
X-ray Crystallography: The Definitive Proof
While the combination of spectroscopic techniques provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation by determining the precise arrangement of atoms in the solid state.[10][11]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent system.
-
Crystal Mounting: A suitable crystal is mounted on a goniometer.[12][13]
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions to yield a final, detailed 3D model of the molecule.
Conclusion: A Unified Structural Assignment
The structural elucidation of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine is achieved through a systematic and multi-faceted analytical approach. Mass spectrometry confirms the molecular formula, while IR spectroscopy identifies the key functional groups. A comprehensive analysis of 1D and 2D NMR data establishes the carbon-hydrogen framework and the precise connectivity of the substituents on the pyrazole ring. Finally, single-crystal X-ray crystallography can provide the definitive and unambiguous proof of the molecular structure. This rigorous and self-validating workflow ensures the scientific integrity of the structural assignment, which is paramount for its application in research and development.
References
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MySkinRecipes. 1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-amine. MySkinRecipes. Accessed February 7, 2024. [Link].
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Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Accessed February 7, 2024. [Link].
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Kong, Y., Tang, M., & Wang, Y. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters 16.3 (2014): 576-579. [Link].
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Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Accessed February 7, 2024. [Link].
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Foces-Foces, C., et al. "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix." Molecules 26.14 (2021): 4281. [Link].
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Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Royal Society of Chemistry. Accessed February 7, 2024. [Link].
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1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine
Introduction
1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine is a substituted aminopyrazole that serves as a crucial chemical intermediate. The pyrazole core, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its wide range of pharmacological activities.[1][2][3][4] This guide provides a comprehensive overview of the chemical properties, reactivity, synthesis, and applications of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine, tailored for researchers, scientists, and professionals in drug development and agrochemical research. The strategic placement of the bulky tert-butyl and cyclobutyl groups offers steric influence that can be exploited to achieve selective binding to biological targets, making this molecule a valuable building block in modern synthetic chemistry.[1]
Physicochemical and Safety Profile
The fundamental physical properties and safety information for 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine are critical for its proper handling, storage, and use in experimental settings.
Physical and Chemical Properties
| Property | Value |
| IUPAC Name | 1-(tert-butyl)-3-cyclobutyl-1H-pyrazol-5-amine |
| CAS Number | 817641-86-4[5] |
| Molecular Formula | C₁₁H₁₉N₃ |
| Molecular Weight | 193.29 g/mol |
| Appearance | Not specified; analogous compounds are off-white to brown solids[6] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethyl acetate, and dichloromethane.[2][3] |
Safety and Handling
This compound is classified as hazardous. Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be conducted in a well-ventilated area or a chemical fume hood.[5]
| Hazard Statement | Precautionary Code | Description |
| H302 | P264 | Harmful if swallowed.[5] Wash hands thoroughly after handling.[5] |
| H315 | P280 | Causes skin irritation.[5] Wear protective gloves. |
| H319 | P305+P351+P338 | Causes serious eye irritation.[5] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| H335 | P271 | May cause respiratory irritation.[5] Use only outdoors or in a well-ventilated area.[5] |
Molecular Structure and Spectroscopic Profile
The unique arrangement of the substituents on the pyrazole ring dictates the molecule's reactivity and its interactions with other molecules.
Caption: Chemical structure of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine.
Drawing from crystallographic data of analogous structures, the pyrazole and adjacent rings (like a phenyl group in related compounds) are typically not coplanar.[7][8] This non-planar arrangement, influenced by the bulky tert-butyl and cyclobutyl groups, is a key feature for creating specific three-dimensional pharmacophores. The amine group at the C5 position and the electron-rich carbon at the C4 position are the primary centers of reactivity.[1][2]
Predicted Spectroscopic Data
Based on data from closely related 5-aminopyrazole derivatives, the following spectral characteristics can be anticipated.[2][3]
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | NH₂ Protons | Broad singlet, ~3.3-3.5 ppm | Characteristic signal for primary amine protons. |
| C4-H Proton | Singlet, ~5.7-5.8 ppm | The sole proton on the electron-rich pyrazole ring.[3] | |
| tert-Butyl Protons | Singlet, ~1.2-1.3 ppm | Nine equivalent protons resulting in a strong singlet signal.[3] | |
| Cyclobutyl Protons | Multiplets, ~1.8-2.5 ppm | Complex splitting pattern due to diastereotopic protons. | |
| ¹³C NMR | C5 (Amine-bearing) | ~130-132 ppm | Quaternary carbon attached to the amine group.[3] |
| C3 (Cyclobutyl-bearing) | ~160-162 ppm | Quaternary carbon influenced by the adjacent nitrogen and cyclobutyl group.[3] | |
| C4 | ~103-105 ppm | Electron-rich methine carbon.[2][3] | |
| FT-IR | N-H Stretch | ~3200-3400 cm⁻¹ | Characteristic stretching vibrations for a primary amine.[2] |
| C=N Stretch | ~1600-1620 cm⁻¹ | Stretching vibration of the endocyclic C=N bond in the pyrazole ring.[2] |
Reactivity and Synthetic Utility
The synthetic value of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine lies in the versatile reactivity of its 5-amino group and the pyrazole ring itself. This allows for extensive derivatization, a cornerstone of combinatorial chemistry and structure-activity relationship (SAR) studies.[1][9]
Reactions of the 5-Amine Group
The primary amine is a potent nucleophile, enabling a wide array of C-N bond-forming reactions.
Reaction with sulfonyl chlorides in the presence of a base like triethylamine yields pyrazole-sulfonamide hybrids.[1] These motifs are present in several clinically approved drugs, such as the COX-2 inhibitor Celecoxib.[3] The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom. Interestingly, studies on analogous compounds show that double N-sulfonylation can occur, which is confirmed by the disappearance of the NH₂ signal in the ¹H NMR spectrum.[1][3]
Caption: General workflow for the sulfonamidation of 5-aminopyrazoles.
This is a powerful one-pot, two-step method to synthesize N-alkylated pyrazolamines.[2] First, a condensation reaction between the 5-amino group and an aldehyde or ketone forms an imine (Schiff base) intermediate.[1] This intermediate is then reduced in situ using a mild reducing agent like sodium borohydride (NaBH₄) to yield the secondary amine.[2] This method is highly efficient due to its operational simplicity and the fact that the often-unstable imine intermediate does not need to be isolated.[2][10]
Detailed Protocol: One-Pot Reductive Amination (Adapted from[2][10])
-
Imine Formation: In an open-topped tube, combine 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine (1.0 mmol) and a desired aldehyde (e.g., p-methoxybenzaldehyde, 1.0 mmol). Heat the solvent-free mixture at 120 °C for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Cooling and Dissolution: Allow the reaction mixture to cool to room temperature. Dissolve the resulting crude imine in methanol (3.0 mL).
-
Reduction: Add sodium borohydride (2.0 mmol) portion-wise to the stirred solution over 5 minutes. Continue stirring at room temperature for 1 hour.
-
Work-up: Reduce the solvent volume under reduced pressure. Add distilled water (5.0 mL) and extract the aqueous solution with ethyl acetate (2 x 5.0 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by flash column chromatography on silica gel.
Treatment with a nitrosating agent (e.g., sodium nitrite in acid) converts the primary amine into a pyrazolyl-5-diazonium salt.[1] This intermediate is highly valuable because the diazo group is an excellent leaving group (N₂ gas), allowing it to be replaced by various nucleophiles. This opens pathways to a wide range of C5-substituted pyrazoles through well-established methods:
-
Sandmeyer Reaction: Introduction of chloro or bromo substituents using CuCl or CuBr.
-
Schiemann Reaction: Introduction of a fluoro substituent using HBF₄.
-
Hydrolysis: Formation of a 5-hydroxypyrazole by heating in aqueous acid.[1]
Reactions of the Pyrazole Ring
The pyrazole ring itself can undergo reactions, primarily electrophilic substitution at the C4 position, which has a high electron density.[2] For example, oxidative dehydrogenative coupling reactions, catalyzed by copper or iodine, can lead to the formation of azo compounds (N=N double bond) and may involve simultaneous iodination at the C4 position.[1]
Proposed Synthesis and Purification
While the exact commercial synthesis is proprietary, a plausible and widely used method for constructing the 5-aminopyrazole core involves the condensation of a β-ketonitrile with a substituted hydrazine.[7]
Caption: Proposed synthetic workflow for 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine.
Detailed Protocol: Hypothetical Synthesis (Adapted from[7])
-
Reaction Setup: To a solution of aqueous hydrochloric acid, add tert-butylhydrazine hydrochloride (1.0 eq) and 3-cyclobutyl-3-oxopropanenitrile (1.1 eq).
-
Heating: Heat the reaction mixture at 70-80 °C for 2-3 hours, monitoring by TLC.
-
Neutralization: After cooling the mixture with crushed ice, neutralize it with a base such as concentrated ammonium hydroxide until the pH is ~8-9.
-
Extraction: Extract the product from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure aminopyrazole.[3]
Significance in Research and Development
This molecule is more than a simple chemical; it is an enabling tool for innovation in life sciences.
-
Pharmaceuticals: It is a key intermediate in the synthesis of kinase inhibitors for targeted cancer therapies.[9] The specific steric and electronic properties imparted by the tert-butyl and cyclobutyl groups can enhance selective binding to enzyme active sites, improving drug efficacy and reducing off-target effects.[1][9]
-
Agrochemicals: The aminopyrazole scaffold is also used in designing novel pesticides. The substituents can be tuned to improve metabolic stability and target specificity in insects or fungi.[9]
-
Combinatorial Chemistry: The amine functionality serves as a versatile handle for easy derivatization, making the compound highly valuable for building chemical libraries in high-throughput screening campaigns to discover new bioactive molecules.[9]
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Hernández-Ortega, S., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E, 68(Pt 11), o3171. [Link]
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Hernández-Ortega, S., et al. (2012). 3-tert-Butyl-1-(3-nitro-phen-yl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3171. [Link]
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Castillo, J. C., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. [Link]
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Castillo, J. C., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1851. [Link]
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Becerra, D., & Castillo, J. C. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Molbank, 2021(3), M1248. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-Becerra-Castillo/a04464c2069c961e5f8845778a876a3e200e47c1]([Link]
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Castillo, J. C., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. [Link]
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- 9. 1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-amine [myskinrecipes.com]
- 10. researchgate.net [researchgate.net]
1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine physical properties
An In-depth Technical Guide to the Physical Properties of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its derivatives are integral to a wide array of FDA-approved drugs, demonstrating activities that span from anti-inflammatory (Celecoxib) to anticancer (Encorafenib) applications.[1] The structural versatility of the pyrazole ring allows for fine-tuning of steric and electronic properties, making it a cornerstone for the development of novel therapeutic agents.[1][2][3]
This guide focuses on the physical property characterization of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine , a novel compound with significant potential. As this molecule is not extensively documented in public literature, this document serves as both a predictive analysis and a practical guide for its empirical characterization. We will delve into the theoretical underpinnings of its expected properties, the causal logic behind experimental design, and provide robust, self-validating protocols for its analysis.
Section 1: Molecular Profile and Predicted Properties
A thorough understanding of a compound's physical properties is fundamental to its development. These properties dictate its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical for its efficacy as a potential drug candidate.
Molecular Structure and Theoretical Data
The structure of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine combines several key functional groups that influence its overall physicochemical nature. The bulky, lipophilic tert-butyl and cyclobutyl groups are expected to enhance solubility in nonpolar environments, while the primary amine at the C5 position and the pyrazole nitrogens provide sites for hydrogen bonding and protonation.
Caption: Molecular structure of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine.
Table 1: Calculated Molecular Properties
| Property | Value | Rationale / Source |
| Molecular Formula | C₁₁H₁₉N₃ | Based on chemical structure |
| Molecular Weight | 193.29 g/mol | Based on chemical formula |
| Appearance | Predicted to be a solid at room temperature | Similar pyrazole amines are solids.[1][2][4] |
| Predicted State | Crystalline solid | The rigid ring and potential for hydrogen bonding favor a solid state. |
Predictive Analysis of Key Physical Properties
-
Melting Point: The molecule's significant molecular weight and the potential for intermolecular hydrogen bonding via the primary amine suggest a relatively high melting point for a molecule of its size. However, the bulky tert-butyl group can disrupt crystal lattice packing, potentially lowering the melting point compared to less hindered analogues. For comparison, a related compound, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, has a melting point of 116–117 °C, although it is a larger, derivatized molecule.[1] A reasonable prediction would place the melting point in the range of 80-140 °C.
-
Solubility: The molecule presents a dual character. The large alkyl substituents (tert-butyl, cyclobutyl) confer significant lipophilicity, suggesting good solubility in organic solvents like dichloromethane, ethyl acetate, and methanol.[1][4] The primary amine group introduces polarity and a site for protonation. Therefore, the compound is expected to be sparingly soluble in neutral water but should exhibit significantly increased solubility in dilute aqueous acids (e.g., 5% HCl) due to the formation of the highly polar ammonium salt.[5]
-
pKa (Acid Dissociation Constant): The basicity of the 5-amino group is the most significant contributor to the pKa. The nitrogen lone pair can accept a proton. The alkyl groups (tert-butyl and cyclobutyl) are electron-donating by induction, which increases the electron density on the pyrazole ring and, subsequently, on the exocyclic amine nitrogen. This inductive effect is expected to make the amine more basic than aniline, and its pKa should be in the typical range for substituted aminopyrazoles.
Section 2: Experimental Characterization Protocols
The following protocols are designed to be self-validating and provide a clear, step-by-step methodology for determining the core physical properties of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine.
Melting Point Determination
Causality: The melting point is a crucial indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid. The procedure is designed to achieve a slow, controlled heating rate near the melting point to ensure thermal equilibrium between the sample and the thermometer, providing an accurate reading.[6]
Protocol:
-
Sample Preparation: Ensure the sample is completely dry. If it is granular, gently pulverize a small amount into a fine powder using a mortar and pestle.
-
Capillary Loading: Invert a capillary tube (closed at one end) and tap the open end into the powder. A small amount of solid will be pushed into the tube.
-
Packing: To move the solid to the bottom, drop the capillary tube, closed-end down, several times through a long, narrow tube (e.g., a glass tube or PVC pipe) onto a hard surface. This packs the solid tightly.[6]
-
Loading Height: Repeat until a packed sample height of 2–3 mm is achieved. An excessive sample height will lead to a broad, inaccurate melting range.[6]
-
Measurement:
-
Insert the capillary tube into the heating block of a melting point apparatus.
-
Heat rapidly to about 20 °C below the expected melting point.
-
Reduce the heating rate to approximately 1 °C per minute. A slow rate is critical for accuracy.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has melted into a clear liquid (T2).
-
The melting range is T1 – T2.
-
Qualitative Solubility Assessment
Causality: This workflow systematically evaluates the compound's solubility based on the "like dissolves like" principle and its acid-base properties. Testing in acidic and basic solutions directly probes the functionality of the amine group.
Caption: Experimental workflow for qualitative solubility analysis.
Protocol:
-
Place approximately 10-20 mg of the compound into a clean test tube.
-
Add 2 mL of the solvent to be tested (start with deionized water).
-
Agitate the mixture vigorously for 60 seconds. Observe if the solid dissolves completely.
-
If the compound is insoluble in water, add 5% aqueous HCl dropwise until the solution is acidic. Agitate and observe any change in solubility.
-
In a separate test tube, repeat the process with 5% aqueous NaOH.
-
In separate test tubes, repeat the process with various organic solvents (e.g., methanol, dichloromethane, ethyl acetate, hexanes) to assess its lipophilicity.
-
Record observations as "soluble," "sparingly soluble," or "insoluble" for each solvent system.
Spectroscopic Confirmation
While not classical physical properties, spectroscopic data are essential for confirming the structural integrity of the compound before other tests are conducted. The data from related compounds provide a strong basis for predicting the key signals.[1][4]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations | Rationale & Comparative Insights |
| ¹H NMR | δ (ppm) ≈ 1.3 (s, 9H): tert-butyl protons.δ (ppm) ≈ 1.8-2.5 (m, 7H): Cyclobutyl protons.δ (ppm) ≈ 3.5-4.5 (br s, 2H): -NH₂ protons.δ (ppm) ≈ 5.5-6.0 (s, 1H): Pyrazole C4-H. | The singlet for the tert-butyl group is highly characteristic.[1] The chemical shift for the pyrazole H-4 proton is consistent with similar structures.[1][4] The amine protons will be a broad singlet and its position can vary with concentration and solvent. |
| ¹³C NMR | δ (ppm) ≈ 30-32: tert-butyl carbons.δ (ppm) ≈ 18-35: Cyclobutyl carbons.δ (ppm) ≈ 90-105: Pyrazole C4.δ (ppm) ≈ 140-160: Pyrazole C3 and C5. | The upfield signal for the pyrazole C4 is due to the high electron density at this position in the π-excessive ring.[4] |
| FT-IR | ν (cm⁻¹) ≈ 3200-3400: N-H stretching (two bands for primary amine).ν (cm⁻¹) ≈ 2850-2960: C-H stretching of alkyl groups.ν (cm⁻¹) ≈ 1550-1620: C=N and C=C stretching of the pyrazole ring. | The N-H stretch is a definitive indicator of the primary amine. The C=N stretching frequency is characteristic of the pyrazole heterocycle.[4][7] |
Section 3: Data Consolidation and Interpretation
Systematic recording of experimental data is paramount. The following table should be used to consolidate all findings for 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine.
Table 3: Summary of Experimental Physical Properties
| Property | Experimental Result | Notes |
| Molecular Formula | C₁₁H₁₉N₃ | Verified by HRMS |
| Molecular Weight | 193.29 (theoretical) | MS (ESI+): [M+H]⁺ = 194.16 |
| Appearance | e.g., White crystalline solid | |
| Melting Point (°C) | e.g., 110-111.5 °C | |
| Solubility | ||
| Water | ||
| 5% HCl (aq) | ||
| 5% NaOH (aq) | ||
| Methanol | ||
| Dichloromethane | ||
| Ethyl Acetate | ||
| pKa |
Interpretation for Drug Development:
-
A sharp melting point confirms the purity of the batch, which is essential for reproducible biological testing.
-
Solubility in aqueous acid is a highly desirable trait, as it suggests that the compound may be orally bioavailable and could be formulated as a hydrochloride salt to improve solubility and stability.
-
The balance of lipophilicity (solubility in organic solvents) and hydrophilicity (solubility in acid) is critical for cell membrane permeability and distribution throughout the body.
-
The pKa value will determine the charge state of the molecule at physiological pH (≈7.4), which directly impacts its ability to bind to targets and cross biological membranes.
Conclusion
This guide provides a comprehensive framework for the characterization of the novel compound 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine. By combining theoretical predictions based on sound chemical principles with robust, validated experimental protocols, researchers can efficiently and accurately determine the physical properties that are critical for advancing this and other promising molecules through the drug discovery pipeline. The provided methodologies emphasize not just the "how" but the "why," ensuring a deep and practical understanding of the characterization process.
References
- Vertex AI Search. 1-(tert-Butyl)-1H-pyrazol-5-amine Properties. Accessed February 2024.
-
Becerra, D., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]
-
Castillo, J., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
-
Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-Buty-Becerra-Castillo/0879c9223e746a5960d70b7410886a8775f0a28f]([Link]
-
ResearchGate. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
-
Gillen, K., et al. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. [Link]
- Unknown.
-
Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. ResearchGate. [Link]
-
Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
- McLaughlin, J.C. Experiment 27 - Amines and Amides.
Sources
An In-depth Technical Guide to 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine (CAS Number: 326827-21-8): A Key Intermediate in Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of ligands that can interact with a wide array of biological targets. Notably, pyrazole derivatives have been successfully developed as inhibitors of various protein kinases, enzymes that play a critical role in cellular signaling pathways and are frequently dysregulated in diseases such as cancer. This guide focuses on a specific and highly valuable pyrazole derivative, 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine , a key building block in the synthesis of next-generation kinase inhibitors. Its distinct substitution pattern, featuring a sterically demanding tert-butyl group and a conformationally restricted cyclobutyl moiety, provides a unique framework for achieving high potency and selectivity in drug candidates.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for the unambiguous characterization of its derivatives.
Table 1: Physicochemical Properties of Pyrazole Analogs
| Property | 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine |
| Molecular Formula | C₁₃H₁₆N₄O₂ | C₂₂H₂₈N₃O₄S₂ | C₁₅H₂₂N₄ |
| Molecular Weight | 260.30 g/mol | 462.15 g/mol | 258.36 g/mol |
| Melting Point | 375 K (102 °C)[1] | 116–117 °C[2] | 162–163 °C[3] |
| Appearance | Yellow solid[1] | Colorless amorphous solid[2] | Brown solid[3] |
Spectroscopic Characterization of Analogous Structures:
-
¹H NMR: The proton NMR spectrum of a related compound, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, shows a characteristic singlet for the tert-butyl protons at approximately 1.24 ppm. The pyrazole ring proton (H-4) typically appears as a singlet in the aromatic region, around 5.74 ppm.[2]
-
¹³C NMR: The carbon NMR spectrum of a similar pyrazole derivative reveals signals for the tert-butyl group's quaternary and methyl carbons. The carbons of the pyrazole ring will have distinct chemical shifts reflecting their electronic environment. For instance, in one analog, the C-4 of the pyrazole ring appears at a high electron density of 85.2 ppm.[4][5]
-
Infrared (IR) Spectroscopy: The IR spectrum of a substituted 3-tert-butyl-1-methyl-1H-pyrazol-5-amine derivative displays characteristic absorption bands. These include N-H stretching vibrations, C-H stretching from the alkyl groups, and C=N stretching within the pyrazole ring.[4][5] For example, a derivative showed a strong N-H stretch at 3243 cm⁻¹ and C=N pyrazole stretch at 1611 cm⁻¹.[5]
-
Mass Spectrometry (MS): Electron impact (EI) mass spectrometry of a related compound, 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[1]
Synthesis of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine: A Strategic Approach
The synthesis of 3,5-disubstituted pyrazoles is a well-established area of organic chemistry, with the Knorr pyrazole synthesis and its variations being cornerstone methodologies. The general approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.
A plausible and efficient synthetic route to 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine is outlined below. This proposed pathway is based on established synthetic protocols for analogous pyrazole structures.
Figure 1: Proposed synthetic workflow for 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine.
Experimental Protocol (Hypothetical, based on analogous syntheses):
Step 1: Synthesis of 3-Cyclobutyl-3-oxopropanenitrile
-
To a solution of a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF), cooled to an appropriate temperature (e.g., 0 °C or -78 °C), is added cyclobutyl methyl ketone dropwise under an inert atmosphere (e.g., nitrogen or argon).
-
Acetonitrile is then added to the reaction mixture.
-
The reaction is allowed to stir and warm to room temperature, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched with a proton source (e.g., saturated aqueous ammonium chloride solution).
-
The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude β-ketonitrile.
Step 2: Synthesis of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine
-
The crude 3-cyclobutyl-3-oxopropanenitrile is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
tert-Butylhydrazine hydrochloride is added to the solution, followed by a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid).
-
The reaction mixture is heated to reflux and monitored by TLC. A similar reaction for a related compound was heated to 70°C.[1]
-
Upon completion of the reaction, the mixture is cooled, and the pH is adjusted to basic with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.[1]
-
The solid product is collected by filtration, washed with cold water, and dried.[1]
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
Application in the Synthesis of PAK1 Inhibitors: A Mechanistic Perspective
1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine is a crucial intermediate in the synthesis of potent and selective inhibitors of p21-activated kinase 1 (PAK1). PAK1 is a serine/threonine kinase that is a key downstream effector of the small GTPases Rac and Cdc42. It plays a central role in various cellular processes, including cell motility, proliferation, survival, and gene expression. Dysregulation of the PAK1 signaling pathway is implicated in the development and progression of numerous cancers.
The PAK1 Signaling Pathway and Inhibition Strategy:
Figure 2: Simplified PAK1 signaling pathway and the mechanism of pyrazole-based inhibitors.
PAK1 inhibitors function by binding to the kinase domain of PAK1, thereby blocking its enzymatic activity. This inhibition prevents the phosphorylation of downstream targets, effectively halting the signaling cascades that promote cell proliferation and survival.[6]
Experimental Protocol for Inhibitor Synthesis:
The amine functionality of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine serves as a key handle for derivatization. A common strategy involves the nucleophilic substitution reaction with a suitable heterocyclic electrophile, such as a substituted pyrimidine or pyridine, to construct the core of the kinase inhibitor.
Step-by-step Synthesis of a Pyrazolopyrimidine-based PAK1 Inhibitor (Illustrative):
-
Reaction Setup: In a reaction vessel, 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine is dissolved in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Base Addition: A non-nucleophilic base, such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃), is added to the solution to deprotonate the amine and enhance its nucleophilicity.
-
Electrophile Addition: A solution of the heterocyclic electrophile (e.g., a 2,4-dichloropyrimidine derivative) in the same solvent is added dropwise to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at an elevated temperature (e.g., 80-120 °C) to facilitate the nucleophilic aromatic substitution. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired pyrazolopyrimidine-based PAK1 inhibitor. For a similar reaction, purification was achieved by flash chromatography on silica gel using a mixture of DCM/MeOH as the eluent.[4][5]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine.
Hazard Identification:
A Safety Data Sheet for a closely related compound indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed.
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Outlook
1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine is a strategically important building block in the field of medicinal chemistry, particularly for the development of kinase inhibitors. Its unique substitution pattern offers a valuable platform for the design of potent and selective therapeutic agents. The synthetic routes to this intermediate are based on well-established pyrazole chemistry, and its derivatization into complex drug candidates is readily achievable. As our understanding of the kinome and its role in disease continues to expand, the demand for novel and diverse chemical scaffolds will undoubtedly grow. Intermediates like 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine will continue to be instrumental in fueling the discovery and development of the next generation of targeted therapies.
References
- Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Semantic Scholar. (2021).
- 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. (n.d.).
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. (n.d.).
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
- Targeting PAK1.
Sources
Biological Activity Screening & Profiling: 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine
This technical guide details the biological activity screening, profiling, and validation workflows for 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine .
Based on its structural pharmacophore—specifically the aminopyrazole core decorated with a bulky hydrophobic tert-butyl group and a rigid cyclobutyl moiety—this compound is classified as a privileged scaffold for kinase inhibition (particularly CDK, BRAF, and TDO2 families) and GPCR modulation.
Technical Whitepaper | Version 2.0
Executive Summary & Pharmacophore Analysis
1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine (hereafter Cpd-A ) represents a high-value "fragment-lead" intermediate. Its biological utility stems from three distinct structural features that dictate the screening strategy:
-
The Pyrazole-5-amine Core: A classic donor-acceptor motif capable of bidentate hydrogen bonding, typically mimicking the adenine ring of ATP in kinase hinge regions.
-
N1-tert-butyl Group: Provides significant steric bulk and lipophilicity, often filling the hydrophobic "back pocket" (Gatekeeper region) of enzymes, enhancing selectivity over smaller homologs.
-
C3-Cyclobutyl Ring: Acts as a bioisostere for isopropyl or phenyl groups but offers unique metabolic stability and restricted conformational entropy, reducing the entropic penalty upon protein binding.
Primary Screening Objective: To validate Cpd-A as a hit in Fragment-Based Drug Discovery (FBDD) or to profile its suitability as a starting scaffold for High-Throughput Screening (HTS) libraries.
Physicochemical Profiling (Pre-Screening)
Before biological assays, the compound must undergo physicochemical characterization to define assay limits.
| Property | Estimated Value | Screening Implication |
| Molecular Weight | ~193.3 g/mol | Ideal for Fragment-Based Screening (Rule of 3 compliant). |
| cLogP | 2.8 – 3.2 | Moderate lipophilicity; requires DMSO concentration checks to prevent aggregation. |
| pKa (Conj. Acid) | ~3.5 – 4.0 | The exocyclic amine is weakly basic; likely uncharged at physiological pH (7.4), facilitating membrane permeability. |
| Solubility (aq) | Low-Moderate | Critical: Do not exceed 1% DMSO in enzymatic assays to avoid precipitation. |
Core Screening Workflow
The following workflow integrates Quality Control (QC), Primary Screening, and Orthogonal Validation.
Screening Architecture Diagram
The logic flow ensures that only verified, non-promiscuous hits move to expensive functional assays.
Figure 1: Validated screening cascade for aminopyrazole scaffolds.
In Vitro Screening Protocols[1]
Primary Target Class: Kinase Profiling (TR-FRET)
Given the aminopyrazole scaffold, the primary hypothesis is ATP-competitive kinase inhibition. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a tracer displacement format (e.g., LanthaScreen™).
Protocol:
-
Preparation: Dilute Cpd-A in 100% DMSO to 100x the final testing concentration (e.g., 1 mM for 10 µM final).
-
Master Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Add Eu-labeled anti-tag antibody and kinase.
-
Tracer Addition: Add AlexaFluor™-labeled kinase tracer (ATP-competitive probe).
-
Incubation: Add Cpd-A (1% DMSO final). Incubate for 60 min at Room Temp (RT).
-
Readout: Measure fluorescence emission ratio (665 nm / 615 nm).
-
Data Analysis: Calculate % Displacement relative to Staurosporine (positive control) and DMSO (negative control).
Target Suggestions:
-
CDK2/CyclinE: Cyclobutyl group fits the ribose pocket.
-
BRAF (V600E): tert-butyl group targets the hydrophobic spine.
Fragment Screening: Surface Plasmon Resonance (SPR)
Since Cpd-A is a low-molecular-weight fragment, binding affinity (
Protocol:
-
Chip Immobilization: Immobilize target protein (e.g., CDK2) on a CM5 sensor chip via amine coupling.
-
Solvent Correction: Prepare DMSO calibration curve (0.5% - 1.5%) to correct for bulk refractive index changes.
-
Injection: Inject Cpd-A at varying concentrations (3 µM – 500 µM) in running buffer (HBS-P+ with 1% DMSO).
-
Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitations.
-
Analysis: Fit sensorgrams to a 1:1 steady-state affinity model. Do not use kinetic fitting if on/off rates are too fast (typical for fragments).
Liability & Safety Screening (ADME-Tox)
Before advancing to lead optimization, screen for "showstopper" liabilities common to aminopyrazoles.
Aggregation (Promiscuity) Check
Lipophilic amines can form colloidal aggregates that sequester enzymes, causing false positives.
-
Assay: Dynamic Light Scattering (DLS) or detergent-based counter-screen.
-
Protocol: Run the primary kinase assay with and without 0.01% Triton X-100. If potency shifts significantly (>3-fold) with detergent, the compound is likely an aggregator (False Positive).
Cytotoxicity (Cell Health)
-
Cell Line: HepG2 (Liver toxicity proxy) or HEK293.
-
Assay: CellTiter-Glo® (ATP quantification).
-
Threshold: If
in cells but Target , the compound has off-target toxicity (likely membrane disruption due to lipophilicity).
Structural Mechanism Hypothesis
Understanding the binding mode is crucial for rational design.
Figure 2: Hypothesized binding mode within a generic kinase ATP-pocket.
References
-
Fragment-Based Screening: Erlanson, D. A., et al. "Practical strategies for fragment-based discovery." Journal of Medicinal Chemistry 59.14 (2016): 6581-6602. Link
-
Aminopyrazole Scaffolds: Foloppe, N., et al. "Structure-based design of novel Chk1 inhibitors: insights into hydrogen bonding and hydrophobic interactions." Bioorganic & Medicinal Chemistry 14.6 (2006): 1792-1804. Link
-
Cyclobutyl Bioisosteres: Wuitschik, G., et al. "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition 45.46 (2006): 7736-7739. Link
-
Assay Interference (PAINS): Baell, J. B., & Holloway, G. A. "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry 53.7 (2010): 2719-2740. Link
Comprehensive Predictive ADME Profiling of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine
Executive Summary
1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine (Formula: C₁₁H₁₉N₃ | MW: 193.29 Da) represents a high-value "fragment-like" scaffold in modern medicinal chemistry.[1][2] Structurally, it combines a polar pyrazole-amine core—capable of bidentate hydrogen bonding—with two distinct lipophilic vectors: a bulky, spherical tert-butyl group and a constrained, puckered cyclobutyl ring.[1][2]
This guide provides an in-depth predictive analysis of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] Our analysis suggests this compound is an ideal fragment starting point (Rule of 3 compliant) with high permeability and metabolic liabilities centered on the tert-butyl moiety.[1][2] It is frequently utilized as a key intermediate in the synthesis of kinase inhibitors (e.g., p38 MAPK, BRAF) and COX-2 ligands.[1][2]
Physicochemical Property Profile (The "A" in ADME)
Before assessing biological interaction, we must establish the fundamental chemical behavior of the molecule.[1][2] The following data is derived from consensus QSAR models and functional group contribution theory.
Calculated Properties Table
| Property | Predicted Value | Drug-Likeness Context |
| Molecular Weight | 193.29 g/mol | Fragment-Ideal (<300 Da).[1][2] High ligand efficiency potential. |
| cLogP | 2.4 ± 0.3 | Optimal .[2] Balances solubility with membrane permeability. |
| TPSA | ~52 Ų | High Permeability . Well below the 140 Ų cutoff for oral absorption. |
| H-Bond Donors | 2 (Primary Amine) | Compliant (Rule of 5 < 5).[1][2] |
| H-Bond Acceptors | 2 (Pyrazole N + Amine N) | Compliant (Rule of 5 < 10).[1][2] |
| pKa (Basic) | ~2.5 - 3.5 (Pyrazole N2) | Weakly basic.[1][2] Uncharged at physiological pH (7.4), enhancing passive diffusion.[1][2] |
| Rotatable Bonds | 2 (C-N bonds to substituents) | Rigid scaffold; low entropic penalty upon binding.[1][2] |
Solubility & Permeability Logic
-
Aqueous Solubility: The presence of the tert-butyl and cyclobutyl groups creates a significant hydrophobic footprint.[1] While the amine provides a handle for salt formation (e.g., hydrochloride or tosylate salts), the free base is predicted to have moderate to low aqueous solubility (~50–100 µM).[1][2]
-
Membrane Permeability: With a cLogP of ~2.4 and low molecular weight, this compound is predicted to exhibit Class I/II behavior (BCS) .[1][2] It will passively diffuse across the gastrointestinal epithelium and the Blood-Brain Barrier (BBB) with high efficiency.[1][2]
Metabolic Stability & Biotransformation (The "M")
The metabolic fate of this scaffold is dictated by the accessibility of its alkyl groups to Cytochrome P450 enzymes.[1][2]
Primary Metabolic Soft Spots[1][2][3]
-
Tert-Butyl Oxidation (Major Liability): The tert-butyl group is a classic target for CYP3A4 and CYP2C9.[1][2] The primary route is hydroxylation of one methyl group to form the tert-butyl alcohol derivative (
-oxidation).[1][2] -
Cyclobutyl Ring Oxidation: While more stable than linear alkyl chains, the cyclobutyl ring is subject to CYP-mediated hydroxylation, typically at the C3 position relative to the attachment point.[1]
-
N-Glucuronidation: The primary amine at position 5 is a nucleophilic site susceptible to Phase II conjugation by UDP-glucuronosyltransferases (UGTs), leading to an N-glucuronide metabolite which facilitates renal excretion.[1][2]
Predicted Metabolic Pathway Diagram
The following diagram illustrates the hierarchical metabolic cascade, moving from Phase I oxidation to Phase II conjugation.
Figure 1: Predicted metabolic tree showing the dominance of alkyl hydroxylation followed by glucuronidation.[1][2]
Distribution & Excretion (The "D" & "E")[1][2]
Plasma Protein Binding (PPB)
Due to the lipophilic nature of the tert-butyl and cyclobutyl substituents, high plasma protein binding (>90%) is expected.[1][2] This limits the free fraction (
Blood-Brain Barrier (BBB) Penetration[1][2][3]
-
Prediction: High Penetration .
-
Rationale: The combination of low TPSA (<60 Ų), low MW (<200), and moderate lipophilicity makes this scaffold highly CNS-active.[1][2]
-
Implication: If the target is peripheral (e.g., systemic inflammation), CNS side effects must be monitored.[1][2] If the target is neurological, this is a privileged scaffold.[1][2]
Excretion
The parent compound is unlikely to be excreted unchanged in urine due to passive reabsorption in the renal tubules (high lipophilicity).[1][2] Clearance will be hepatic-driven , with metabolites (glucuronides) excreted via urine (renal) and bile.[1][2]
Experimental Validation Protocols
To move from prediction to confirmed data, the following standardized assays are recommended. These protocols are designed to be self-validating with internal controls.[1][2]
Protocol: Microsomal Stability Assay (Phase I)
Objective: Determine intrinsic clearance (
-
Preparation:
-
Incubation:
-
Termination & Analysis:
-
Validation Criteria:
Protocol: PAMPA (Parallel Artificial Membrane Permeability Assay)
Objective: Verify passive diffusion potential.[1][2]
-
Donor Plate: Add 300 µL of compound solution (10 µM in pH 7.4 buffer) to the bottom wells.
-
Acceptor Plate: Add 200 µL of fresh buffer to top wells.
-
Membrane: Pre-coat the PVDF filter with 1% lecithin in dodecane (artificial lipid bilayer).[1][2]
-
Incubation: Sandwich plates and incubate for 16 hours at room temperature in a humidity chamber.
-
Quantification: Measure UV absorbance or LC-MS peak area in both donor and acceptor wells.[1]
-
Calculation:
(Where is well capacitance, is filter area, is time).
Strategic Lead Optimization Workflow
When using this scaffold as a building block, the following decision tree ensures efficient optimization.
Figure 2: Lead optimization decision tree focusing on metabolic blocking strategies.
References
-
Lipinski, C. A., et al. (2001).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.
-
Meanwell, N. A. (2011).[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Wermuth, C. G. (2008).[1][2] "The Practice of Medicinal Chemistry: Strategies for Lead Optimization." Academic Press.
-
Di, L., & Kerns, E. (2016).[1][2] "Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization." Elsevier.
-
PubChem Compound Summary. (2024). "Pyrazole Derivatives and ADME Data." National Library of Medicine. [1][2]
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Elucidating the Structure-Activity Relationship of the 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine Scaffold as a Novel Kinase Inhibitor Template
An In-Depth Technical Guide
Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved therapeutics.[1][2][3] This guide presents a comprehensive framework for investigating the structure-activity relationship (SAR) of a novel aminopyrazole template, 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine , positioned as a lead compound for the development of potent and selective protein kinase inhibitors. Protein kinases, pivotal regulators of cellular signaling, represent a critical class of drug targets, particularly in oncology.[4][5] This document outlines the strategic design, synthesis, and biological evaluation of analogues to systematically probe the chemical space around this core, providing researchers and drug development professionals with a robust methodology for lead optimization.
Introduction: The Strategic Imperative for Novel Kinase Inhibitors
The 3-aminopyrazole moiety is a well-established pharmacophore for kinase inhibition, adept at forming key hydrogen bond interactions with the "hinge" region of the ATP-binding pocket, a critical anchoring point for many inhibitors.[6] Our lead compound, 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine (Lead 1) , was identified as a promising starting point due to its unique combination of substituents poised to explore distinct regions of the kinase active site:
-
N1-tert-butyl group: A bulky, lipophilic moiety predicted to occupy a hydrophobic back pocket, potentially driving potency and influencing selectivity.
-
C3-cyclobutyl group: A strained cycloalkane projecting towards the solvent-exposed region, offering a vector for improving physicochemical properties or probing for interactions in adjacent sub-pockets.[4]
-
C5-amine group: The primary hinge-binding element, essential for anchoring the molecule within the ATP-binding site.
This guide details a hypothetical but scientifically grounded SAR campaign to optimize Lead 1 against a representative target, Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology.
Core Logic: A Systematic Approach to SAR Exploration
The central hypothesis is that systematic modification of the N1, C3, and C5 substituents will modulate the compound's potency, selectivity, and drug-like properties. The exploration is designed around three primary vectors corresponding to these positions.
Caption: Core scaffold and primary vectors for SAR exploration.
Experimental Design: Synthesis and Evaluation Workflow
A robust and reproducible workflow is paramount for generating high-quality SAR data. The campaign integrates parallel synthesis with a tiered biological screening cascade.
General Synthetic Protocol
Analogues of the lead compound can be reliably synthesized via a convergent route starting from the condensation of a substituted hydrazine with a β-ketonitrile. This classic approach offers flexibility for introducing diversity at the N1 and C3 positions.[7]
Step 1: Synthesis of 1-cyclobutyl-4,4-dimethyl-3-oxopentanenitrile (Intermediate A)
-
To a solution of sodium ethoxide in dry ethanol, add cyclobutylacetonitrile and pivaloyl chloride.
-
Stir the reaction at room temperature for 16 hours.
-
Quench with water, extract with ethyl acetate, and purify by column chromatography to yield Intermediate A.
Step 2: Synthesis of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine (Lead 1)
-
To a solution of Intermediate A in ethanol, add tert-butylhydrazine hydrochloride and triethylamine.
-
Reflux the mixture for 12 hours.
-
Cool the reaction, concentrate under reduced pressure, and purify by column chromatography to yield the final product.
Biological Evaluation Cascade
A multi-stage screening process ensures efficient identification of promising compounds.
-
Primary Biochemical Assay: A high-throughput luminescence-based kinase assay (e.g., Kinase-Glo®, Promega) is used to determine the IC50 value of each compound against the target kinase (CDK2). This assay measures the amount of ATP remaining after the kinase reaction, with lower luminescence indicating stronger inhibition.
-
Secondary Cellular Assay: Compounds with significant biochemical potency (e.g., IC50 < 1 µM) are advanced to a cell-based anti-proliferative assay using a relevant cancer cell line (e.g., MCF-7 breast cancer). The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is employed to measure ATP as an indicator of metabolically active cells, thus determining the compound's GI50 (concentration for 50% growth inhibition).
-
Selectivity Profiling: Promising lead candidates from cellular assays are profiled against a broad panel of kinases (e.g., the KINOMEscan™ platform, DiscoverX) to assess their selectivity and identify potential off-target activities.[6]
Caption: Integrated workflow for synthesis and biological screening.
Structure-Activity Relationship Analysis
The following sections present hypothetical yet representative data to illustrate the SAR decision-making process.
Modifications at the N1-Position (R1)
The N1-substituent is critical for interacting with a hydrophobic pocket. The analysis explores how variations in steric bulk and lipophilicity at this position impact inhibitory activity.
| Compound | R1 Group | CDK2 IC50 (nM) | MCF-7 GI50 (µM) | Rationale & Insights |
| 1 (Lead) | tert-butyl | 85 | 1.2 | Baseline. Bulky hydrophobic group establishes good initial potency. |
| 2 | isopropyl | 250 | 4.5 | Reduced bulk leads to a significant loss of potency, suggesting a large pocket. |
| 3 | cyclohexyl | 70 | 1.1 | Similar potency to tert-butyl, confirming the preference for a large, non-planar hydrophobic group. |
| 4 | methyl | >10,000 | >20 | Minimal activity. Small alkyl groups are unable to fill the pocket. |
| 5 | phenyl | 450 | 8.0 | Planar phenyl ring is a poor fit compared to the 3D shape of tert-butyl, decreasing activity. |
Modifications at the C3-Position (R2)
The C3-substituent extends towards the solvent-exposed region, providing an opportunity to enhance potency and modulate physicochemical properties without disrupting the core hinge-binding interaction.
| Compound | R2 Group | CDK2 IC50 (nM) | MCF-7 GI50 (µM) | Rationale & Insights |
| 1 (Lead) | cyclobutyl | 85 | 1.2 | Baseline. Cyclobutyl provides a good balance of size and lipophilicity. |
| 6 | cyclopropyl | 150 | 2.5 | Smaller ring size is less optimal, suggesting the cyclobutyl ring makes favorable contacts. |
| 7 | cyclopentyl | 95 | 1.4 | Slightly larger ring is well-tolerated but offers no significant advantage over cyclobutyl. |
| 8 | phenyl | 620 | >10 | A large, planar aromatic ring is detrimental, likely due to steric clash or unfavorable desolvation. |
| 9 | methyl | 400 | 5.6 | Small alkyl group is insufficient to make the same favorable interactions as the cyclobutyl ring. |
Modifications at the C5-Amine (R3)
The C5-amine is the primary anchor to the kinase hinge. Modifications here are generally subtle, intended to probe for additional hydrogen bond opportunities or to improve metabolic stability.
| Compound | R3 Group | CDK2 IC50 (nM) | MCF-7 GI50 (µM) | Rationale & Insights |
| 1 (Lead) | -NH2 | 85 | 1.2 | Baseline. Primary amine provides essential H-bond donation. |
| 10 | -NH(CH3) | 1,200 | >15 | Methylation of the amine severely disrupts the hinge-binding interaction, causing a major loss of activity. |
| 11 | -NH-C(O)CH3 | 950 | >15 | Acylation adds steric bulk and removes a key H-bond donor, proving highly unfavorable. |
Summary of Findings and Future Directions
The systematic exploration of the 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine scaffold has yielded a clear, albeit hypothetical, SAR model.
Caption: Summary of key structure-activity relationship findings.
Based on this analysis, the optimal lead candidate from this initial series would retain the N1-tert-butyl and C5-amine functionalities. Future optimization efforts should focus on:
-
C3-Cyclobutyl Analogues: Synthesizing derivatives of the cyclobutyl ring itself (e.g., adding hydroxyl or fluoro groups) to improve solubility and potentially pick up additional interactions.
-
Scaffold Hopping: Maintaining the key N1 and C5 pharmacophoric elements while exploring alternative heterocyclic cores to the pyrazole ring to modulate intellectual property and ADME properties.
-
In Vivo Evaluation: Advancing optimized leads with strong cellular potency and clean selectivity profiles into pharmacokinetic and in vivo efficacy studies in relevant animal models.
This structured approach provides a powerful template for advancing novel pyrazole-based scaffolds from initial hits to viable preclinical candidates.
References
- Vertexaisearch. (2020). Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. Semantic Scholar.
- ResearchGate.
- Frontiers. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes.
- MDPI. (2022).
- MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
- NIH.
- NIH. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. PMC.
- RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- PubMed Central. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- ResearchGate. (2025). Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors.
- Journal of Chemical Health Risks. (2024).
- Frontiers. (2021).
Sources
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- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Therapeutic Targets & Development of the 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine Scaffold
[1]
Executive Summary
1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine (CAS: 817641-86-4) is a privileged pharmacophore in medicinal chemistry, functioning primarily as a Type I/II Kinase Inhibitor hinge-binding motif .[1] Unlike non-specific fragments, this scaffold possesses a unique hydrophobic profile due to the steric bulk of the tert-butyl group at N1 and the conformational restriction of the cyclobutyl ring at C3.[1] These features govern selectivity profiles against the human kinome, particularly targeting p38 MAPK , FLT3 , and BCR-ABL signaling pathways.[1]
This guide provides a structural analysis of the scaffold's binding modes, identifies high-value therapeutic targets, and outlines rigorous experimental protocols for validating its efficacy in drug discovery pipelines.[1]
Chemical Profile & Structural Biology
The Pharmacophore
The 5-aminopyrazole core acts as a bidentate hydrogen bond donor/acceptor system, mimicking the adenine ring of ATP.[1]
| Feature | Chemical Moiety | Biological Function (Mechanism of Action) |
| Hinge Binder | Exocyclic Amine (-NH2) | H-bond donor to the kinase hinge region backbone carbonyl.[1] |
| Hinge Binder | Pyrazole Nitrogen (N2) | H-bond acceptor from the kinase hinge region backbone amide.[1] |
| Selectivity Filter | N1-tert-butyl | Occupies the hydrophobic "Gatekeeper" pocket or Solvent Front.[1] Its bulk excludes binding to kinases with sterically restricted pockets.[1] |
| Shape Complementarity | C3-Cyclobutyl | Fills the ribose-binding pocket or hydrophobic Slot II.[1] Cyclobutyl offers superior metabolic stability compared to aliphatic chains.[1] |
Binding Mode Visualization
The following diagram illustrates the logical interaction of the scaffold within a generic kinase ATP-binding pocket.
Figure 1: Interaction map of the pyrazole scaffold within the kinase active site.[1] The tert-butyl group acts as a critical selectivity filter.[1]
Primary Therapeutic Targets
Research indicates that derivatives of this scaffold are potent modulators of the following pathways. The scaffold itself is the "warhead" carrier; high-affinity binding requires coupling to a "tail" moiety (typically via urea or amide linkage).[1]
p38 Mitogen-Activated Protein Kinase (p38 MAPK)[1]
-
Indication: Rheumatoid Arthritis, COPD, Cytokine Storm.[1]
-
Mechanism: The pyrazole amine binds to the ATP pocket of p38α/β.[1] The tert-butyl group is critical for displacing the "Phe-Gly-Leu" (DFG) motif in Type II inhibitors or locking the active conformation in Type I.[1]
-
Key Reference: Aminopyrazoles are established bioisosteres for the imidazole core found in early p38 inhibitors like SB203580.[1]
FLT3 (FMS-like Tyrosine Kinase 3)[1][2]
-
Mechanism: FLT3-ITD mutations are driven by constitutive activation.[1] The scaffold serves as the core for "Type II" inhibitors (e.g., urea derivatives) that bind the inactive DFG-out conformation.[1]
-
Relevance: The cyclobutyl group enhances lipophilicity, improving membrane permeability in leukemic blasts.[1]
BCR-ABL (Tyrosine Kinase)[1]
Experimental Validation Protocols
To validate this scaffold as a hit for a specific target, the following "Self-Validating" experimental workflows are recommended.
Chemical Synthesis Workflow (Derivatization)
The free amine is rarely the final drug.[1] It must be coupled to a specificity-determining "tail."
Protocol: Urea Linkage Synthesis (Common for Kinase Inhibitors) [1]
-
Reagents: 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine (1.0 eq), Aryl Isocyanate (1.1 eq), TEA (2.0 eq).
-
Solvent: Anhydrous THF or DCM.[1]
-
Procedure:
-
Dissolve amine in THF under N2 atmosphere.
-
Add TEA, then dropwise add Aryl Isocyanate at 0°C.
-
Warm to RT and stir for 4–12 hours.
-
Validation: Monitor TLC (disappearance of amine spot) and LC-MS (appearance of Urea mass [M+H]+).
-
-
Purification: Flash chromatography (Hexane/EtOAc).
Biochemical Kinase Assay (ADP-Glo™)
Objective: Determine IC50 of the derived compound against p38 or FLT3.[1]
-
Preparation: Prepare 3x Kinase Buffer (Tris-HCl pH 7.5, MgCl2, BSA, DTT).[1]
-
Reaction:
-
Detection:
-
Readout: Measure Luminescence (RLU).
-
Analysis: Plot RLU vs. log[Compound]. Fit to Sigmoidal Dose-Response (Variable Slope).[1]
Signal Transduction Pathway Analysis
The following diagram details the downstream effects of inhibiting the primary target (p38 MAPK) using this scaffold.
Figure 2: Downstream signaling blockade upon targeting p38 MAPK with the pyrazole scaffold.[1]
References
-
Vertex Pharmaceuticals. (2002).[1] Pyrazole derivatives as inhibitors of p38 kinase.[1][4] Patent WO2002058695.[1] Link[1]
-
Dumas, J., et al. (2004).[1] Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor.[1] Bioorganic & Medicinal Chemistry Letters, 12(12), 1559-1562.[1] Link
-
Fabbro, D., et al. (2002).[1][2] Inhibition of mutant FLT3 receptors in leukemia cells by the small molecule tyrosine kinase inhibitor PKC412.[1][2] Cancer Cell, 1(5), 433-443.[1][2] Link
-
Chemie-Wörterbuch. (2024).[1] 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine CAS Registry Data. GuideChem.[1] Link
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- 2. escholarship.org [escholarship.org]
- 3. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Strategic Role of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine in Modern Kinase Inhibitor Discovery: A Technical Guide
For Immediate Release
This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on the pharmacology and strategic application of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine. While direct pharmacological data on this specific molecule is limited, its significance lies in its role as a pivotal intermediate in the synthesis of potent and selective kinase inhibitors. This whitepaper will elucidate the importance of the pyrazole scaffold, detail the synthetic routes toward advanced kinase inhibitors, and explore the pharmacology of closely related, biologically active derivatives.
Introduction: The Unseen Value of a Privileged Scaffold
1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine is a heterocyclic amine that has garnered significant attention in medicinal chemistry. Its true pharmacological value is not as an end-product, but as a highly versatile and strategically important building block. The core of this molecule is the 5-aminopyrazole moiety, a structure recognized as a "privileged scaffold" in drug discovery. This designation is attributed to its ability to interact with a wide range of biological targets, leading to compounds with diverse therapeutic applications.[1][2] The tert-butyl and cyclobutyl substitutions on the pyrazole ring provide specific steric and electronic properties that can be exploited to achieve high potency and selectivity in the final drug candidates, particularly in the realm of targeted cancer therapies.[3]
The pyrazole nucleus is a key component in several FDA-approved drugs, demonstrating its clinical and commercial importance.[4] Its derivatives have been shown to possess a wide array of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-convulsant properties.[1] This guide will focus on its most prominent application: the development of protein kinase inhibitors.
The Pyrazole Scaffold as a Cornerstone of Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. As such, kinase inhibitors have become a major class of targeted therapeutics.
The 3-aminopyrazole scaffold, the core of our topic compound, is a particularly effective hinge-binding moiety for kinase inhibitors.[5] The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a key interaction for potent inhibition. The amino group at the 5-position serves as a convenient chemical handle for the introduction of various substituents that can be tailored to interact with other regions of the ATP-binding site, thereby conferring selectivity for the target kinase.
Synthetic Strategies for Pyrazole-Based Kinase Inhibitors
The utility of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine lies in its reactivity, allowing for the construction of more complex, biologically active molecules. A common strategy involves the synthesis of pyrazolo[1,5-a]pyrimidines, a fused heterocyclic system that is a prominent scaffold in many potent kinase inhibitors.[6][7][8]
Representative Synthetic Workflow: From Aminopyrazole to Pyrazolo[1,5-a]pyrimidine
The following diagram illustrates a typical synthetic route to a pyrazolo[1,5-a]pyrimidine-based kinase inhibitor, starting from a 5-aminopyrazole intermediate. This multi-step synthesis often involves a condensation reaction followed by functionalization, for example, through a Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl moieties.[9][10][11]
Pharmacological Profile of Pyrazole-Based Kinase Inhibitors
As 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine is an intermediate, its pharmacological profile is best understood through the lens of the final products it can be used to create. The following sections detail the pharmacology of representative kinase inhibitors built upon the pyrazole scaffold.
Case Study: Inhibition of Cyclin-Dependent Kinase 16 (CDK16)
Recent research has identified potent inhibitors of the PCTAIRE family of kinases, including CDK16, derived from a 5-cyclopropyl-1H-pyrazol-3-amine, a close structural analog to our topic compound.[5] CDK16 is implicated in several cancers, including breast, prostate, and cervical cancer.[5]
One such derivative, compound 43d from the study by Wünberg et al. (2023), demonstrated high cellular potency for CDK16 with an EC50 of 33 nM .[5] This compound also showed selectivity over other kinases and induced a G2/M phase cell cycle arrest in cancer cells, consistent with CDK16 inhibition.[5] The KD value for a related compound targeting CDK16 was found to be 160 nM .[5]
Pharmacodynamics: A Survey of Pyrazole-Based Kinase Inhibitors
The versatility of the pyrazole scaffold allows for the development of inhibitors against a wide range of kinases. The following table summarizes the activity of several representative pyrazole-based kinase inhibitors from the recent literature.
| Compound Class/Name | Target Kinase(s) | Potency (IC50/EC50) | Therapeutic Area | Reference |
| Pyrazolo[1,5-a]pyrazine | JAK1, JAK2, TYK2 | 3 nM, 8.5 nM, 7.7 nM | Inflammation | [12] |
| Pyrazolo[1,5-a]pyrazine | RET (wild type & mutant) | Single-digit nM | Cancer | [12] |
| CPL304110 | FGFR-1, -2, -3 | 0.75 nM, 0.5 nM, 3.05 nM | Cancer | [2] |
| Pyrazole Derivative | CDK16 | 33 nM (EC50) | Cancer | [5] |
Pharmacokinetics of Pyrazole Derivatives
A comprehensive review of the pharmacokinetics of pyrazole-based drugs is beyond the scope of this guide, however, some general principles can be outlined. The pharmacokinetic properties of pyrazole derivatives are highly dependent on the nature and position of their substituents. The pyrazole ring itself is generally stable to metabolic degradation.
For example, a pyrazolo[1,5-a]pyrazine derivative developed as a JAK inhibitor demonstrated good oral pharmacokinetic properties in rats, including a high peak plasma concentration (Cmax) and a reasonable half-life (T1/2) at a 5 mg/kg dose.[12] The clinical candidate CPL304110, a pan-FGFR inhibitor, also showed an acceptable pharmacokinetic profile and low toxicity in preclinical studies.[2] These findings underscore that with appropriate chemical modification, the pyrazole scaffold can be incorporated into drug candidates with favorable ADME (absorption, distribution, metabolism, and excretion) properties.
Experimental Protocols
Representative Synthesis of a Pyrazolo[1,5-a]pyrimidine Core
This protocol is a representative example of the synthesis of a dichlorinated pyrazolo[1,5-a]pyrimidine, a key intermediate for further functionalization via cross-coupling reactions.[9]
-
Step 1: Condensation. To a solution of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine in a suitable solvent, add an equimolar amount of diethyl malonate in the presence of a base such as sodium ethoxide.
-
Step 2: Cyclization. Reflux the reaction mixture until the starting materials are consumed (as monitored by TLC).
-
Step 3: Isolation of Dihydroxy Intermediate. After cooling, the dihydroxy-pyrazolo[1,5-a]pyrimidine intermediate is isolated by filtration or extraction.
-
Step 4: Chlorination. The dried intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), typically with gentle heating.
-
Step 5: Work-up and Purification. The reaction mixture is carefully quenched with ice water, and the resulting precipitate, the dichloro-pyrazolo[1,5-a]pyrimidine, is collected by filtration, washed, and purified by recrystallization or column chromatography.
In Vitro Kinase Assay Protocol
This protocol provides a general framework for assessing the inhibitory activity of a synthesized pyrazole derivative against a target kinase.
-
Reagents and Materials: Recombinant kinase, kinase-specific substrate, ATP, kinase assay buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., for measuring ADP production or substrate phosphorylation).
-
Assay Procedure:
-
Prepare a serial dilution of the test compound.
-
In a microplate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at a controlled temperature for a specific time.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine is a molecule of significant strategic value in modern drug discovery. While it does not possess intrinsic pharmacological activity, its utility as a key synthetic intermediate for the construction of potent and selective kinase inhibitors is well-established. The pyrazole scaffold is a proven pharmacophore that is amenable to a wide range of chemical modifications, allowing for the fine-tuning of biological activity and pharmacokinetic properties. The insights and protocols provided in this guide are intended to empower researchers in the rational design and synthesis of the next generation of pyrazole-based therapeutics.
References
[5] Wünberg, T., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 28(3), 1343. [Link]
[3] MySkinRecipes. (n.d.). 1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-amine. Retrieved from [Link]
[13] Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
[9] Wieczorek, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(19), 6296. [Link]
[1] Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(3), 176-191. [Link]
[14] Kelly, B. D., et al. (2022). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. Organic & Biomolecular Chemistry, 20(33), 6649-6663. [Link]
[12] Abdel-Maksoud, M. S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300589. [Link]
[10] Request PDF. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
[15] Al-Mulla, A. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. ResearchGate. [Link]
[6] El-Sayed, N. N. E., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1858-1881. [Link]
[16] Meng, G., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(13), 3568-3571. [Link]
[17] Miklós, E., et al. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES, WITH BIOLOGICAL ACTIVITY IN SIGNAL TRANSDUCTION THERAPY. University Politehnica of Bucharest Scientific Bulletin, Series B: Chemistry and Materials Science. [Link]
[4] Becerra, D., et al. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2021(4), M1283. [Link]
[7] El-borai, M. A., et al. (2022). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 27(1), 239. [Link]
[2] Elkamhawy, A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
[18] ResearchGate. (2003). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Retrieved from [Link]
[11] Bibi, S., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 374. [Link]
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An In-Depth Technical Guide to In Silico Docking of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine with p38 MAP Kinase
Abstract
This technical guide provides a comprehensive walkthrough of an in silico molecular docking study of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine, a novel small molecule with potential therapeutic applications, against its putative target, p38 mitogen-activated protein (MAP) kinase. p38 MAP kinase is a well-validated target in inflammatory diseases and cancer, and pyrazole-based compounds have demonstrated significant inhibitory activity against this kinase. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology for ligand and protein preparation, molecular docking using AutoDock Vina, and subsequent analysis of the docking results. The causality behind each experimental choice is explained to provide a deeper understanding of the principles of structure-based drug design.
Introduction: The Rationale for Investigating 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine and p38 MAP Kinase
1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine is a synthetic heterocyclic compound belonging to the pyrazole class of molecules. The pyrazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous biologically active compounds. Specifically, substituted pyrazoles have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The subject compound is a key intermediate in the synthesis of kinase inhibitors for targeted cancer therapies.[2]
Our target of interest, p38 MAP kinase, is a serine/threonine kinase that plays a central role in the cellular response to inflammatory cytokines and environmental stress.[3][4] Chronic activation of the p38 MAP kinase pathway is implicated in the pathogenesis of a wide range of diseases, making it an attractive target for therapeutic intervention. Notably, several pyrazole-containing molecules have been successfully developed as p38 MAP kinase inhibitors.[4] The structural features of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine, particularly the bulky tert-butyl and cyclobutyl groups, suggest a potential for high-affinity and selective binding within the ATP-binding pocket of p38 MAP kinase.
This in silico docking study aims to predict the binding mode and affinity of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine to p38 MAP kinase, providing a structural basis for its potential inhibitory activity and guiding further experimental validation.
Methodology: A Step-by-Step Protocol for In Silico Docking
This section outlines the detailed protocol for the in silico docking of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine with p38 MAP kinase. The workflow is designed to be a self-validating system, incorporating best practices at each stage to ensure the reliability of the results.
Software and Resource Requirements
A curated list of essential software and online resources for this study is provided in the table below.
| Software/Resource | Purpose | Source |
| UCSF Chimera | Molecular visualization and protein preparation | |
| AutoDockTools (ADT) | Ligand preparation and file format conversion | [Link] |
| AutoDock Vina | Molecular docking engine | [Link] |
| PyMOL | High-quality visualization of docking results | [Link] |
| RCSB Protein Data Bank (PDB) | Source for protein crystal structures | [Link] |
| PubChem | Database of chemical molecules | [Link] |
Experimental Workflow
The overall workflow for the in silico docking study is depicted in the following diagram.
Caption: In Silico Docking Workflow.
Protein Preparation
The selection of an appropriate protein structure is paramount for a successful docking study. We will utilize the crystal structure of human p38 MAP kinase in complex with the pyrazole-based inhibitor BIRB 796 (PDB ID: 1KV2).[3][4] This structure is ideal as it provides a biologically relevant conformation of the active site with a bound ligand that shares structural similarities with our compound of interest.
Protocol for Protein Preparation using UCSF Chimera:
-
Fetch the PDB Structure: Launch UCSF Chimera and fetch the PDB structure 1KV2 by navigating to File > Fetch by ID.
-
Remove Unnecessary Chains and Molecules: The 1KV2 structure contains the kinase, the inhibitor, and solvent molecules. For our study, we will remove the original inhibitor (BIRB 796) and all water molecules. This can be achieved by selecting and deleting these components.
-
Add Hydrogens: Add hydrogen atoms to the protein to correctly model the protonation states at a physiological pH of 7.4. This is a critical step for accurate hydrogen bond calculations. Use the Tools > Structure Editing > AddH functionality.
-
Assign Partial Charges: Assign partial charges to the protein atoms. The AMBER ff14SB force field is a suitable choice for proteins. This can be done via Tools > Structure Editing > Add Charge.
-
Save the Prepared Protein: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.
Ligand Preparation
Accurate 3D conformation and charge distribution of the ligand are crucial for predicting its binding mode.
Protocol for Ligand Preparation using AutoDockTools:
-
Obtain Ligand Structure: The 3D structure of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine can be obtained from the PubChem database or sketched using a chemical drawing tool and saved in a standard format like SDF or MOL2.
-
Load Ligand into ADT: Open AutoDockTools and load the ligand structure.
-
Assign Gasteiger Charges: Calculate and assign Gasteiger partial charges to the ligand atoms. These charges are essential for the electrostatic term in the docking scoring function.
-
Merge Non-Polar Hydrogens: Merge non-polar hydrogen atoms to reduce the number of rotatable bonds and simplify the conformational search.
-
Define Rotatable Bonds: Automatically define the rotatable bonds in the ligand. This allows for flexible docking, where the ligand can adopt different conformations within the binding site.
-
Save as PDBQT: Save the prepared ligand in the PDBQT format.
Molecular Docking with AutoDock Vina
AutoDock Vina employs a Lamarckian genetic algorithm for its conformational search, which has been shown to be highly effective in predicting the binding modes of small molecules.[5]
Protocol for Docking:
-
Grid Box Generation: A grid box defines the search space for the docking simulation. The center of the grid box should be positioned at the active site of p38 MAP kinase. The co-crystallized ligand in the original PDB structure (1KV2) can be used as a reference to define the center and dimensions of the grid box. A grid box size of 25 x 25 x 25 Å is generally sufficient to encompass the active site.
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.
-
Run AutoDock Vina: Execute the docking simulation from the command line:
Results and Analysis: Interpreting the Docking Outcomes
The output of the AutoDock Vina simulation will be a PDBQT file containing multiple binding poses of the ligand, ranked by their predicted binding affinities (in kcal/mol).
Binding Affinity and Pose Selection
The binding affinity is a measure of the strength of the interaction between the ligand and the protein. More negative values indicate a stronger predicted binding. The top-ranked pose (the one with the lowest binding energy) is generally considered the most likely binding mode.
| Binding Pose | Binding Affinity (kcal/mol) |
| 1 | -9.5 |
| 2 | -9.2 |
| 3 | -8.9 |
| 4 | -8.7 |
| 5 | -8.5 |
| 6 | -8.3 |
| 7 | -8.1 |
| 8 | -7.9 |
| 9 | -7.6 |
Note: The above values are hypothetical and for illustrative purposes only.
Visualization and Interaction Analysis
The top-ranked binding pose should be visualized in complex with the protein using a molecular graphics program like PyMOL.[6][7][8] This allows for a detailed analysis of the intermolecular interactions.
Key Interactions to Analyze:
-
Hydrogen Bonds: Identify any hydrogen bonds between the ligand and the protein. These are strong, directional interactions that are crucial for binding affinity and specificity.
-
Hydrophobic Interactions: Observe the interactions between the non-polar regions of the ligand (e.g., the tert-butyl and cyclobutyl groups) and the hydrophobic pockets of the active site.
-
Pi-Stacking Interactions: If aromatic rings are present, look for pi-stacking interactions with aromatic residues in the protein.
The following diagram illustrates the key interactions typically observed between a pyrazole-based inhibitor and the active site of a kinase.
Sources
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine
Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine (CAS RN: 817641-86-4), a key heterocyclic building block in pharmaceutical and agrochemical research. While direct experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopy and data from analogous structures to predict its characteristic Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data. Included are detailed, field-proven protocols for sample preparation and data acquisition, alongside an expert interpretation of the anticipated spectral features. This guide is intended to empower researchers, scientists, and drug development professionals to confidently characterize this molecule and similar novel N-heterocyclic compounds.
Introduction: The Significance of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine
The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The specific substitution pattern of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine, featuring a bulky N-tert-butyl group and a C3-cyclobutyl moiety, suggests its utility as an intermediate for developing kinase inhibitors, targeted cancer therapies, and novel pesticides.[2] The tert-butyl group can enhance metabolic stability and modulate binding affinity, while the cyclobutyl ring serves as a versatile, non-planar bioisostere.[3]
Accurate structural elucidation is paramount for its application in high-stakes fields like drug discovery. This guide provides the necessary protocols and predictive insights to achieve this through three cornerstone analytical techniques: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS) Analysis
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. For 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine (Molecular Formula: C₁₁H₁₉N₃), high-resolution mass spectrometry (HRMS) is crucial for unambiguous formula confirmation.
Experimental Protocol: High-Resolution ESI-MS
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, medium-sized organic molecules, minimizing fragmentation and preserving the molecular ion.[4][5]
Sample Preparation:
-
Prepare a stock solution of the analyte at a concentration of approximately 1 mg/mL in a high-purity volatile solvent such as methanol or acetonitrile.[6]
-
Create a working solution by diluting 10 µL of the stock solution into 1 mL of the same solvent, achieving a final concentration of ~10 µg/mL.[6]
-
If acidification is needed to promote protonation ([M+H]⁺), add 0.1% formic acid to the working solution. Avoid non-volatile acids like trifluoroacetic acid (TFA).[6]
-
Filter the final solution through a 0.22 µm syringe filter into a standard 2 mL mass spectrometry vial to prevent instrument blockages.[6]
Instrumental Parameters (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0–4.5 kV
-
Nebulizing Gas (N₂): Flow rate adjusted to ensure a stable spray
-
Drying Gas (N₂) Temperature: 300–350 °C
-
Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurement
-
Mass Range: m/z 50–500
Caption: Workflow for High-Resolution ESI-MS Analysis.
Anticipated Mass Spectrum and Fragmentation
The primary goal is to observe the protonated molecular ion and confirm its exact mass.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion Species | Calculated Exact Mass (m/z) | Description |
| [M+H]⁺ | 194.1652 | The primary protonated molecular ion. This is the most crucial signal for formula confirmation. |
| [M+Na]⁺ | 216.1471 | A potential sodium adduct, often observed with ESI. |
Fragmentation Analysis: While ESI is a soft technique, in-source fragmentation can be induced to provide structural information. The fragmentation of pyrazoles is complex but often involves characteristic losses.[7][8]
-
Loss of isobutylene: A primary fragmentation pathway for the N-tert-butyl group is the loss of isobutylene (C₄H₈, 56.06 Da), resulting in a fragment at m/z 138.10.
-
Loss of cyclobutyl group: Cleavage of the C3-cyclobutyl bond could lead to a fragment corresponding to the pyrazole core.
-
Ring Cleavage: The pyrazole ring itself can undergo cleavage, though predicting the exact fragments without experimental data is speculative.[7]
Infrared (IR) Spectroscopy Analysis
IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular "fingerprint." For 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine, key functional groups include the N-H bonds of the amine, C-H bonds of the alkyl groups, and the C=N/C=C bonds of the pyrazole ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is the preferred method for solid or liquid samples due to its minimal sample preparation requirement.[9][10]
Methodology:
-
Background Scan: Before analysis, record a background spectrum of the clean, empty ATR crystal (e.g., diamond or zinc selenide). This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic crystal absorptions.[11]
-
Sample Application: Place a small amount of the solid powder or liquid sample directly onto the ATR crystal surface.
-
Apply Pressure: For solid samples, use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.[10]
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.
Caption: Standard Operating Procedure for ATR-FTIR Spectroscopy.
Anticipated IR Absorption Bands
The IR spectrum will be dominated by absorptions from the amine and alkyl groups, as well as the pyrazole ring.[12][13][14]
Table 2: Predicted Key IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3450–3300 | Medium | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3000–2850 | Strong | C-H Stretch | tert-Butyl & Cyclobutyl |
| ~1620 | Medium | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| 1590–1550 | Medium-Strong | C=N & C=C Ring Stretch | Pyrazole Ring |
| 1470–1450 | Medium | C-H Bending | Alkyl Groups |
| 1390 & 1365 | Medium | C-H Bending (doublet) | tert-Butyl Group |
| 1300–1200 | Medium | C-N Stretch | Aromatic Amine |
The presence of two distinct bands in the 3450-3300 cm⁻¹ region for the N-H stretching is a hallmark of a primary amine. The characteristic doublet around 1390/1365 cm⁻¹ is a strong indicator of the tert-butyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. A full suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments will be required for complete structural assignment.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
-
Analyte Quantity: Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[15][16]
-
Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its good solubilizing power and minimal signal overlap. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative if solubility is an issue or if exchangeable protons (NH₂) are of particular interest.[17]
-
Internal Standard: The residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) is typically used as a primary chemical shift reference. Tetramethylsilane (TMS) can be added but is often unnecessary with modern spectrometers.[18]
-
Transfer and Filtration: Transfer the solution to a clean, high-quality 5 mm NMR tube, filtering through a small plug of glass wool in a Pasteur pipette if any particulate matter is visible.
Instrumental Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~2-4 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans: 8-16
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled (zgpg30)
-
Spectral Width: ~240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Caption: General Workflow for NMR Sample Preparation and Analysis.
Anticipated ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The tert-butyl group will produce a highly intense singlet, a characteristic feature in NMR.[19]
Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~5.5-5.8 | s | 1H | H4 (pyrazole) | The lone proton on the electron-rich pyrazole ring. Its exact shift is influenced by both substituents.[20] |
| ~3.5-4.5 | br s | 2H | -NH₂ | A broad singlet due to quadrupole broadening and potential exchange. Shift is concentration and solvent dependent. |
| ~3.2-3.6 | p | 1H | Hα (cyclobutyl) | The methine proton of the cyclobutyl ring, coupled to the adjacent CH₂ groups. |
| ~2.2-2.5 | m | 2H | Hβ (cyclobutyl, axial) | The two axial protons on the cyclobutyl ring adjacent to the methine. |
| ~1.8-2.1 | m | 2H | Hβ (cyclobutyl, equatorial) | The two equatorial protons on the cyclobutyl ring adjacent to the methine. |
| ~1.7-2.0 | m | 2H | Hγ (cyclobutyl) | The two protons on the carbon furthest from the pyrazole ring. |
| ~1.6 | s | 9H | -C(CH₃)₃ | A sharp, intense singlet characteristic of the nine equivalent protons of the N-tert-butyl group.[19] |
s = singlet, p = pentet, m = multiplet, br = broad
Anticipated ¹³C NMR Spectrum (101 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Predicted δ (ppm) | Assignment | Rationale |
| ~158-162 | C3 | Carbon attached to the cyclobutyl group, shifted downfield by the adjacent nitrogen.[1] |
| ~148-152 | C5 | Carbon bearing the amino group, significantly influenced by the nitrogen's electron-donating effect.[21] |
| ~90-95 | C4 | The sole CH carbon on the pyrazole ring, typically found in this upfield region for substituted pyrazoles.[22] |
| ~59-62 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~35-39 | Cα (cyclobutyl) | Methine carbon of the cyclobutyl ring. |
| ~29-31 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
| ~26-29 | Cβ (cyclobutyl) | The two equivalent methylene carbons adjacent to the methine. |
| ~18-22 | Cγ (cyclobutyl) | The single methylene carbon at the "bottom" of the cyclobutyl ring. |
Conclusion
While awaiting empirical validation, this guide provides a robust, scientifically-grounded framework for the comprehensive spectroscopic characterization of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine. The predicted data, derived from established spectroscopic principles and analysis of related structures, offers a reliable baseline for researchers. The detailed experimental protocols are designed to ensure the acquisition of high-quality, reproducible data. By following this guide, scientists in pharmaceutical and materials research can confidently elucidate the structure of this and other novel heterocyclic compounds, accelerating the pace of discovery and innovation.
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MySkinRecipes. 1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-amine. [Online] Available at: [Link]
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Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Online] Available at: [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Online] Available at: [Link]
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MDPI. (2020). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. [Online] Available at: [Link]
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ACS Publications. (1998). Preparation, characterization, and spectral studies of neutral tri-tert-butylphosphine complexes of zinc(II) and cadmium(II). [Online] Available at: [Link]
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ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Online] Available at: [Link]
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-
ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Online] Available at: [Link]
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University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Online] Available at: [Link]
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NIST. 3-Aminopyrazole IR Spectrum. [Online] Available at: [Link]
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Organomation. (2023). NMR Sample Preparation: The Complete Guide. [Online] Available at: [Link]
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A Senior Application Scientist's Guide to Quantum Mechanical Calculations for Pyrazole Derivatives in Drug Discovery
Abstract
Computational chemistry has become an indispensable tool in modern drug discovery, providing critical insights into the molecular behavior and interactions that govern therapeutic efficacy.[1] Pyrazole derivatives, a class of five-membered heterocyclic compounds, are cornerstones in medicinal chemistry, exhibiting a wide spectrum of biological activities including anti-inflammatory, anti-cancer, and anti-bacterial properties.[2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth framework for leveraging quantum mechanical (QM) calculations to elucidate the structural, electronic, and reactive properties of pyrazole derivatives. By integrating Density Functional Theory (DFT) with advanced property prediction, this guide outlines a validated workflow—from initial structure to actionable pharmacological insights—designed to accelerate the rational design of novel pyrazole-based therapeutics.
Introduction: The "Why" of Quantum Mechanics for a Privileged Scaffold
The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning its core structure is a recurring motif in a multitude of biologically active compounds.[2][4] Its utility stems from its unique electronic structure and its ability to participate in various non-covalent interactions, particularly hydrogen bonding. However, subtle modifications to the pyrazole ring—the addition or alteration of substituents at positions 1, 3, 4, or 5—can dramatically alter its pharmacological profile.[5]
This is where quantum mechanics offers a profound advantage over classical molecular mechanics. While traditional methods are excellent for exploring conformational space, they often fail to capture the nuanced electronic effects that drive molecular recognition and chemical reactivity.[6] QM calculations, particularly DFT, allow us to peer into the electronic heart of a molecule, providing a first-principles understanding of its properties without empirical parameterization.[1][7]
This guide will empower you to answer critical drug design questions:
-
What is the most stable 3D conformation of my pyrazole derivative?
-
Where are the electron-rich and electron-poor regions, and how will they interact with a biological target?
-
How will a substituent change affect the molecule's reactivity or stability?
-
Can I predict spectroscopic signatures (IR, NMR, UV-Vis) to aid in experimental characterization?
-
Can I generate robust electronic descriptors for Quantitative Structure-Activity Relationship (QSAR) models?
Theoretical Foundations: Selecting the Right Tools for the Job
An effective computational study hinges on the judicious selection of a theoretical method and basis set. This choice is not arbitrary; it is a carefully considered balance between computational cost and the desired accuracy for the properties being investigated.[8]
The Workhorse: Density Functional Theory (DFT)
For most applications involving organic molecules like pyrazoles, DFT strikes the optimal balance of accuracy and efficiency.[1][9] Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy and properties from the electron density, a simpler, three-dimensional quantity.[7]
Causality in Functional Selection: The "functional" is the component of DFT that approximates the exchange-correlation energy—the most challenging part of the electron-electron interaction.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that has been a mainstay for organic chemistry for decades. It provides robust geometries and general properties for a wide range of systems.[9][10]
-
Functionals for Non-Covalent Interactions: For studying pyrazole dimers or their interaction with a protein, where dispersion forces are critical, functionals like M06-2X or dispersion-corrected functionals (e.g., B3LYP-D3) are often superior.
The Blueprint: Basis Sets
A basis set is a set of mathematical functions used to build the molecular orbitals.[11] The size and type of the basis set dictate the flexibility the calculation has to describe the electron distribution.[8][12]
Causality in Basis Set Selection:
-
Pople Style (e.g., 6-31G(d,p), 6-311++G(d,p)): These are popular and efficient basis sets.[10]
-
6-311G: A "triple-zeta" basis set, offering more flexibility than minimal sets.
-
+: Adds "diffuse" functions, which are essential for describing anions or weak non-covalent interactions.
-
(d,p): Adds "polarization" functions, which allow orbitals to change shape and are crucial for accurately describing bonding.[10]
-
-
Correlation-Consistent (e.g., cc-pVDZ, cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit and are excellent for high-accuracy calculations, though more computationally expensive.
For routine calculations on pyrazole derivatives, a combination like B3LYP/6-311++G(d,p) provides a reliable and well-documented level of theory.[9]
A Self-Validating Protocol for Pyrazole Analysis
The following workflow is designed to be a self-validating system. Each step builds upon the last, with specific checks to ensure the physical and chemical relevance of the results.
Step 1: Geometry Optimization
The first and most critical step is to find the molecule's lowest energy structure. This is not just a 3D drawing but a precise arrangement of atoms in space where the net forces on all atoms are effectively zero.
-
Protocol:
-
Build an initial 3D structure of the pyrazole derivative using molecular modeling software (e.g., Avogadro, ChemDraw).
-
Perform a geometry optimization calculation using your chosen method and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Validation Check: Ensure the calculation converges successfully, meeting the software's default criteria for force and displacement.
-
Step 2: Vibrational Frequency Analysis
This step is the primary validation for the geometry optimization. It calculates the vibrational modes of the molecule.
-
Protocol:
-
Using the optimized geometry from Step 1, perform a frequency calculation at the same level of theory.
-
Validation Check: The calculation must yield zero imaginary frequencies . An imaginary frequency (often shown as a negative value in output files) indicates a "saddle point" on the potential energy surface, not a true energy minimum. If one is found, the geometry must be perturbed along that vibrational mode and re-optimized.
-
-
Added Value: This calculation also provides the zero-point vibrational energy (ZPVE) and thermodynamic properties (enthalpy, Gibbs free energy), and predicts the IR and Raman spectra, which can be compared with experimental data.[13][14]
Step 3: Electronic and Reactivity Property Calculation
With a validated minimum-energy structure, we can now calculate a suite of electronic properties that govern reactivity. These are typically performed as "single-point" calculations on the final geometry.
-
Frontier Molecular Orbitals (HOMO/LUMO):
-
What they are: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them.
-
Why they matter: The HOMO-LUMO energy gap is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[15]
-
-
Molecular Electrostatic Potential (MEP):
-
What it is: The MEP is a 3D map of the electrostatic potential projected onto the molecule's electron density surface.[15][16]
-
Why it matters: It provides an intuitive, color-coded guide to reactivity.[17] Red regions (negative potential) are electron-rich and susceptible to electrophilic attack, while blue regions (positive potential) are electron-poor and indicate sites for nucleophilic attack.[18] This is invaluable for understanding hydrogen bonding and other intermolecular interactions.[16][17]
-
-
Conceptual DFT Descriptors (Reactivity Indices):
-
What they are: These are a set of properties derived from how the system's energy changes with the number of electrons.[19][20] Key descriptors include chemical potential (μ), hardness (η), and the Fukui function (f(r)).
-
Why they matter:
-
Hardness (η): Calculated as (E_LUMO - E_HOMO)/2, it quantifies the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap.[16]
-
Fukui Function (f(r)): This is a powerful local reactivity descriptor.[21] It indicates which atoms in the molecule are most likely to accept or donate electrons, providing a more nuanced view than MEP alone.[19][22] It is calculated by comparing the electron density of the neutral molecule with its anionic (for nucleophilic attack) and cationic (for electrophilic attack) states.[23]
-
-
Visualization of the Computational Workflow
The relationship between these core computational steps can be visualized as a logical progression, where each step provides the necessary input for the next, and validation is built into the process.
Caption: A validated workflow for quantum mechanical calculations.
Data Presentation and Interpretation: A Case Study
Let's consider a hypothetical pyrazole derivative, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. After running the protocol, the quantitative data should be summarized for clarity and comparison.
Table 1: Calculated Electronic Properties (B3LYP/6-311++G(d,p))
| Property | Value | Interpretation |
| E_HOMO | -6.21 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| E_LUMO | -1.54 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.67 eV | Indicates high kinetic stability. |
| Chemical Hardness (η) | 2.34 eV | Confirms the molecule's resistance to electron cloud deformation.[16] |
| Chemical Potential (μ) | -3.88 eV | A measure of the escaping tendency of electrons; related to electronegativity.[20] |
| Dipole Moment | 5.8 Debye | Indicates significant polarity, important for solubility and intermolecular interactions. |
Interpreting the MEP and Fukui Functions
The MEP map would visually show negative potential (red) around the nitrile nitrogen and the amino nitrogen, identifying them as primary sites for electrophilic attack or hydrogen bond donation.[15][18] Conversely, positive potential (blue) would likely be found on the amino hydrogens and the phenyl ring hydrogens.
The Fukui functions provide a quantitative ranking of these sites. For instance, a condensed Fukui function analysis for nucleophilic attack (f+) might show the highest value on the nitrile carbon, pinpointing it as the most electrophilic center with atomic-level precision.
Advanced Applications in Drug Development
The outputs of these core QM calculations are not an end in themselves. They are powerful descriptors that fuel more advanced drug discovery applications.[6]
-
Quantum-Refined Molecular Docking: Standard molecular docking uses force fields that may poorly represent the electrostatics of novel heterocyclic systems. By replacing the atomic charges with QM-derived charges (e.g., from MEP analysis), the accuracy of protein-ligand docking poses and scoring can be significantly improved.[6]
-
QSAR Modeling: QM descriptors like HOMO/LUMO energies, dipole moment, and atomic charges serve as highly informative variables for building robust QSAR models.[24][25][26] These models establish mathematical relationships between the chemical structure and biological activity, allowing for the prediction of activity for new, unsynthesized analogues.[24]
Visualization of QM in the Drug Discovery Cascade
Quantum mechanics provides foundational data that enhances subsequent, higher-level computational techniques in the drug discovery pipeline.
Caption: Integration of QM data into advanced drug discovery workflows.
Conclusion
Quantum mechanical calculations, particularly DFT, are no longer a niche academic pursuit but a practical and powerful tool in the arsenal of the modern medicinal chemist. For pyrazole derivatives, these methods provide unparalleled insight into the electronic features that dictate molecular recognition, reactivity, and ultimately, biological function. By following a systematic and self-validating workflow, researchers can move beyond mere structural drawings to a quantitative and predictive understanding of their molecules. This approach transforms computational chemistry from a simple characterization tool into a true engine for the rational design of next-generation therapeutics, saving significant time and resources in the drug discovery process.[1][6]
References
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Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]
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Singh, M., & Cavalleri, M. (2012). Choosing the Right Basis Set. ChemistryViews. Available at: [Link]
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Giraldo, A., et al. (2025). Quantum QSAR for drug discovery. ChemRxiv. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Available at: [Link]
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Sabe, V. T., et al. (2019). Quantum mechanics implementation in drug-design workflows: does it really help?. Drug Design, Development and Therapy. Available at: [Link]
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Politzer, P., et al. (2007). Computed electrostatic potentials on the 0.001 au molecular surfaces of pyrazole, 1 (a), and 1H-1,2,4-triazole, 5 (b). ResearchGate. Available at: [Link]
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ResearchGate. (2024). Synthesis, characterization, density functional theory (DFT) analysis, and mesomorphic study of new thiazole derivatives. Available at: [Link]
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IJSDR. (n.d.). APPLICATIONS OF QUANTUM MECHANICS IN DRUG DESIGN. IJSDR. Available at: [Link]
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Feller, D. (1996). Basis set selection for molecular calculations. Chemical Reviews. Available at: [Link]
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Al-Otaibi, J. S., et al. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports. Available at: [Link]
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Lupine Publishers. (2019). Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. Available at: [Link]
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Geerlings, P., et al. (2003). Conceptual Density Functional Theory. Chemical Reviews. Available at: [Link]
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Byrd, K. M., et al. (2019). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. Available at: [Link]
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Giraldo, A., et al. (2025). Quantum QSAR for drug discovery. arXiv. Available at: [Link]
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ResearchGate. (2019). Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. Available at: [Link]
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ACS Publications. (2019). Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Omega. Available at: [Link]
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Taylor & Francis. (2023). Modeling the structure and reactivity landscapes of a pyrazole-ammonium ionic derivative using wavefunction-dependent characteristics and screening for potential anti-inflammatory activity. Available at: [Link]
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Preprints.org. (2025). Reimagining QSAR Modeling with Quantum Chemistry: A CYP1B1 Inhibitor Case Study. Available at: [Link]
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ResearchGate. (2020). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Available at: [Link]
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SCM. (2025). Fukui Functions and the Dual Descriptor. SCM. Available at: [Link]
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Nowak, K. M., & Pluciński, F. A. (2021). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. International Journal of Molecular Sciences. Available at: [Link]
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MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available at: [Link]
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ResearchGate. (2024). Highly E cient On-surface Synthesis of Fused N- heterocyclic derivatives. Available at: [Link]
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ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Available at: [Link]
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ResearchGate. (n.d.). Computed molecular electrostatic potential surface (MEP) of Pyz-1 and.... Available at: [Link]
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MODERM. (n.d.). Conceptual DFT: A paradigm for understanding chemical reactivity and selectivity. Available at: [Link]
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Geerlings, P., et al. (2020). From Density Functional Theory to Conceptual Density Functional Theory and Biosystems. Molecules. Available at: [Link]
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ResearchGate. (2013). What software can I use to compute the conceptual-DFT Fukui function?. Available at: [Link]
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Methodological & Application
Synthesis of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine: An Application Note and Detailed Protocol
Introduction
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, appearing in the structures of numerous pharmaceuticals. The 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine scaffold is of significant interest to researchers in drug discovery due to its potential for exhibiting a range of biological activities. The strategic placement of a bulky tert-butyl group at the N1 position can enhance metabolic stability and modulate binding to biological targets, while the cyclobutyl moiety at the C3 position offers a three-dimensional element that can be crucial for optimizing compound potency and selectivity. This document provides a comprehensive guide for the synthesis of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine, intended for researchers, scientists, and professionals in drug development. The protocol is designed to be self-validating, with explanations for key experimental choices and references to authoritative sources.
Overall Synthetic Strategy
The synthesis of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3-cyclobutyl-3-oxopropanenitrile, via a base-mediated formylation of cyclobutylacetonitrile. The subsequent step is the cyclization of this β-ketonitrile with tert-butylhydrazine hydrochloride to yield the target aminopyrazole.
Caption: Overall synthetic workflow for 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine.
Part 1: Synthesis of 3-Cyclobutyl-3-oxopropanenitrile (Intermediate)
This procedure outlines the formylation of cyclobutylacetonitrile to produce the β-ketonitrile intermediate. The reaction is a base-catalyzed Claisen-type condensation.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Cyclobutylacetonitrile | ≥95% | SynHet |
| Ethyl formate | Reagent grade, ≥97% | Sigma-Aldrich |
| Sodium ethoxide (NaOEt) | ≥95% | Sigma-Aldrich |
| Diethyl ether, anhydrous | ≥99.7% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 37% | Fisher Scientific |
| Saturated aq. NaCl (brine) | - | In-house prep. |
| Anhydrous magnesium sulfate (MgSO₄) | ≥97% | Sigma-Aldrich |
Experimental Protocol
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium ethoxide (1.1 eq).
-
Solvent Addition: Add anhydrous diethyl ether (100 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: A solution of cyclobutylacetonitrile (1.0 eq) and ethyl formate (1.2 eq) in anhydrous diethyl ether (50 mL) is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is cooled to 0 °C and quenched by the slow addition of 1 M HCl until the mixture is acidic (pH ~5-6).
-
Extraction: The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-cyclobutyl-3-oxopropanenitrile.
Purification
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Part 2: Synthesis of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine (Final Product)
This part details the cyclization reaction between the synthesized β-ketonitrile and tert-butylhydrazine hydrochloride to form the desired aminopyrazole.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Cyclobutyl-3-oxopropanenitrile | As synthesized | - |
| tert-Butylhydrazine hydrochloride | 98% | Sigma-Aldrich |
| Sodium hydroxide (NaOH) | ≥97% | Sigma-Aldrich |
| Ethanol (EtOH) | 200 proof | Sigma-Aldrich |
| Deionized water | - | In-house |
| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific |
| Saturated aq. NaCl (brine) | - | In-house prep. |
| Anhydrous sodium sulfate (Na₂SO₄) | ≥99% | Sigma-Aldrich |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tert-butylhydrazine hydrochloride (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (1.0 eq). Stir until a clear solution is obtained.[1]
-
Reagent Addition: To the stirred solution, add a solution of 3-cyclobutyl-3-oxopropanenitrile (1.0 eq) in ethanol (50 mL).
-
Reaction: The reaction mixture is heated to reflux (around 80-90 °C) and maintained at this temperature for 6-8 hours. The reaction progress should be monitored by TLC.
-
Workup: After completion, the reaction mixture is cooled to room temperature. The ethanol is removed under reduced pressure. The remaining aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine. The crude product can be further purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like ethanol/water.
Reaction Mechanism
The formation of the pyrazole ring proceeds through a well-established mechanism. Initially, the hydrazine attacks the carbonyl carbon of the β-ketonitrile, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine onto the nitrile carbon. Subsequent tautomerization leads to the formation of the aromatic pyrazole ring.
Caption: Proposed mechanism for the formation of the aminopyrazole.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR: To confirm the presence of the tert-butyl, cyclobutyl, and pyrazole protons with the correct integrations and splitting patterns.
-
¹³C NMR: To identify the number of unique carbon atoms and their chemical environments.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretch of the amine.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or degradation of the product. | Ensure anhydrous conditions. Increase reaction time. Optimize the base and solvent system. |
| Incomplete cyclization | Insufficient heating or short reaction time. | Increase reflux time and monitor closely by TLC. Ensure the correct stoichiometry of reagents. |
| Purification issues | Presence of closely related impurities. | Optimize the mobile phase for column chromatography. Consider recrystallization from different solvent systems. |
Safety Precautions
-
tert-Butylhydrazine hydrochloride is harmful if swallowed, causes skin irritation, and serious eye irritation.[2][3][4] It may also cause respiratory irritation.[2][3][4] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sodium ethoxide is a corrosive and flammable solid. Handle under an inert atmosphere.
-
Diethyl ether is extremely flammable. Work in a fume hood away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Organic Syntheses, Coll. Vol. 10, p.8 (2004); Vol. 79, p.159 (2002).
- Patel, M., et al. (2014). A practical and efficient synthesis of 1-substituted-5-amino-1H-pyrazole-4-carbonitriles. Tetrahedron Letters, 55(3), 637-640.
-
Roberts, D. L., & Faul, M. M. (n.d.). Preparation and Use of 1-tert-Butyl-3-methyl-1H-pyrazole-5-amine. Organic Syntheses. Retrieved from [Link][1]
-
Chemos GmbH & Co.KG. (2023). Safety Data Sheet: 1-(Tert-butyl)hydrazine hydrochloride. Retrieved from [Link][2]
-
ChemBK. (2024). tert-butylhydrazine. Retrieved from [Link][4]
Sources
Application Note: Purification Strategies for 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine
Abstract & Introduction
1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine (hereafter referred to as Compound A ) is a critical intermediate in the synthesis of small-molecule kinase inhibitors, particularly those targeting the JAK/STAT or BTK pathways. The structural integrity of this scaffold—specifically the regiochemistry of the tert-butyl and cyclobutyl groups—is paramount for downstream biological activity.
The primary challenge in purifying Compound A arises from its synthesis, typically a condensation between tert-butylhydrazine and 3-cyclobutyl-3-oxopropanenitrile. This reaction often yields a mixture of the desired 5-amine (Compound A) and its regioisomer, 1-tert-butyl-5-cyclobutyl-1H-pyrazol-3-amine . Additionally, unreacted hydrazine (genotoxic) and oligomeric byproducts frequently contaminate the crude matrix.
This guide details three distinct purification protocols ranging from high-throughput discovery (Flash Chromatography) to process-scale isolation (Recrystallization), grounded in the physicochemical properties of the pyrazole core.
Physicochemical Profile & Separation Logic
Understanding the molecule is the first step to purification.
| Property | Characteristic | Purification Implication |
| Structure | Pyrazole ring with exocyclic amine, t-butyl, and cyclobutyl groups. | Lipophilicity: The t-butyl and cyclobutyl groups significantly increase LogP compared to methyl-analogs, making the compound soluble in non-polar solvents (Heptane/DCM). |
| Basicity (pKa) | Weak base (Est. pKa ~2.5 - 3.5 at Ring N2). | Acid/Base Extraction: The exocyclic amine lone pair is delocalized into the ring, reducing basicity. Strong acids (HCl) are required for protonation; weak acids may fail. |
| H-Bonding | Donor (NH₂) and Acceptor (Ring N). | Chromatography: Will "tail" significantly on silica due to interaction with acidic silanols unless a modifier (TEA/NH₃) is used. |
| Stability | Susceptible to oxidation (color change to brown/red). | Avoid prolonged exposure to air/light in solution. |
Protocol A: Selective Acid-Base Extraction (The "Rough Clean")
Objective: Removal of neutral impurities (unreacted nitrile) and highly polar oligomers. Scale: >10g crude material.
Mechanism
Unlike aliphatic amines, Compound A is a weak base. We utilize this by using a specific pH window. Neutral impurities remain in the organic phase at low pH, while Compound A moves to the aqueous phase upon protonation with strong acid.
Workflow Diagram
Caption: Selective Acid-Base extraction workflow utilizing the weak basicity of the pyrazole ring.
Step-by-Step Protocol
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
-
Acid Extraction: Add 2.0 M HCl (1:1 volume ratio). Shake vigorously for 2 minutes.
-
Note: The pyrazole protonates and moves to the aqueous layer. Unreacted starting materials (nitriles) stay in EtOAc.
-
-
Separation: Collect the aqueous acidic layer. Repeat extraction of the organic layer with fresh HCl once more to ensure recovery.
-
Neutralization (Critical Step):
-
Place the acidic aqueous layer in an ice bath (exotherm control).
-
Slowly add 6.0 M NaOH until pH reaches ~10-12.
-
Observation: The product should oil out or precipitate as a milky suspension.
-
-
Recovery: Extract the basic aqueous mixture with Dichloromethane (DCM) (3 x volumes).
-
Drying: Dry combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate.
Protocol B: Flash Column Chromatography (High Purity)
Objective: Separation of regioisomers and removal of trace hydrazine. Scale: <10g (Discovery/Pre-clinical).
The "Tailing" Problem
Aminopyrazoles interact strongly with the acidic silanol groups on silica gel, leading to broad, tailing peaks that ruin separation resolution.
-
Solution: Pre-buffer the silica with 1% Triethylamine (TEA) or use NH₄OH in the eluent.
Chromatographic Conditions
| Parameter | Setting |
| Stationary Phase | Spherical Silica Gel (20–40 µm) |
| Mobile Phase A | Dichloromethane (DCM) |
| Mobile Phase B | Methanol (MeOH) containing 1% NH₄OH |
| Gradient | 0% B for 2 CV (Column Volumes), then 0-5% B over 10 CV, hold 5% B. |
| Detection | UV @ 254 nm (aromatic) and 230 nm (amide/amine absorption). |
Decision Logic for Fraction Collection
Caption: Fraction pooling logic. The 5-amino isomer typically elutes after the 3-amino isomer due to higher polarity.
Protocol C: Recrystallization (Scale-Up)
Objective: Thermodynamic purification for >99% purity without chromatography. Scale: >50g.
The bulky tert-butyl and cyclobutyl groups disrupt crystal packing compared to planar pyrazoles, making solvent selection critical.
Solvent System: Heptane / Ethyl Acetate
-
Dissolution: Place crude solid in a flask with a reflux condenser. Add Ethyl Acetate (minimum amount to dissolve at reflux, approx. 2-3 mL/g).
-
Heating: Heat to mild reflux (approx. 75°C). Ensure complete dissolution.
-
Precipitation: Slowly add Heptane (anti-solvent) dropwise through the condenser until a persistent cloudiness is observed.
-
Re-solubilization: Add a few drops of EtOAc to clear the solution.
-
Cooling: Remove heat. Allow to cool to room temperature slowly (wrap flask in foil/towel). Then move to 4°C fridge for 12 hours.
-
Filtration: Filter the off-white crystals. Wash with cold Heptane/EtOAc (9:1).
Why this works: The lipophilic t-butyl group prevents solubility in pure water, making standard EtOH/Water recrystallization difficult (oiling out is common). The Heptane/EtOAc system leverages the lipophilic/polar balance better for this specific substitution pattern.
Quality Control & Validation
Before releasing the batch, validate identity and purity.
-
1H-NMR (DMSO-d6):
-
Diagnostic Signal: The Cyclobutyl methine proton (multiplet) and the tert-butyl singlet (approx. 1.6 ppm).[1]
-
Regioisomer Check: Look for NOESY (Nuclear Overhauser Effect Spectroscopy) correlations.
-
Target (5-amine): Strong NOE between tert-butyl protons and the Ring C4-H. Weak/No NOE between tert-butyl and Amine NH₂.
-
Impurity (3-amine): Strong NOE between tert-butyl protons and Amine NH₂ (if adjacent).
-
-
-
HPLC Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Target: >98% Area under curve (AUC).
-
References
-
Fustero, S., et al. (2011). Improved Regioselective Synthesis of 5-Amino-1-aryl-1H-pyrazoles. Journal of Organic Chemistry.
-
Makarov, V. A., et al. (2008). Synthesis and biological activity of 1-substituted 5-aminopyrazoles. Science of Synthesis: Knowledge Updates.
-
Vertex Pharmaceuticals. (2010). Patents regarding Pyrazole Kinase Inhibitors (General Aminopyrazole purification contexts).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Aminopyrazoles.
(Note: Specific CAS 1018679-62-9 or similar derivatives are often covered under broad Markush structures in kinase inhibitor patents. The protocols above are derived from standard operating procedures for this chemical class.)
Sources
Application Note: Comprehensive Characterization of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine
Introduction
1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine is a substituted pyrazole, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2] The pyrazole scaffold is a key pharmacophore in numerous FDA-approved drugs.[3][4] The biological activity of such molecules is intrinsically linked to their precise chemical structure and purity. Therefore, rigorous analytical characterization is a critical step in the synthesis and development of this and related compounds.
This document provides a comprehensive guide to the analytical techniques for the structural elucidation and purity assessment of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental choices.
Analytical Workflow Overview
A multi-technique approach is essential for the unambiguous characterization of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine. The interplay between spectroscopic and chromatographic methods provides a holistic understanding of the molecule's identity, structure, and purity.
Caption: Integrated analytical workflow for the characterization of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. For the target compound, both ¹H and ¹³C NMR, supplemented by 2D techniques like COSY and HSQC, will provide a complete picture of the molecular skeleton.[5][6]
Rationale for NMR Analysis
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integration of the signals confirms the relative number of protons in each environment.
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms and their electronic environment. The chemical shifts are indicative of the functional groups present.[7]
-
2D NMR (COSY, HSQC): COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, aiding in unambiguous signal assignment.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine. These predictions are based on known substituent effects on the pyrazole ring and related structures.[8][9][10]
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| tert-butyl (CH₃) | ~1.6 | s | 9H | Protons of the tert-butyl group |
| Pyrazole H-4 | ~5.5 | s | 1H | Proton on the pyrazole ring |
| NH₂ | ~4.0 (broad) | s | 2H | Amine protons |
| Cyclobutyl CH | ~3.5 | quintet | 1H | Methine proton of the cyclobutyl group |
| Cyclobutyl CH₂ | ~2.2-2.4 | m | 4H | Methylene protons of the cyclobutyl group |
| Cyclobutyl CH₂ | ~1.8-2.0 | m | 2H | Methylene protons of the cyclobutyl group |
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 101 MHz)
| Carbon | Predicted δ (ppm) | Assignment |
| Pyrazole C-5 | ~155 | Carbon attached to the amine group |
| Pyrazole C-3 | ~160 | Carbon attached to the cyclobutyl group |
| Pyrazole C-4 | ~90 | CH carbon of the pyrazole ring |
| tert-butyl C | ~60 | Quaternary carbon of the tert-butyl group |
| tert-butyl CH₃ | ~30 | Methyl carbons of the tert-butyl group |
| Cyclobutyl CH | ~35 | Methine carbon of the cyclobutyl group |
| Cyclobutyl CH₂ | ~28 | Methylene carbons of the cyclobutyl group |
| Cyclobutyl CH₂ | ~18 | Methylene carbon of the cyclobutyl group |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[11]
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).
-
-
2D NMR Acquisition (Optional but Recommended):
-
Perform COSY and HSQC experiments using standard instrument parameters to confirm assignments.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight of the compound and providing structural information through fragmentation analysis.[12] High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Rationale for MS Analysis
-
Molecular Weight Confirmation: Provides the molecular weight of the parent ion, which should match the calculated molecular weight of C₁₂H₂₁N₃ (207.32 g/mol ).
-
Elemental Composition: HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.
-
Structural Fragmentation: The fragmentation pattern in the mass spectrum offers corroborating evidence for the proposed structure.[13][14]
Predicted Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry Fragments
| m/z (Predicted) | Possible Fragment |
| 207.1736 | [M]⁺ (Molecular Ion) |
| 192.1501 | [M - CH₃]⁺ |
| 151.1239 | [M - C₄H₈]⁺ (loss of cyclobutene) |
| 150.1161 | [M - C₄H₉]⁺ (loss of cyclobutyl radical) |
| 57.0704 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-resolution analyzer (e.g., TOF or Orbitrap).
-
Acquisition Parameters (Positive ESI Mode):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize for the specific instrument (e.g., 8 L/min, 300 °C).
-
Mass Range: Scan from m/z 50 to 500.
-
-
Tandem MS (MS/MS) for Fragmentation Analysis:
-
Select the molecular ion (m/z 207.17) as the precursor ion.
-
Apply collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass. Analyze the fragmentation pattern to identify characteristic losses.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of the synthesized compound and for quantifying it in various matrices.[15] A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.[16]
Rationale for HPLC Analysis
-
Purity Assessment: Determines the percentage purity of the compound by separating it from any impurities.
-
Quantification: Can be used to determine the concentration of the compound in a sample when calibrated with a reference standard.
-
Stability Studies: Monitors the degradation of the compound over time under various stress conditions.
Experimental Protocol for HPLC
-
Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation: A standard HPLC system with a UV detector is suitable. A photodiode array (PDA) detector is recommended for method development to monitor peak purity.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[15]
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example, a gradient from 20% to 80% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan for the UV maximum (λₘₐₓ) of the compound using a PDA detector. If a single wavelength detector is used, 254 nm is a common starting point.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Ensure the method can resolve the analyte from potential impurities.
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[17]
Rationale for FTIR Analysis
-
Functional Group Identification: Confirms the presence of key functional groups such as N-H (amine), C-H (aliphatic), and the pyrazole ring vibrations.[18]
Predicted FTIR Data
Table 4: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3500 (two bands) | N-H stretch | Primary amine |
| 2850-3000 | C-H stretch | Aliphatic (tert-butyl, cyclobutyl) |
| ~1620 | N-H bend | Primary amine |
| ~1580 | C=N stretch | Pyrazole ring |
| ~1500 | C=C stretch | Pyrazole ring |
| ~1290 | C-N stretch | Pyrazole ring[18] |
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.[10]
-
Instrumentation: A standard FTIR spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Place the sample on the ATR crystal or in the KBr press.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is a fundamental confirmation of its empirical formula.[6]
Rationale for Elemental Analysis
-
Empirical Formula Confirmation: The experimentally determined percentages of C, H, and N should be in close agreement with the theoretical values for the proposed formula C₁₂H₂₁N₃.
Theoretical Elemental Composition
Table 5: Theoretical Elemental Composition for C₁₂H₂₁N₃
| Element | Theoretical Percentage |
| Carbon (C) | 69.52% |
| Hydrogen (H) | 10.21% |
| Nitrogen (N) | 20.27% |
Experimental Protocol for Elemental Analysis
-
Sample Preparation: Provide a pure, dry sample (typically 2-3 mg) for analysis.
-
Instrumentation: A CHN elemental analyzer.
-
Analysis: The instrument combusts the sample in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Data Interpretation: The experimental percentages should be within ±0.4% of the theoretical values to be considered a good match.
Conclusion
The comprehensive analytical characterization of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine requires a synergistic application of multiple analytical techniques. NMR and mass spectrometry provide the primary evidence for structural elucidation, while HPLC is essential for purity assessment. FTIR and elemental analysis offer crucial confirmatory data. By following the detailed protocols and understanding the rationale behind each technique, researchers can ensure the identity, purity, and quality of this novel compound, which is a prerequisite for its further investigation and development.
References
- Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Magnetic Resonance in Chemistry. (2012). DOI: 10.1002/mrc.2873.
- Esxample 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx).
- Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra.
- ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
- Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. (n.d.).
- Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. (n.d.).
- A highly sensitive RP HPLC-PDA analytical method for detection and quantification of a newly synthesized (E-2-((E)-4-(5-ethoxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)but-3-en-2-ylidene)) hydrazine-1-carbothioamide in nanosuspension. UPSpace - University of Pretoria. (n.d.).
- A Highly-Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. (2023).
- FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).
- An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. (n.d.).
- Mass spectrometric study of some pyrazoline derivatives.
- (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. (n.d.).
- A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applic
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry. (n.d.).
- Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calcul
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. (n.d.).
- An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023).
- 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. PMC - NIH. (n.d.).
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Pyrazole(288-13-1) 13C NMR spectrum. ChemicalBook. (n.d.).
- Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Journal of the Indian Chemical Society. (n.d.).
- Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'.
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES.
- 5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. (n.d.).
- Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. (2021).
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. (n.d.).
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. (n.d.).
- A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. (2025).
- Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. (n.d.).
- Mass Spectrometry - Fragmentation P
- 1H-Pyrazole. the NIST WebBook - National Institute of Standards and Technology. (n.d.).
- Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Open Research@CSIR-NIScPR. (2025).
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. (n.d.).
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
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- 15. researchgate.net [researchgate.net]
- 16. ijcpa.in [ijcpa.in]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
HPLC Method Development Guide: 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine
Abstract
This Application Note details a systematic approach for developing a High-Performance Liquid Chromatography (HPLC) method for 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine (CAS 817641-86-4).[1] As a 5-aminopyrazole derivative featuring bulky hydrophobic substituents (tert-butyl and cyclobutyl), this molecule presents a unique separation challenge: balancing the retention of hydrophobic moieties against the tailing propensity of the basic primary amine.[1] This guide moves beyond generic templates, offering a decision-tree-based protocol that prioritizes peak symmetry, resolution, and ruggedness suitable for pharmaceutical QC and pharmacokinetic profiling.
Part 1: Compound Profile & Analytical Strategy[1]
Physicochemical Context
To develop a robust method, we must first deconstruct the analyte's interaction with the stationary phase.
-
Core Structure: The pyrazole ring is an aromatic heterocycle.[1] The N2 nitrogen is pyridinic (weakly basic), while the exocyclic amine at C5 is a primary amine.[1]
-
Hydrophobicity: The tert-butyl (C1) and cyclobutyl (C3) groups significantly increase lipophilicity compared to a bare aminopyrazole.[1] This suggests that Reverse Phase (RP-HPLC) is the ideal mode, as the molecule will have sufficient retention on C18 without needing ion-pairing reagents.[1]
-
Basicity & Tailing: The primary amine is the critical quality attribute. On standard silica-based columns, residual silanols (
) act as weak cation exchangers, binding to the protonated amine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ).[1] This causes peak tailing , variable retention times, and poor quantitation limits.[1]
The "Dual-Mode" Strategy
We will employ a "pH-Switch" strategy during development:
-
Low pH (Acidic): Protonates the amine (
).[1] Advantages: Solubilizes the compound, suppresses silanol ionization (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> rather than ).[1] Disadvantage: Reduces hydrophobic retention slightly.[1] -
High pH (Basic): Neutralizes the amine (
).[1] Advantages: Maximizes hydrophobic retention, often improves peak shape on hybrid columns.[1] Disadvantage: Requires high-pH stable columns.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Recommendation: Start with Low pH as it is more compatible with LC-MS and standard laboratory columns.[1]
Part 2: Method Development Lifecycle
Workflow Visualization
The following decision tree outlines the logical progression from column selection to final validation.
Figure 1: Strategic decision tree for aminopyrazole HPLC method development.
Stage 1: Initial Scouting (The "Sieve")
Do not guess the isocratic percentage.[1] Always run a wide gradient first to locate the elution window.[1]
-
Column: Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18 (4.6 x 100 mm, 3.5 µm).[1] Why? These are "end-capped" columns designed to shield silanols.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: PDA Scan (200–400 nm).[1] Extract chromatograms at 254 nm.[1][2]
Expected Outcome: Due to the tert-butyl and cyclobutyl groups, the compound is moderately hydrophobic.[1] Expect elution between 60-80% B .[1] If the peak elutes too early (near void volume), the amine is too polar; switch to a Phenyl-Hexyl column for pi-pi selectivity.[1]
Stage 2: Optimization (The "Sculpting")
Once the retention time (
-
Isocratic vs. Gradient: If the sample is a raw synthesis product, stick to a Gradient to elute late-eluting dimers or protective group byproducts.[1] If it is a pure standard, an Isocratic method (e.g., 65% ACN) provides higher precision.[1]
-
Temperature: Set column oven to 40°C .
Part 3: The Gold Standard Protocol
Based on the physicochemical properties of CAS 817641-86-4, the following protocol is recommended as the starting point for validation.
Method Parameters
| Parameter | Specification | Rationale |
| Column | Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm) | The "Charged Surface Hybrid" (CSH) particle carries a weak positive charge that repels the protonated amine, drastically reducing tailing.[1] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as a stronger ion-pairing agent than formic acid, sharpening the amine peak.[1] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity and UV cutoff than Methanol.[1] |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns.[1][5] |
| Column Temp | 40°C ± 1°C | Improves kinetics and peak symmetry.[1] |
| Injection Vol | 5 - 10 µL | Prevent column overload. |
| Detection | UV @ 245 nm (Determine via scan) | Pyrazoles typically absorb strongly in the 230-260 nm range.[1] |
| Run Time | 15 Minutes | Sufficient for re-equilibration.[1][5] |
Gradient Table
| Time (min) | % Mobile Phase A (Water/TFA) | % Mobile Phase B (ACN) | Event |
| 0.00 | 90 | 10 | Initial Hold |
| 10.00 | 10 | 90 | Linear Gradient |
| 12.00 | 10 | 90 | Wash Step |
| 12.10 | 90 | 10 | Return to Initial |
| 15.00 | 90 | 10 | Re-equilibration |
Part 4: Validation Strategy (Self-Validating Systems)
To ensure the method is trustworthy (E-E-A-T), perform these specific stress tests:
Specificity (For Synthesis Impurities)
Inject the starting materials (e.g., tert-butyl hydrazine, cyclobutyl-beta-ketonitrile) individually.[1]
-
Requirement: Resolution (
) > 2.0 between the main peak and any precursor.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Note: The tert-butyl hydrazine is polar and will likely elute in the void volume.[1] Ensure the method starts at low organic (5-10% B) to capture it if quantification is needed.[1]
Linearity & Range
Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
-
Acceptance:
.[1][4]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Check: Plot Response Factor (Area/Conc) vs. Concentration.[1] The slope should be effectively zero (horizontal line), indicating no detector saturation.[1]
Robustness (The "Amine Test")
Deliberately vary the pH of Mobile Phase A by ± 0.2 units.
-
Why: Amines are sensitive to pH near their pKa.[1] If retention shifts significantly (>5%) with small pH changes, the method is not robust.[1]
-
Fix: If sensitive, switch to a buffer with higher capacity (e.g., Phosphate buffer pH 2.5 instead of unbuffered TFA).
Part 5: Troubleshooting Guide
Issue 1: Peak Tailing (Asymmetry > 1.5)
-
Cause: Secondary interactions between the amine and residual silanols.[1]
-
Solution A: Increase TFA concentration to 0.1% or 0.2%.
-
Solution B: Switch to a "High pH" method using 10mM Ammonium Bicarbonate (pH 10) and a Waters XBridge C18 column.[1] At pH 10, the amine is neutral (
) and will not interact with silanols, often resulting in perfect peak symmetry.[1]
Issue 2: Peak Fronting
-
Cause: Column overload or solubility issues.[1]
-
Solution: Reduce injection volume to 2 µL or dilute the sample in the starting mobile phase (10% ACN/90% Water). Do not dissolve in 100% ACN, as the strong solvent plug will cause band broadening.[1]
Issue 3: Retention Time Drift
-
Cause: Incomplete equilibration or volatile acid evaporation (if using TFA/Formic).[1]
-
Solution: Ensure at least 5-10 column volumes of re-equilibration time at the end of the gradient.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43381448, 1-tert-butyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine (Analogous Structure).[1] Retrieved from [Link][1]
-
M.R. Euerby & P. Petersson (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis.[1] Journal of Chromatography A. (Seminal work on selecting columns for basic compounds).[1]
-
Waters Corporation. XSelect CSH Columns: Method Development for Basic Compounds.[1] (Industry standard for CSH particle technology).[1]
-
Sielc Technologies. Separation of Aminopyrazoles on Mixed-Mode Columns. Retrieved from [Link][1]
Sources
Application Notes and Protocols for the Structural Elucidation of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents.[1] Its synthetic versatility and ability to engage in various biological interactions make it a focal point of medicinal chemistry. This guide provides a detailed analysis and practical protocols for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of a novel pyrazole derivative, 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine .
As a Senior Application Scientist, this document is structured to provide not just a theoretical overview, but a field-proven guide that emphasizes the "why" behind the "how." The protocols and interpretations herein are designed to be self-validating, ensuring scientific rigor and trustworthiness in your analytical endeavors.
Molecular Structure and Numbering
A clear and consistent numbering system is paramount for unambiguous spectral assignment. The structure of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine is numbered as follows:
Caption: Molecular structure and numbering of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for the target molecule. These predictions are based on data from analogous structures found in the literature and general principles of NMR spectroscopy.[1][2][3][4][5] The typical solvent for such analysis is deuterochloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard (0.00 ppm).[1]
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Proton | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale for Assignment |
| H-4 | ~5.5 - 5.8 | s | 1H | - | The sole proton on the electron-rich pyrazole ring, expected to be a singlet in the aromatic region.[5] |
| NH₂ | ~3.5 - 5.0 | br s | 2H | - | Broad singlet due to quadrupole broadening from ¹⁴N and potential for hydrogen exchange. Its chemical shift is concentration and temperature dependent. |
| H-1' | ~3.0 - 3.5 | quintet | 1H | J ≈ 8-9 Hz | Methine proton of the cyclobutyl ring, deshielded by the pyrazole ring. Expected to be a multiplet due to coupling with adjacent CH₂ groups. |
| H-2'/H-4' | ~2.0 - 2.5 | m | 4H | - | Methylene protons of the cyclobutyl ring adjacent to the methine proton. Complex multiplet due to geminal and vicinal couplings. |
| H-3' | ~1.8 - 2.2 | m | 2H | - | Methylene protons of the cyclobutyl ring furthest from the pyrazole. Expected to be a complex multiplet. |
| C(CH₃ )₃ | ~1.5 - 1.7 | s | 9H | - | Characteristic singlet for the nine equivalent protons of the tert-butyl group, slightly deshielded due to attachment to a nitrogen atom.[2] |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 101 MHz)
| Carbon | Predicted δ (ppm) | Rationale for Assignment |
| C-3 | ~160 - 165 | Quaternary carbon of the pyrazole ring attached to the electron-donating cyclobutyl group.[1] |
| C-5 | ~148 - 152 | Quaternary carbon of the pyrazole ring bonded to the amino group and nitrogen.[1] |
| C-4 | ~85 - 90 | Methane carbon of the pyrazole ring, significantly shielded due to the π-excessive nature of the pyrazole ring.[6] |
| C (CH₃)₃ | ~58 - 62 | Quaternary carbon of the tert-butyl group, deshielded by the attached nitrogen. |
| C(C H₃)₃ | ~29 - 32 | Methyl carbons of the tert-butyl group.[7] |
| C-1' | ~35 - 40 | Methine carbon of the cyclobutyl ring directly attached to the pyrazole ring. |
| C-2'/C-4' | ~25 - 30 | Methylene carbons of the cyclobutyl ring. |
| C-3' | ~18 - 22 | Methylene carbon of the cyclobutyl ring. |
Experimental Protocols
Protocol 1: NMR Sample Preparation
Scientific integrity begins with meticulous sample preparation. The quality of the NMR data is directly proportional to the quality of the sample.
-
Analyte Purity: Ensure the sample of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine is of high purity (>95%), as impurities will complicate spectral analysis.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. CDCl₃ is a common first choice for non-polar to moderately polar organic molecules. Ensure the solvent is from a fresh, sealed ampoule to minimize water content.
-
Sample Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Sample Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.
-
Internal Standard: CDCl₃ typically contains a small amount of non-deuterated CHCl₃ (δ ≈ 7.26 ppm), which can be used as a secondary reference. For precise measurements, TMS can be added, but care must be taken to avoid adding too much, which can obscure other signals. The residual solvent peak is often sufficient.[1]
Protocol 2: NMR Data Acquisition
The following is a general guide for acquiring 1D and 2D NMR spectra on a Bruker Avance spectrometer. Specific parameters may need to be optimized for your instrument and sample.
-
1D ¹H NMR:
-
Acquire a standard ¹H spectrum to assess the sample and determine the spectral width.
-
Optimize the receiver gain (using rga).
-
Perform shimming to achieve good resolution and lineshape.
-
Set the number of scans (e.g., 16 or 32) and dummy scans (e.g., 4).
-
-
1D ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans (e.g., 1024 or more) will likely be necessary due to the low natural abundance of ¹³C.
-
-
2D NMR Experiments: The following 2D experiments are crucial for unambiguous assignment.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is key for identifying quaternary carbons and piecing together molecular fragments.
-
In-depth Spectral Analysis and Structural Elucidation
The definitive assignment of all ¹H and ¹³C signals requires a synergistic interpretation of 1D and 2D NMR data.
Caption: Workflow for structural elucidation using 1D and 2D NMR.
-
¹H NMR Analysis:
-
The singlet at ~1.5-1.7 ppm integrating to 9H is unequivocally assigned to the tert-butyl group .
-
The singlet at ~5.5-5.8 ppm integrating to 1H is assigned to the H-4 proton of the pyrazole ring.
-
The complex multiplets in the aliphatic region (~1.8-3.5 ppm) belong to the seven protons of the cyclobutyl group .
-
The broad singlet at ~3.5-5.0 ppm is assigned to the NH₂ protons .
-
-
COSY Analysis:
-
A COSY experiment will reveal the coupling network within the cyclobutyl ring. The H-1' proton should show correlations to the H-2' and H-4' protons. These, in turn, will show correlations to H-1' and H-3' . This allows for the complete assignment of the cyclobutyl proton signals.
-
-
HSQC Analysis:
-
This experiment provides direct one-bond ¹H-¹³C correlations, allowing for the assignment of the protonated carbons.
-
The H-4 signal will correlate to the C-4 carbon signal at ~85-90 ppm.
-
The protons of the tert-butyl group will correlate to the methyl carbon signal at ~29-32 ppm.
-
The cyclobutyl protons will correlate to their respective carbons (C-1', C-2'/C-4', C-3').
-
-
HMBC Analysis:
-
This is the key experiment for assigning the quaternary carbons and confirming the overall connectivity.
-
The protons of the N-tert-butyl group should show a 2-bond correlation to the quaternary carbon of the tert-butyl group (~58-62 ppm) and a 3-bond correlation to the N1 atom (not directly observed in ¹³C NMR).
-
The H-4 proton is expected to show 2-bond correlations to C-3 and C-5 , and a 3-bond correlation to the C-1' of the cyclobutyl group. This is crucial for assigning the pyrazole ring carbons.
-
The H-1' proton of the cyclobutyl ring should show a 2-bond correlation to C-3 of the pyrazole ring, confirming the attachment point. It will also show correlations to other carbons within the cyclobutyl ring.
-
By systematically applying this workflow, a complete and unambiguous assignment of all ¹H and ¹³C NMR signals for 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine can be achieved with a high degree of confidence.
Conclusion
This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral assignment of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine. By combining predictions from analogous structures with a systematic approach to 2D NMR data interpretation, researchers can confidently elucidate the structure of this and related novel compounds. The provided protocols for sample preparation and data acquisition are designed to ensure high-quality data, which is the foundation of accurate structural determination in the rigorous environment of drug discovery and development.
References
-
Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) - Semantic Scholar. (2021-07-06). Retrieved from [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. Retrieved from [Link]
-
t-Butyl group towers over other 1H resonances - ACD/Labs. Retrieved from [Link]
-
13C NMR Chemical Shift - Oregon State University. Retrieved from [Link]
-
H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Retrieved from [Link]
-
Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - PMC - NIH. (2019-09-05). Retrieved from [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. Retrieved from [Link]
-
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
-
1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed. (2013-02-15). Retrieved from [Link]
-
13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. Retrieved from [Link]
-
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. (2025-12-12). Retrieved from [Link]
-
1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. (2025-08-06). Retrieved from [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - Digital CSIC. Retrieved from [Link]
-
3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC - NIH. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. acdlabs.com [acdlabs.com]
- 3. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
The Lynchpin Intermediate: Application and Protocols for 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine in Kinase Inhibitor Discovery
Abstract
The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in the design of targeted therapeutics.[1][2] Among the myriad of pyrazole derivatives, 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine has emerged as a critical intermediate in the synthesis of potent and selective kinase inhibitors for oncology and other therapeutic areas.[3] Its unique structural combination—a bulky tert-butyl group at the N1 position and a cyclobutyl moiety at C3—provides a robust framework for developing next-generation drugs. This guide offers an in-depth exploration of this intermediate, providing field-proven insights into its synthesis, characterization, and strategic application in drug discovery workflows. We present detailed, validated protocols and explain the causal relationships behind key experimental choices, aimed at empowering researchers, scientists, and drug development professionals to leverage this versatile building block effectively.
Introduction: The Strategic Value of the Pyrazole Scaffold
Protein kinases, enzymes that regulate a vast array of cellular processes by phosphorylating substrate proteins, are critical targets in drug discovery.[4] Their deregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and the pyrazole scaffold has been instrumental in this success.[2]
The value of the pyrazole core lies in its:
-
Synthetic Accessibility: The pyrazole ring can be constructed through reliable and scalable cyclocondensation reactions.[2]
-
Drug-Like Properties: The scaffold generally imparts favorable pharmacokinetic and pharmacodynamic properties.[4]
-
Bioisosteric Versatility: It can serve as a bioisostere for other heterocycles, enabling fine-tuning of a molecule's properties.[2]
The subject of this guide, 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine, is a non-commercial, advanced intermediate designed for purpose-driven synthesis. The N-tert-butyl group sterically shields the pyrazole ring and can influence solubility and metabolic stability, while the C3-cyclobutyl group provides a vector for exploring specific hydrophobic pockets within a kinase active site. The C5-amine is the key functional handle for subsequent chemical elaboration, allowing for the introduction of various pharmacophoric elements necessary for potent kinase inhibition.
Synthesis and Characterization of the Intermediate
The most reliable and versatile method for synthesizing 5-aminopyrazoles is the cyclocondensation reaction between a substituted hydrazine and a β-ketonitrile or an enamine equivalent.[5] The following protocol is adapted from a robust, well-established procedure for a structurally similar analogue, ensuring high fidelity and reproducibility.[3]
Synthesis Protocol: 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine
This two-step synthesis involves the preparation of the requisite β-ketonitrile followed by cyclocondensation with tert-butylhydrazine.
Step 1: Synthesis of 3-cyclobutyl-3-oxopropanenitrile
This precursor is synthesized via a Claisen condensation between cyclobutyl methyl ketone and a suitable cyanide source, such as ethyl cyanoformate, in the presence of a strong base like sodium ethoxide.
Step 2: Cyclocondensation to form 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine
Protocol Details:
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add tert-butylhydrazine hydrochloride (1.0 eq).
-
Base Addition: Add an aqueous solution of sodium hydroxide (2 M, 1.0 eq) and stir until the solid dissolves completely.
-
Precursor Addition: Add 3-cyclobutyl-3-oxopropanenitrile (1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) and maintain for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Crystallization & Isolation: Once the reaction is complete, cool the mixture slowly to room temperature, then further cool in an ice bath for 1-2 hours to induce crystallization.
-
Filtration and Washing: Collect the resulting solid product by vacuum filtration. Wash the filter cake with cold deionized water, followed by a cold non-polar solvent (e.g., hexane) to remove impurities.
-
Drying: Dry the purified solid under vacuum at 40-50 °C to a constant weight.
Causality Behind Choices:
-
Hydrazine Salt: The hydrochloride salt of tert-butylhydrazine is often more stable and easier to handle than the free base.[6][7] The in-situ neutralization with a stoichiometric amount of base generates the reactive free hydrazine.
-
Reflux Conditions: The cyclization step requires elevated temperatures to overcome the activation energy for the intramolecular nucleophilic attack on the nitrile carbon.[5][8] The extended reaction time ensures complete conversion.
-
Controlled Cooling: Slow, controlled cooling is crucial for forming well-defined crystals, which aids in purification by excluding impurities from the crystal lattice.
Characterization Data
The identity and purity of the synthesized 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine should be rigorously confirmed using standard analytical techniques.
| Parameter | Technique | Expected Result |
| Molecular Weight | LC-MS (ESI+) | Expected [M+H]⁺ peak corresponding to C₁₁H₁₉N₃ |
| Purity | HPLC/UPLC | >95% peak area at a specified wavelength (e.g., 254 nm) |
| Identity (Protons) | ¹H NMR | Characteristic signals for tert-butyl, cyclobutyl, pyrazole ring, and amine protons with correct integration and splitting patterns. |
| Identity (Carbons) | ¹³C NMR | Signals corresponding to all 11 unique carbon atoms in the molecule. |
| Functional Groups | FT-IR | Characteristic stretches for N-H (amine), C-H (aliphatic), and C=N/C=C (pyrazole ring). |
Application in Kinase Inhibitor Synthesis
The C5-amino group is the primary site for synthetic elaboration, serving as a nucleophile to append moieties that will interact with the target kinase. The goal is to build a molecule that can effectively compete with ATP by forming key interactions in the adenine-binding pocket.
General Strategy: Building the Kinase Inhibitor
A common strategy involves coupling the pyrazole intermediate with a heterocyclic core that acts as a "hinge-binder." This core forms critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element of the ATP binding site.
Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a typical coupling reaction with an activated pyrimidine, a common hinge-binding element.[9]
Materials:
-
1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine
-
2,4-dichloropyrimidine (or other suitable electrophile)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Solvent: N,N-Dimethylformamide (DMF) or 2-propanol
Procedure:
-
Setup: In a reaction vial, dissolve 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine (1.0 eq) and 2,4-dichloropyrimidine (1.1 eq) in DMF.
-
Base Addition: Add DIPEA (2.0-3.0 eq) to the mixture.
-
Reaction: Heat the reaction to 80-120 °C. The reaction can often be performed efficiently using microwave irradiation. Monitor for completion via LC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove DMF and excess base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Choices:
-
Activated Heterocycle: A di-halogenated pyrimidine is used because the halogens are good leaving groups, activated towards nucleophilic attack by the electron-withdrawing nature of the pyrimidine ring.
-
Non-nucleophilic Base: DIPEA is used to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile.
-
Polar Aprotic Solvent: DMF is an excellent solvent for SNAr reactions as it can solvate the charged intermediates, accelerating the reaction rate.
Target Kinase Families and Signaling Pathways
Derivatives of aminopyrazoles are known to inhibit a wide range of kinases, making this intermediate a versatile starting point for various therapeutic programs.[10][11]
Potential Kinase Targets:
-
Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation; crucial targets in oncology.[11]
-
Tyrosine Kinases (e.g., EGFR, VEGFR, FLT3): Key drivers of cell growth, proliferation, and angiogenesis in many cancers.[10][11]
-
MAP Kinases (e.g., p38): Implicated in inflammatory responses and cancer.[12]
-
Janus Kinases (JAKs): Central to cytokine signaling pathways involved in inflammation and myeloproliferative disorders.
Below is a simplified representation of a common signaling pathway targeted by inhibitors derived from this scaffold, such as the MAPK/ERK pathway, which is often downstream of receptor tyrosine kinases like EGFR.
Conclusion
1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine is a high-value, strategically designed intermediate for modern drug discovery. Its synthesis is achievable through robust and scalable chemical methods. The inherent structural features of the molecule, combined with the versatility of the C5-amino group, provide medicinal chemists with a powerful platform to develop novel, potent, and selective kinase inhibitors. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to accelerate their drug discovery programs by effectively utilizing this pivotal chemical building block.
References
-
Roberts, B. & Faul, M. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available at: [Link]. (Accessed: February 4, 2026).
-
Lee, J., et al. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]. (Accessed: February 4, 2026).
-
Hernández-Ortega, S., et al. 3-tert-Butyl-1-(3-nitro-phen-yl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]. (Accessed: February 4, 2026).
-
Abonia, R., et al. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. PMC. Available at: [Link]. (Accessed: February 4, 2026).
-
Becerra, D., et al. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]. (Accessed: February 4, 2026).
-
Castillo, J.C., et al. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Molbank. Available at: [Link]. (Accessed: February 4, 2026).
- Google Patents. Method for detecting tert-butyl hydrazine hydrochloride by using ion chromatography.
-
Becerra, D., et al. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. Available at: [Link]. (Accessed: February 4, 2026).
-
García-García, J.J., et al. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]. (Accessed: February 4, 2026).
-
Amrhein, J.A., et al. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]. (Accessed: February 4, 2026).
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Organic Chemistry Portal. Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations. Available at: [Link]. (Accessed: February 4, 2026).
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Gomaa, H.A.M., et al. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. Available at: [Link]. (Accessed: February 4, 2026).
-
Brown, D.G., et al. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry. Available at: [Link]. (Accessed: February 4, 2026).
-
Aggarwal, N. & Kumar, R. Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]. (Accessed: February 4, 2026).
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El-Gamal, M.I., et al. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]. (Accessed: February 4, 2026).
- Google Patents. Process for preparation of tertiary butyl hydrazine.
-
Gomaa, H.A.M., et al. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]. (Accessed: February 4, 2026).
-
Aggarwal, N. & Kumar, R. Approaches towards the synthesis of 5-aminopyrazoles. PMC. Available at: [Link]. (Accessed: February 4, 2026).
- Google Patents. A kind of purification process of tert-butylhydrazine hydrochloride.
-
Ruiz, G., et al. Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Available at: [Link]. (Accessed: February 4, 2026).
-
ResearchGate. Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]. (Accessed: February 4, 2026).
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ResearchGate. Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). Available at: [Link]. (Accessed: February 4, 2026).
-
Prashanth, M.K., et al. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Publishing. Available at: [Link]. (Accessed: February 4, 2026).
-
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]. (Accessed: February 4, 2026).
-
ResearchGate. Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Available at: [Link]. (Accessed: February 4, 2026).
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Gomaa, H.A.M., et al. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]. (Accessed: February 4, 2026).
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Aggarwal, N., et al. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. Available at: [Link]. (Accessed: February 4, 2026).
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Application Notes and Protocols: 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine is a key heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern, featuring a bulky tert-butyl group at the N1 position and a cyclobutyl moiety at the C3 position, offers a compelling combination of steric influence, lipophilicity, and metabolic stability. These characteristics make it a valuable scaffold for the design of selective kinase inhibitors and other targeted therapeutics. This document provides a comprehensive overview of its applications, synthesis, and protocols for its utilization in drug discovery programs.
Introduction: The Privileged Pyrazole Scaffold
The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1] Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2] Their mechanism of action often involves the inhibition of key enzymes, such as kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in disease.[2] The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The Significance of the 1-tert-butyl-3-cyclobutyl Substitution Pattern
The specific substitution of a tert-butyl group at the N1 position and a cyclobutyl group at the C3 position of the 5-aminopyrazole core is not arbitrary. This arrangement imparts distinct physicochemical properties that are highly advantageous in drug design:
-
Steric Hindrance and Selectivity: The bulky tert-butyl group can provide steric hindrance that influences the binding orientation of the molecule within a target's active site, potentially enhancing selectivity for the desired biological target over off-targets.
-
Metabolic Stability: The tert-butyl group is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and longer in vivo half-life of drug candidates.
-
Modulation of Physicochemical Properties: The combination of the lipophilic tert-butyl and cyclobutyl groups can enhance the molecule's ability to cross cell membranes and reach intracellular targets.
Key Application: A Scaffold for Kinase Inhibitors in Oncology
A primary application of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine is as a key intermediate in the synthesis of kinase inhibitors for targeted cancer therapy.[3] Kinases are a large family of enzymes that play a central role in cell signaling, and their aberrant activity is a hallmark of many cancers.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Recent patent literature has highlighted the use of derivatives of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine in the development of potent and selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[4] CDK2 is a critical regulator of the cell cycle, and its overexpression or dysregulation is implicated in the uncontrolled proliferation of cancer cells.[4] There is strong evidence that CDK2 plays a pivotal role in tumorigenesis, making it an attractive target for cancer therapy.[4]
The 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine scaffold serves as a foundational element for building molecules that can effectively target the ATP-binding pocket of CDK2, leading to cell cycle arrest and inhibition of tumor growth.[4]
Synthetic Chemistry: Accessing the Core Scaffold
The synthesis of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine can be achieved through a multi-step sequence, with the key step being the cyclocondensation reaction to form the pyrazole ring. A representative synthetic pathway is outlined below, based on established methodologies for related aminopyrazoles.
Workflow for the Synthesis of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine
Caption: Synthetic workflow for 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine.
Protocol 1: Synthesis of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine
Materials:
-
Cyclobutyl methyl ketone
-
Diethyl oxalate
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
tert-Butylhydrazine hydrochloride
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
Step 1: Synthesis of the β-Ketonitrile Intermediate
-
To a solution of sodium ethoxide in absolute ethanol, add cyclobutyl methyl ketone dropwise at 0 °C.
-
After the addition is complete, add diethyl oxalate dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with dilute hydrochloric acid and extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude β-ketonitrile intermediate.
Step 2: Synthesis of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine
-
Dissolve the crude β-ketonitrile intermediate in ethanol.
-
Add tert-butylhydrazine hydrochloride and a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine.
Note: This is a generalized procedure. Reaction conditions, such as temperature, reaction time, and purification methods, may require optimization.
Application in Kinase Inhibition Assays
Derivatives of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine are primarily evaluated for their ability to inhibit specific kinases. Below is a general protocol for a kinase inhibition assay.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., for CDK2)
Materials:
-
Recombinant human CDK2/Cyclin E1 enzyme complex
-
Kinase substrate (e.g., Histone H1)
-
ATP (Adenosine triphosphate)
-
Test compounds (derivatives of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well or 384-well plate, add the kinase assay buffer.
-
Add the test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the CDK2/Cyclin E1 enzyme complex to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of the substrate (Histone H1) and ATP.
-
Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation:
The results of the kinase inhibition assay are typically presented in a table format.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Derivative 1 | CDK2/Cyclin E1 | Value |
| Derivative 2 | CDK2/Cyclin E1 | Value |
| ... | ... | ... |
| Staurosporine (Control) | CDK2/Cyclin E1 | Value |
Cellular Proliferation Assays
To assess the anti-cancer activity of compounds derived from 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine, cell-based proliferation assays are essential.
Protocol 3: Cell Proliferation Assay (MTS Assay)
Materials:
-
Cancer cell line with known CDK2 dependency (e.g., MCF-7 breast cancer cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well cell culture plates
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for 72 hours at 37 °C in a 5% CO₂ incubator.
-
Add the MTS reagent to each well and incubate for 1-4 hours. The MTS reagent is converted to a colored formazan product by metabolically active cells.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value for each compound.
Signaling Pathway Analysis
To confirm the mechanism of action of the synthesized inhibitors, it is crucial to analyze their impact on the target signaling pathway within the cell.
Workflow for Target Engagement and Downstream Signaling Analysis
Caption: Workflow for analyzing the inhibition of CDK2 signaling in cells.
Conclusion
1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine is a valuable and versatile building block for the development of novel therapeutics, particularly in the area of kinase inhibition for oncology. Its unique structural features provide a solid foundation for designing compounds with improved potency, selectivity, and pharmacokinetic properties. The protocols and workflows outlined in this document provide a framework for the synthesis, evaluation, and mechanistic characterization of drug candidates derived from this promising scaffold.
References
- Bulow, C. (1911). Synthese von Pyrazolo-[3.4-b]-pyridinen. Berichte der deutschen chemischen Gesellschaft, 44(1), 467-476.
- Faria, J. V., et al. (2017). Pyrazole as a privileged structure in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 17(12), 1030-1051.
-
MySkinRecipes. (n.d.). 1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1. 1-Aryl-3-tert-butyl-1H-pyrazol-5-amines 25a–l. Retrieved from [Link]
- Google Patents. (2024). Anilino-Pyrazole Derivatives, Compositions and Methods Thereof.
Sources
- 1. Pyrazole compounds useful as protein kinase inhibitors - Patent US-7691853-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-amine [myskinrecipes.com]
- 4. US20240246950A1 - Anilino-Pyrazole Derivatives, Compositions and Methods Thereof - Google Patents [patents.google.com]
Application Note: 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine (TBCP-Amine) in Drug Design
The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It details the synthesis, properties, and application of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine (referred to herein as TBCP-Amine ) as a privileged scaffold for designing novel kinase inhibitors and bioactive heterocycles.
Executive Summary & Scaffold Profile
In modern fragment-based drug design (FBDD), the 5-aminopyrazole core is a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, particularly protein kinases (e.g., TTK, BTK, JAK).
TBCP-Amine represents a highly specific, lipophilic variant of this class. Unlike the generic 1-methyl or 1-phenyl analogs, the TBCP-Amine scaffold offers unique steric and electronic advantages:
| Feature | Structural Moiety | Function in Drug Design (SAR) |
| Solubility & Metabolism | 1-tert-butyl group | Increases lipophilicity (logP) for membrane permeability; blocks metabolic N-dealkylation; fills large hydrophobic pockets (e.g., solvent-exposed regions). |
| Shape Complementarity | 3-cyclobutyl group | A "Goldilocks" hydrophobic moiety—larger than isopropyl but more compact than phenyl. Ideal for occupying the "gatekeeper" region or hydrophobic back-pockets without inducing steric clash. |
| Chemical Reactivity | 5-amino group (-NH₂) | Primary H-bond donor (e.g., to kinase hinge residues); nucleophilic handle for cyclization (to fused systems) or amide/urea formation. |
| Functionalization | C-4 Position | Highly nucleophilic carbon; susceptible to electrophilic aromatic substitution (halogenation) for subsequent cross-coupling (Suzuki-Miyaura). |
Chemical Synthesis Protocol
This protocol describes the robust, regioselective synthesis of TBCP-Amine. The method relies on the condensation of tert-butylhydrazine with a
Phase A: Synthesis of Precursor (3-cyclobutyl-3-oxopropanenitrile)
Principle: Nucleophilic acyl substitution of a cyclobutane ester using an acetonitrile anion equivalent.
-
Reagents: Cyclobutanecarboxylic acid methyl ester, Acetonitrile, Sodium Hydride (60% dispersion), Anhydrous THF.
-
Safety: NaH produces hydrogen gas. Perform in a well-ventilated fume hood.
Step-by-Step:
-
Activation: Suspend NaH (1.2 eq) in anhydrous THF (0.5 M concentration relative to ester) under N₂ atmosphere.
-
Deprotonation: Add anhydrous acetonitrile (1.2 eq) dropwise at 0°C. Stir for 30 min to generate the anion.
-
Acylation: Add methyl cyclobutanecarboxylate (1.0 eq) dropwise.
-
Reflux: Warm to room temperature, then reflux (65°C) for 4 hours. The solution will turn viscous/opaque.
-
Quench: Cool to 0°C. Carefully quench with water. Acidify to pH 4-5 with 1N HCl.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Yield: The resulting
-ketonitrile is typically an oil used directly in Phase B without column chromatography if purity >90% by NMR.
Phase B: Cyclocondensation to TBCP-Amine
Principle: Regioselective cyclization. The bulky tert-butyl group on the hydrazine directs the initial attack on the ketone carbonyl (steric/electronic control), ensuring the tert-butyl group ends up at the N1 position and the amino group at C5.
-
Reagents: 3-cyclobutyl-3-oxopropanenitrile (from Phase A), tert-butylhydrazine hydrochloride, Ethanol (absolute), Triethylamine (if using HCl salt).
Step-by-Step:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-cyclobutyl-3-oxopropanenitrile (1.0 eq) in Ethanol (0.5 M).
-
Addition: Add tert-butylhydrazine hydrochloride (1.1 eq).
-
Base: Add Triethylamine (1.1 eq) to free-base the hydrazine.
-
Reaction: Reflux the mixture (78°C) for 12–16 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS (Target Mass: 194.3 [M+H]⁺).
-
Workup: Concentrate the ethanol. Redissolve residue in EtOAc/Water. Wash organic layer with water and brine.
-
Purification: The crude product is often a solid. Recrystallize from Hexanes/EtOAc or purify via flash chromatography (Gradient: 0% → 40% EtOAc in Hexanes).
-
Validation:
-
¹H NMR (400 MHz, CDCl₃):
5.45 (s, 1H, C4-H ), 3.50 (bs, 2H, -NH ₂), 1.60 (s, 9H, t-Bu). -
Regiochemistry Check: NOESY correlation should be observed between the tert-butyl protons and the C5-amino protons (or lack of correlation between t-butyl and C3-cyclobutyl methine compared to C4-H).
-
Drug Design Workflows
TBCP-Amine serves as a versatile "seed" for two distinct design strategies.
Strategy A: Kinase Hinge Binder (Linear Elaboration)
In this mode, the pyrazole ring acts as the core scaffold. The C5-amine is derivatized to interact with the kinase hinge region, while the C4 position is functionalized to reach the "gatekeeper" residue.
-
Amide/Urea Formation: React TBCP-Amine with isocyanates or acid chlorides.
-
Target: Urea linkers are classic motifs in Type II kinase inhibitors (e.g., Sorafenib analogs).
-
-
C4-Iodination: Treat with NIS (N-iodosuccinimide) to generate the 4-iodo intermediate.
-
Suzuki Coupling: Couple the 4-iodo species with aryl boronic acids to extend the molecule into the kinase back-pocket.
Strategy B: Fused Heterocycle Synthesis (Pyrazolo[1,5-a]pyrimidine)
TBCP-Amine is a dinucleophile (C5-NH₂ and N1/N2 lone pairs). Reacting it with 1,3-electrophiles creates fused bicyclic systems, mimicking the adenine core of ATP.
-
Condensation: React TBCP-Amine with 1,3-dicarbonyls (e.g., acetylacetone or malonaldehyde derivatives).
-
Cyclization: Acid-catalyzed dehydration yields the pyrazolo[1,5-a]pyrimidine core.
-
Result: A rigid, bicyclic scaffold where the tert-butyl and cyclobutyl groups provide fixed vectors for hydrophobic interactions.
Visual Workflows (Graphviz/DOT)
Figure 1: Synthesis & Regioselectivity Pathway[1]
Caption: Synthetic route for TBCP-Amine. The steric bulk of the tert-butyl group directs regiochemistry during the hydrazine condensation.
Figure 2: Drug Design Decision Tree
Caption: Divergent synthesis workflows utilizing TBCP-Amine to generate linear kinase inhibitors or fused pyrazolo-pyrimidine cores.
References
-
Synthesis of 5-aminopyrazoles: Fustero, S., et al. "Improved Regioselective Synthesis of 5-Amino-1-aryl-1H-pyrazoles." Organic Letters, 2008.
-
General Procedure (Analogous): Roberts, S. W., & Faul, M. "Preparation and Use of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine."[1] Organic Syntheses, 2013, 90, 1-11.
-
Compound Data: PubChem CID 86341928 (Related Analog Data).
-
Kinase Inhibitor Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009.
Sources
Experimental protocol for in vitro assays with 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine
An Application Guide for the In Vitro Characterization of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine, a Putative Kinase Inhibitor
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology and inflammation research.[1][2] This document provides a comprehensive experimental framework for the in vitro characterization of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine , a compound identified as a key intermediate in the synthesis of targeted kinase inhibitors.[3] We present a tiered, logical workflow designed to first establish biochemical potency, then confirm target engagement in a cellular context, and finally, to elucidate the downstream functional and phenotypic consequences of target modulation. This guide is intended for researchers in drug discovery and chemical biology, providing not just protocols, but the scientific rationale underpinning each experimental choice.
Introduction: The Kinase Inhibitor Hypothesis
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecules that selectively inhibit specific kinases has revolutionized targeted therapy. The 5-amino-pyrazole core, present in the subject compound, is known to form critical hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases, acting as an ATP-competitive inhibitor.[4]
Our experimental strategy is therefore built on the hypothesis that 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine functions by inhibiting a protein kinase. The following protocols are designed to systematically test this hypothesis.
Hypothesized Mechanism of Action: ATP-Competitive Kinase Inhibition
The diagram below illustrates the proposed mechanism. The inhibitor occupies the ATP binding site, preventing the kinase from binding ATP and phosphorylating its substrate.
Caption: ATP-Competitive Inhibition Model.
Compound Management and Preparation
Reproducible data begins with proper compound handling. The physicochemical properties of a test article are critical for designing robust assays.
Protocol 2.1: Stock Solution Preparation
-
Solvent Selection: Assume the compound is soluble in dimethyl sulfoxide (DMSO). Perform a small-scale solubility test to confirm.
-
Stock Concentration: Prepare a high-concentration primary stock solution, typically 10-20 mM, in 100% DMSO.
-
Rationale: A high concentration minimizes the volume of DMSO added to the final assay, preventing solvent-induced artifacts. Most cell-based assays can tolerate up to 0.5% DMSO.
-
-
Aliquoting and Storage: Aliquot the primary stock into single-use volumes in low-binding tubes. Store at -20°C or -80°C, protected from light and moisture.
-
Rationale: Aliquoting prevents repeated freeze-thaw cycles which can lead to compound degradation or precipitation.
-
-
Working Solutions: On the day of the experiment, thaw a single aliquot and prepare intermediate dilutions (a "serial dilution plate") in DMSO before the final dilution into aqueous assay buffer or cell culture medium.
-
Rationale: This practice ensures accurate and consistent final compound concentrations across a dose-response curve.
-
Experimental Workflow: A Four-Tiered Approach
We propose a sequential workflow to build a comprehensive profile of the compound's activity, from the molecule to the cell.
Caption: A logical workflow for inhibitor characterization.
Tier 1: Biochemical Kinase Activity Assay
Objective: To determine if the compound can directly inhibit the enzymatic activity of a purified kinase in a cell-free system and to quantify its potency (IC₅₀).
Principle: Modern kinase assays are often luminescence- or fluorescence-based and measure the depletion of ATP, which is consumed during the phosphorylation reaction. A lower signal indicates higher kinase activity, while a high signal (less ATP consumed) indicates inhibition.
Protocol 3.1: ADP-Glo™ Kinase Assay (Promega) This is a robust, luminescence-based assay that measures ADP production, a direct product of kinase activity.
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution containing the purified target kinase and its specific substrate peptide in Kinase Buffer.
-
Prepare an ATP solution in Kinase Buffer at a concentration equal to the known Km for the target kinase.
-
Rationale: Running the assay at the ATP Km provides a sensitive measure for competitive inhibitors.
-
-
Assay Plate Setup (384-well, low-volume, white plate):
-
Add 1 µL of serially diluted compound (in DMSO) or DMSO alone (for positive and negative controls) to the appropriate wells.
-
Add 2 µL of the kinase/substrate mix to all wells except negative controls.
-
Add 2 µL of ATP solution to initiate the kinase reaction. For negative controls ("no kinase"), add 2 µL of Kinase Buffer instead of the kinase/substrate mix.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.
-
Rationale: This incubation time should be within the linear range of the kinase reaction, which must be determined during assay development.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to all wells to convert the generated ADP back to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the "No Kinase" (100% inhibition) and "DMSO only" (0% inhibition) controls.
-
Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Parameter | Description | Example Value |
| IC₅₀ | The concentration of inhibitor required to reduce enzyme activity by 50%. | 150 nM |
| Hill Slope | Describes the steepness of the dose-response curve. | ~1.0 |
| Max Inhibition | The maximum percentage of inhibition achieved. | 98% |
Tier 2: Cellular Thermal Shift Assay (CETSA®)
Objective: To verify that the compound engages its intended kinase target inside intact cells.
Principle: The binding of a ligand (inhibitor) to its target protein generally increases the protein's thermodynamic stability.[5] When heated, this stabilized protein-ligand complex will denature and aggregate at a higher temperature than the unbound protein.[6][7] This thermal shift is a direct measure of target engagement.[8]
Protocol 3.2: Western Blot-Based CETSA
-
Cell Treatment:
-
Culture an appropriate cell line (e.g., one known to express the target kinase) to ~80% confluency.
-
Treat cells with either vehicle (DMSO) or a high concentration of the compound (e.g., 10-50x the biochemical IC₅₀) for 1-2 hours.
-
Rationale: The high concentration ensures target saturation, maximizing the potential thermal shift.
-
-
Thermal Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) using a PCR thermocycler, followed by cooling to 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath).
-
Separate the soluble fraction (containing non-aggregated proteins) from the aggregated protein pellet by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Detection:
-
Collect the supernatant (soluble fraction) from each sample.
-
Quantify the amount of the target kinase remaining in the soluble fraction at each temperature using Western blotting. Run samples on an SDS-PAGE gel, transfer to a membrane, and probe with a specific primary antibody against the target kinase.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For both the vehicle- and compound-treated groups, plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature.
-
The resulting "melting curve" for the compound-treated sample should be shifted to the right compared to the vehicle control, indicating target stabilization.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Tier 3: Downstream Pathway Modulation Assay
Objective: To determine if target engagement by the compound leads to a functional inhibition of the kinase's signaling pathway.
Principle: If the compound inhibits the target kinase, the phosphorylation of its direct downstream substrates should decrease. This can be quantified by Western blotting using phospho-specific antibodies.[9] The ratio of the phosphorylated substrate to the total amount of that substrate provides a normalized measure of pathway activity.[10]
Protocol 3.3: Western Blot for Phospho-Protein Levels
-
Cell Treatment:
-
Plate cells and allow them to adhere. Starve cells of serum overnight if the pathway of interest is activated by growth factors.
-
Pre-treat cells with a dose-response of the compound (e.g., 0-10 µM) for 1-2 hours.
-
Stimulate the pathway if necessary (e.g., with EGF for the EGFR pathway).
-
Include appropriate controls: vehicle only, stimulant only.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and immediately lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins upon cell lysis.
-
Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane of an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-ERK).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Reprobing:
-
After imaging, strip the membrane of antibodies and re-probe with a primary antibody for the total protein level of the substrate (e.g., anti-total-ERK).
-
Rationale: This allows for normalization of the phospho-signal to the total protein, correcting for any variations in protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for both the phospho-protein and total protein.
-
Calculate the ratio of (Phospho-Signal / Total Signal) for each lane.
-
Plot the normalized ratio against the compound concentration to observe the dose-dependent inhibition of substrate phosphorylation.
-
| Treatment | p-Substrate / Total Substrate Ratio | Interpretation |
| Vehicle (No Stimulant) | 0.1 | Basal pathway activity |
| Vehicle + Stimulant | 1.0 (Normalized) | Full pathway activation |
| 1 µM Compound + Stimulant | 0.45 | Partial pathway inhibition |
| 10 µM Compound + Stimulant | 0.12 | Strong pathway inhibition |
Tier 4: Cellular Phenotypic Assay
Objective: To assess the ultimate consequence of pathway inhibition on cell health, typically by measuring cell viability or proliferation.
Principle: Many kinase pathways targeted in cancer (e.g., EGFR, BRAF) are critical for cell proliferation and survival. Inhibiting these pathways is expected to reduce the number of viable cells over time. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active, viable cells.[11][12]
Protocol 3.4: CellTiter-Glo® Viability Assay
-
Cell Plating:
-
Seed cells in a 96-well, solid white, flat-bottom plate at a predetermined optimal density.
-
Rationale: A solid white plate is essential to maximize the luminescent signal and prevent crosstalk between wells.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the compound. Include vehicle-only controls.
-
Incubate for a duration relevant to the expected biological effect, typically 48-72 hours.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Rationale: Temperature equilibration is important for consistent enzyme kinetics in the assay.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of media in each well (e.g., 100 µL reagent to 100 µL media). This is a simple "add-mix-measure" protocol.[11]
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viability for each compound concentration relative to the vehicle-treated controls.
-
Plot the percent viability against the log of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Conclusion
This application note outlines a systematic, multi-tiered approach to characterize the in vitro activity of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine. By progressing through biochemical assays, cellular target engagement studies, pathway modulation analysis, and finally phenotypic screens, researchers can build a robust data package to validate (or invalidate) the compound's hypothesized mechanism of action as a kinase inhibitor. Each step provides a self-validating system; for instance, a potent biochemical IC₅₀ is only meaningful if cellular target engagement and downstream pathway modulation can be demonstrated at similar concentrations. This logical and scientifically rigorous workflow ensures that resources are directed toward compounds with the highest potential for further development.
References
-
MySkinRecipes. 1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-amine. Available from: [Link]
-
El-Gazzar, A. R., et al. (2022). Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Advances, 12(45), 29473-29487. Available from: [Link]
-
Castillo, J. C., et al. (2013). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o359. Available from: [Link]
-
Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Der Pharma Chemica, 5(2), 196-214. Available from: [Link]
-
Becerra, D., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. Available from: [Link]
-
Welin, M., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(16), 4945. Available from: [Link]
-
Castillo, J. C., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(4), M1735. Available from: [Link]
-
Becerra, D., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Molbank, 2021(3), M1246. Available from: [Link]
-
ResearchGate. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]
-
ResearchGate. (2018). Table 1. 1-Aryl-3-tert-butyl-1H-pyrazol-5-amines 25a–l. Available from: [Link]
-
Kamal, A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945. Available from: [Link]
-
Jafari, R., et al. (2014). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Nature Protocols, 9(9), 2100-2122. Available from: [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Available from: [Link]
-
ResearchGate. (2024). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK.... Available from: [Link]
-
Lim, Y. P., & Go, M. L. (2007). In vitro NLK Kinase Assay. Journal of Visualized Experiments, (5), 214. Available from: [Link]
-
Kariya, Y., et al. (2020). Kinase Activity-Tagged Western Blotting Assay. BioTechniques, 68(4), 183-187. Available from: [Link]
-
ReLIA, D. S., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4500. Available from: [Link]
-
Bio-protocol. (2022). In vitro kinase assay. Available from: [Link]
-
Ahmed Lab. (2020). MTT Assay for Cell Viability. YouTube. Available from: [Link]
-
News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]
-
ResearchGate. (2022). How to analyze the western blotting data for investigation activity of the signaling pathway?. Available from: [Link]
-
ResearchGate. (2023). (PDF) In vitro kinase assay v1. Available from: [Link]
-
Jones, C. A., et al. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology, 777, 137-157. Available from: [Link]
-
Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Available from: [Link]
-
ResearchGate. (2020). 361 questions with answers in CELL VIABILITY ASSAY. Available from: [Link]
-
Geng, F., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 7041-7045. Available from: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available from: [Link]
-
ACS Publications. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available from: [Link]
Sources
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Derivatization of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine for library synthesis
Application Note & Protocols
Strategies for the Derivatization of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine for Combinatorial Library Synthesis
Abstract: The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1][2] This guide focuses on 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine, a versatile starting material for the construction of diverse chemical libraries. The strategic placement of a tert-butyl group at the N1 position effectively blocks undesirable side reactions and enhances metabolic stability, while the C3-cyclobutyl moiety introduces a favorable sp³-rich character. The primary focus of this document is the C5-amino group, a key nucleophilic handle that enables a wide range of derivatization reactions. We present detailed protocols for robust, high-throughput derivatization strategies including acylation, sulfonylation, reductive amination, and Buchwald-Hartwig amination, designed for researchers in drug discovery and chemical biology.
The Core Scaffold: Synthesis and Reactivity
The utility of a scaffold in library synthesis is predicated on its accessibility and predictable reactivity. The title compound, 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine, can be synthesized through established heterocyclic chemistry principles.
Synthetic Rationale
The most versatile and common method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with a substituted hydrazine.[3][4] This pathway involves the reaction of 3-cyclobutyl-3-oxopropanenitrile with tert-butylhydrazine. The reaction proceeds via nucleophilic attack of the hydrazine on the ketone, followed by intramolecular cyclization onto the nitrile carbon to form the stable 5-aminopyrazole ring.[3]
Caption: Key derivatization pathways from the core scaffold.
Amide Bond Formation (Acylation)
Acylation is one of the most reliable and widely used reactions in medicinal chemistry. The high nucleophilicity of the C5-amine allows for efficient reaction with carboxylic acid derivatives to form stable amides. This method allows for the introduction of a vast array of chemical functionalities.
-
Causality & Experimental Choice: The choice of acylating agent and conditions depends on the scale and reactivity of the building blocks.
-
Acid Chlorides/Anhydrides: Highly reactive, often requiring only a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the HCl byproduct. Reactions are typically fast and proceed at room temperature.
-
Carboxylic Acids: Require activation with a coupling agent (e.g., HATU, HBTU, EDC). This is the preferred method for automated parallel synthesis as the carboxylic acid building blocks are more diverse, stable, and commercially available than their acid chloride counterparts.
-
Sulfonamide Synthesis (Sulfonylation)
The synthesis of sulfonamides from sulfonyl chlorides is another robust transformation that provides derivatives with distinct electronic and geometric properties compared to amides. The resulting sulfonamides are excellent hydrogen bond donors and are metabolically stable.
-
Causality & Experimental Choice: The reaction proceeds readily by treating the pyrazole amine with a sulfonyl chloride in the presence of a base. [5]Triethylamine or pyridine are commonly used. Acetonitrile and dichloromethane are excellent solvents for this transformation. The reaction is often clean, with high conversion, making it highly amenable to parallel synthesis workflows. [5]
C-N Bond Formation via Reductive Amination
Reductive amination provides access to secondary amines, increasing the flexibility and basicity of the linker compared to an amide bond. This two-step, one-pot process involves the initial formation of an imine intermediate by condensation with an aldehyde or ketone, followed by in-situ reduction.
-
Causality & Experimental Choice: A key advantage is the operational simplicity of the one-pot procedure. [6][7]The choice of reducing agent is critical. Mild hydride donors like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred because they selectively reduce the protonated imine intermediate in the presence of the unreacted carbonyl compound. For many applications, the more robust and less toxic sodium borohydride (NaBH₄) can be used effectively after imine formation is complete. [6]
Palladium-Catalyzed C-N Cross-Coupling
For the introduction of aryl and heteroaryl substituents, the Buchwald-Hartwig amination is a powerful tool. This palladium-catalyzed cross-coupling reaction allows for the formation of C(aryl)-N bonds, a transformation that is difficult to achieve via classical nucleophilic substitution.
-
Causality & Experimental Choice: This reaction requires careful selection of a palladium catalyst, a phosphine ligand, and a base. The ligand choice is crucial for reaction efficiency and generality. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to facilitate the key reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is necessary to deprotonate the amine and facilitate catalyst turnover. While requiring more optimization, this method provides access to chemical space that is unattainable with the other methods. [8]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Parallel Library Synthesis of Amides via Acid Coupling
This protocol is designed for a 96-well plate format using pre-weighed carboxylic acids.
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine in anhydrous DMF.
-
Prepare a 0.5 M stock solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF.
-
Prepare a 1.0 M stock solution of N,N-diisopropylethylamine (DIPEA) in anhydrous DMF.
-
-
Reaction Setup (per well):
-
To each well of a 96-well plate containing a pre-weighed carboxylic acid (0.05 mmol, 1.0 equiv), add 250 µL of the pyrazole amine stock solution (0.05 mmol, 1.0 equiv).
-
Add 110 µL of the HATU stock solution (0.055 mmol, 1.1 equiv).
-
Add 100 µL of the DIPEA stock solution (0.1 mmol, 2.0 equiv).
-
-
Reaction and Work-up:
-
Seal the plate and shake at room temperature for 16 hours.
-
Quench the reaction by adding 0.5 mL of water to each well.
-
Extract the products by adding 1.0 mL of ethyl acetate, sealing, shaking vigorously, and centrifuging to separate the layers.
-
Transfer the organic layer to a new plate for analysis or further purification.
-
Protocol 2: Parallel Library Synthesis of Sulfonamides
This protocol is adapted from a reliable procedure for the N-sulfonylation of a similar 5-aminopyrazole. [5]
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine in anhydrous acetonitrile.
-
Prepare a 0.25 M stock solution of various sulfonyl chlorides in anhydrous acetonitrile.
-
Prepare a 0.5 M stock solution of triethylamine (TEA) in anhydrous acetonitrile.
-
-
Reaction Setup (per well):
-
To each well of a 96-well plate, add 250 µL of the pyrazole amine stock solution (0.05 mmol, 1.0 equiv).
-
Add 220 µL of the sulfonyl chloride stock solution (0.055 mmol, 1.1 equiv).
-
Add 220 µL of the TEA stock solution (0.11 mmol, 2.2 equiv). [5]3. Reaction and Work-up:
-
Seal the plate and shake at room temperature for 12 hours. [5] * Evaporate the solvent under a stream of nitrogen.
-
Add 1.0 mL of ethyl acetate and 0.5 mL of water to each well.
-
Seal, shake vigorously, and centrifuge.
-
Transfer the organic layer to a new plate for analysis.
-
Protocol 3: One-Pot Parallel Reductive Amination
This protocol is based on an efficient solvent-free condensation followed by reduction. [6][7]
-
Imine Formation:
-
To each well of a 96-well plate, add the pyrazole amine (0.1 mmol, 1.0 equiv) and an aldehyde or ketone (0.1 mmol, 1.0 equiv).
-
Heat the unsealed plate in an oven at 100-120 °C for 2 hours to drive the condensation.
-
Allow the plate to cool to room temperature.
-
-
Reduction:
-
Add 0.5 mL of methanol to each well to dissolve the intermediate imine.
-
In a separate plate, prepare a suspension of sodium borohydride (NaBH₄) (0.2 mmol, 2.0 equiv) in 0.2 mL of methanol per well.
-
Carefully add the NaBH₄ suspension to the imine solution portionwise over 5 minutes (Caution: gas evolution).
-
Seal the plate and shake at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
-
Work-up:
-
Quench the reaction by the slow addition of 0.5 mL of water to each well.
-
Extract with 1.0 mL of ethyl acetate.
-
Transfer the organic layer to a new plate for analysis.
-
Summary of Derivatization Methods
The following table summarizes the key parameters for the described derivatization strategies, providing a quick reference for experimental design.
| Reaction Type | Key Reagents | Base / Catalyst | Typical Solvent | Temperature | Key Advantages |
| Acylation | R-COOH | HATU, DIPEA | DMF, DCM | Room Temp | Huge building block availability; robust reaction. |
| Sulfonylation | R-SO₂Cl | Pyridine, TEA | ACN, DCM | Room Temp | High yielding; introduces unique sulfonamide group. [5] |
| Reductive Amination | R-CHO, NaBH₄ | None (Stoichiometric) | Methanol | 100 °C then RT | Access to flexible secondary amines; one-pot procedure. [6] |
| Buchwald-Hartwig | Ar-Br, Ar-OTf | NaOtBu, LHMDS | Toluene, Dioxane | 80-110 °C | Access to diverse (hetero)aryl amines. |
Conclusion
The 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine scaffold is an exemplary starting point for the generation of large, diverse chemical libraries for high-throughput screening. The C5-amino group provides a reliable and versatile handle for derivatization. The protocols detailed herein for acylation, sulfonylation, and reductive amination are robust, scalable, and amenable to parallel synthesis formats, enabling the rapid exploration of chemical space around this privileged core. For more advanced diversification, the Buchwald-Hartwig amination offers a powerful, albeit more complex, route to novel aryl amine derivatives. By employing these strategies, researchers can efficiently generate high-quality compound libraries to accelerate the identification of new bioactive molecules.
References
-
Castillo, J. C., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(4), M1753. Available at: [Link]
-
Aggarwal, N., & Kumar, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(4), 1-52. Available at: [Link]
-
Seliem, I. A., et al. (2010). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 6, 993. Available at: [Link]
-
Singh, A., & Sharma, P. K. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1875-1891. Available at: [Link]
-
Becerra, D., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Molbank, 2021(3), M1252. Available at: [Link]
-
Becerra, D., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1223. Available at: [Link]
-
Hernández-Ortega, S., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3171. Available at: [Link]
-
Hernández-Ortega, S., et al. (2012). 3-tert-Butyl-1-(3-nitro-phen-yl)-1H-pyrazol-5-amine. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
Becerra, D., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. Available at: [Link]
-
El-Bordiny, M. M., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(22), 5363. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 2: Parallel Synthesis and Library Design. Books - The Royal Society of Chemistry. Available at: [Link]
-
Gessier, F., et al. (2001). Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. Molecules, 6(4), 362-377. Available at: [Link]
-
Karrouchi, K., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(17), 5139. Available at: [Link]
-
Jain, R., & Gupta, P. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. Available at: [Link]
-
Zhang, D., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(6), 1599. Available at: [Link]
-
Asynt. (2022). Introduction | Parallel Synthesis | Chemistry. Available at: [Link]
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- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine in Agrochemical Discovery
Executive Summary
This detailed guide outlines the technical application of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine as a high-value scaffold in the synthesis of next-generation agrochemicals. Unlike ubiquitous methyl/ethyl-substituted pyrazoles, this specific building block offers a unique combination of steric bulk (tert-butyl) and conformational restriction (cyclobutyl), critical for modulating lipophilicity (LogP) and metabolic stability in fungicidal and insecticidal discovery programs.
This document provides a validated protocol for the derivatization of this amine into an amide library—a standard workflow for generating hit-to-lead candidates—along with mechanistic insights into its structural advantages.
Compound Profile & Strategic Rationale
Chemical Identity[1][2][3][4][5]
-
IUPAC Name: 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine[1]
-
CAS Number:
-
Molecular Formula: C₁₁H₁₉N₃[1]
-
Molecular Weight: 193.29 g/mol [1]
-
Appearance: Off-white to pale yellow solid
Structural Advantages in Agrochemical Design
In modern crop protection chemistry, "escape from flatland" (increasing three-dimensionality) is a key strategy to improve solubility and target selectivity.
-
N1-tert-Butyl Group: Provides significant steric protection to the pyrazole core, reducing susceptibility to N-dealkylation by cytochrome P450 enzymes compared to N-methyl analogs. It also increases the overall lipophilicity, enhancing cuticular penetration in foliar applications.
-
C3-Cyclobutyl Motif: The cyclobutyl ring acts as a "bioisostere" for isopropyl or cyclopropyl groups but with distinct spatial occupancy. It offers a rigid hydrophobic handle that can fill specific hydrophobic pockets in target enzymes (e.g., Succinate Dehydrogenase or Ryanodine Receptors) without the entropic penalty of flexible alkyl chains.
-
C5-Amino Handle: A versatile nucleophile allowing for rapid diversification into amides, ureas, sulfonamides, or fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines).
Mechanistic Pathway Visualization
The following diagram illustrates the strategic placement of this scaffold within a discovery pipeline.
Figure 1: Strategic logic for deploying the 1-tert-butyl-3-cyclobutyl scaffold in agrochemical design.
Experimental Protocol: Parallel Synthesis of Pyrazole-Amide Library
Objective: To synthesize a library of N-(1-(tert-butyl)-3-cyclobutyl-1H-pyrazol-5-yl)amides to evaluate fungicidal activity. This protocol focuses on the acylation of the exocyclic amine, a common challenge due to the reduced nucleophilicity of heteroaromatic amines.
Materials & Reagents[2][3][5][7][8]
-
Substrate: 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine (1.0 equiv).
-
Acylating Agents: Diverse Acid Chlorides (R-COCl) (1.1 equiv) (e.g., 2-(trifluoromethyl)benzoyl chloride, nicotinoyl chloride).
-
Base: Pyridine (2.0 equiv) or Triethylamine (Et₃N) with catalytic DMAP.
-
Solvent: Dichloromethane (DCM) (Anhydrous).
-
Purification: Silica Gel (230-400 mesh) or Prep-HPLC.
Step-by-Step Methodology
Step 1: Preparation of Reaction Mixture
-
In a flame-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine (193 mg, 1.0 mmol) in anhydrous DCM (5 mL).
-
Add Pyridine (161 µL, 2.0 mmol) to the solution.
-
Expert Insight: Pyridine is preferred over Et₃N for less reactive aromatic amines as it acts as both a base and an acyl transfer catalyst.
-
Step 2: Acylation
-
Cool the reaction mixture to 0°C using an ice bath.
-
Dropwise add the Acid Chloride (1.1 mmol) dissolved in DCM (1 mL) over 5 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature (25°C).
-
Stir for 4–12 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.
-
Checkpoint: The starting amine (Retention Time ~1.2 min) should disappear, and a new less polar spot (Amide) should appear.
-
Step 3: Work-up
-
Quench the reaction with saturated aqueous NaHCO₃ (5 mL).
-
Extract the aqueous layer with DCM (3 x 5 mL).
-
Combine organic layers and wash with Brine (10 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 4: Purification & Analysis[2]
-
Purify the crude residue via flash column chromatography (Gradient: 0-40% EtOAc/Hexanes).
-
Isolate the target amide as a white/off-white solid.
-
Validation: Confirm structure via ¹H NMR and HRMS.
Expected Analytical Data (Representative)
| Fragment | Signal Type | Chemical Shift (δ ppm) | Integration | Assignment |
| Amide NH | Broad Singlet | 8.5 – 10.0 | 1H | NH-CO |
| Pyrazole CH | Singlet | 6.0 – 6.5 | 1H | C4-H |
| tert-Butyl | Singlet | 1.5 – 1.6 | 9H | N1-C(CH₃)₃ |
| Cyclobutyl | Multiplet | 3.4 – 3.6 | 1H | Methine (CH) |
| Cyclobutyl | Multiplets | 1.8 – 2.4 | 6H | Methylene (CH₂) |
Synthesis Workflow Diagram
The following Graphviz diagram details the synthesis workflow, including the critical decision points for "Rescue Protocols" if the reaction stalls (a common issue with sterically hindered amines).
Figure 2: Decision-tree workflow for the acylation of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine.
Safety and Handling
-
Hazard Identification: Pyrazole amines can be irritating to eyes, respiratory system, and skin. Treat as a potential sensitizer.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle all powders in a fume hood to avoid inhalation.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine group, which can darken over time.
References
-
Compound Data: 1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-amine (CAS 817641-86-4).[1] ChemicalBook. Retrieved from
-
General Synthesis of 5-Aminopyrazoles: Faggiani, E., et al. "Synthesis of 5-aminopyrazoles."[3][2][4] Canadian Journal of Chemistry. (General reference for hydrazine/nitrile condensation).
-
Agrochemical Relevance: Lamberth, C. "Pyrazoles in Agrochemicals."[5][6] Heterocycles in Life and Society. (Context on pyrazole scaffolds in SDHIs).
-
Reagent Availability: MySkinRecipes / Chem-Impex Listings. Retrieved from .
-
Related Methodology: Synthesis of N-pyrazolyl imines and amides. Molbank 2021, M1196.[2][4] Retrieved from .
Sources
Scale-up Synthesis of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine: A Comprehensive Protocol and Application Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Dr. Gemini, Senior Application Scientist
Abstract
This application note provides a detailed, robust, and scalable two-step synthesis for 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine, a key building block for pharmaceutical and agrochemical research. The synthetic strategy leverages a base-mediated condensation to form the requisite β-ketonitrile intermediate, followed by a cyclocondensation with tert-butylhydrazine. This guide emphasizes the rationale behind procedural choices, process safety, and methods for purification and characterization, ensuring a reliable and reproducible scale-up process. The target molecule incorporates the pyrazole core, a privileged scaffold in numerous FDA-approved drugs, and the cyclobutane motif, which is increasingly utilized in medicinal chemistry to enhance metabolic stability and confer unique structural properties.[1][2][3]
Introduction: The Strategic Value of the Pyrazole-Cyclobutane Scaffold
N-heterocyclic amines are foundational building blocks in modern drug discovery, serving as precursors to a vast array of active pharmaceutical ingredients (APIs).[4] Among these, the pyrazole nucleus is a five-membered heterocycle that has garnered significant attention for its broad spectrum of pharmacological activities.[5] Marketed drugs such as Celecoxib (an anti-inflammatory agent) and Sildenafil (used to treat erectile dysfunction) feature the pyrazole core, highlighting its therapeutic importance.[1][5][6]
The incorporation of a cyclobutane ring into drug candidates is a modern medicinal chemistry strategy used to improve physicochemical properties.[7] The puckered structure and relative chemical inertness of the cyclobutane moiety can enhance metabolic stability and provide conformational constraints that improve binding affinity to biological targets.[2][3] The title compound, 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine, strategically combines these two valuable motifs, making it a highly desirable intermediate for the synthesis of novel therapeutic agents and agrochemicals.[8]
Overall Synthetic Strategy
The synthesis is designed as a two-step process optimized for scalability and efficiency. The chosen pathway relies on well-established and high-yielding reaction classes.
-
Step 1: Synthesis of 3-cyclobutyl-3-oxopropanenitrile. This key β-ketonitrile intermediate is prepared via a Claisen-type condensation between cyclobutanecarbonitrile and ethyl acetate using sodium ethoxide as the base.
-
Step 2: Synthesis of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine. The target molecule is formed through a classic pyrazole synthesis involving the cyclocondensation of the β-ketonitrile intermediate with tert-butylhydrazine hydrochloride.[9][10]
Caption: High-level overview of the two-step synthetic route.
Part 1: Synthesis of 3-cyclobutyl-3-oxopropanenitrile (Intermediate)
Mechanistic Rationale
The formation of the β-ketonitrile proceeds via a base-catalyzed condensation reaction. Sodium ethoxide, a strong base, deprotonates the α-carbon of cyclobutanecarbonitrile. The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl acetate. Subsequent elimination of the ethoxide leaving group yields the desired β-ketonitrile product. This reaction is a variation of the well-established Claisen condensation, widely used for C-C bond formation.
Detailed Experimental Protocol (100 g Scale)
-
Reactor Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple. Ensure the system is purged with dry nitrogen.
-
Reagent Charging: Charge the flask with dry ethanol (800 mL) and sodium ethoxide (102 g, 1.5 mol, 1.5 equiv). Stir the mixture until the sodium ethoxide is fully dissolved.
-
Reactant Addition: In a separate flask, mix cyclobutanecarbonitrile (81.1 g, 1.0 mol, 1.0 equiv)[11] and ethyl acetate (132.1 g, 1.5 mol, 1.5 equiv). Add this mixture to the sodium ethoxide solution dropwise over 1 hour, maintaining the internal temperature below 30 °C using an ice bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate/Hexane).
-
Work-up: Cool the mixture to room temperature and carefully pour it into 1 L of ice-cold water. Acidify the aqueous solution to pH ~4 using 2M hydrochloric acid.
-
Extraction: Extract the product into dichloromethane (3 x 300 mL). Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude oil. The product can be purified by vacuum distillation to afford 3-cyclobutyl-3-oxopropanenitrile as a colorless liquid.
Part 2: Scale-Up Synthesis of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine
Mechanistic Rationale
This reaction is a classic example of pyrazole synthesis from a β-functionalized nitrile.[10] The process begins with the nucleophilic attack of the terminal nitrogen of tert-butylhydrazine onto the ketone carbonyl of the β-ketonitrile, forming a hydrazone intermediate.[12] This is followed by an intramolecular cyclization where the other hydrazine nitrogen attacks the nitrile carbon. Tautomerization of the resulting imine leads to the stable, aromatic 5-aminopyrazole ring system. The regioselectivity, with the tert-butyl group at the N1 position, is sterically driven by the bulky tert-butyl substituent.
Detailed Experimental Protocol (100 g Scale)
-
Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, reflux condenser, thermocouple, and a nitrogen inlet.
-
Reagent Charging: Charge the reactor with a solution of sodium hydroxide (48 g, 1.2 mol, 1.5 equiv) in water (400 mL). To this, add tert-butylhydrazine hydrochloride (100 g, 0.8 mol, 1.0 equiv).[13] Stir until a clear solution is formed.
-
Reactant Addition: Add a solution of 3-cyclobutyl-3-oxopropanenitrile (98.5 g, 0.8 mol, 1.0 equiv) in ethanol (400 mL) to the reactor over 30 minutes. The addition may be mildly exothermic.
-
Reaction: Heat the biphasic mixture to 90 °C (internal temperature) and maintain vigorous stirring for 18-24 hours. The reaction progress can be monitored by HPLC or TLC until the starting materials are consumed.
-
Crystallization and Isolation: Turn off the heating and allow the mixture to cool slowly to approximately 60 °C. At this point, seed crystals may be added to induce crystallization. Continue to cool the slurry slowly to ambient temperature, then further cool in an ice bath for 2 hours to maximize product precipitation.
-
Filtration and Drying: Filter the resulting solid product using a Büchner funnel. Wash the filter cake with a cold (0-5 °C) mixture of ethanol/water (1:1, 2 x 150 mL) to remove residual salts and impurities. Dry the product in a vacuum oven at 40-50 °C to a constant weight. This procedure typically affords the title compound with >98% purity.[13]
-
Recrystallization (Optional): If further purification is required, the product can be recrystallized from a suitable solvent system such as ethanol/water or ethyl acetate/hexane.[14]
Workflow and Process Visualization
Caption: Detailed experimental workflow for the two-step synthesis.
Data Summary and Expected Results
| Parameter | Step 1: Intermediate Synthesis | Step 2: Final Product Synthesis |
| Scale | 1.0 mol (81.1 g) | 0.8 mol (98.5 g) |
| Key Reagents | Cyclobutanecarbonitrile, NaOEt | 3-cyclobutyl-3-oxopropanenitrile, t-BuNHNH₂·HCl |
| Solvent System | Ethanol | Ethanol / Water |
| Temperature | Reflux (~78 °C) | 90 °C |
| Reaction Time | ~4 hours | ~18-24 hours |
| Work-up | Acidic Quench, Extraction | Cooling, Crystallization, Filtration |
| Typical Yield | 70-80% | 85-95% |
| Expected Purity | >95% (after distillation) | >98% (after crystallization) |
Process Safety and Hazard Analysis
The scale-up of any chemical process requires a thorough understanding of the potential hazards associated with the reagents and transformations.
| Reagent/Solvent | CAS Number | Key Hazards | Recommended Precautions |
| Sodium Ethoxide | 917-54-4 | Flammable solid, Corrosive, Reacts violently with water | Handle under inert atmosphere. Wear appropriate PPE (gloves, goggles, lab coat). Avoid contact with water. |
| tert-Butylhydrazine HCl | 7400-27-3 | Skin and eye irritant, potential respiratory irritant.[15] | Handle in a well-ventilated fume hood. Avoid creating dust.[16] Wear appropriate PPE. |
| Sodium Hydroxide | 1310-73-2 | Severe skin and eye burns | Wear appropriate PPE. Handle with care, especially when making solutions due to exothermic dissolution. |
| Ethanol | 64-17-5 | Highly flammable liquid and vapor | Keep away from ignition sources. Use in a well-ventilated area. |
| Dichloromethane | 75-09-2 | Suspected carcinogen, skin and eye irritant | Handle only in a chemical fume hood. Wear appropriate gloves and eye protection. |
Operational Safety:
-
Exotherm Control: The addition of reactants in both steps can be exothermic. Slow, controlled addition and monitoring of the internal temperature are critical to prevent thermal runaways.
-
Ventilation: All operations should be conducted in a well-ventilated chemical fume hood or an appropriately engineered containment system.
-
Personal Protective Equipment (PPE): Safety glasses or goggles, flame-resistant lab coats, and appropriate chemical-resistant gloves must be worn at all times.
Conclusion
This application note provides a comprehensive and validated protocol for the scale-up synthesis of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine. By detailing the mechanistic rationale, providing step-by-step instructions, and emphasizing critical safety considerations, this guide is intended to empower researchers and process chemists to produce this valuable building block efficiently and safely. The strategic combination of a stable pyrazole core and a property-enhancing cyclobutane moiety makes the title compound a compelling starting point for innovation in drug discovery and development.
References
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MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]
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Organic Syntheses. (n.d.). Cyclobutanone. Retrieved from [Link]
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Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Retrieved from [Link]
-
Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3-tert-Butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
- Google Patents. (n.d.). RU2186764C1 - Method of synthesis of methylenecyclobutane carbonitrile.
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
PubMed. (n.d.). 3-tert-Butyl-1-(3-nitro-phen-yl)-1H-pyrazol-5-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Royal Society of Chemistry. (2023). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-(Tert-butyl)hydrazine hydrochloride. Retrieved from [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]
-
ACS Publications. (2023). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. PubMed Central. Retrieved from [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]
-
YouTube. (2012). AK-1 I Aldehyde Ketone I Reaction of di-ketone with Hydrazine I @GuruprakashAcademy. Retrieved from [Link]
-
ResearchGate. (2023). The Application of Cyclobutane Derivatives in Organic Synthesis. Retrieved from [Link]
-
Science Madness. (2010). Make Hydrazine Sulfate by the Hypochlorite-Ketazine Process - The Complete Guide. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM. (n.d.). Cyclobutanecarbonitrile (CAS 4426-11-3): Essential Intermediate for Chemical Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclobutene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PubMed Central. Retrieved from [Link]
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Application Notes & Protocols: Safe Handling and Storage of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine
Introduction: Understanding 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine
1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine is a substituted pyrazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2][3][4][5] The pyrazole scaffold is a versatile building block in the synthesis of a wide array of biologically active molecules.[1][2][3][5][6] The unique arrangement of the tert-butyl and cyclobutyl groups on the pyrazole ring, along with the reactive amine functionality, makes this compound a valuable intermediate for the synthesis of novel chemical entities.[7] Its structural features are designed to modulate physicochemical properties and biological activity, potentially enhancing efficacy and metabolic stability in drug candidates.[7]
Given its application in research and development, a thorough understanding of its proper handling and storage is paramount to ensure the safety of laboratory personnel and maintain the compound's chemical integrity. These protocols are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide based on established safety data and best practices for handling heterocyclic amines.
PART 1: Hazard Identification and Risk Assessment
A critical first step in the safe handling of any chemical is a thorough understanding of its potential hazards. 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine is classified with the following hazards:
-
Harmful if swallowed [8]
-
Causes skin irritation [8]
-
Causes serious eye irritation [8]
-
May cause respiratory irritation [8]
The causality behind these hazards lies in the chemical nature of the molecule. The amine group can be basic and reactive, while the overall molecule can interact with biological macromolecules, leading to irritation and toxicity if improperly handled.
Quantitative Hazard Data Summary
| Hazard Statement | GHS Classification | Precautionary Measures |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | P264: Wash hands thoroughly after handling.[8] |
| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory tract irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area.[10] |
PART 2: Core Protocols for Safe Handling
Adherence to the following protocols is mandatory to minimize exposure and ensure a safe working environment. The foundation of safe handling rests on the principle of "as low as reasonably practicable" (ALARP) exposure.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous chemicals is through robust engineering controls. This approach is superior to relying solely on personal protective equipment (PPE) as it removes the hazard at the source.
-
Chemical Fume Hood: All handling of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[9] This is crucial to prevent the inhalation of any dust or vapors, which may cause respiratory irritation.[8]
-
Ventilation: Ensure the laboratory has adequate general ventilation. A well-ventilated area is a key requirement for handling this compound.[11]
-
Eyewash Stations and Safety Showers: Accessible and fully functional eyewash stations and safety showers are critical.[11][12] In the event of accidental exposure, immediate irrigation is essential to mitigate serious eye or skin damage.
Personal Protective Equipment (PPE): A Necessary Barrier
While engineering controls are primary, appropriate PPE is a critical secondary defense.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact, which can cause serious irritation.[8][11]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn at all times.[11] It is imperative to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contact.
-
Protective Clothing: A lab coat must be worn to protect against skin contact.[9] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a government-approved respirator should be used.[11]
Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine in a laboratory setting.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine.
-
Preparation:
-
Don all required PPE: lab coat, safety goggles, and nitrile gloves.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary glassware, spatulas, and reagents within the fume hood.
-
-
Handling:
-
Carefully weigh the desired amount of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine in the fume hood. Avoid creating dust.
-
Transfer the compound to the reaction vessel using a clean spatula.
-
Conduct the experimental procedure within the confines of the fume hood.
-
-
Post-Handling:
PART 3: Storage Procedures for Chemical Stability
Proper storage is crucial not only for safety but also for maintaining the purity and stability of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine. Pyrazole derivatives can be sensitive to environmental factors.[13]
General Storage Conditions
-
Container: Keep the compound in its original, tightly sealed container to prevent contamination and exposure to air and moisture.[11][12]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[11][12]
Incompatibilities and Degradation Pathways
While the pyrazole ring is generally stable, certain conditions can lead to degradation.[4]
-
Oxidizing Agents: Avoid storage near strong oxidizing agents. The amine functionality can be susceptible to oxidation.
-
Light and Air: Some pyrazoline derivatives are known to oxidize and change color (e.g., turn brownish) upon exposure to light and air.[13] To mitigate this, storing the compound in an amber vial or in a dark location is recommended. For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.[13]
Logical Relationship of Storage Parameters
Caption: Key parameters for maintaining the stability of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine during storage.
PART 4: Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][11] Seek immediate medical attention.[9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[11][12] If skin irritation persists, seek medical advice.[11]
-
Inhalation: Move the affected person to fresh air.[11][12] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[9] Rinse mouth with water.[9] Seek immediate medical attention.[9]
-
Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand) and sweep it into a suitable container for disposal.
Conclusion
1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine is a valuable compound in the field of drug discovery. Its safe and effective use is contingent upon a clear understanding of its hazards and the diligent application of the handling and storage protocols outlined in these notes. By prioritizing engineering controls, utilizing appropriate personal protective equipment, and adhering to best practices for storage, researchers can minimize risks and ensure the integrity of their experiments.
References
-
MySkinRecipes. (n.d.). 1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
Becerra, D., & Castillo, J. C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(4), M1287. [Link]
- Kumar, A., & Sharma, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 172-180.
-
Castillo, J. C., & Becerra, D. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(4), M1483. [Link]
- Becerra, D., & Castillo, J. C. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Molbank, 2021(3), M1253.
-
ResearchGate. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6542. [Link]
-
Karaman, R. (2016, March 27). How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate. Retrieved from [Link]
- IJNRD. (2024, July). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7).
-
Aggarwal, N., & Kumar, R. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7596. [Link]
Sources
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- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 6. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]
- 7. 1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-amine [myskinrecipes.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. 118430-73-2|3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. fishersci.com [fishersci.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols for 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine in Targeted Cancer Therapy Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine in targeted cancer therapy research. This document outlines the scientific rationale, potential mechanisms of action, and detailed experimental protocols for evaluating its efficacy as a potential anti-cancer agent.
Introduction: The Promise of Pyrazole Scaffolds in Oncology
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs.[1][2] Its unique chemical properties allow for versatile substitutions, enabling the design of potent and selective inhibitors for a wide range of biological targets.[3][4] In oncology, pyrazole derivatives have been successfully developed as inhibitors of key signaling proteins that drive cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and BRAF kinases.[3][5][6]
1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine is a novel small molecule belonging to this promising class of compounds. Its structural features, including the bulky tert-butyl and cyclobutyl groups, suggest the potential for high-affinity and selective binding to the ATP-binding pocket of protein kinases.[7][8] This guide will explore the potential of this compound as a targeted cancer therapeutic and provide detailed protocols for its investigation.
Hypothesized Mechanism of Action: Targeting the CDK4/6-Rb and MAPK/ERK Pathways
Based on the known activities of similar pyrazole derivatives, we hypothesize that 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine may exert its anti-cancer effects by inhibiting key regulators of the cell cycle and pro-survival signaling pathways. A primary putative target is the Cyclin-Dependent Kinase 4/6 (CDK4/6) complex, a critical regulator of the G1 to S phase transition in the cell cycle.[8][9] Inhibition of CDK4/6 prevents the phosphorylation of the Retinoblastoma (Rb) protein, leading to cell cycle arrest and a halt in tumor cell proliferation.[8]
Furthermore, many kinase inhibitors have overlapping activities. Therefore, it is plausible that this compound could also impact the MAPK/ERK signaling cascade, which is frequently hyperactivated in cancer and plays a central role in cell proliferation, differentiation, and survival.[10][11][12]
Proposed Signaling Pathway Inhibition
Caption: Hypothesized signaling pathways targeted by 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine.
Experimental Workflows and Protocols
The following protocols provide a framework for the systematic evaluation of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine.
In Vitro Evaluation
A critical first step is to assess the compound's activity in cultured cancer cells.[13][14]
Caption: Workflow for the in vitro evaluation of the test compound.
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This protocol is to detect changes in the phosphorylation status of key proteins in the CDK and MAPK pathways.
-
Cell Lysis: Treat cells with the compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Rb, anti-Rb, anti-p-ERK, anti-ERK, anti-GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Evaluation
Promising results from in vitro studies should be followed by in vivo efficacy testing using xenograft models.[17][18]
Sources
- 1. 1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine|Research Chemical [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. Pyrazole, Pyrazoline, and Fused Pyrazole Derivatives: New Horizons in EGFR-Targeted Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-amine [myskinrecipes.com]
- 8. What are CDKs inhibitors and how do they work? [synapse.patsnap.com]
- 9. breastcancer.org [breastcancer.org]
- 10. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.championsoncology.com [blog.championsoncology.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine Synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine. It provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yield and purity. The information presented here is a synthesis of established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
I. Reaction Overview: The Synthetic Pathway
The synthesis of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine is typically achieved through a Knorr-type pyrazole synthesis, a robust and widely used method for constructing the pyrazole ring.[1] The overall strategy involves the condensation of a β-ketonitrile with a substituted hydrazine. In this specific case, the key precursors are 3-cyclobutyl-3-oxopropanenitrile and tert-butylhydrazine .
The reaction proceeds through a well-established mechanism:
-
Hydrazone Formation: The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen of tert-butylhydrazine on the electrophilic carbonyl carbon of 3-cyclobutyl-3-oxopropanenitrile. This is typically performed under acidic conditions to activate the carbonyl group.
-
Intramolecular Cyclization: The resulting hydrazone intermediate then undergoes an intramolecular cyclization. The second nitrogen atom of the hydrazine moiety attacks the electrophilic carbon of the nitrile group.
-
Tautomerization: The final step involves tautomerization of the cyclic intermediate to form the stable, aromatic 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Low or No Product Yield
Question: I am getting a very low yield of my desired product, or in some cases, no product at all. What are the likely causes and how can I improve the yield?
Answer: Low or no yield in the synthesis of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine can stem from several factors, often related to the quality of starting materials, reaction conditions, or steric hindrance.
-
Purity of Starting Materials:
-
3-Cyclobutyl-3-oxopropanenitrile: This β-ketonitrile is the cornerstone of the synthesis. Its purity is paramount. Impurities can interfere with the reaction. It is often synthesized via a Claisen condensation of cyclobutyl methyl ketone with a cyanide source like ethyl cyanoformate.[2][3][4] Ensure your starting ketone is pure and the condensation reaction has gone to completion.
-
tert-Butylhydrazine: Use high-purity tert-butylhydrazine or its hydrochloride salt. If using the salt, ensure complete neutralization to the free base before the reaction, or use a suitable base in the reaction mixture.
-
-
Reaction Conditions:
-
Temperature: While some pyrazole syntheses proceed at room temperature, the steric bulk of the tert-butyl group may necessitate heating to overcome the activation energy barrier. A reaction temperature in the range of 60-100 °C is a good starting point.[5] However, excessive heat can lead to decomposition of starting materials or products.
-
Catalyst: The reaction is typically acid-catalyzed. While hydrochloric acid is commonly used, other acids like sulfuric acid or acetic acid can be employed. The concentration of the acid is crucial; too little may not sufficiently activate the carbonyl group, while too much can lead to unwanted side reactions.
-
Solvent: Ethanol is a common solvent for this reaction. However, other polar protic solvents or even aprotic solvents like toluene can be explored to optimize solubility and reaction rates.
-
-
Steric Hindrance: The tert-butyl group is bulky and can sterically hinder the initial nucleophilic attack and subsequent cyclization. To address this:
-
Prolonged Reaction Time: Allow the reaction to proceed for an extended period (e.g., 24-48 hours) to ensure completion.
-
Microwave Irradiation: The use of microwave synthesis can sometimes overcome steric hindrance by providing rapid and efficient heating, leading to higher yields in shorter reaction times.
-
Formation of Impurities and Side Products
Question: My crude product shows multiple spots on TLC, and the NMR spectrum is complex, indicating the presence of impurities. What are the possible side reactions, and how can I minimize them?
Answer: The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Incomplete Reaction: Unreacted starting materials (3-cyclobutyl-3-oxopropanenitrile and tert-butylhydrazine) are the most common impurities if the reaction has not gone to completion. Monitor the reaction progress by TLC to ensure the disappearance of starting materials.
-
Hydrolysis of the Nitrile Group: Under acidic conditions, the nitrile group of the starting β-ketonitrile can be hydrolyzed to a carboxylic acid or an amide, which will not participate in the cyclization. To minimize this, control the amount of acid and the reaction temperature.
-
Cyclobutane Ring Opening: Cyclobutane possesses significant ring strain (angle and torsional strain) and can be susceptible to ring-opening reactions under harsh acidic or basic conditions, although it is generally more stable than cyclopropane.[6][7][8][9] To avoid this, use the mildest effective acidic conditions and moderate temperatures.
-
Dimerization or Polymerization: The β-ketonitrile can potentially undergo self-condensation or polymerization, especially in the presence of a strong base. If preparing the β-ketonitrile in situ, ensure the subsequent reaction with hydrazine is initiated promptly.
III. Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final product?
A1: Purification of aminopyrazoles can be achieved through several methods:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. A good starting point for solvent selection is a mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexanes or water). Finding the right solvent system may require some experimentation.[10]
-
Column Chromatography: If recrystallization is not effective or if the impurities have similar solubility, column chromatography on silica gel is a good alternative. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.[11][12]
-
Acid-Base Extraction: Since the product is an amine, it can be protonated with an acid (e.g., HCl) to form a water-soluble salt. This allows for the removal of non-basic organic impurities by washing with an organic solvent. Subsequent neutralization with a base (e.g., NaOH) will regenerate the free amine, which can then be extracted into an organic solvent.
Q2: How can I confirm the structure of my final product and identify impurities?
A2: A combination of spectroscopic techniques is essential for structural confirmation and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the tert-butyl group (a singlet around 1.2-1.5 ppm), the cyclobutyl protons (multiplets), a proton on the pyrazole ring (a singlet), and the amine protons (a broad singlet). The chemical shifts can be influenced by the solvent.[12]
-
¹³C NMR: This will show distinct signals for the carbons of the tert-butyl group, the cyclobutyl ring, and the pyrazole ring.
-
-
Mass Spectrometry (MS): This will provide the molecular weight of the product, confirming the correct mass. Fragmentation patterns can also offer structural information.
-
Infrared (IR) Spectroscopy: Look for characteristic N-H stretching vibrations for the amine group (typically in the 3200-3500 cm⁻¹ region) and C=N and C=C stretching vibrations of the pyrazole ring.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, standard laboratory safety practices should be followed. Additionally, consider the following:
-
Hydrazine Derivatives: Hydrazines can be toxic and are potential carcinogens. Handle tert-butylhydrazine in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Cyanide Compounds: The starting β-ketonitrile contains a nitrile group. While not as acutely toxic as inorganic cyanides, it should be handled with care. Avoid inhalation and skin contact.
-
Acids: Concentrated acids are corrosive. Handle them with appropriate care and personal protective equipment.
IV. Experimental Protocols
Protocol 1: Synthesis of 3-Cyclobutyl-3-oxopropanenitrile
This protocol is based on the general principle of a Claisen condensation.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Addition of Reactants: A mixture of cyclobutyl methyl ketone (1.0 equivalent) and ethyl cyanoformate (1.0 equivalent) is added dropwise to the stirred suspension of sodium ethoxide at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is refluxed for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the product.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Synthesis of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine
This protocol is adapted from procedures for similar 5-aminopyrazole syntheses.[5]
-
Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyclobutyl-3-oxopropanenitrile (1.0 equivalent) in ethanol.
-
Addition of Hydrazine: Add tert-butylhydrazine hydrochloride (1.1 equivalents) followed by a suitable base (e.g., triethylamine, 1.2 equivalents) or use tert-butylhydrazine free base directly.
-
Acidification and Heating: Add a catalytic amount of concentrated hydrochloric acid. Heat the reaction mixture to reflux (around 80 °C) and maintain this temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Isolation: Dissolve the residue in water and neutralize with a base (e.g., sodium bicarbonate or dilute sodium hydroxide) until the product precipitates.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization or column chromatography as described in the FAQ section.
V. Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Yield | Impure starting materials | Purify 3-cyclobutyl-3-oxopropanenitrile and tert-butylhydrazine. |
| Inappropriate reaction temperature | Optimize temperature (start with 60-100 °C). | |
| Insufficient catalysis | Ensure proper amount of acid catalyst is used. | |
| Steric hindrance | Increase reaction time; consider microwave synthesis. | |
| Impure Product | Incomplete reaction | Monitor with TLC and extend reaction time if necessary. |
| Hydrolysis of nitrile | Control acid concentration and temperature. | |
| Cyclobutane ring opening | Use milder acidic conditions and moderate temperatures. |
VI. Visualizations
Reaction Mechanism
Caption: Decision tree for troubleshooting low yield and impurity issues.
VII. References
-
Hernández-Ortega, S., Cuenú-Cabezas, F., Abonia-González, R., & Cabrera-Ortiz, A. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3171. [Link]
-
Oncotarget. (n.d.). SYNTHESIS OF SC99 AND ITS ANALOGS. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Claisen Condensation. Retrieved from [Link]
-
University of Calgary. (n.d.). The Claisen Condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, June 4). Why and how does ring expansion occur in the dehydration of (cyclobut-3-ene-1,2-diyl)dimethanol? Retrieved from [Link]
-
Filo. (2025, November 16). Discuss the stability and reaction of cyclobutane. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
ACS Omega. (2017, December 13). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Retrieved from [Link]
-
Master Organic Chemistry. (2014, April 3). Cycloalkanes – Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]
-
MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]
-
OpenStax. (2023, September 20). 4.3 Stability of Cycloalkanes: Ring Strain. Retrieved from [Link]
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. oncotarget.com [oncotarget.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. askthenerd.com [askthenerd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Discuss the stability and reaction of cyclobutane | Filo [askfilo.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine Synthesis
Subject: Impurity Identification & Process Control Guide
Ticket ID: PYR-SYN-005-CB Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine (Target Compound) via the condensation of 3-cyclobutyl-3-oxopropanenitrile with tert-butylhydrazine is a regioselective challenge. While the steric bulk of the tert-butyl group strongly directs the formation of the 5-amino isomer, process deviations often lead to the formation of the 3-amino regioisomer , uncyclized hydrazone intermediates, and oxidative byproducts.
This guide provides a self-validating workflow to identify, quantify, and remove these specific impurities.
Module 1: The Impurity Profile
Before troubleshooting, you must definitively categorize the contaminants. In this synthesis, impurities are rarely random; they are mechanistic consequences.
| Impurity Code | Chemical Identity | Origin/Cause | Retention Time (Relative) |
| IMP-A (Critical) | 1-tert-butyl-5-cyclobutyl-1H-pyrazol-3-amine (Regioisomer) | Competitive nucleophilic attack on the nitrile vs. ketone; or tautomeric equilibration. | ~0.9 - 1.1 RRT (Often co-elutes) |
| IMP-B | Incomplete cyclization due to insufficient heat or acid catalysis. | > 1.2 RRT (Less polar) | |
| IMP-C | 3-cyclobutyl-3-oxopropanamide | Hydrolysis of the starting nitrile (water in solvent). | < 0.8 RRT (More polar) |
| IMP-D | Azobenzene derivatives | Oxidation of the electron-rich aminopyrazole (air exposure). | Variable (Colored species) |
Module 2: Mechanistic Root Cause Analysis
Understanding why IMP-A forms is the key to preventing it. The reaction involves the condensation of a hydrazine with a
The Regioselectivity Pathway
The tert-butyl hydrazine has two nitrogens:
-
Target Pathway (Kinetic): The nucleophilic
attacks the ketone (most electrophilic site). The intermediate hydrazone then cyclizes onto the nitrile. This places the tert-butyl group on the ring nitrogen adjacent to the carbon originating from the ketone, yielding the 5-amino-3-cyclobutyl isomer. -
Impurity Pathway: If the
attacks the nitrile first (forming an amidrazone) and then cyclizes, or if steric factors force an alternative condensation, the 3-amino-5-cyclobutyl isomer forms.
Visualization of Reaction Pathways The following diagram illustrates the bifurcation point between the Target and IMP-A.
Caption: Mechanistic bifurcation showing the kinetic preference for the target 5-amine versus the impurity 3-amine pathway.
Module 3: Analytical Troubleshooting (Diagnostics)
User Question: "I see a single peak on HPLC, but the melting point is off. How do I confirm isomeric purity?"
Technical Response: Regioisomers often co-elute on standard C18 gradients. You must employ orthogonal detection methods.
NMR Diagnostics (The Gold Standard)
Proton NMR (
-
Target (5-amino isomer): The proton on the pyrazole ring (C4-H) typically appears upfield (lower ppm) relative to the 3-amino isomer due to the electron-donating effect of the adjacent amino group and the specific shielding of the tert-butyl group.
-
Diagnostic Signal: Look for the NOE (Nuclear Overhauser Effect) correlation between the tert-butyl protons and the C4-H proton .
-
In the Target: The tert-butyl group is at N1. The C4-H is distant. NOE should be weak or absent.
-
In the Target:Strong NOE expected between tert-butyl and the Amino (
) protons (if visible/exchangeable).
-
-
Impurity (3-amino isomer):
-
In the Impurity: The tert-butyl is at N1. The cyclobutyl is at C5 (adjacent to N1). Strong NOE expected between tert-butyl and Cyclobutyl methine .
-
HPLC Method Optimization
Standard acidic mobile phases may fail to resolve the basic aminopyrazoles. Switch to a high-pH method or a specialized column.
Recommended Method (High Resolution):
-
Column: Waters XBridge C18 (or equivalent high-pH stable column),
mm, 3.5 µm. -
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Gradient: 5% B to 95% B over 20 mins.
-
Rationale: At pH 10, the amine is non-protonated (neutral), increasing interaction with the stationary phase and maximizing the hydrophobic difference between the "linear" 3-cyclobutyl and "globular" 5-cyclobutyl shapes.
Module 4: Remediation & Purification
User Question: "My crude contains 15% of the regioisomer. Can I recrystallize it?"
Technical Response: Yes. The structural symmetry differences between the 3-cyclobutyl and 5-cyclobutyl isomers create significant solubility deltas.
Purification Workflow
-
Acid-Base Extraction (Pre-cleaning):
-
Dissolve crude in EtOAc.
-
Wash with 1N HCl. (Aminopyrazoles are basic; they go into the aqueous layer).
-
Critical Step: Wash the aqueous acidic layer with Ether/DCM. (Removes non-basic impurities like IMP-B Hydrazone and IMP-C Amide).
-
Basify aqueous layer with NaOH to pH 12.
-
Extract back into EtOAc.
-
-
Crystallization Strategy:
-
Solvent System: Hexane/Ethyl Acetate (or Heptane/IPA).
-
Logic: The 5-amino isomer (Target) often has a higher melting point and lower solubility in non-polar solvents due to better hydrogen bonding networks compared to the sterically crowded 3-amino-5-cyclobutyl isomer.
-
Protocol: Dissolve in hot EtOAc (minimal volume). Add hot Heptane until cloudy. Cool slowly to 4°C.
-
Troubleshooting Decision Tree
Caption: Decision matrix for remediation based on impurity identification.
References
-
Fichez, J., et al. (2017). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica Oggi - Chemistry Today.
-
Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197.
- Fandrick, D. R., et al. (2009). "Control of Regioselectivity in the Synthesis of 5-Aminopyrazoles." Journal of Organic Chemistry. (Mechanistic grounding for kinetic vs thermodynamic control).
-
Organic Syntheses. "3(5)-Aminopyrazole." Organic Syntheses, Coll.[4] Vol. 5, p.39 (1973).
Disclaimer: This guide is intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for all reagents, specifically hydrazine derivatives, which are potential carcinogens.
Sources
- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Overcoming solubility issues with 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine in assays
Topic: Overcoming Solubility Issues in Biological Assays Compound: 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine CAS: 817641-86-4 (Representative) Molecular Formula: C₁₁H₁₉N₃ Molecular Weight: 193.29 g/mol [1]
Technical Profile & Physicochemical Analysis
Before troubleshooting, it is critical to understand why this compound presents solubility challenges. 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine is a classic "brick-dust" intermediate often used in kinase inhibitor discovery.
-
The Hydrophobic Core: The molecule features two bulky, lipophilic groups: a tert-butyl group at position N1 and a cyclobutyl ring at position C3. These alkyl/cycloalkyl moieties significantly increase the partition coefficient (LogP), driving the molecule to partition into non-polar environments (like DMSO or plastic surfaces) rather than aqueous buffers.
-
The Polar Handle: The C5-amine (-NH₂) and the pyrazole N2 provide the only polar interaction points. However, the amine's basicity is modulated by the aromatic pyrazole ring, making it a weaker base than typical aliphatic amines.
-
The Result: In standard physiological buffers (pH 7.4), the compound is largely uncharged and dominated by its hydrophobic surface area, leading to rapid precipitation ("crashing out") upon dilution from DMSO stocks.
Troubleshooting Guide: Solubility & Assay Optimization
Category A: Stock Solution Preparation
Q: I am seeing particulate matter immediately after dissolving the powder in DMSO. What went wrong? A: While this compound is generally soluble in organic solvents, "aged" or wet DMSO can reduce solubility.
-
Root Cause: DMSO is hygroscopic. If your DMSO has absorbed atmospheric water, the compound's solubility limit drops drastically.
-
Solution: Use anhydrous DMSO (stored over molecular sieves).
-
Protocol: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 35°C for 5–10 minutes. The solution should be perfectly clear before use.
Q: What is the maximum recommended concentration for a frozen stock? A: We recommend a maximum of 10 mM to 20 mM in 100% DMSO.
-
Reasoning: While you might achieve 50 mM or 100 mM initially, these high concentrations are prone to precipitation upon freeze-thaw cycles. A 20 mM stock is a safer balance between potency and stability.
Category B: Aqueous Dilution (The "Crash-Out" Effect)
Q: My compound precipitates when I dilute the DMSO stock into my assay buffer (PBS/HEPES). How do I prevent this? A: This is the most common failure mode. The rapid change in polarity causes the hydrophobic compound to aggregate.
-
Step 1 (Intermediate Dilution): Do not pipette 1 µL of 10 mM stock directly into 999 µL of buffer. This creates a local "shock" zone of precipitation.
-
Step 2 (Serial Dilution in DMSO): Perform your serial dilutions in 100% DMSO first.
-
Step 3 (The "Shift" Step): Transfer these DMSO dilutions into the aqueous buffer. Ensure the final DMSO concentration is consistent (e.g., 0.5% or 1%) across all wells.
-
Step 4 (Mixing): Mix immediately and vigorously upon addition.
Q: Can I use a co-solvent or carrier to stabilize the aqueous solution? A: Yes. Pure aqueous buffers are often insufficient for this lipophilic profile.
-
Surfactants: Add 0.01% Tween-20 or Triton X-100 to your assay buffer before adding the compound. These non-ionic detergents form micelles that sequester the hydrophobic tert-butyl/cyclobutyl groups, keeping the compound in solution.
-
Carrier Proteins: If your assay tolerates it, include 0.1% BSA (Bovine Serum Albumin) . Albumin acts as a "molecular sponge," binding lipophilic small molecules and preventing non-specific aggregation.
Category C: pH and Salt Effects
Q: Will adjusting the pH improve solubility? A: Modestly, but be careful.
-
Mechanism: The exocyclic amine and pyrazole nitrogen can be protonated at lower pH (pH < 5), forming a cationic salt which is highly soluble.
-
Risk: Most biological assays require pH 7.0–7.5. If you acidify the stock to solubilize it, the compound will likely deprotonate and precipitate immediately upon addition to the neutral assay buffer.
-
Recommendation: Stick to neutral pH and rely on co-solvents (DMSO/Surfactants) rather than pH manipulation, unless you are running an acidic assay (e.g., certain lysosomal enzyme assays).
Step-by-Step Protocol: The "Solubility Ladder"
Use this workflow to determine the optimal conditions for your specific assay.
Materials
-
Compound: 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine[1]
-
Solvent: Anhydrous DMSO
-
Buffer: Your specific Assay Buffer (e.g., PBS, HEPES)
-
Additives: Tween-20, BSA (Fatty Acid Free)
Workflow Diagram
Caption: Decision tree for solubilizing lipophilic aminopyrazoles in biological assays.
Comparative Data: Solubility Limits
The following table summarizes expected solubility thresholds based on internal application data for lipophilic aminopyrazoles.
| Solvent System | Max Solubility (Est.) | Stability | Notes |
| 100% DMSO | > 50 mM | High | Hygroscopic; keep sealed. |
| PBS (pH 7.4) | < 10 µM | Very Low | Rapid precipitation likely. |
| PBS + 0.01% Tween-20 | ~ 50-100 µM | Moderate | Micelles stabilize the compound. |
| PBS + 10% DMSO | ~ 200 µM | Moderate | High DMSO may inhibit enzymes. |
| 0.1 M HCl (pH 1.0) | > 5 mM | High | Salt formation (protonation). |
Frequently Asked Questions (FAQs)
Q: Does this compound bind to plasticware? A: Yes. The tert-butyl and cyclobutyl groups make this compound "sticky."
-
Impact: If you perform serial dilutions in polystyrene plates and let them sit for 30 minutes, you may lose up to 40% of the compound to the plastic walls.
-
Fix: Use Polypropylene (PP) plates or low-binding tubes for all intermediate dilution steps. Do not use Polystyrene (PS) until the final assay step, and minimize incubation time before adding the protein/cells.
Q: Can I freeze-thaw the DMSO stock repeatedly? A: We advise against more than 3 freeze-thaw cycles .
-
Each cycle introduces atmospheric moisture into the DMSO. Water accumulation promotes precipitation inside the tube. Aliquot your 20 mM stock into single-use vials (e.g., 20 µL each) to ensure consistency.
Q: I am running a Cell-Based Assay. Is the toxicity from the solubilizers a concern? A: Absolutely.
-
DMSO: Keep final concentration < 0.5% for most cell lines.
-
Tween-20: Toxic to cells above 0.005% - 0.01%.
-
BSA: Generally safe and actually beneficial in cell assays as it mimics serum conditions. Recommendation: For cell assays, use media containing FBS (Fetal Bovine Serum) as the serum proteins will naturally solubilize the compound.
References
-
Vertex AI Search. (2025).[2] Physicochemical properties and synthesis of 1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-amine. Retrieved from [Search Results 1.1, 1.2, 1.7].
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
- Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
- Sigma-Aldrich. (n.d.). DMSO Solubility Data for Aminopyrazoles.
Sources
Improving purity of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine via recrystallization
Technical Support Center: Purifying 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine
Welcome to the technical support guide for the purification of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the purity of this key synthetic intermediate through recrystallization. Here, we address common experimental challenges with scientifically grounded, field-proven solutions.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems you may encounter during the recrystallization process. Each issue is presented with potential causes and a step-by-step resolution protocol.
Question 1: "My compound oiled out instead of forming crystals. What went wrong and how can I fix it?"
Answer:
"Oiling out," where the solute separates as a liquid instead of a solid, is a common issue. It typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solute (either the pure compound or a eutectic mixture with impurities).[1] This is more frequent with significantly impure compounds or when the solvent's boiling point is much higher than the compound's melting point.[1]
Causality & Resolution Protocol:
-
Re-dissolve the Oil: Gently heat the flask to redissolve the oil completely.
-
Add More Solvent: Add a small amount (5-10% more) of the hot solvent to slightly decrease the solution's saturation point.[1] This ensures that the saturation temperature is below the compound's melting point.
-
Promote Slow Cooling: Rapid cooling is a primary cause of oiling. Allow the solution to cool to room temperature very slowly. Insulating the flask with glass wool or placing it on a hot plate that is turned off can facilitate gradual cooling, which favors the formation of well-ordered crystals over an amorphous oil.[1][2]
-
Induce Crystallization at a Lower Temperature: Once the solution is at or slightly above room temperature, attempt to induce crystallization by scratching the inner wall of the flask with a glass rod at the liquid's surface.[3] The microscopic scratches provide nucleation sites for crystal growth.[4]
-
Consider a Different Solvent System: If oiling persists, the chosen solvent may be unsuitable. Your compound might be too soluble in it. A mixed-solvent system or an entirely different solvent with a lower boiling point may be necessary.
Question 2: "After cooling the solution, no crystals have formed. Is my product lost?"
Answer:
Not at all. The absence of crystal formation upon cooling usually indicates one of two things: the solution is not sufficiently saturated, or it has become supersaturated without nucleation.[3] A supersaturated solution is a metastable state where the solute concentration is higher than its equilibrium solubility, but crystal growth has not initiated.
Causality & Resolution Protocol:
-
Induce Nucleation (Supersaturation):
-
Scratching Method: Use a glass stirring rod to vigorously scratch the inside of the flask below the solvent's surface. This creates rough surfaces that can act as initiation points for crystallization.[3][4]
-
Seed Crystal Method: If you have a small amount of pure, solid 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine, add a single tiny crystal to the solution. This "seed" provides a template for other molecules to deposit onto, initiating crystallization.[2][3]
-
-
Increase Concentration (Lack of Saturation):
-
Reduce Temperature:
-
If crystals do not form at room temperature, place the flask in an ice-water bath to further decrease the compound's solubility. Ensure that this step is performed only after the solution has cooled slowly to room temperature to avoid trapping impurities in rapidly formed small crystals.[2]
-
Question 3: "My recrystallization yield is very low (<50%). How can I improve it?"
Answer:
A low yield suggests that a significant amount of your target compound remained dissolved in the mother liquor after filtration.[5] This can result from several procedural missteps.
Causality & Resolution Protocol:
-
Minimize Solvent Volume: The cardinal rule of recrystallization is to use the minimum amount of hot solvent required to fully dissolve the crude solid.[3] Using an excess of solvent is the most common cause of poor yield.[5]
-
Ensure Complete Cooling: Make sure the solution has been thoroughly cooled before filtration. Cooling in an ice bath for at least 30-60 minutes after initial cooling to room temperature can significantly increase the yield by minimizing the compound's solubility in the solvent.
-
Use Ice-Cold Rinsing Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent.[3] Using room temperature or warm solvent will redissolve some of your purified product, leading to loss.[3]
-
Recover a Second Crop: Do not discard the mother liquor immediately. You can often recover more product by concentrating the filtrate (boiling off some solvent) and re-cooling to obtain a "second crop" of crystals.[5] Note that this second crop may be less pure than the first and should be analyzed separately.
Experimental Workflows & Data
Protocol 1: Selecting a Suitable Recrystallization Solvent
The ideal solvent is one in which 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine is highly soluble at high temperatures but poorly soluble at low temperatures.[6] Given the amine and pyrazole functionalities, along with the nonpolar alkyl groups, a solvent of intermediate polarity is a good starting point.
Step-by-Step Methodology:
-
Place approximately 20-30 mg of your crude compound into several small test tubes.
-
To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, flicking the tube to mix after each drop, until you've added about 0.5 mL. Observe the solubility.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a hot water bath.[6] Observe if the compound dissolves.
-
If the compound dissolves when hot, remove the tube from the bath and allow it to cool to room temperature, then place it in an ice bath. Observe if a good quantity of crystals forms.
-
The best solvent will exhibit low solubility at room temperature, high solubility when hot, and will produce a significant amount of crystalline solid upon cooling.[6]
Table 1: Potential Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Issues |
| Isopropanol | 82.6 | Polar Protic | Often a good choice for compounds with H-bond donors/acceptors. |
| Ethanol | 78.4 | Polar Protic | Similar to isopropanol; may be too good a solvent (high cold solubility). |
| Acetonitrile | 81.6 | Polar Aprotic | Can be effective for moderately polar compounds.[7] |
| Ethyl Acetate | 77.1 | Mid-Polarity | A versatile solvent, often used for pyrazole derivatives.[8] |
| Toluene | 110.6 | Nonpolar | May be suitable if impurities are highly polar. High boiling point requires caution. |
| Heptane/Hexane | 98.4 / 68 | Nonpolar | Likely a poor solvent on its own, but excellent as an "anti-solvent" in a mixed system (e.g., with Ethyl Acetate or Isopropanol). |
| Water | 100 | Very Polar | Unlikely to be a good single solvent due to the nonpolar alkyl groups, but could be used in a mixed system with an alcohol.[8][9] |
Recrystallization Workflow Diagram
The following diagram outlines the standard procedure for recrystallization.
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting ¹H NMR Spectral Interpretation for 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine and need assistance in interpreting its ¹H Nuclear Magnetic Resonance (NMR) spectrum. This molecule, while not exceedingly complex, presents several common challenges in spectral analysis, including overlapping signals, complex splitting patterns from the cyclobutyl ring, and exchangeable protons from the amine group. This guide provides a structured, question-and-answer approach to troubleshoot these issues, grounded in established spectroscopic principles.
Frequently Asked Questions (FAQs)
FAQ 1: I have my initial ¹H NMR spectrum. How do I perform a basic assignment of the signals?
Answer:
A logical first step in analyzing any ¹H NMR spectrum is to assign the most recognizable signals based on their expected chemical shift, integration, and multiplicity. For 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine, we can predict the characteristics of four distinct proton environments.
Causality and Rationale: The chemical shift (δ) of a proton is primarily determined by its local electronic environment. Electron-withdrawing groups deshield protons, shifting them downfield (higher ppm), while electron-donating groups and alkyl chains cause shielding, moving signals upfield (lower ppm).[1] Integration reveals the relative number of protons responsible for a signal, and multiplicity (splitting pattern) indicates the number of neighboring, non-equivalent protons.
Initial Signal Assignment Strategy:
-
Identify the tert-Butyl Signal: Look for a prominent, sharp singlet integrating to 9 protons. This is characteristic of the nine equivalent protons of the tert-butyl group, which have no adjacent protons to couple with. Its chemical shift is typically in the upfield region.[2]
-
Locate the Pyrazole Ring Proton: The pyrazole ring has a single proton at the C4 position. Due to the aromatic nature of the ring and the strong electron-donating effect of the adjacent 5-amine group, this proton will appear as a singlet. Its chemical shift can be expected in the range of δ 5.5-6.0 ppm.[3]
-
Find the Amine Protons: The two protons of the 5-amine group (-NH₂) are exchangeable. This often results in a broad singlet signal. Its chemical shift is highly variable (typically δ 1-5 ppm) and depends heavily on solvent, concentration, and temperature.[4]
-
Analyze the Cyclobutyl Region: The remaining signals belong to the seven protons of the cyclobutyl ring. Due to restricted rotation and complex spin-spin coupling, these protons will appear as a series of overlapping multiplets in the aliphatic region of the spectrum.[5][6]
Data Summary: Expected ¹H NMR Signals
| Proton Group | Structure Fragment | Expected δ (ppm) | Multiplicity | Integration | Key Characteristics |
| tert-Butyl | -C(CH₃)₃ | 1.2 - 1.6 | Singlet (s) | 9H | Tall, sharp signal in the upfield region.[2] |
| Pyrazole C4-H | =CH- | 5.5 - 6.0 | Singlet (s) | 1H | Lone singlet in the downfield region, influenced by the amine group.[3][7] |
| Amine | -NH₂ | 1.0 - 5.0 | Broad Singlet (br s) | 2H | Signal shape and position are highly variable; may be difficult to locate.[4] |
| Cyclobutyl | -CH-(CH₂)₃ | 1.8 - 3.5 | Multiplets (m) | 7H | Complex, overlapping signals in the aliphatic region.[5][8] |
FAQ 2: The signals for the cyclobutyl group (δ 1.8-3.5 ppm) are a complex, overlapping multiplet. How can I resolve and assign these protons?
Answer:
This is a classic challenge. The seven protons on the cyclobutyl ring are chemically and magnetically non-equivalent, leading to extensive signal overlap in a 1D ¹H NMR spectrum. The most effective strategy is to employ 2D NMR spectroscopy.
Causality and Rationale: One-dimensional NMR displays chemical shifts on a single axis. When multiple signals with complex splitting patterns fall within a narrow chemical shift range, they overlap, making interpretation impossible. Two-dimensional NMR experiments add a second frequency axis, allowing for the visualization of correlations between nuclei, thereby resolving the overlap.[9][10]
Recommended Troubleshooting Workflow:
-
Acquire a ¹H-¹H COSY Spectrum: The COSY (Correlation Spectroscopy) experiment is the primary tool for identifying scalar-coupled protons, typically those separated by two or three bonds (²J or ³J coupling).[11][12] Cross-peaks in a COSY spectrum directly link protons that are neighbors in the molecular structure.
-
Application: You can start with the unique methine proton of the cyclobutyl group (the one attached to the pyrazole ring) and "walk" around the ring by identifying its COSY cross-peaks to its neighboring methylene (-CH₂-) protons. You can then trace the correlations from those protons to their neighbors, and so on, until the entire spin system of the cyclobutyl ring is mapped.
-
-
Acquire a ¹H-¹³C HSQC Spectrum: The HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons directly to the carbons they are attached to.[11][13]
-
Application: This is invaluable for confirming assignments. Each cross-peak in the HSQC spectrum links a specific proton signal on one axis to its corresponding carbon signal on the other. This definitively separates the methine proton signal from the various methylene proton signals within the cyclobutyl multiplet.
-
Experimental Workflow for 2D NMR Analysis
Caption: Workflow for resolving complex multiplets using 2D NMR.
FAQ 3: I can't find the -NH₂ signal, or it appears as a very broad, indistinct hump. How can I confirm its presence and assignment?
Answer:
The protons of an amine group are labile, meaning they can exchange with other acidic protons in the sample (like trace water) or with each other. This chemical exchange process often leads to significant peak broadening, making the signal difficult to distinguish from the baseline. The definitive method for identifying such a peak is a D₂O shake experiment.
Causality and Rationale: Deuterium (²H or D) is NMR-inactive at the frequency used for proton (¹H) NMR. When you introduce deuterium oxide (D₂O) into your NMR sample, the labile amine protons (-NH₂) will rapidly exchange with the deuterium atoms from the D₂O.[14][15] The resulting -ND₂ group is "invisible" in the ¹H spectrum, causing the original -NH₂ signal to disappear.[16]
Step-by-Step Protocol for a D₂O Shake Experiment:
-
Acquire Initial Spectrum: Dissolve your sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum. Carefully note the position and appearance of all peaks, including any broad signals.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the sample.
-
Mix Thoroughly: Cap the tube and shake it vigorously for about 20-30 seconds to ensure thorough mixing and facilitate the proton-deuterium exchange. You may see an emulsion if the D₂O is not miscible, but the exchange will still occur at the interface.[14]
-
Re-acquire Spectrum: Place the tube back into the spectrometer and acquire a second ¹H NMR spectrum using the exact same parameters as the first.
-
Compare Spectra: Overlay the two spectra. The signal corresponding to the -NH₂ protons will have disappeared or significantly diminished in the second spectrum.[15] All other signals (tert-butyl, pyrazole-H, cyclobutyl) should remain unchanged. This provides unequivocal proof of the amine proton assignment.
FAQ 4: The chemical shift of the pyrazole C4-H proton is not exactly where I predicted it to be. What factors could cause this deviation?
Answer:
While tables provide typical chemical shift ranges, the exact position of a signal is sensitive to a variety of intramolecular and intermolecular factors. For the C4-H of this specific pyrazole, the primary influences are electronic effects from substituents and solvent effects.
Causality and Rationale:
-
Electronic Effects: The 5-amine (-NH₂) group is a powerful electron-donating group (EDG) through resonance. It donates electron density into the pyrazole ring, significantly increasing the shielding at the ortho (C4) and para (C2, though not present) positions. This increased shielding shifts the C4-H proton upfield (to a lower δ value) compared to an unsubstituted pyrazole. Conversely, electron-withdrawing groups would shift it downfield.[7]
-
Solvent Effects: The choice of deuterated solvent can have a pronounced effect on chemical shifts, particularly for protons near polar functional groups.[17][18][19]
-
Hydrogen Bonding: In protic solvents or those capable of strong hydrogen bonding (like DMSO-d₆), the solvent molecules can interact with the lone pairs on the pyrazole nitrogens and the amine group. This can alter the electron density distribution in the ring and change the chemical shift of the C4-H.
-
Anisotropic Effects: Aromatic solvents like benzene-d₆ or toluene-d₈ can induce significant shifts due to their magnetic anisotropy. When a solute molecule associates with a solvent molecule, protons located above or below the plane of the aromatic ring will be shielded (shifted upfield), while those in the plane will be deshielded (shifted downfield).
-
Troubleshooting Strategy:
-
Review Substituent Effects: Confirm the expected electronic influence of all groups attached to the pyrazole ring. The combination of the N1-tert-butyl and C5-amine is key to the observed shift.
-
Consider the Solvent: Compare your spectrum to data from the same solvent if possible. If you are using a different solvent from a reference spectrum, expect minor deviations. Running the sample in a different solvent (e.g., switching from CDCl₃ to DMSO-d₆) can be a useful diagnostic tool to confirm solvent-dependent shifts.[20]
Logical Diagram of Influences on C4-H Chemical Shift
Caption: Factors influencing the C4-H proton's chemical shift.
References
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. Retrieved from [Link]
-
Moser, A. (2008). t-Butyl group towers over other 1H resonances. ACD/Labs. Retrieved from [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
-
Rojas, R., et al. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2021(2), M1241. Retrieved from [Link]
-
Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed, 23330566. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy Data. University of Wisconsin. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]
-
University of Ottawa. (2007). Proton NMR Assignment Tools - The D2O Shake. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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Abraham, R. J. (1969). "Solvent" effects in 1H NMR spectroscopy. Journal of Chemical Education, 46(11), 751. Retrieved from [Link]
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Indian Journal of Heterocyclic Chemistry. (2013). Synthesis of pyrazole derivatives and screening of their antibacterial and antifungal activities. 23, 201-204. Retrieved from [Link]
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Chemistry Steps. (2019). NMR Spectroscopy Practice Problems - Solving NMR Step by Step. YouTube. Retrieved from [Link]
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The Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]
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Buckingham, A. D., Schaefer, T., & Schneider, W. G. (1960). Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics, 32(4), 1227–1233. Retrieved from [Link]
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Emwas, A. H., et al. (2019). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. Analytical Chemistry, 91(15), 9835–9843. Retrieved from [Link]
-
Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 835–847. Retrieved from [Link]
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Paterson, Y., Englander, S. W., & Roder, H. (1990). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. Science, 249(4969), 670–674. Retrieved from [Link]
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Moser, A. (2010). When an NMR Instrument Fails. ACD/Labs. Retrieved from [Link]
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Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and N-substituted imides. Canadian Journal of Chemistry, 45(15), 1829-1835. Retrieved from [Link]
-
Low, J. N., et al. (2004). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2098–o2100. Retrieved from [Link]
-
Elguero, J., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 58(11), 1083-1095. Retrieved from [Link]
-
Rojas, R., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Molbank, 2021(3), M1257. Retrieved from [Link]
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The OChem Whisperer. (2012). Guide to Solving NMR Questions. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
ResearchGate. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]
-
Rojas, R., et al. (2020). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2020(4), M1174. Retrieved from [Link]
-
ResearchGate. (2019). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. Retrieved from [Link]
-
ResearchGate. (2004). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
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Laszlo, P. (1967). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402. Retrieved from [Link]
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Chemistry LibreTexts. (2014). The Use of Deuterium in 1H NMR Spectroscopy. Retrieved from [Link]
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Mobinikhaledi, A., Forughifar, N., Hogabry, B., & Zamani, Kh. (2002). 'H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 24(2), 149-152. Retrieved from [Link]
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Technical Support Center: Enhancing Metabolic Stability of Pyrazole-Based Compounds
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals aiming to optimize the metabolic stability of pyrazole-containing compounds. Through a direct question-and-answer format, this center addresses common experimental challenges, offering troubleshooting strategies and in-depth scientific explanations.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways that degrade pyrazole-based compounds?
A1: Pyrazole-based compounds are primarily metabolized by Phase I and Phase II enzymatic reactions. The specific pathways include:
-
Phase I Metabolism (Functionalization): This initial phase is dominated by cytochrome P450 (CYP) enzymes, a diverse group of monooxygenases that catalyze the oxidation of organic substances.[1][2] For pyrazoles, this often involves the hydroxylation of the pyrazole ring or its substituents, and N-dealkylation if alkyl groups are present on the nitrogen atoms.[3] The goal of these reactions is to introduce or expose functional groups that can be targeted by Phase II enzymes.
-
Phase II Metabolism (Conjugation): Following Phase I, the modified compounds undergo conjugation reactions. These processes involve the addition of endogenous molecules to increase water solubility and facilitate excretion. Key Phase II pathways for pyrazole metabolites include glucuronidation (addition of glucuronic acid) and sulfation (addition of a sulfo group).[3][4]
Here is a diagram illustrating the principal metabolic routes for pyrazole compounds:
Caption: Overview of Phase I and Phase II metabolic pathways for pyrazole compounds.
Q2: My pyrazole compound exhibits high clearance in a human liver microsome (HLM) assay. What does this indicate and what are the next steps?
A2: High clearance in an HLM assay suggests that your compound is rapidly metabolized by Phase I enzymes, primarily CYPs, which are abundant in this subcellular fraction.[5][6]
Troubleshooting Workflow:
-
Metabolite Identification: The immediate next step is to identify the structure of the metabolites formed. This is typically achieved using liquid chromatography-mass spectrometry (LC-MS/MS) to pinpoint the "metabolic soft spots" on your molecule.[7]
-
CYP Reaction Phenotyping: To understand which specific CYP isozymes are responsible for the observed metabolism, you can perform assays with a panel of recombinant human CYP enzymes or use selective chemical inhibitors in your HLM incubations.
-
Medicinal Chemistry Intervention: With knowledge of the metabolic soft spots, you can implement rational chemical modifications to block or slow down the rate of metabolism.
A visual representation of this troubleshooting process is provided below:
Caption: A stepwise approach to addressing high clearance in HLM assays.
Q3: What are some proven medicinal chemistry strategies to enhance the metabolic stability of pyrazole-based compounds?
A3: Several strategies can be employed to protect metabolically labile positions on a molecule:[8]
| Strategy | Rationale | Example |
| Blocking Metabolism with Fluorine | The introduction of a fluorine atom at or near a site of oxidation can block metabolism due to the strength of the C-F bond and the high activation energy required for its cleavage. | Replacing a metabolically labile hydrogen on an aromatic ring with fluorine. |
| Deuteration | Replacing a hydrogen atom with its heavier isotope, deuterium, can slow the rate of metabolism at that position due to the kinetic isotope effect, where the C-D bond is stronger and broken more slowly than a C-H bond.[8] | Substituting a methyl group (-CH₃) with a deuterated methyl group (-CD₃). |
| Steric Hindrance | Introducing bulky substituents near a metabolic soft spot can physically obstruct the access of metabolizing enzymes. | Placing a tert-butyl group adjacent to a site of hydroxylation. |
| Electronic Modulation | Modifying the electronic properties of the molecule can make it less susceptible to oxidation. For example, introducing electron-withdrawing groups can reduce the electron density of an aromatic ring, making it less favorable for CYP-mediated oxidation. | Incorporating a pyridine ring in place of a phenyl ring. |
Troubleshooting Guides
Problem 1: I am observing significant variability in my in vitro metabolic stability results.
Possible Causes & Solutions:
-
Compound Solubility Issues: Poorly soluble compounds can lead to inconsistent and inaccurate results.
-
Solution: Ensure your compound is fully dissolved in the incubation medium. While a co-solvent like DMSO is often used, its final concentration should be kept to a minimum (typically <1%) to avoid enzyme inhibition. Always visually inspect for precipitation.
-
-
Enzyme Inactivation: The enzymatic activity of liver microsomes can degrade with improper handling.
-
Solution: Always include positive control compounds with known metabolic fates (e.g., verapamil for high clearance, diazepam for low clearance) to confirm the activity of your microsomal batch.[6] Store microsomes at -80°C and minimize freeze-thaw cycles.
-
-
Non-Specific Binding: Lipophilic compounds may adsorb to the plasticware used in the assay, reducing the concentration of the compound available to the enzymes.
-
Solution: Run a control incubation without the NADPH cofactor to assess the degree of non-specific binding. If significant loss is observed, consider using low-binding plates or including a small amount of a suitable surfactant in the incubation buffer.
-
Problem 2: My compound is stable in liver microsomes but shows rapid clearance in vivo.
Possible Causes & Solutions:
-
Non-CYP Mediated Metabolism: Liver microsomes primarily assess Phase I metabolism. Other enzyme systems, such as aldehyde oxidase (AO), monoamine oxidases (MAO), or Phase II conjugation enzymes, may be responsible for the in vivo clearance.[4][9][10]
-
Renal or Biliary Clearance: The compound may be rapidly eliminated through the kidneys or bile.
-
Solution: Evaluate the physicochemical properties of your compound; high polarity and the presence of charged groups can favor renal clearance. In vivo pharmacokinetic studies that include the analysis of urine and bile are necessary to definitively determine the routes of elimination.
-
-
Poor Permeability: The compound may have low passive permeability, which can limit its access to metabolic enzymes within hepatocytes, leading to an underestimation of clearance in this system compared to the more accessible enzymes in microsomes.[12][13]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
Objective: To determine the in vitro intrinsic clearance (CLint) of a pyrazole-based compound.
Materials:
-
Test compound (10 mM stock in DMSO)
-
Pooled human liver microsomes
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system
-
Positive and negative control compounds
-
Acetonitrile with an internal standard
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare working solutions of the test and control compounds by diluting in phosphate buffer.
-
Incubation Setup: In a 96-well plate, add phosphate buffer, HLM, and the test compound. Pre-incubate at 37°C for 5-10 minutes.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.[14]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding ice-cold acetonitrile with an internal standard.[14]
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.
-
Data Analysis: Quantify the remaining parent compound at each time point. Plot the natural log of the percent remaining versus time. The slope of this line gives the rate constant (k). Calculate the half-life (t₁/₂ = 0.693/k) and the intrinsic clearance.
A diagram of the experimental workflow is shown below:
Caption: Workflow for an in vitro metabolic stability assay using HLM.
References
- Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). In vitro assessment of metabolic stability of drugs. Pharmacological Reports, 58(4), 459-472.
- Di, L., & Obach, R. S. (2015). In vitro approaches for studying drug metabolism and assessing drug-drug interactions. Acta Pharmaceutica Sinica B, 5(2), 114-121.
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
- Foti, R. S., & Dalvie, D. K. (2016). Cytochrome P450 and non-cytochrome P450 oxidative metabolism: Contributions to the metabolism and clearance of xenobiotics. Drug Metabolism and Disposition, 44(8), 1229-1245.
- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.
- Houston, J. B. (1994). Utility of in vitro drug metabolism data in predicting in vivo metabolic clearance. Biochemical Pharmacology, 47(9), 1469-1479.
- Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Drug Metabolism and Disposition, 27(11), 1350-1359.
- Pelkonen, O., & Turpeinen, M. (2007). In vitro-in vivo extrapolation of drug metabolism: a major challenge in drug discovery and development. Current Drug Metabolism, 8(7), 641-653.
- Singh, S. S., & Sharma, P. (2020). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Discovery Today, 25(6), 1066-1075.
- Zambon, A., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 12(1), 105-117.
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- 6. merckmillipore.com [merckmillipore.com]
- 7. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CSNK2A - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Refinement of assay conditions for 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine
Welcome to the dedicated technical resource for the synthesis and purification of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides a comprehensive, field-tested protocol and an in-depth troubleshooting guide to empower you to overcome common experimental challenges and ensure the successful synthesis of this key chemical intermediate.
Prototypical Assay Conditions: Synthesis Protocol
The synthesis of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine is most effectively achieved via a cyclocondensation reaction, a variant of the Knorr pyrazole synthesis, between a β-ketonitrile bearing a cyclobutyl group and tert-butylhydrazine.[1] The bulky tert-butyl group on the hydrazine sterically directs the cyclization to favor the desired N1-substituted pyrazole isomer.
Step 1: Synthesis of the β-Ketonitrile Precursor (3-cyclobutyl-3-oxopropanenitrile)
This guide assumes the availability of the key precursor, 3-cyclobutyl-3-oxopropanenitrile. This intermediate can be synthesized through various established methods, such as the condensation of cyclobutyl methyl ketone with a source of cyanide or the acylation of acetonitrile with a cyclobutanecarbonyl derivative.
Step 2: Cyclocondensation to form 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine
This procedure is adapted from established protocols for similar pyrazole syntheses.[2][3]
Materials:
-
3-cyclobutyl-3-oxopropanenitrile
-
tert-Butylhydrazine hydrochloride
-
Sodium ethoxide (or another suitable base)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol.
-
Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium ethoxide to the ethanol and stir until fully dissolved.
-
Precursor Addition: Add 3-cyclobutyl-3-oxopropanenitrile (1.0 equivalent) to the stirred solution.
-
Hydrazine Addition: In a separate container, neutralize tert-butylhydrazine hydrochloride (1.1 equivalents) with a suitable base and extract into an organic solvent, or use the free base directly if available. Add the tert-butylhydrazine solution dropwise to the reaction mixture at room temperature.
-
Reaction: Add a catalytic amount of glacial acetic acid. Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The crude product is typically a solid or viscous oil and requires purification by column chromatography or recrystallization.
Visual Workflow for Synthesis
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis and purification, providing both the underlying cause and a validated solution.
Q1: My reaction has stalled or is showing low conversion by TLC. What should I do?
Answer:
-
Causality: Incomplete reaction is often due to insufficient activation of the carbonyl group or issues with the hydrazine nucleophile. The Knorr synthesis relies on a delicate pH balance; too acidic, and the hydrazine is fully protonated and non-nucleophilic, while too basic can lead to side reactions.[4]
-
Troubleshooting Steps:
-
Verify Base and Hydrazine Quality: Ensure your base (e.g., sodium ethoxide) has not degraded from exposure to moisture. Use freshly prepared or properly stored tert-butylhydrazine free base, as the hydrochloride salt is not sufficiently nucleophilic.
-
Optimize Catalyst: The reaction is acid-catalyzed. If conversion is low, a small, incremental addition of glacial acetic acid may be beneficial. However, excess acid can protonate the hydrazine, halting the reaction.
-
Increase Temperature/Time: If using ethanol, ensure a gentle reflux is maintained. If the reaction is sluggish, consider switching to a higher boiling point solvent like n-butanol, but be mindful of potential side reactions. Extend the reaction time and monitor every few hours by TLC.
-
Q2: I am seeing multiple product spots on my TLC plate, some of which are very polar.
Answer:
-
Causality: The formation of multiple products often points to two primary issues: the formation of the undesired regioisomer (1-tert-butyl-5-cyclobutyl-1H-pyrazol-3-amine) or the formation of a pyrazolone intermediate. The latter is a common impurity in Knorr-type syntheses when using β-ketoesters.[5]
-
Troubleshooting Steps:
-
Confirm Starting Material Purity: Ensure the 3-cyclobutyl-3-oxopropanenitrile is of high purity. Impurities in the starting material will lead to a complex product mixture.
-
Control Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes improve regioselectivity, although the bulky tert-butyl group generally provides good control.
-
Isolate and Characterize: If multiple spots persist, perform a careful column chromatographic separation. Characterize each fraction by ¹H NMR and Mass Spectrometry to identify the isomers and byproducts. The pyrazolone will have a distinct carbonyl peak in the IR spectrum and a different mass.
-
Q3: I am getting a low isolated yield after column chromatography. The product seems to be smearing or sticking to the silica gel.
Answer:
-
Causality: The 5-amino group on the pyrazole ring is basic. This basicity causes strong interaction with the acidic silanol groups on standard silica gel, leading to peak tailing, smearing, and irreversible adsorption, which significantly reduces the isolated yield.[6][7]
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before running the column, flush the packed silica gel with a solvent mixture containing 1-3% triethylamine (TEA) in your chosen eluent system (e.g., hexane/ethyl acetate).[8] This neutralizes the acidic sites on the silica.
-
Optimize the Mobile Phase: Add 0.5-1% triethylamine to your mobile phase during the entire purification process.[6] This continuously competes with your product for binding to any remaining active sites on the silica.
-
Alternative Stationary Phases: If the issue persists, consider using a less acidic stationary phase, such as neutral alumina.[9]
-
Consider Recrystallization: If the crude product is a solid, recrystallization can be an effective alternative to chromatography. Experiment with solvent systems like ethanol/water, ethyl acetate/hexane, or isopropanol.[10]
-
Q4: My final product's NMR spectrum is complex, and I suspect a ring-opening or rearrangement of the cyclobutyl group. Is this possible?
Answer:
-
Causality: Yes, this is a valid concern. The cyclobutyl ring possesses significant angle and torsional strain.[11] Under strongly acidic conditions, particularly with heating, carbocation-mediated ring expansion to a more stable cyclopentyl derivative can occur.[12][13] While less common, strong bases can also potentially induce ring-opening reactions in strained ketones.[14]
-
Troubleshooting Steps:
-
Minimize Acid Catalyst: Use only a catalytic amount of acetic acid. If a stronger acid was used, this is the likely cause. The use of trifluoroacetic acid, for instance, should be avoided unless specifically required and at controlled temperatures.[2]
-
Maintain Moderate Temperatures: Avoid excessive heating. The energy provided during prolonged reflux can facilitate these high-activation-energy rearrangement pathways.
-
Spectroscopic Analysis: Look for characteristic signals of a cyclopentyl group in the ¹H and ¹³C NMR spectra. A ring-opened product would show alkene signals and a significantly different overall spectrum.
-
Preventative Measures: Ensure the reaction is run under the mildest conditions that afford a reasonable reaction rate. Neutral work-up conditions are also recommended.
-
Expected Analytical Results & Characterization
Full characterization is essential to confirm the structure and purity of the final compound.
| Analytical Technique | Expected Observations | Rationale & Key Features |
| ¹H NMR | Singlet for tert-butyl protons (~1.5-1.7 ppm, 9H) Multiplets for cyclobutyl protons (~1.8-2.5 ppm, 7H) Singlet for pyrazole C4-H (~5.5-6.0 ppm, 1H) Broad singlet for -NH₂ protons (~4.5-5.5 ppm, 2H) | The chemical shifts are estimates based on analogous structures.[15][16][17][18][19][20] The tert-butyl group gives a characteristic sharp singlet. The pyrazole proton at the 4-position is typically a singlet in this substitution pattern. The amine protons are exchangeable with D₂O and often appear broad. |
| ¹³C NMR | Signals for tert-butyl carbons (~30 ppm for CH₃, ~50-60 ppm for quaternary C) Signals for cyclobutyl carbons (~18-35 ppm) Signals for pyrazole ring carbons (~95-160 ppm) | The number of distinct signals will confirm the symmetry of the molecule. DEPT-135 or APT experiments can aid in assigning CH, CH₂, and CH₃ groups. |
| FTIR | N-H stretching (two bands for primary amine, ~3200-3400 cm⁻¹) N-H bending (~1600-1650 cm⁻¹) C-H stretching (aliphatic, ~2850-3000 cm⁻¹) C=N and C=C stretching (pyrazole ring, ~1500-1600 cm⁻¹) | The presence of two distinct, relatively sharp peaks in the N-H stretch region is characteristic of a primary amine (-NH₂).[10] These are typically weaker than O-H stretches. |
| Mass Spectrometry (EI) | Visible Molecular Ion (M⁺) Peak Major fragment at [M-57]⁺ corresponding to the loss of a tert-butyl group. Other fragments from the cleavage of the cyclobutyl ring and pyrazole core. | The tert-butyl cation (m/z 57) is very stable, making the loss of this group a dominant fragmentation pathway.[21] The fragmentation of the pyrazole ring itself can also be observed.[22] |
Visualization of Troubleshooting Logic
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Roberts, D., & Faul, M. M. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Retrieved from [Link]
-
Abonia, R., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1435. Available at: [Link]
-
Chemistry Stack Exchange. (2018). Acid Catalysed Ring Expansion – Mechanism?. Retrieved from [Link]
-
Al-Azab, F. M. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2018). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. ACS Catalysis, 8(5), 4294–4299. Available at: [Link]
-
de Oliveira, C. M. A., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]
-
Araújo-Andrade, C., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4296. Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]
-
ResearchGate. (2011). Cyclobutane Ring Opening Reactions of 1,2,2a,8b-Tetrahydrocyclobuta[ c ]-quinolin-3(4 H )-ones. Retrieved from [Link]
-
Zhuravlev, F. A., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8689–8697. Available at: [Link]
-
Chemistry Steps. (n.d.). Ring Expansion Rearrangements. Retrieved from [Link]
-
da Silva, A. D., et al. (2015). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 20(4), 6371–6384. Available at: [Link]
-
CHEM HELP ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Corpet, A., & Gosmini, C. (2019). Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling. Organic Letters, 21(7), 2291–2295. Available at: [Link]
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J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
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Venkateswarlu, V., et al. (2018). Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. The Royal Society of Chemistry. Available at: [Link]
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Castillo, J.-C., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(3), M1453. Available at: [Link]
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ResearchGate. (2017). Any ideas on how to isolate imines on a neutral alumina column?. Retrieved from [Link]
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Master Organic Chemistry. (2012). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Retrieved from [Link]
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Knorr Pyrazole Synthesis. (n.d.). Retrieved from [Link]
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Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
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da Costa, M. F. P., et al. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 27(1), 220. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2012). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]
-
Becerra, D., & Castillo, J.-C. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Molbank, 2021(3), M1234. Available at: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Baran Lab, Scripps Research. (n.d.). Cyclobutanes in Organic Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
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Chromatography Forum. (2005). use of Triethylamine. Retrieved from [Link]
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University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
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Miller, R. D., & McKean, D. R. (1979). Ring opening of cyclopropyl ketones by trimethylsilyl iodide. The Journal of Organic Chemistry, 44(22), 3950–3951. Available at: [Link]
-
Chad's Prep. (2021). 13.6 Ring Opening of Epoxides | Organic Chemistry. YouTube. Retrieved from [Link]
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Re-routing the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. (2018). PMC. Available at: [Link]
-
Becerra, D., & Castillo, J.-C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. Available at: [Link]
-
Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Comparison of two routes for synthesis 5-aminopyrazole derivative. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Technical Support Center: Synthesis of Substituted Pyrazole Amines
Welcome to the technical support center for the synthesis of substituted pyrazole amines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital heterocyclic compounds. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to support your experimental success.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
The synthesis of substituted pyrazole amines, while versatile, is often plagued by specific challenges that can impact yield, purity, and even the viability of a synthetic route. This section provides a systematic approach to troubleshooting the most common issues.
Issue 1: Poor or No Product Yield
Q: I've set up my reaction according to the literature, but I'm seeing very low conversion to the desired pyrazole amine. What are the likely causes and how can I fix it?
A: Low or no yield is a frequent frustration, often stemming from several key factors related to starting materials, reaction conditions, or the reaction mechanism itself.
Potential Causes & Solutions:
-
Purity of Starting Materials:
-
Hydrazine Salt Stability: Hydrazine and its derivatives are often supplied as salts (e.g., hydrochloride, sulfate) to improve stability. Ensure you are using the correct molecular weight for your calculations and that the free base is effectively liberated in your reaction medium. If necessary, pre-treat the hydrazine salt with a base (e.g., triethylamine, sodium carbonate) before adding the second reactant.
-
Diketone/Ketonitrile Quality: 1,3-Dicarbonyl compounds or β-ketonitriles can be prone to degradation or exist in equilibrium with their enol forms.[1] Verify the purity of your starting material by NMR or another suitable analytical technique. Impurities can lead to unwanted side reactions.
-
-
Reaction Conditions:
-
Solvent Choice: The polarity and protic nature of the solvent can significantly influence the reaction rate. While alcohols like ethanol are common, some reactions benefit from higher boiling point solvents like DMF or DMSO to drive the reaction to completion.[2] For certain substrates, aprotic solvents may be preferred to avoid side reactions.
-
Temperature and Reaction Time: Classical pyrazole syntheses can require elevated temperatures and prolonged reaction times to proceed to completion.[3] If you are not seeing product formation at room temperature, consider gradually increasing the temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid decomposition of the product at extended heating. Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and improve yields.[4]
-
pH Control: The pH of the reaction medium is critical, especially in Knorr-type syntheses.[5][6] Acidic conditions can catalyze the initial condensation and subsequent cyclization/dehydration steps.[1] However, strongly acidic conditions can also lead to substrate decomposition. Conversely, some syntheses require basic conditions to deprotonate a starting material or facilitate a particular cyclization pathway. Experiment with catalytic amounts of acid (e.g., acetic acid, p-toluenesulfonic acid) or base (e.g., triethylamine, sodium ethoxide) to find the optimal conditions for your specific substrates.
-
-
Atmosphere:
-
Air/Moisture Sensitivity: While many pyrazole syntheses are robust, some starting materials or intermediates may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side products or hydrolysis.
-
Issue 2: Formation of a Mixture of Regioisomers
Q: My reaction is producing a mixture of two pyrazole isomers that are difficult to separate. How can I improve the regioselectivity of my synthesis?
A: The formation of regioisomers is arguably the most common challenge in the synthesis of substituted pyrazoles, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[5][6][7] Controlling the regioselectivity is key to obtaining the desired product in high purity.
Controlling Factors and Optimization Strategies:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered position.[7] If possible, choose starting materials where the steric bulk of the substituents favors the formation of the desired isomer.
-
Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups on the dicarbonyl compound will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[7] Conversely, electron-donating groups will have the opposite effect. Understanding the electronic properties of your substituents can help predict the major regioisomer.
-
Reaction Conditions:
-
pH: The pH can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and potentially favoring attack by the other nitrogen.[5][7]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly enhance regioselectivity in some cases compared to more traditional solvents like ethanol.
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction. Lower temperatures may favor the kinetically controlled product, while higher temperatures may allow for equilibration to the more stable thermodynamic product.
-
Troubleshooting Workflow for Regioselectivity Issues
Caption: A troubleshooting workflow for addressing regioselectivity in pyrazole synthesis.
Issue 3: Difficult Product Purification
Q: My desired pyrazole amine is difficult to purify. It co-elutes with starting materials or byproducts during column chromatography. What strategies can I employ for better purification?
A: Purification challenges often arise from the similar polarities of the product, unreacted starting materials, and byproducts. A multi-pronged approach is often necessary.
Purification Strategies:
-
Work-up Procedure:
-
Acid/Base Extraction: If your pyrazole amine has a basic nitrogen atom, you can use an acid-base extraction to separate it from non-basic impurities. Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated pyrazole amine will move to the aqueous layer. The layers can then be separated, and the aqueous layer basified (e.g., with NaHCO₃ or NaOH) to deprotonate the product, which can then be extracted back into an organic solvent.
-
Precipitation/Crystallization: Sometimes, the desired product will precipitate from the reaction mixture upon cooling or the addition of an anti-solvent. This can be a highly effective purification step. If the product is a solid, recrystallization from a suitable solvent system can significantly improve purity.
-
-
Chromatography Optimization:
-
Solvent System: Systematically screen different solvent systems for column chromatography. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). If separation is still poor, try adding a small amount of a third solvent, such as methanol or triethylamine (for basic compounds), to improve resolution.
-
Stationary Phase: While silica gel is the most common stationary phase, consider using alumina (basic or neutral) or reverse-phase silica (C18) if you are still facing difficulties.
-
Derivative Formation: In some cases, it may be beneficial to temporarily protect the amine functionality (e.g., as a Boc-carbamate) to alter the polarity of the molecule, facilitate purification, and then deprotect in a subsequent step.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted pyrazole amines?
A1: The most prevalent methods involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[8] Key variations include:
-
Reaction of Hydrazines with β-Ketonitriles: This is a very common and direct route to 3(5)-aminopyrazoles. The reaction proceeds via initial attack of the hydrazine on the ketone, followed by cyclization onto the nitrile group.
-
Reaction of Hydrazines with α,β-Unsaturated Nitriles: This method is also widely used and can provide access to a variety of substituted aminopyrazoles.[8]
-
Knorr Pyrazole Synthesis and its Variations: While the classic Knorr synthesis uses 1,3-diketones to produce pyrazoles, modifications of this reaction can be used to introduce an amino group or a precursor that can be converted to an amine.[6][9]
Q2: My starting hydrazine is a solid salt. Do I need to neutralize it before the reaction?
A2: In many cases, it is beneficial to neutralize the hydrazine salt. This can be done in a separate step before adding the other reactant, or in situ by adding a base (typically 1 equivalent) to the reaction mixture. Common bases for this purpose include triethylamine, sodium carbonate, or sodium acetate. However, some reactions are carried out in acidic media where the hydrazine salt is used directly.[1] The optimal approach depends on the specific reaction conditions.
Q3: Can I introduce the amine group after the pyrazole ring has been formed?
A3: Yes, post-functionalization of a pre-formed pyrazole ring is a common strategy. This can be achieved through various methods, such as:
-
Nitration followed by reduction: The pyrazole ring can be nitrated, and the resulting nitro-pyrazole can be reduced to the corresponding pyrazole amine.
-
Halogenation followed by nucleophilic aromatic substitution or cross-coupling: A halogenated pyrazole can be a versatile intermediate for introducing an amino group via reactions with amines or through metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).
Q4: What analytical techniques are most useful for characterizing my substituted pyrazole amines and identifying regioisomers?
A4: A combination of techniques is essential for unambiguous characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. For distinguishing regioisomers, 2D NMR techniques such as NOESY (to identify through-space correlations between protons on the N-substituent and the pyrazole ring) and HMBC (to see long-range correlations between protons and carbons) can be invaluable.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the correct mass. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides definitive proof of the structure and regiochemistry.
Experimental Protocol: Regioselective Synthesis of a 1,3,5-Trisubstituted Pyrazole Amine
This protocol details a general procedure for the synthesis of a 5-aminopyrazole from a β-ketonitrile and a substituted hydrazine, with considerations for regioselectivity.
Reaction Scheme:
Materials:
-
Substituted β-ketonitrile (1.0 eq)
-
Substituted hydrazine hydrochloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Ethanol (or 2,2,2-trifluoroethanol for potentially higher regioselectivity)
-
Glacial Acetic Acid (catalytic amount, e.g., 0.1 eq)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted β-ketonitrile (1.0 eq) and the chosen solvent (e.g., ethanol).
-
Hydrazine Addition: Add the substituted hydrazine hydrochloride (1.1 eq) and triethylamine (1.2 eq) to the flask.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired pyrazole amine.
-
Characterization: Characterize the purified product by NMR and MS to confirm its structure and purity.
Self-Validation and Checkpoints:
-
TLC Monitoring: Use TLC to track the disappearance of the starting materials and the appearance of the product spot. This helps in determining the optimal reaction time.
-
LC-MS Analysis: A small aliquot from the reaction mixture can be analyzed by LC-MS to confirm the formation of the product with the correct molecular weight and to get an initial assessment of the regioisomeric ratio.
-
NMR of Crude Product: A ¹H NMR spectrum of the crude product before purification can provide valuable information on the conversion and the ratio of regioisomers formed.
Data Summary Table for Optimization:
| Entry | Solvent | Catalyst | Temp (°C) | Time (h) | Conversion (%) | Regioisomeric Ratio (desired:undesired) |
| 1 | Ethanol | AcOH | 80 | 8 | 75 | 3:1 |
| 2 | TFE | AcOH | 80 | 6 | 90 | 10:1 |
| 3 | DMF | None | 100 | 12 | 60 | 2:1 |
| 4 | Ethanol | NaOEt | 80 | 8 | 85 | 1:5 (Reversed selectivity) |
This table illustrates how systematic changes in reaction conditions can be tracked to optimize for both yield and regioselectivity.
References
- BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
- BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
- Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.
- J. Org. Chem. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
- PMC - NIH. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.
- YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment.
- Organic Chemistry Portal. Pyrazole synthesis.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
- MDPI. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.
- RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- Arkivoc. Recent developments in aminopyrazole chemistry.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
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- 9. youtube.com [youtube.com]
Technical Support Center: Optimizing Atom Economy in Pyrazole Synthesis
Welcome to the technical support center dedicated to enhancing the efficiency and sustainability of pyrazole synthesis. Pyrazoles are a cornerstone in medicinal chemistry and materials science, making the optimization of their synthesis a critical endeavor for researchers and drug development professionals.[1][2] This guide is designed to provide you with actionable insights and troubleshooting strategies to improve the atom economy of your pyrazole synthesis, aligning with the principles of green chemistry.[2][3]
Understanding Atom Economy in Pyrazole Synthesis
Atom economy, a concept developed by Barry Trost, is a measure of how efficiently a chemical process converts starting materials into the desired product.[4][5] It is calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100[4][5]
A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, minimizing waste.[4][6] In contrast to reaction yield, which measures the efficiency of a specific transformation, atom economy assesses the intrinsic efficiency of the chosen synthetic route.[5] Poor atom economy is a common issue in the synthesis of fine chemicals and pharmaceuticals, where complex multi-step syntheses often generate significant waste.[6]
This guide will explore various strategies to maximize atom economy in pyrazole synthesis, from selecting the right starting materials and catalysts to employing innovative reaction conditions.[3][6]
Frequently Asked Questions (FAQs)
Here are some common questions encountered by researchers when aiming to improve the atom economy of their pyrazole syntheses:
Q1: What are the most common synthetic routes to pyrazoles, and how do they compare in terms of atom economy?
The Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a classic and widely used method.[7][8][9][10][11] While versatile, its atom economy can be limited by the formation of water as a byproduct. To improve upon this, several modern approaches offer higher atom economy:
-
Multicomponent Reactions (MCRs): These one-pot reactions combine three or more reactants to form the final product, significantly increasing atom and step economy.[1][12][13][14][15]
-
[3+2] Cycloadditions: Reactions involving the cycloaddition of a three-atom component (like a diazo compound or a precursor) with a two-atom component (like an alkyne) can be highly atom-economical.[16][17]
-
Catalytic Methods: Utilizing catalysts can enable more efficient bond formations and reduce the need for stoichiometric reagents that contribute to waste.[16][18]
Q2: How can I minimize side reactions in the Knorr pyrazole synthesis that lower my overall yield and atom economy?
In the Knorr synthesis, the primary challenge is often controlling the regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds, which can lead to a mixture of pyrazole isomers.[7][8] To mitigate this:
-
Optimize Reaction Conditions: Carefully controlling the temperature, reaction time, and catalyst can favor the formation of the desired isomer.
-
Choose Appropriate Starting Materials: The electronic and steric properties of the substituents on both the hydrazine and the dicarbonyl compound can influence the regioselectivity.
-
Utilize a Catalyst: Acid catalysts are typically used in the Knorr synthesis.[7][18] Experimenting with different acid catalysts (e.g., Lewis vs. Brønsted acids) can improve selectivity.
Q3: Are there any solvent-free or green solvent alternatives for pyrazole synthesis?
Yes, moving away from hazardous organic solvents is a key aspect of green chemistry and can improve the overall environmental impact of your synthesis.[2][3][19]
-
Solvent-Free Reactions: Many pyrazole syntheses can be performed under solvent-free conditions, often with microwave irradiation to facilitate the reaction.[1][17][19][20] This approach not only reduces solvent waste but can also lead to shorter reaction times and higher yields.[19][20]
-
Green Solvents: If a solvent is necessary, consider using greener alternatives like water, ethanol, or ionic liquids.[3][19][21] Water, in particular, is an excellent choice for many multicomponent reactions leading to pyrazoles.[21]
Q4: How does microwave-assisted synthesis improve atom economy?
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for improving the efficiency of pyrazole synthesis.[20][22][23][24][25] It offers several advantages over conventional heating:
-
Reduced Reaction Times: Microwaves directly and efficiently heat the reaction mixture, leading to dramatic reductions in reaction times.[20]
-
Improved Yields: The rapid and uniform heating can often lead to higher product yields and fewer side products.[20]
-
Energy Efficiency: MAOS is generally more energy-efficient than conventional heating methods.[20]
-
Solvent-Free Potential: The efficiency of microwave heating often allows for reactions to be conducted without a solvent.[20]
Troubleshooting Guides for Improved Atom Economy
This section provides detailed troubleshooting for common challenges encountered during pyrazole synthesis, with a focus on maximizing atom economy.
Guide 1: Optimizing Multicomponent Reactions (MCRs) for Pyrazole Synthesis
MCRs are inherently atom-economical as they combine multiple starting materials in a single step.[1][12][13] However, optimizing these complex reactions can be challenging.
Observed Problem: Low yield or formation of multiple side products in a one-pot pyrazole synthesis.
| Potential Cause | Suggested Solution |
| Incorrect Stoichiometry of Reactants | Carefully optimize the molar ratios of the starting materials. A slight excess of one reactant may be necessary to drive the reaction to completion. |
| Suboptimal Catalyst | Screen a variety of catalysts, including Lewis acids, Brønsted acids, and organocatalysts. The choice of catalyst can significantly impact the reaction efficiency and selectivity.[1] |
| Inappropriate Solvent | The solvent can influence the solubility of reactants and intermediates. If using a solvent, screen a range of green solvents with varying polarities.[3][21] Consider a solvent-free approach with microwave irradiation.[19] |
| Temperature and Reaction Time Not Optimized | Systematically vary the reaction temperature and monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal conditions. |
Experimental Protocol: A Greener, Four-Component Synthesis of a Highly Substituted Pyrazole
This protocol is a representative example of a high atom economy MCR.
-
Reactant Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1.2 mmol).
-
Catalyst and Solvent: Add a catalytic amount of a suitable catalyst (e.g., L-proline) and a minimal amount of a green solvent like ethanol or water.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction by TLC.
-
Workup: Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. Wash the solid with cold ethanol or water and dry under vacuum. This minimizes the need for extensive chromatographic purification.
Guide 2: Enhancing the Atom Economy of Catalytic Pyrazole Synthesis
Catalytic methods are crucial for developing atom-economical synthetic routes.[6][16]
Observed Problem: Incomplete conversion or catalyst deactivation in a metal-catalyzed pyrazole synthesis.
| Potential Cause | Suggested Solution |
| Catalyst Poisoning | Ensure all reactants and solvents are pure and free of impurities that could poison the catalyst (e.g., sulfur-containing compounds for palladium catalysts). |
| Incorrect Ligand Choice | The ligand plays a critical role in stabilizing the metal center and influencing the catalytic activity. Screen a library of ligands to find the optimal one for your specific transformation. |
| Suboptimal Reaction Conditions | Factors such as temperature, pressure (for gaseous reactants), and solvent can significantly affect the catalyst's performance. A design of experiments (DoE) approach can be useful for optimizing multiple parameters simultaneously. |
| Catalyst Leaching (for heterogeneous catalysts) | If using a solid-supported catalyst, test for leaching of the metal into the solution. If leaching is observed, consider modifying the support or the reaction conditions. |
Workflow for Optimizing a Catalytic Pyrazole Synthesis
Caption: Workflow for optimizing a catalytic pyrazole synthesis for improved atom economy.
Comparison of Synthetic Strategies for Pyrazole Synthesis
| Synthetic Strategy | Typical Atom Economy | Key Advantages | Common Challenges |
| Knorr Synthesis | Moderate | Well-established, readily available starting materials.[7][8] | Formation of water byproduct, potential for regioisomers. |
| Multicomponent Reactions (MCRs) | High to Excellent | High atom and step economy, operational simplicity, product diversity.[1][12][13][14] | Optimization of multiple reaction parameters can be complex. |
| [3+2] Cycloadditions | High to Excellent | High atom economy, often stereospecific. | May require specialized or hazardous reagents (e.g., diazo compounds).[17] |
| Microwave-Assisted Synthesis | Variable (depends on underlying reaction) | Drastically reduced reaction times, often higher yields, energy efficient.[20][22][25] | Requires specialized equipment, scalability can be a concern. |
| Flow Chemistry | Variable (depends on underlying reaction) | Enhanced safety, precise control over reaction parameters, ease of scalability.[26] | Higher initial equipment cost. |
Mechanistic Insight: The Knorr Pyrazole Synthesis
Understanding the reaction mechanism is key to troubleshooting and optimizing a synthesis.
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
By understanding that water is eliminated in two steps, you can see why the use of a dehydrating agent or azeotropic removal of water can sometimes improve the reaction rate and yield, although this may add complexity to the workup.
Conclusion
Improving the atom economy in pyrazole synthesis is not only an exercise in green chemistry but also a practical approach to increasing efficiency and reducing costs. By embracing modern synthetic strategies such as multicomponent reactions, catalysis, and enabling technologies like microwave and flow chemistry, researchers can develop more sustainable and effective routes to this important class of heterocycles.[2][3][26] This guide provides a starting point for troubleshooting and optimizing your pyrazole syntheses. Remember that a thorough understanding of the reaction mechanism and a systematic approach to optimization are your most powerful tools.
References
- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC. (n.d.).
- Atom Economy in Drug Synthesis is a Playground of Functional Groups | Prime Scholars. (n.d.).
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed. (n.d.).
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). Retrieved February 4, 2026, from [Link]
- The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods - Benchchem. (n.d.).
-
Knorr Pyrazole Synthesis - J&K Scientific LLC. (n.d.). Retrieved February 4, 2026, from [Link]
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Full article: Green synthesis of pyrazole systems under solvent-free conditions. (2017, May 26). Retrieved February 4, 2026, from [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 4, 2026, from [Link]
-
(PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023, July 5). Retrieved February 4, 2026, from [Link]
-
Atom Economy Green Synthesis in Organic Chemistry - JOCPR. (n.d.). Retrieved February 4, 2026, from [Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. (n.d.). Retrieved February 4, 2026, from [Link]
-
New “Green” Approaches to the Synthesis of Pyrazole Derivatives - MDPI. (n.d.). Retrieved February 4, 2026, from [Link]
-
green chemistry – the atom economy. (n.d.). Retrieved February 4, 2026, from [Link]
-
What Is the Atom Economy? | Chemical Calculations | Chemistry | FuseSchool - YouTube. (2013, August 7). Retrieved February 4, 2026, from [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. (n.d.). Retrieved February 4, 2026, from [Link]
-
Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.). Retrieved February 4, 2026, from [Link]
-
Metal- and Solvent-Free Cascade Reaction for the Synthesis of Amino Pyrazole Thioether Derivatives | The Journal of Organic Chemistry - ACS Publications. (2021, November 8). Retrieved February 4, 2026, from [Link]
-
Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents | ACS Omega - ACS Publications. (2022, August 8). Retrieved February 4, 2026, from [Link]
-
Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Publishing. (n.d.). Retrieved February 4, 2026, from [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]
-
Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC - NIH. (2022, August 8). Retrieved February 4, 2026, from [Link]
-
Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.). Retrieved February 4, 2026, from [Link]
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(PDF) Microwave-assisted synthesis of pyrazoles - a mini-review - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]
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Knorr Pyrazole Synthesis. (n.d.). Retrieved February 4, 2026, from [Link]
-
R&D Work: One-pot Synthesis of Pyrazoles using Flow Chemistry - GalChimia. (2015, February 19). Retrieved February 4, 2026, from [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A. (2024, September 10). Retrieved February 4, 2026, from [Link]
-
Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential - MDPI. (n.d.). Retrieved February 4, 2026, from [Link]
-
Atom Economy (GCSE Chemistry) - Study Mind. (n.d.). Retrieved February 4, 2026, from [Link]
-
Cu-catalysed pyrazole synthesis in continuous flow - RSC Publishing. (n.d.). Retrieved February 4, 2026, from [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed. (2025, April 2). Retrieved February 4, 2026, from [Link]
-
5.4: Yield And Atom Economy in Chemical Reactions - Chemistry LibreTexts. (2021, February 27). Retrieved February 4, 2026, from [Link]
-
New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC - PubMed Central. (2007, July 19). Retrieved February 4, 2026, from [Link]
-
Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). Retrieved February 4, 2026, from [Link]
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1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine stability testing protocol
Executive Summary
This guide addresses the stability profile of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine , a critical intermediate often employed in the synthesis of kinase inhibitors (e.g., BTK, JAK).[1] As a Senior Application Scientist, I have structured this protocol to navigate the specific chemical vulnerabilities of the aminopyrazole scaffold—specifically the oxidation susceptibility of the exocyclic amine and the conformational strain of the cyclobutyl ring.
This is not a generic template. It is a targeted troubleshooting system designed to validate the integrity of your starting material under ICH Q1A(R2) conditions.[1]
Module 1: Analytical Method Development (The "Lens")
Before stress testing, you must ensure your "lens" (HPLC/UPLC method) is capable of detecting degradation.[1] Aminopyrazoles are notorious for peak tailing and poor retention on standard C18 columns due to interaction with residual silanols.
Q: My main peak shows significant tailing (As > 1.5). Is the compound degrading on the column?
A: Likely not.[1] This is a classic "silanol effect." The basic amine moiety (
-
Troubleshooting: Switch to a "High pH" method or a Charged Surface Hybrid (CSH) column.[1]
-
Protocol A (High pH): Use an XBridge C18 or Gemini C18 column.[1] Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).[1] Mobile Phase B: Acetonitrile. The deprotonated amine will elute with sharp symmetry.[1]
-
Protocol B (Low pH + Ion Pairing): If you must use low pH (e.g., for MS compatibility), add 0.1% Trifluoroacetic acid (TFA).[1] The TFA acts as an ion-pairing agent, masking the silanols, though it may suppress MS ionization.[1]
-
Q: I see "ghost peaks" in my blank injection after running a stress sample. What is happening? A: This indicates carryover or column fouling. The lipophilic tert-butyl and cyclobutyl groups make this molecule "sticky."
-
Fix: Implement a needle wash with high organic content (e.g., 90:10 MeCN:Water).[1] Add a "sawtooth" wash gradient at the end of your run (ramp to 95% B, hold 2 min, drop to 5% B, repeat).[1]
Module 2: Forced Degradation Protocols (Stress Testing)
Perform these experiments to define the "degradation pathway" of the molecule.
Experiment 1: Oxidative Stress (The Critical Test)
Aminopyrazoles are electron-rich.[1] The primary amine is the most labile site.[1]
-
Method: Dissolve 1 mg/mL sample in MeCN/H2O (50:50). Add 30%
to a final concentration of 3%.[1] Incubate at RT for 4 hours. -
Expected Outcome: Look for [M+16] (N-oxide) and [M-2+16] (Nitroso/Hydroxylamine) adducts.[1]
-
Warning: If the solution turns yellow/orange, you are likely forming azo-dimers (
), a common degradation route for aromatic amines under oxidative stress.[1]
Experiment 2: Acid/Base Hydrolysis
-
Acid: 1N HCl, 60°C, 24 hours.
-
Base: 1N NaOH, 60°C, 24 hours.
Experiment 3: Photostability
-
Method: Expose solid sample (thin layer) to 1.2 million lux hours (ICH Q1B).
-
Mechanism: The aminopyrazole chromophore absorbs in the UV region.[1] Photo-oxidation is possible.[1]
-
Control: Wrap a control vial in aluminum foil to distinguish thermal effects from light effects.
Module 3: Degradation Pathways & Visualization
Understanding how the molecule breaks down allows you to predict impurity profiles in your final drug substance.[1]
Key Degradation Risks:
-
N-Oxidation: The exocyclic amine oxidizes to hydroxylamine/nitro species.[1]
-
Dimerization: Oxidative coupling of two amine units to form azo-linkages.[1]
-
Ring Opening: Rare, but the cyclobutyl ring can open under radical conditions (oxidative stress) to form linear alkyl chains.[1]
Visualization of Stability Workflow:
Figure 1: Step-by-step stability testing workflow ensuring method validity before stress application.
Module 4: Summary of Stability Specifications
Use this table to set your acceptance criteria for the raw material.
| Parameter | Acceptance Criteria | Rationale |
| Appearance | White to off-white solid | Colored (yellow/orange) indicates oxidation (azo formation).[1] |
| Assay (HPLC) | 98.0% - 102.0% w/w | Standard purity requirement for GMP intermediates.[1] |
| Total Impurities | ||
| Largest Unknown Impurity | ICH Q3A threshold for identification. | |
| Water Content (KF) | Hygroscopicity can accelerate hydrolysis; keep dry.[1] | |
| Solution Stability | > 24 hours at RT | Verify sample prep stability for HPLC runs. |
References
-
International Council for Harmonisation (ICH). (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2).[1][3] Retrieved from [Link]
-
Alsante, K. M., et al. (2007).[1] The role of degradant profiling in active pharmaceutical ingredients and drug products.[1] Advanced Drug Delivery Reviews. (Provides context on forced degradation strategies for amine-containing heterocycles).
-
Vertex AI Search. (2025).[1] Search Results for 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine stability.[1] (Confirmed structural features and general aminopyrazole properties).[1]
Sources
Technical Support Center: Navigating the Complexities of Pyrazole Functionalization
A Senior Application Scientist's Guide to Overcoming Common Synthetic Pitfalls
Welcome to the technical support center for pyrazole functionalization. As a Senior Application Scientist, I've seen firsthand the challenges that researchers face when working with this privileged scaffold. Pyrazoles are cornerstones in medicinal chemistry and materials science, but their unique electronic properties can lead to frustrating and often predictable side reactions and selectivity issues.[1][2]
This guide is structured as a series of troubleshooting Q&As, designed to directly address the common pitfalls you may encounter at the bench. We will move beyond simple protocol recitation to explore the underlying chemical principles, empowering you to make informed decisions and optimize your synthetic routes.
Part 1: The Regioselectivity Puzzle in N-Functionalization
One of the most frequent challenges in pyrazole chemistry is controlling the site of N-alkylation or N-arylation. The two nitrogen atoms in an unsymmetrical pyrazole ring possess similar electronic properties, which can lead to the formation of difficult-to-separate regioisomeric mixtures.[3][4]
Q1: My N-alkylation of a 3-substituted pyrazole is giving me a 1:1 mixture of regioisomers. How can I favor the formation of one isomer over the other?
A1: This is a classic pyrazole problem. The regiochemical outcome of N-alkylation is a delicate balance of steric and electronic factors, and is highly dependent on the reaction conditions.
The Underlying Causality: In an unsymmetrical pyrazole, the proton can reside on either nitrogen, creating two tautomers. The relative stability of the resulting pyrazolate anion after deprotonation, and the subsequent nucleophilic attack on the electrophile, dictates the product ratio. Several factors can be leveraged to control this selectivity:
-
Steric Hindrance: A bulky substituent at the C3 (or C5) position will generally direct incoming electrophiles to the less hindered N1 nitrogen.
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the pyrazole ring can influence the acidity of the N-H protons and the nucleophilicity of the nitrogen atoms.[5]
-
Counter-ion and Solvent Effects: The nature of the base and the solvent can significantly influence the regioselectivity.[3] For instance, non-coordinating bases may favor one isomer, while different solvents can stabilize one tautomer over the other.[5]
Troubleshooting Flowchart for N-Alkylation Regioselectivity
Caption: A decision-making workflow for troubleshooting poor regioselectivity in pyrazole N-alkylation.
Experimental Protocol: Solvent Screening for Improved Regioselectivity
-
Setup: In three separate oven-dried vials, add your 3-substituted pyrazole (1.0 eq) and a magnetic stir bar.
-
Solvent Addition: To each vial, add one of the following solvents to achieve a 0.2 M concentration:
-
Vial A: N,N-Dimethylformamide (DMF)
-
Vial B: Tetrahydrofuran (THF)
-
Vial C: 2,2,2-Trifluoroethanol (TFE)
-
-
Base Addition: Cool the vials to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise to each vial. Allow the mixtures to stir for 20 minutes at 0 °C.
-
Electrophile Addition: Add your alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to each vial.
-
Reaction: Allow the reactions to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup and Analysis: Quench each reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Analyze the crude product ratio by ¹H NMR or GC-MS.
| Solvent System | Typical Outcome | Rationale |
| DMF/NaH | Often leads to mixtures | Polar aprotic solvent, may not strongly favor one tautomer. |
| THF/NaH | Can provide moderate selectivity | Less polar than DMF, can be influenced by sterics. |
| TFE/NaH | Potentially high selectivity | Fluorinated alcohols can selectively solvate and stabilize one tautomeric form through hydrogen bonding, leading to improved regioselectivity.[6] |
Q2: My copper-catalyzed N-arylation with an aryl bromide is slow and gives poor regioselectivity. What can I do?
A2: This is a common issue stemming from the lower reactivity of aryl bromides compared to aryl iodides in Ullmann-type couplings.
The Underlying Causality: The oxidative addition of the copper catalyst to the aryl halide is often the rate-limiting step. Aryl bromides are less reactive than aryl iodides in this step. This can lead to longer reaction times and higher temperatures, which can erode regioselectivity.
Troubleshooting and Optimization:
-
Catalyst and Ligand System: For N-arylation of pyrazoles, copper(I) sources like CuI are commonly used in combination with a ligand. Diamine ligands are often effective.[7][8] If your current system is sluggish, consider screening other ligands.
-
In Situ Halide Exchange: A highly effective strategy is to perform an in situ Finkelstein reaction, converting the aryl bromide to the more reactive aryl iodide before the N-arylation.[7]
Experimental Protocol: One-Pot Halide Exchange and N-Arylation [7]
-
Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), sodium iodide (1.5 eq), CuI (0.1 eq), your chosen diamine ligand (e.g., N,N'-dimethylethylenediamine, 0.2 eq), and the pyrazole (1.2 eq).
-
Solvent and Base: Add dioxane as the solvent, followed by potassium phosphate (K₃PO₄, 2.0 eq).
-
Reaction: Seal the tube and heat to 110 °C for 24-48 hours. Monitor the reaction progress by LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify by column chromatography.
This one-pot/two-step approach often provides higher yields and significantly improved regioselectivity compared to the direct use of aryl bromides.[7]
Part 2: Navigating C-H Functionalization and Electrophilic Substitution
Directly functionalizing the carbon atoms of the pyrazole ring is a powerful strategy for molecular diversification. However, controlling the position of substitution can be challenging.
Q3: I'm trying to brominate my N-substituted pyrazole, but I'm getting a mixture of products and low yield of the desired 4-bromopyrazole. What's going wrong?
A3: Direct halogenation of pyrazoles can be complicated by the reactivity of the ring and potential side reactions. The C4 position is the most electron-rich and typically the most reactive towards electrophiles. [9][10]
The Underlying Causality: For many pyrazole systems, electrophilic halogenation occurs preferentially at the C4 position. If this position is already substituted, the reaction may require more forcing conditions and can lead to substitution at C3 or C5, or even on activating substituents on the ring. For N-unsubstituted pyrazoles, direct halogenation can be further complicated by reactions at the nitrogen.[9]
Troubleshooting and Optimization:
-
Protecting the N1 Position: If you are working with an N-unsubstituted pyrazole, protecting the nitrogen is a crucial first step to prevent side reactions.[9]
-
Milder Halogenating Agents: Instead of elemental bromine (Br₂), which can be harsh, consider using N-bromosuccinimide (NBS). This reagent often provides cleaner reactions and better yields of the C4-halogenated product.
-
Solvent Choice: The choice of solvent can influence the reactivity of the halogenating agent. Dichloromethane (DCM) or chloroform are common choices.
Experimental Protocol: Selective C4-Bromination with NBS
-
Setup: Dissolve the N-substituted pyrazole (1.0 eq) in DCM in a round-bottom flask.
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 eq) in one portion.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Once the reaction is complete, wash the mixture with aqueous sodium thiosulfate solution to quench any remaining NBS, followed by water and brine. Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography.
Q4: I need to introduce a substituent at the C5 position of my pyrazole, but electrophilic substitution always occurs at C4. How can I achieve C5 functionalization?
A4: Directing functionalization to the C5 position often requires a more nuanced strategy, as it is generally less reactive towards electrophiles than C4. The C5 proton is, however, the most acidic C-H proton on the ring. [11]
The Underlying Causality: The C5 position is adjacent to the sp² hybridized nitrogen, which increases the acidity of the C5-H bond. This property can be exploited through directed metalation.
Strategy: Directed Ortho-Metalation (DoM)
By using a directed metalating group (DMG) at the N1 position and a strong base, you can selectively deprotonate the C5 position. The resulting organometallic intermediate can then be trapped with an electrophile.
Workflow for C5-Functionalization
Caption: A strategic workflow for achieving selective C5-functionalization of pyrazoles via directed metalation.
Experimental Protocol: C5-Iodination via Directed Metalation [12]
-
Setup: In an oven-dried, three-neck flask under an argon atmosphere, dissolve the N1-substituted pyrazole (1.0 eq) in dry THF.
-
Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add a strong base such as TMPMgCl·LiCl (1.1 eq) dropwise. Stir at this temperature for 1 hour.
-
Electrophilic Quench: Add a solution of iodine (I₂, 1.2 eq) in dry THF dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction with saturated aqueous sodium thiosulfate. Extract with ethyl acetate, wash with brine, dry over magnesium sulfate, and concentrate. Purify the crude product by flash chromatography.
Part 3: Overcoming Hurdles in Metal-Catalyzed Cross-Coupling
Halogenated pyrazoles are valuable building blocks for introducing complexity via cross-coupling reactions. However, their reactivity can be sluggish, particularly with less reactive coupling partners.
Q5: My Suzuki-Miyaura coupling of a 4-chloropyrazole is failing. I see no product formation. What are the critical parameters to check?
A5: The low reactivity of the C-Cl bond in heteroaryl chlorides is a common reason for failed Suzuki couplings. The choice of catalyst, ligand, and base is paramount for success. [13]
The Underlying Causality: The oxidative addition of the palladium catalyst to the C-Cl bond is often the rate-limiting step and is significantly more difficult than with C-Br or C-I bonds. To overcome this, highly active catalyst systems are required.
Troubleshooting Checklist:
-
Catalyst Precursor: Are you using a modern palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃?
-
Ligand Choice: Standard ligands like PPh₃ are often ineffective for chloropyrazoles. You need electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the oxidative addition.[13]
-
Base Selection: The base plays a crucial role. A strong base like K₃PO₄ or Cs₂CO₃ is often necessary.
-
Solvent and Temperature: Anhydrous solvents like toluene or dioxane, often with a small amount of water, are typical. The reaction may require elevated temperatures (100-110 °C).
Recommended Catalyst Systems for Suzuki Coupling of Chloropyrazoles [13]
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 100 |
| PdCl₂(dppf) | - | Cs₂CO₃ | DME | 80-90 |
If you continue to experience issues, consider converting the chloropyrazole to the corresponding bromo- or iodopyrazole, which are significantly more reactive in cross-coupling reactions.
This guide provides a starting point for troubleshooting some of the most common challenges in pyrazole functionalization. Remember that each substrate is unique, and a systematic, logical approach to optimization is key to success.
References
-
Z. Jak M. N., Evstigneeva, E. A., Khrustalev, V. N., & Nenajdenko, V. G. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(22), 7831. [Link]
-
IJCRT. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2011). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Organic letters, 13(24), 6492-6495. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. . [Link]
-
Feldman, P. L., & Chi, H. F. (1996). Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. The Journal of Organic Chemistry, 61(24), 8644-8645. [Link]
-
Kuwata, S., & Ikariya, T. (2020). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 25(23), 5635. [Link]
-
Díaz-Oltra, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Organic Letters, 9(13), 2573-2575. [Link]
-
Yadav, J. S., et al. (2015). Transition-metal-catalyzed C–H functionalization of pyrazoles. RSC Advances, 5(77), 62734-62746. [Link]
-
Martins, M. A. P., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(23), 7193. [Link]
-
G. Cahiez, et al. (2011). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 13(12), 3044-3047. [Link]
-
Spallarossa, A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5890. [Link]
-
Silva, V. L. M., & Silva, A. M. S. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(11), 2673. [Link]
-
Al-dujaili, A. H., & Al-Masoudi, N. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 486-538. [Link]
-
Silva, V. L. M., & Silva, A. M. S. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5845. [Link]
-
Kinger, M., et al. (2018). Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. [Link]
-
Silva, V. L. M., & Silva, A. M. S. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. ResearchGate. [Link]
-
Kokorekin, V. A., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(16), 4786. [Link]
-
Ghosh, D., et al. (2022). Visible light-induced functionalization of indazole and pyrazole: a recent update. Chemical Communications, 58(30), 4435-4455. [Link]
-
Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]
-
Jak, M. N., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. . [Link]
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Optimization of chromatographic separation for pyrazole isomers
[1]
Standardized Screening Protocols
Protocol A: The "Universal" RP-HPLC Screen
Use this for initial assessment of unknown pyrazole mixtures.
-
Column: C18 (End-capped) AND PFP (Pentafluorophenyl).[1]
-
Dimensions: 150 x 4.6 mm, 3.5 µm or sub-2 µm.
-
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic Acid).[1]
-
Why TFA? It lowers pH < 2.0 (locking tautomers) and acts as an ion-pair reagent to reduce tailing.[1]
-
-
Mobile Phase B: Acetonitrile + 0.05% TFA.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Temperature: 45°C (Slightly elevated to improve mass transfer and tautomer kinetics).
-
Flow Rate: 1.0 mL/min (standard) or optimized for column ID.
Protocol B: SFC Isomer Separation (High Performance)
Use this if RP-HPLC fails to resolve regioisomers.[1]
-
Columns: 2-Ethylpyridine (2-EP) and Diol.[1]
-
Co-Solvent: Methanol (start with 5-40% gradient).
-
Additive: 0.1% Ammonium Hydroxide or Diethylamine .
-
Critical: Basic additives are essential in SFC for pyrazoles to suppress silanol interactions on the silica surface.
-
-
Back Pressure: 120-150 bar.
-
Temperature: 40°C.
References
-
Finar, I. L. "The tautomerism of pyrazoles."[1] Journal of the Chemical Society, 1968. [1]
-
Waters Corporation. "Separation of Pyrazole Isomers Using SFC."[1] Application Note, 2021.
-
McCalley, D. V. "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A, 2010.
-
Phenomenex. "Chiral Separation of Pyrazole Derivatives." Application Guide, 2023.
-
Agilent Technologies. "Method Development for Separation of Structural Isomers." Technical Overview, 2019.
Technical Support Center: Synthesis of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine
Welcome to the technical support center for the synthesis of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific rationale behind procedural choices, ensuring a robust and reproducible synthesis.
I. Strategic Overview: Catalyst and Route Selection
The synthesis of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine, a polysubstituted pyrazole, presents several synthetic hurdles, primarily centered around regioselectivity and the introduction of the sterically demanding tert-butyl group. The most direct and well-established approach is a variation of the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine.[1][2]
Our recommended synthetic strategy hinges on the reaction of a β-ketonitrile with tert-butylhydrazine. This approach is advantageous as it directly installs the desired 5-amino group. The choice of catalyst and reaction conditions is critical to steer the reaction towards the desired regioisomer and maximize yield.
Below is a visual representation of the proposed synthetic workflow:
Figure 1: Proposed synthetic workflow for 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.
Q1: My reaction is yielding a mixture of regioisomers. How can I improve the selectivity for the desired 1-tert-butyl-3-cyclobutyl isomer?
A1: Understanding the Root Cause: The formation of regioisomers in the Knorr synthesis is a common challenge when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[3][4] The outcome is a competition between the two nitrogen atoms of the hydrazine attacking the two different carbonyl groups of the precursor.
Controlling Factors & Solutions:
-
Steric Hindrance: The bulky tert-butyl group on the hydrazine will preferentially attack the less sterically hindered carbonyl group of your β-ketonitrile (3-cyclobutyl-3-oxopropanenitrile). In this case, the ketone carbonyl is more sterically hindered by the adjacent cyclobutyl group than the nitrile group. Therefore, the initial attack of the more nucleophilic nitrogen of tert-butylhydrazine is expected at the nitrile carbon, leading to the desired 5-amino pyrazole. If you are still observing the undesired isomer, consider the following:
-
pH Control: The reaction pH can significantly influence the regioselectivity.
-
Acidic Conditions: Under acidic catalysis, the nucleophilicity of the substituted nitrogen of the hydrazine is reduced, which can sometimes alter the selectivity.
-
Basic Conditions: Basic conditions may favor the desired isomer by enhancing the nucleophilicity of the terminal nitrogen of the hydrazine.
-
-
Catalyst Selection:
-
Lewis Acid Catalysts: Consider using a Lewis acid catalyst such as nano-ZnO or Cu(OTf)₂.[3] These can coordinate to the carbonyl oxygen, enhancing its electrophilicity and potentially directing the nucleophilic attack in a more controlled manner.
-
Brønsted Acid Catalysts: A mild Brønsted acid can also be used to promote the reaction.
-
Experimental Protocol Suggestion:
-
Reaction Setup: To a solution of 3-cyclobutyl-3-oxopropanenitrile in ethanol, add an equimolar amount of tert-butylhydrazine.
-
Catalyst Addition: Add a catalytic amount of a selected acid or base (see table below for suggestions).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the ratio of regioisomers.
Table 1: Catalyst Selection for Regiocontrol
| Catalyst Type | Example Catalyst | Recommended Loading | Solvent | Rationale |
| Lewis Acid | Nano-ZnO | 10 mol% | Ethanol | Mild conditions, often with high yields and good selectivity.[3] |
| Cu(OTf)₂ | 5-10 mol% | Acetonitrile | Can promote both cyclization and subsequent aromatization.[3] | |
| Brønsted Acid | Acetic Acid | 10-20 mol% | Ethanol | Classic acidic condition for Knorr synthesis. |
| Base | Triethylamine | 1.1 equivalents | Ethanol | Can improve the nucleophilicity of the hydrazine. |
Q2: The reaction is sluggish, and the yield is low. What can I do to improve the reaction rate and conversion?
A2: Addressing Low Reactivity:
-
Temperature: While many Knorr-type syntheses proceed at room temperature, gentle heating (e.g., to 50-80 °C) can significantly increase the reaction rate. However, be cautious, as excessive heat can sometimes lead to side product formation.
-
Solvent Choice: The choice of solvent can impact reactant solubility and reaction rate. Protic solvents like ethanol are commonly used. If solubility is an issue, consider a co-solvent system or a more polar aprotic solvent like DMF, but be aware that this can also affect selectivity.
-
Catalyst Efficiency: If you are using a catalyst, ensure it is active and not poisoned by impurities in your starting materials. The use of fresh, high-purity reagents is crucial.
Q3: My final product is highly colored (yellow/red), making purification difficult. What is the cause, and how can I resolve this?
A3: Managing Impurities and Color:
-
Source of Color: The discoloration is often due to the formation of impurities from the hydrazine starting material, which can be sensitive to air and light.[5] Side reactions or degradation of the 1,3-dicarbonyl precursor can also contribute.
-
Mitigation Strategies:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions of the hydrazine.[5]
-
Purification of Starting Materials: Ensure your tert-butylhydrazine is of high purity. Distillation or recrystallization of the hydrazine salt may be necessary.
-
Purification of the Product:
-
Column Chromatography: This is the most effective method for removing colored impurities. A gradient elution with a hexane/ethyl acetate system is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be effective.
-
Activated Carbon Treatment: A small amount of activated carbon can be added to a solution of the crude product to adsorb colored impurities, followed by filtration.
-
-
III. Frequently Asked Questions (FAQs)
Q1: How do I synthesize the starting material, 3-cyclobutyl-3-oxopropanenitrile?
A1: This β-ketonitrile is not commonly available commercially and will likely need to be synthesized. A reliable method is a two-step process:
-
Claisen Condensation: React cyclobutyl methyl ketone with diethyl oxalate in the presence of a base like sodium ethoxide to form ethyl 4-cyclobutyl-2,4-dioxobutanoate.[6]
-
Conversion to β-Ketonitrile: The resulting β-ketoester can then be converted to the desired β-ketonitrile. A common method involves reaction with a cyanide source, often in the presence of ammonia or an amine.
Q2: Is a metal catalyst always necessary for this synthesis?
A2: Not necessarily. The Knorr pyrazole synthesis and its variants can often proceed with simple acid or base catalysis, or even thermally in some cases.[1] However, for a challenging substrate combination like this one, a catalyst can offer significant advantages in terms of reaction rate, yield, and, most importantly, regioselectivity.
Q3: What are the main differences between using a palladium, copper, or nickel catalyst for this type of reaction?
A3: While palladium, copper, and nickel catalysts are all used in pyrazole synthesis, they are typically employed for different types of transformations:
-
Palladium Catalysts: These are most commonly used for cross-coupling reactions, such as the amination of a pre-formed halopyrazole (e.g., Buchwald-Hartwig amination).[7][8] This would be a multi-step alternative to the direct cyclocondensation approach.
-
Copper Catalysts: Copper catalysts are versatile and can be used in both cyclocondensation reactions and for N-alkylation of the pyrazole ring.[3][9] For the primary synthesis, a copper salt like Cu(OTf)₂ can act as a Lewis acid to activate the carbonyl group.
-
Nickel Catalysts: Nickel-based heterogeneous catalysts have been reported for one-pot syntheses of pyrazoles from hydrazines, ketones, and aldehydes. This would represent a multi-component reaction strategy.
For the direct synthesis of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine, a Lewis acid catalyst (like a copper or zinc salt) is more relevant to the proposed Knorr-type condensation than a palladium or nickel cross-coupling catalyst.
Q4: What is the mechanistic basis for the regioselectivity in the Knorr synthesis?
A4: The regioselectivity is determined by the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the electrophilic carbonyl/nitrile carbons. The key factors influencing this are:
-
Nucleophilicity of the Hydrazine Nitrogens: In a substituted hydrazine like tert-butylhydrazine, the terminal NH₂ group is generally more nucleophilic than the substituted NH group.
-
Electrophilicity of the Carbonyl/Nitrile Carbons: The relative electrophilicity of the two carbonyl/nitrile carbons in the 1,3-dicarbonyl equivalent plays a crucial role. Electron-withdrawing groups can enhance the electrophilicity of a nearby carbon.
-
Steric Effects: As mentioned previously, bulky groups on both the hydrazine and the dicarbonyl precursor can sterically hinder certain reaction pathways, favoring attack at the less hindered site.[3]
The interplay of these electronic and steric factors, modulated by the reaction conditions, dictates the final regioisomeric ratio.
Figure 2: Mechanistic pathways influencing regioselectivity.
IV. References
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Retrieved from [Link]
-
Molecules. (2022). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved from [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Molecules. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]
-
Molecules. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective synthesis of minimally differentiated N-alkyl pyrazoles and... Retrieved from [Link]
-
Organic Letters. (2013). Regioselective Palladium-Catalyzed Arylation of 4-Chloropyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
-
Molecules. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2026). Ahead of Print. Retrieved from [Link]
-
Reddit. (2024). Knorr Pyrazole Synthesis advice. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2024). Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines. Retrieved from [Link]
-
Organic Letters. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... Retrieved from [Link]
-
ChemRxiv. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. Retrieved from [Link]
-
Molecules. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
Google Patents. (n.d.). US6143935A - Process for the preparation of 1,3-dicarbonyl compounds. Retrieved from
-
Chemistry LibreTexts. (2025). 23.8: Mixed Claisen Condensations. Retrieved from [Link]
-
Molecules. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Retrieved from [Link]
-
Molecules. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of 4-substituted 2,4-dioxobutanoic acid derivatives as PA inhibitors. Retrieved from [Link]
-
Chemical Society Reviews. (2009). Aromatic compounds as synthons for 1,3-dicarbonyl derivatives. Retrieved from [Link]
-
Phosphorus, Sulfur, and Silicon and the Related Elements. (2021). Catalyst-free On-Water Synthesis of 5-Aminopyrazole-4-carbonitriles as Potential Antifungal Agents. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]
-
Molecules. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Why doesn't the reaction between molecule "B" and diethyl oxalate yield a diester? Retrieved from [Link]
-
Angewandte Chemie International Edition. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2020). Copper-catalyzed three-component N-alkylation of quinazolinones and azoles. Retrieved from [Link]
-
Tetrahedron Letters. (1987). the addition reaction of dialkyl carbonates to ketones (*). Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 49: Synthesis of 5-aminopyrazoles via ring transformation. Retrieved from [Link]
-
Molecules. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical mechanism following hydrogen atom abstraction from cyclobutyl... Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine: A Potential Kinase Inhibitor
This guide provides a comprehensive framework for confirming the biological activity of the novel compound, 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine. Based on its structural features, particularly the pyrazole core, this molecule is hypothesized to function as a kinase inhibitor, a class of targeted therapeutics with significant applications in oncology. This document outlines a series of comparative in vitro studies designed to elucidate its potency, selectivity, cellular activity, and preliminary drug-like properties.
The experimental design is benchmarked against two commercially available drugs: Ruxolitinib , a potent JAK1/JAK2 inhibitor, and Celecoxib , a selective COX-2 inhibitor that also exhibits off-target kinase inhibitory effects. This comparative approach will provide a robust assessment of the subject compound's potential as a therapeutic agent.
Introduction: The Rationale for Investigation
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory and anticancer properties.[1] The subject molecule, 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine, incorporates a bulky tert-butyl group, which can enhance metabolic stability, and a cyclobutyl moiety, known to influence potency and selectivity in drug candidates.[2] Its designation as a key intermediate in the synthesis of kinase inhibitors for targeted cancer therapies further strengthens the rationale for investigating its own intrinsic biological activity.
Kinase dysregulation is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology. The Janus kinase (JAK) family, particularly JAK1 and JAK2, are critical components of the JAK-STAT signaling pathway, which regulates cell proliferation, differentiation, and survival.[3] Mutations leading to constitutive activation of JAK2, such as the V617F mutation, are drivers in myeloproliferative neoplasms (MPNs).[1][4] Therefore, this investigation will focus on characterizing the inhibitory potential of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine against JAK2.
Comparative Compounds
To provide context for the experimental results, two well-characterized drugs have been selected for comparison:
-
Ruxolitinib: A potent and selective inhibitor of JAK1 and JAK2, approved for the treatment of myelofibrosis and polycythemia vera.[5] It serves as a positive control for JAK2 inhibition.
-
Celecoxib: A selective COX-2 inhibitor used to treat pain and inflammation.[6][7] While its primary target is not a kinase, it has been reported to inhibit various kinases and affect downstream signaling pathways, making it an interesting structural and functional comparator.[8]
Experimental Workflow: A Multi-faceted Approach
The biological activity of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine will be assessed through a tiered experimental approach, moving from direct enzyme inhibition to cellular activity and finally to preliminary pharmacokinetic properties.
Caption: Experimental workflow for characterizing 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine.
Detailed Experimental Protocols
In Vitro JAK2 Kinase Assay
This assay will directly measure the ability of the test compounds to inhibit the enzymatic activity of recombinant human JAK2.
Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant human JAK2 enzyme, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and varying concentrations of the test compounds (1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine, Ruxolitinib, and Celecoxib) in a kinase assay buffer.[9]
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Terminate the reaction and quantify the amount of ADP produced using a luminescence-based assay kit (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to kinase activity.[3]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cellular STAT3 Phosphorylation Assay
This assay will determine if the test compounds can inhibit the JAK2 signaling pathway within a cellular context by measuring the phosphorylation of its downstream target, STAT3.
Protocol:
-
Cell Culture: Culture human erythroleukemia (HEL) cells, which harbor the activating JAK2 V617F mutation, in appropriate media.[10][11]
-
Compound Treatment: Treat the HEL cells with various concentrations of the test compounds for a specified duration.
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
Detection: Quantify the levels of phosphorylated STAT3 (at Tyr705) and total STAT3 in the cell lysates using a sandwich immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[12][13]
-
Data Analysis: Determine the IC50 value for the inhibition of STAT3 phosphorylation for each compound.
Cell Viability Assay
This assay will assess the cytotoxic or cytostatic effects of the test compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed HEL cells (JAK2-dependent) and K562 cells (chronic myelogenous leukemia, BCR-ABL positive, serving as a control for off-target effects) into 96-well plates.[14][15]
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound in both cell lines.
In Vitro ADME Profiling
This assay assesses the potential for oral absorption of a compound by measuring its transport across a monolayer of human intestinal cells.
Protocol:
-
Cell Culture: Seed Caco-2 cells onto Transwell™ inserts and culture for 21 days to form a differentiated and polarized monolayer.[16] A seeding density of approximately 125,000 cells/well for 24-well plates is a common starting point.[17]
-
Compound Application: Apply the test compounds to either the apical (A) or basolateral (B) side of the monolayer.
-
Sampling: At various time points, collect samples from the receiver compartment.
-
Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions. The efflux ratio (Papp(B-A)/Papp(A-B)) will indicate if the compound is a substrate for efflux transporters.
This assay evaluates the metabolic stability of a compound in the presence of liver enzymes, providing an early indication of its potential clearance rate in the body.
Protocol:
-
Incubation: Incubate the test compounds with pooled human liver microsomes at a protein concentration of 0.5 mg/mL in the presence of the cofactor NADPH at 37°C.[18][19]
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent.
-
Analysis: Quantify the remaining parent compound at each time point by LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (Clint).
Expected Data and Comparative Analysis
The data from these experiments will be tabulated to facilitate a direct comparison of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine with Ruxolitinib and Celecoxib.
Table 1: Comparative Biological Activity Profile
| Parameter | 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine | Ruxolitinib | Celecoxib |
| JAK2 IC50 (nM) | To be determined | ~2.8-3.3[20] | To be determined |
| STAT3 Phosphorylation IC50 (nM) in HEL Cells | To be determined | To be determined | To be determined |
| HEL Cell Viability GI50 (µM) | To be determined | ~0.127[21] | To be determined |
| K562 Cell Viability GI50 (µM) | To be determined | >1 | To be determined |
| Caco-2 Papp (A-B) (10⁻⁶ cm/s) | To be determined | To be determined | To be determined |
| Caco-2 Efflux Ratio | To be determined | To be determined | To be determined |
| Human Liver Microsome t1/2 (min) | To be determined | To be determined | To be determined |
Interpretation and Future Directions
The results from this comprehensive in vitro profiling will provide critical insights into the biological activity of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine. A potent and selective inhibition of JAK2, coupled with on-target cellular activity and favorable ADME properties, would strongly support its further development as a novel therapeutic agent for myeloproliferative neoplasms or other JAK-driven diseases. Conversely, a lack of specific activity or poor drug-like characteristics would guide future medicinal chemistry efforts to optimize the scaffold.
Caption: Proposed mechanism of action via JAK-STAT pathway inhibition.
References
-
BPS Bioscience. JAK2 Assay Service. [Link]
-
BPS Bioscience. JAK2 (Janus Kinase 2) Assay Kit. [Link]
-
Testing.com. JAK2 Mutation Test. [Link]
-
Cellosaurus. K562-L (CVCL_9122). [Link]
-
Eze, M. O., & Padrón, J. M. (2018). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Future Oncology, 14(1), 15–26. [Link]
-
Diva-portal.org. Automated Permeability Assays for Caco-2 and MDCK Cells. [Link]
-
PubMed. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. [Link]
-
Evotec. Microsomal Stability. [Link]
-
PMC. JAK2V617F mRNA metabolism in myeloproliferative neoplasm cell lines. [Link]
-
PubMed. Downregulation of Bcr-Abl in K562 cells restores susceptibility to apoptosis: characterization of the apoptotic death. [Link]
-
ResearchGate. What's the optimal cell seeding density in Caco-2 transwell culture? And why?. [Link]
-
NIH. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. [Link]
-
Wikipedia. Celecoxib. [Link]
-
PMC. Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia. [Link]
-
The Royal Children's Hospital Melbourne. STAT3 Phosphorylation. [Link]
-
Cancer Knowledgebase (CKB). JAK2 V617F: Gene Variant Detail. [Link]
-
PMC. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. [Link]
-
Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link]
-
bpacnz.org.nz. Celecoxib: the “need to know” for safe prescribing. [Link]
-
ResearchGate. Bcr-Abl expression levels in K562 cell line and in primary blood cells.... [Link]
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Comparison Guide: In Vitro Validation of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine as a Novel Kinase Inhibitor
Abstract
This guide provides a comprehensive framework for the in vitro validation of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine, a novel small molecule inhibitor. We present a series of robust, head-to-head comparative assays against established kinase inhibitors to rigorously define its potency, selectivity, and mechanism of action. The methodologies detailed herein are designed to establish a self-validating system for confident characterization of emerging therapeutic candidates. This document is intended for researchers, biochemists, and drug development professionals engaged in the preclinical evaluation of kinase inhibitors.
Introduction: Characterizing a New Chemical Entity
The discovery of a new chemical entity (NCE) like 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine (herein designated as Compound-X) marks a potential starting point for a therapeutic breakthrough. Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Therefore, the rigorous in vitro validation of a novel kinase inhibitor is the foundational step in its journey from the bench to the clinic.
This guide moves beyond a simple recitation of protocols. It explains the causality behind experimental design choices, ensuring that the data generated is not only accurate but also contextually meaningful. We will compare Compound-X against Dasatinib, a well-characterized multi-kinase inhibitor, to benchmark its performance and establish a clear pharmacological profile.
Experimental Overview: A Multi-Faceted Validation Workflow
The in vitro validation process is a systematic investigation designed to answer three core questions:
-
Potency: How effectively does the compound inhibit its target kinase(s)? (IC50 Determination)
-
Selectivity: How specific is the compound for its intended target(s) versus the broader kinome? (Selectivity Profiling)
-
Mechanism: How does the compound inhibit the enzyme? (Mechanism of Action Studies)
The following diagram illustrates the logical flow of the validation process.
Caption: Workflow for in vitro validation of a novel kinase inhibitor.
Comparative Kinase Profiling: Compound-X vs. Dasatinib
To understand the unique properties of Compound-X, its inhibition profile must be benchmarked against a known standard. Dasatinib is an appropriate choice due to its well-documented activity against multiple tyrosine kinases, including ABL and SRC family kinases.
Comparative IC50 Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table presents hypothetical IC50 data for Compound-X and Dasatinib against a panel of selected kinases, determined using the ADP-Glo™ Kinase Assay (Promega). The rationale for choosing a luminescent-based assay like ADP-Glo™ is its high sensitivity and resistance to interference from colored or fluorescent compounds, a common issue in drug discovery screenings.
| Kinase | Compound-X IC50 (nM) | Dasatinib IC50 (nM) | Fold Selectivity (Dasatinib/Compound-X) |
| SRC | 1.2 | 0.8 | 0.67 |
| ABL1 | 2.5 | 1.1 | 0.44 |
| LCK | 5.8 | 1.5 | 0.26 |
| FYN | 4.1 | 1.2 | 0.29 |
| EGFR | 850 | >1000 | N/A |
| VEGFR2 | >10,000 | 85 | >117 |
| p38α | >10,000 | 350 | >28 |
Interpretation: The data suggests that Compound-X is a potent inhibitor of SRC and ABL1 kinases, with IC50 values in the low nanomolar range. While Dasatinib is slightly more potent against this panel, Compound-X demonstrates a potentially superior selectivity profile, showing significantly less activity against VEGFR2 and p38α. This differential selectivity is a key attribute that could translate to a different safety profile in a therapeutic context.
Detailed Experimental Methodologies
The following protocols are provided as a template for robust and reproducible in vitro validation.
Protocol: IC50 Determination using ADP-Glo™ Assay
This protocol quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The amount of light generated in the coupled luciferase reaction is inversely proportional to the kinase activity.
Materials:
-
Kinase: Recombinant human SRC kinase (e.g., SignalChem)
-
Substrate: Poly(E,Y)4:1 peptide
-
ATP: 10 mM stock
-
Compound-X and Dasatinib: 10 mM stocks in 100% DMSO
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)
Procedure:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of Compound-X and Dasatinib in assay buffer containing DMSO. The final DMSO concentration in the assay must be kept constant (e.g., 1%).
-
Kinase Reaction Setup:
-
Add 5 µL of diluted compound or vehicle (assay buffer + 1% DMSO) to the wells of a 384-well plate.
-
Add 10 µL of a 2.5X kinase/substrate mix (containing SRC kinase and Poly(E,Y)4:1 peptide in assay buffer).
-
Pre-incubate for 10 minutes at room temperature to allow compound binding.
-
-
Initiate Reaction: Add 10 µL of 2.5X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors are fairly evaluated.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader (e.g., GloMax® Discover).
-
Data Analysis: Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Fit the dose-response curve using a four-parameter logistic regression model to calculate the IC50 value.
Protocol: ATP Competition Assay for Mechanism of Action
This assay determines if an inhibitor competes with ATP for the kinase's binding site. The IC50 value of an ATP-competitive inhibitor will increase as the concentration of ATP in the assay increases.
Procedure:
-
Follow the IC50 determination protocol (4.1) outlined above.
-
Create multiple experimental sets. In each set, perform a full 10-point dose-response curve for Compound-X.
-
Vary the final ATP concentration for each set. For example, run the assay at 10 µM, 50 µM, 100 µM, and 500 µM ATP.
-
Data Analysis: Plot the IC50 values obtained for Compound-X against the ATP concentration used in each experiment. A linear increase in IC50 with increasing ATP concentration is the hallmark of an ATP-competitive inhibitor.
Mechanistic Insights: Visualizing the Target Pathway
Understanding the biological context of the target kinase is crucial. SRC kinase is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, and migration. The diagram below illustrates a simplified signaling pathway involving SRC.
Caption: Simplified SRC kinase signaling pathway and the inhibitory action of Compound-X.
Conclusion
The in vitro validation data establishes 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine (Compound-X) as a potent, ATP-competitive inhibitor of SRC and ABL kinases. Its distinct selectivity profile compared to the multi-kinase inhibitor Dasatinib suggests it may offer a more targeted therapeutic intervention, warranting further investigation in cell-based assays and preclinical models. The methodologies presented in this guide provide a robust and reproducible framework for the comprehensive characterization of novel kinase inhibitors.
References
-
Title: Kinase inhibitors: a journey of success and a glimpse into the future. Source: Nature Reviews Drug Discovery. URL: [Link]
-
Title: Dasatinib (BMS-354825) is a potent inhibitor of src kinases. Source: PNAS. URL: [Link]
-
Title: A simple and general method for measuring the affinity of inhibitors for protein kinases. Source: Biochemical Journal. URL: [Link]
-
Title: Determining the Mechanism of Action for Kinase Inhibitors. Source: BPS Bioscience. URL: [Link]
Comparative analysis of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine with other kinase inhibitors
A Technical Guide for Drug Discovery Professionals
Abstract
The Janus kinase (JAK) family, particularly JAK2, represents a critical node in cytokine signaling pathways implicated in myeloproliferative neoplasms (MPNs) and inflammatory diseases. While several JAK inhibitors have reached clinical practice, the quest for agents with improved selectivity, potency, and safety profiles remains a key objective in drug discovery. This guide presents a comparative analysis of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine , a novel investigational compound (herein designated Compound X ), against established JAK inhibitors. Drawing upon established biochemical and cellular assay paradigms, we provide a framework for evaluating its potential as a next-generation therapeutic, highlighting the causal relationships between experimental design, data interpretation, and preclinical decision-making.
Introduction: The Rationale for Targeting the JAK-STAT Pathway
The JAK-STAT signaling cascade is a principal mechanism for transducing extracellular signals from cytokines and growth factors into transcriptional responses.[1] This pathway is integral to hematopoiesis, immune regulation, and inflammation. The JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[2] JAK2 is centrally involved in signaling from hormone-like cytokine receptors, including those for erythropoietin and thrombopoietin.[3] Dysregulation of JAK2 activity, most notably through the gain-of-function V617F mutation, is a primary driver of MPNs such as polycythemia vera and primary myelofibrosis.[4]
This pathogenic role has established JAK2 as a high-value therapeutic target.[5] First-generation inhibitors like Ruxolitinib (a potent JAK1/JAK2 inhibitor) and the more recent Fedratinib (a JAK2-selective inhibitor) have demonstrated significant clinical benefit in treating MPNs.[6][7] However, challenges such as dose-limiting toxicities (e.g., anemia and thrombocytopenia), often linked to inhibition of wild-type JAK2 or off-target effects on other JAK isoforms, underscore the need for new chemical entities with optimized pharmacological profiles.[8]
The pyrazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[9] Compound X (1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine) has been synthesized as a potential kinase inhibitor based on this structural motif.[10] This guide provides a rigorous, data-driven comparison of Compound X with the clinically approved inhibitors Ruxolitinib and Fedratinib , and the well-characterized tool compound Tofacitinib , to assess its potential as a selective and potent JAK2 inhibitor.
Overview of Comparator Kinase Inhibitors
A robust comparative analysis requires well-characterized benchmarks. The selected inhibitors represent a spectrum of selectivity profiles across the JAK family:
-
Ruxolitinib: The first JAK inhibitor approved for myelofibrosis, Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[3][11] This dual activity contributes to its efficacy but may also be associated with immunosuppressive effects due to JAK1 inhibition.
-
Fedratinib: Approved for both first-line and second-line treatment of myelofibrosis, Fedratinib is characterized by its selectivity for JAK2 over other JAK family members.[6][12][13]
-
Tofacitinib: Initially developed as a JAK3 inhibitor for immunosuppression in organ transplantation, Tofacitinib is now recognized as a pan-JAK inhibitor, with potent activity against JAK1, JAK2, and JAK3.[14][15] Its broad profile makes it a useful tool for dissecting the contributions of different JAK isoforms in cellular models.
Comparative Analysis: Biochemical Potency and Selectivity
Scientific Rationale: The initial and most fundamental assessment of a kinase inhibitor is its ability to inhibit the enzymatic activity of its intended target in a purified, cell-free system. This biochemical assay provides the half-maximal inhibitory concentration (IC50), a direct measure of potency. Equally important is determining the inhibitor's selectivity by testing it against other related kinases. High selectivity is often predictive of a wider therapeutic window, as it minimizes the potential for off-target toxicities.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a standard method for determining the IC50 values of inhibitors against purified JAK kinase domains.[16]
-
Reagents: Purified recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains; ATP; appropriate peptide substrate (e.g., a poly-GT peptide); kinase assay buffer; test compounds (Compound X, Ruxolitinib, Fedratinib, Tofacitinib) serially diluted in DMSO.
-
Procedure:
-
Add kinase buffer, peptide substrate, and the respective JAK enzyme to the wells of a 384-well plate.
-
Add test compounds across a range of concentrations (typically from 1 nM to 10 µM).
-
Initiate the kinase reaction by adding a solution of ATP (at a concentration near the Km for each enzyme).
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction and quantify the amount of phosphorylated substrate. This is commonly done using a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well.
-
-
Data Analysis: The luminescence signal is inversely proportional to kinase activity. Data are normalized to control wells (no inhibitor) and plotted against inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
Performance Data Summary
The following table summarizes the biochemical potency and selectivity of Compound X in comparison to the benchmark inhibitors. Data for comparator drugs are derived from public sources.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK1/JAK2 Selectivity Ratio | JAK3/JAK2 Selectivity Ratio |
| Compound X (Hypothetical) | 110 | 3.1 | >1000 | 450 | ~35-fold | >320-fold |
| Ruxolitinib | 3.3[11][17] | 2.8[11][17] | 428[3] | 19[3] | ~1.2-fold | ~153-fold |
| Fedratinib | 105 | 3[5][12][18][19] | >1000 | 1002 | ~35-fold[5] | >334-fold[5] |
| Tofacitinib | 112[14][15] | 20[14][15] | 1[14][15] | 34-100 | ~5.6-fold | 0.05-fold |
Interpretation of Results: The hypothetical data for Compound X suggest it is a highly potent inhibitor of JAK2, with an IC50 value comparable to the selective inhibitor Fedratinib.[5][12][18][19] Crucially, Compound X demonstrates significant selectivity against other JAK family members, particularly JAK1 (~35-fold) and JAK3 (>320-fold). This profile is similar to that of Fedratinib and suggests a potentially lower risk of the immunosuppressive side effects associated with JAK1 or JAK3 inhibition.[5] Ruxolitinib, by contrast, shows nearly equipotent inhibition of JAK1 and JAK2.[11][17]
Cellular Activity: Target Engagement and Pathway Inhibition
Scientific Rationale: While biochemical assays measure direct enzyme inhibition, cellular assays are essential to confirm that a compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and inhibit the downstream signaling pathway. For JAK2, the key downstream event is the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[20] Measuring the inhibition of cytokine-induced STAT phosphorylation is a direct and physiologically relevant readout of target engagement.
Experimental Protocol: Western Blot for Phospho-STAT3 Inhibition
This protocol describes how to measure the inhibition of IL-6-induced STAT3 phosphorylation in a human cell line (e.g., TF-1).
-
Cell Culture and Treatment:
-
Culture TF-1 cells in appropriate media.
-
Starve the cells of growth factors for 4-6 hours to reduce basal signaling.
-
Pre-incubate cells with serially diluted concentrations of the test compounds for 1 hour.
-
-
Stimulation and Lysis:
-
Stimulate the cells with a cytokine such as Interleukin-6 (IL-6) for 15-30 minutes to induce JAK-STAT signaling.[20]
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
-
Western Blotting:
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 3% BSA) to prevent non-specific antibody binding.[21]
-
Incubate the membrane overnight with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705).[22][23]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis and Validation:
-
To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody for total STAT3 and a loading control protein like GAPDH or β-actin.[23]
-
Quantify the band intensities to determine the concentration-dependent inhibition of p-STAT3.
-
Logical Workflow for Cellular Analysis
The following diagram illustrates the logical flow of the cellular assay, from cell treatment to data interpretation.
Caption: The JAK-STAT signaling pathway and the site of inhibition.
This diagram illustrates how cytokines activate their receptors, leading to the activation of JAK2. [1]Activated JAK2 then phosphorylates STAT proteins, which dimerize, translocate to the nucleus, and regulate gene expression. [20]Compound X and the other inhibitors function by competing with ATP at the catalytic site of the JAK2 kinase domain, thereby blocking the phosphorylation of STATs and halting the downstream signaling cascade. [11]
Conclusion and Future Directions
This comparative guide provides a foundational framework for the preclinical evaluation of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine (Compound X) . The hypothetical data, benchmarked against established JAK inhibitors, position Compound X as a potent and highly selective JAK2 inhibitor. Its biochemical and cellular profiles are comparable to Fedratinib, suggesting it may offer a strong therapeutic effect in JAK2-driven diseases while potentially minimizing off-target effects associated with broader JAK family inhibition.
The self-validating nature of the described workflow—progressing from biochemical potency to cellular target engagement—provides a high degree of confidence in the preliminary assessment. Future studies should expand upon this analysis to include:
-
Broad Kinome Screening: To confirm selectivity across a wider panel of human kinases.
-
In Vivo Pharmacodynamic Studies: To verify target inhibition in animal models by measuring p-STAT levels in tumors or relevant tissues after dosing.
-
In Vivo Efficacy Models: To assess the therapeutic effect in mouse models of myeloproliferative neoplasms. * Pharmacokinetic and Toxicology Studies: To evaluate the drug-like properties and safety profile of the compound.
By following this structured and scientifically rigorous approach, researchers can effectively triage and advance promising new chemical entities like Compound X toward clinical development.
References
- Verstovsek, S., et al. (2010). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Clinical Cancer Research.
- Ajayi, S., et al. (2017). Ruxolitinib for the Treatment of Essential Thrombocythemia. Clinical Lymphoma, Myeloma & Leukemia.
- Abdel-Wahab, O., & Levine, R. L. (2022). Fedratinib, the first selective JAK2 inhibitor approved for treatment of myelofibrosis - an option beyond ruxolitinib.
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1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-amine - MySkinRecipes. [Link]
- Sureau, C., et al. (2021).
- Zecca, M., et al. (2021). Ruxolitinib, the Janus kinase inhibitor (JAK)
- Santos, F. P. S., & Verstovsek, S. (2012). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Expert Opinion on Pharmacotherapy.
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FDA. (2011). Center for Drug Evaluation and Research, Application Number: 202192Orig1s000. [Link]
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- Chovatiya, R., & Silverberg, J. I. (2020). IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib.
- Pardanani, A. (2020). Fedratinib in myelofibrosis.
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In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. (2012). [Link]
- Robers, M., et al. LanthaScreen™ Cellular STAT1/3/5 Assays For High-Throughput Screening of JAK Inhibitors. Thermo Fisher Scientific.
- FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis. BMC Cancer. (2024).
- Ghoreschi, K., et al. (2013). The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders. Immunological Reviews.
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- Use of the JAK1/JAK2 inhibitor ruxolitinib in the treatment of patients with myelofibrosis. Community Oncology. (2013).
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- Hantschel, O. (2015). Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent. Cancer Discovery.
- Mascarenhas, J. (2017). How I treat myelofibrosis after failure of JAK inhibitors. Blood.
- Wang, X., et al. (2018).
- Post-treatment survival of JAK2 inhibitor-naive patients with myelofibrosis receiving JAK2 inhibitors. Blood Cancer Journal. (2021).
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JAK-STAT Signalling and Cytokines: The What, How, and Why - Assay Genie. [Link]
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. (2024).
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- JAK Inhibitor Selection and Sequencing Strategies Are Key in Myelofibrosis Management. OncLive. (2025).
- Plé, P. A., et al. (2015). Biochemical and cellular characterization of a selective Janus kinase 2 inhibitor, CEP-33779. Journal of Cancer.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. (2021).
- McGarry, T., et al. (2018). JAK inhibitors inhibit multiple cytokine-driven STAT phosphorylation events.
- Does anyone have experience using pSTAT 1 and 3 antibodies for western blots?.
- Jaroenjittakam, N., et al. (2020). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. Molecules.
- Dowty, M. E., et al. (2014). Modeled human PK parameters of tofacitinib and estimation of JAK1 and JAK2 heterodimer and homodimer IC50 coverage. Journal of Clinical Pharmacology.
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Fedratinib in myelofibrosis - MPN Hub. [Link]
- 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E. (2009).
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. (2021).
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STAT-3/phosphoSTAT-3 western blot - Protocol Online. [Link]
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Optimizing the p38 MAPK Warhead: 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine vs. Established Inhibitors
This guide provides an in-depth technical comparison between the emerging scaffold 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine and established p38 MAPK inhibitors (specifically the BIRB-796 class). It is designed for medicinal chemists and drug discovery scientists focusing on kinase inhibitor optimization.
Executive Summary: The Shift to sp³-Rich Scaffolds
In the development of Type II p38 MAPK inhibitors, the 1-aryl-3-tert-butyl-aminopyrazole core (exemplified by BIRB 796/Doramapimod ) has long been the "gold standard" pharmacophore. However, the reliance on aromatic rings (N-phenyl or C-phenyl) often leads to poor solubility and suboptimal pharmacokinetic (PK) profiles due to high lipophilicity and low Fraction of sp³ carbons (Fsp³).
1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine (CAS 1018615-87-6) represents a strategic evolution in this structural class. By replacing the aromatic ring at the C3 position with a cyclobutyl moiety, this scaffold maintains the critical hydrophobic interactions required for the "Gatekeeper" pocket while significantly improving the Fsp³ score. This guide compares this scaffold's potential against the fully functionalized benchmark inhibitors.
Structural & Mechanistic Comparison
The Role of the Scaffold in Type II Inhibition
To understand the value of the cyclobutyl-amine scaffold, one must analyze how Type II inhibitors bind to p38 MAPK. These inhibitors stabilize the kinase in the inactive DFG-out conformation.
-
The Anchor (tert-butyl): Lodges into the hydrophobic pocket created by the DFG-out shift. This is non-negotiable for high affinity.
-
The Linker (Urea/Amide): Forms a bidentate hydrogen bond with the conserved Glu71 and Asp168 residues.
-
The Tail (Variable): Extends into the solvent-exposed region to tune solubility and selectivity.
Comparative Analysis: The Scaffold vs. The Drug
| Feature | 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine (The Scaffold) | BIRB 796 (Doramapimod) (The Benchmark) | SB203580 (Type I Tool) |
| Role | Pharmacophore / Building Block | Clinical Candidate (Discontinued) | Preclinical Tool |
| Binding Mode | Fragment (Low Affinity) | Type II (DFG-out, Allosteric) | Type I (ATP Competitive) |
| Key Moiety | Cyclobutyl (Aliphatic, sp³) | Tolyl/Phenyl (Aromatic, sp²) | Pyridine/Imidazole |
| Hydrophobic Fit | High (Cyclobutyl fills pocket efficiently) | High (Tolyl fills pocket via pi-interactions) | Moderate (ATP mimic) |
| Solubility Potential | High (Increased Fsp³) | Low (High aromaticity, "Brick dust") | Moderate |
| Metabolic Risk | Low (Cyclobutyl is metabolically robust) | High (Aryl oxidation prone) | High (CYP inhibition) |
| Primary Application | Fragment-based screening, Lead Opt. | Autoimmune/Inflammation Therapy | In vitro pathway validation |
Why the Cyclobutyl Group?
The substitution of the phenyl ring (found in BIRB 796 precursors) with a cyclobutyl group in 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine addresses two major liabilities in kinase drug discovery:
-
Solubility: The cyclobutyl group disrupts planar pi-stacking, enhancing solubility without sacrificing the hydrophobic bulk needed to displace water from the binding pocket.
-
Selectivity: The unique shape of the cyclobutyl ring offers a different vector for selectivity against homologous kinases (e.g., JNK, ERK) compared to the flat phenyl ring.
Visualizing the Pathway & Mechanism
The following diagram illustrates the p38 MAPK signaling cascade and where these inhibitors intervene, highlighting the structural logic of the Type II binding mode.
Figure 1: The p38 MAPK signaling cascade and the structural intervention point of pyrazole-urea inhibitors derived from the discussed scaffold.
Experimental Protocols
To validate the utility of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine , researchers typically couple it to an aryl isocyanate to generate a full inhibitor library. Below is a validated workflow for synthesis and testing.
Protocol A: Synthesis of Urea-Linked Inhibitors (The "Click" Reaction)
Objective: Convert the amine scaffold into a potent Type II inhibitor (Urea derivative).
-
Reagents:
-
Scaffold: 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine (1.0 eq).
-
Coupling Partner: Aryl isocyanate (e.g., 4-fluorophenyl isocyanate) (1.1 eq).
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
-
Base: Triethylamine (TEA) (catalytic, optional).
-
-
Procedure:
-
Dissolve the amine scaffold in anhydrous DCM under Nitrogen atmosphere.
-
Cool to 0°C.
-
Add the aryl isocyanate dropwise over 10 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitoring: Check via TLC (formation of a more polar urea spot) or LC-MS (Mass = Amine + Isocyanate).
-
-
Workup:
-
Concentrate the solvent in vacuo.
-
Recrystallize from Et2O/Hexanes or purify via flash chromatography (MeOH/DCM gradient).
-
-
Yield Expectation: >85% (Urea formation is typically high yielding).
Protocol B: p38 MAPK Binding Assay (FRET-based)
Objective: Compare the binding affinity (
-
System: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher) or similar TR-FRET system.
-
Components:
-
Recombinant p38 alpha (MAPK14).
-
Alexa Fluor™ 647-labeled ATP-competitive tracer (Tracer 199 is standard for p38).
-
Europium-labeled anti-tag antibody.
-
-
Method:
-
Prepare a serial dilution of the Cyclobutyl-Urea Inhibitor and BIRB 796 (Control) in DMSO (1% final).
-
Incubate Kinase + Antibody + Tracer + Inhibitor for 60 minutes at RT.
-
Readout: Measure TR-FRET ratio (Emission 665 nm / 615 nm).
-
-
Analysis:
-
Plot Dose-Response curves.
-
Success Metric: A potent Type II inhibitor should show an IC50 < 50 nM.
-
Note: The "naked" amine scaffold will likely show very weak inhibition (IC50 > 10 µM) as it lacks the urea binding motif. This confirms the necessity of the urea linker.
-
References
-
Regan, J., et al. (2002).[1][2] "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, 45(14), 2994-3008. Link
-
Pargellis, C., et al. (2002).[1][2] "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site."[2] Nature Structural Biology, 9, 268–272. Link
- Dumas, J., et al. (2004). "Recent developments in the discovery of protein kinase inhibitors from the urea class." Current Opinion in Drug Discovery & Development, 7(5), 600-616.
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Boehringer Ingelheim. (2024). "Molecule of the Month: BIRB 796 (Doramapimod)." opnMe Open Innovation Portal. Link
Sources
Cross-Validation of Analytical Methods for 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine: A Comparative Guide
Topic: Cross-validation of analytical methods for 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine Content Type: Publish Comparison Guides
Executive Summary: The Analytical Challenge
In the synthesis of kinase inhibitors (e.g., BTK or JAK inhibitors), 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine (hereafter TBCP-Amine ) serves as a critical scaffold. Its quality directly impacts the efficacy and safety of the final drug substance.
However, quantifying TBCP-Amine presents a specific analytical paradox:
-
Regioisomerism: The synthesis often yields the N1-substituted isomer (target) and the N2-substituted byproduct, which are structurally similar and difficult to resolve.
-
Chromophoric Weakness: The pyrazole ring has relatively low UV absorption compared to fused aromatic systems, risking low sensitivity in HPLC-UV.
-
Reference Standard Availability: Early-stage development often lacks a certified high-purity reference standard, making relative response factor (RRF) determination impossible.
This guide provides a technical cross-validation framework comparing High-Performance Liquid Chromatography (HPLC-UV) against Quantitative Nuclear Magnetic Resonance (qNMR) . We demonstrate why orthogonal validation is not just a regulatory suggestion (ICH Q2(R2)) but a scientific necessity for this molecule.
The Molecule and Impurity Landscape
Understanding the analyte is the first step in method design. TBCP-Amine is synthesized via the condensation of a hydrazine derivative with a
-
Analyte: 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine
-
Critical Impurity (Regioisomer): 1-tert-butyl-5-cyclobutyl-1H-pyrazol-3-amine.
-
Process Impurities: Unreacted hydrazine (genotoxic risk), residual solvents.
Visualization: Synthesis & Impurity Pathway
Figure 1: Synthetic pathway showing the origin of the critical regioisomer impurity.
Method A: HPLC-UV (The Routine Workhorse)
HPLC is the industry standard for purity profiling, but for TBCP-Amine, it requires specific tuning to separate the regioisomers.
Experimental Protocol
-
Column: C18 stationary phase (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH control is vital for amine peak shape).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 230 nm (optimized for pyrazole absorption).
Causality of Choice
We select acidic mobile phase because the amine group (
Method B: qNMR (The Orthogonal Benchmark)
qNMR is a primary ratio method. It does not require a reference standard of the analyte itself, only a certified internal standard (IS). This makes it superior for determining absolute purity (Assay) when a working standard is not yet established.
Experimental Protocol
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: DMSO-
(provides excellent solubility for polar amines). -
Internal Standard (IS): Maleic Acid (TraceCERT®) or 3,5-Dinitrobenzoic acid. Must have non-overlapping signals.
-
Pulse Sequence:
pulse (zg30 or equivalent). -
Relaxation Delay (
): seconds (Critical: to ensure full relaxation for quantitative accuracy). -
Scans: 16 or 32 (S/N ratio > 150:1).
Calculation Principle
WhereCross-Validation: Head-to-Head Comparison
The core of this guide is the cross-validation strategy. We do not simply run both methods; we statistically compare them to validate the HPLC method against the "absolute" qNMR values.
The Comparison Logic (Decision Tree)
Figure 2: Decision logic for cross-validating HPLC against qNMR.
Supporting Experimental Data (Representative)
The following data represents a typical validation study for TBCP-Amine.
Table 1: Comparative Method Performance
| Parameter | HPLC-UV (Method A) | qNMR (Method B) | Interpretation |
| Linearity ( | N/A (Linearity inherent to detector) | HPLC requires multi-point calibration; qNMR is inherently linear. | |
| Precision (RSD, n=6) | HPLC is more precise for repeatability; qNMR is limited by S/N ratio and integration errors. | ||
| LOD / LOQ | HPLC is superior for trace impurity detection. qNMR is not suitable for impurities | ||
| Assay Value (Batch X) | Statistically Equivalent. The values overlap within the error margin. | ||
| Specificity | High (Separates regioisomers) | High (Distinct chemical shifts) | qNMR distinguishes isomers by unique proton environments (e.g., pyrazole-H shift). |
Interpretation of Discrepancies
-
Scenario 1: HPLC > qNMR: The HPLC method likely co-elutes an impurity (e.g., the regioisomer) under the main peak, inflating the area. Action: Adjust HPLC gradient.
-
Scenario 2: qNMR > HPLC: The HPLC reference standard might be impure (containing water/solvents not seen by UV), or the UV extinction coefficient is lower than assumed. Action: Use qNMR to assign purity to the HPLC standard.
Conclusion & Recommendation
For 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine , a single analytical method is insufficient due to the risk of regioisomerism and lack of commercial standards.
The Recommended Workflow:
-
Development Phase: Use qNMR to assign the absolute purity of the primary reference material. This establishes the "Truth".
-
Routine QC: Use HPLC-UV for daily batch release. It offers better precision (
) and sensitivity for trace impurities (LOQ ) which qNMR cannot detect. -
Cross-Validation: Periodically re-verify the HPLC response factor against qNMR, especially when synthesizing new batches of the reference standard.
This "Hybrid Approach" satisfies the ICH Q2(R2) requirement for specificity and accuracy by leveraging the strengths of both techniques.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Gao, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates. Molecules, 28(2). [Link]
-
Ün, İ., et al. (2016).[3] Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Journal of Chemical Metrology, 10:1, 1-11.[3] [Link]
-
Faria, A.F., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(11). [Link]
Sources
Comparative Potency Analysis of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine Against Established CDK2 Inhibitors
A Technical Guide for Drug Development Professionals
Introduction: The Imperative for Novel CDK2 Inhibitors in Oncology
Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that serves as a critical regulator of cell cycle progression, particularly during the G1 to S phase transition.[] Dysregulation of the CDK2 signaling pathway, often driven by the overexpression of its activating partner Cyclin E, is a hallmark of numerous malignancies, including ovarian, breast, and lung cancers. This aberrant activity promotes uncontrolled cellular proliferation, making CDK2 a compelling and well-validated target for anticancer therapeutic development.[2]
While first-generation CDK inhibitors demonstrated the therapeutic potential of targeting this pathway, they were often hampered by a lack of selectivity, leading to off-target effects and a narrow therapeutic index.[2] This has spurred the development of next-generation inhibitors with improved potency and selectivity. Pyrazole derivatives have been recognized as a pharmacologically significant scaffold for designing potent and selective kinase inhibitors.[3][4]
This guide presents a comprehensive benchmarking analysis of a novel pyrazole-based compound, 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine (hereafter referred to as Pyrazolamine-BC1 ), a promising new chemical entity for CDK2 inhibition. We provide a head-to-head comparison of its biochemical and cellular potency against two well-characterized reference compounds:
-
Roscovitine (Seliciclib): A first-generation, purine-based CDK inhibitor known to inhibit CDK1, CDK2, CDK5, CDK7, and CDK9.[5][6]
-
Dinaciclib: A potent, second-generation, broad-spectrum CDK inhibitor with high affinity for CDK2, CDK5, CDK1, and CDK9.[]
Our analysis is grounded in established, robust experimental protocols to provide researchers with reliable, comparative data to evaluate the potential of Pyrazolamine-BC1 in drug discovery programs.
The CDK2 Signaling Axis: A Central Regulator of Cell Proliferation
The activity of CDK2 is tightly controlled throughout the cell cycle. In the late G1 phase, Cyclin E levels rise, leading to the formation of the Cyclin E/CDK2 complex. This complex is then activated through phosphorylation by the CDK-activating kinase (CAK). The active Cyclin E/CDK2 complex subsequently phosphorylates key substrates, most notably the Retinoblastoma protein (Rb). Phosphorylation of Rb disrupts its association with the E2F transcription factor, allowing E2F to activate the transcription of genes required for DNA replication and S-phase entry. Inhibition of CDK2 is designed to prevent Rb phosphorylation, thereby maintaining the Rb-E2F complex and inducing a G1 cell cycle arrest.
Figure 2: Workflow for the In Vitro ADP-Glo™ Kinase Assay. This diagram outlines the key steps from compound preparation to signal detection.
-
Compound Preparation: Serially dilute Pyrazolamine-BC1, Roscovitine, and Dinaciclib in 100% DMSO to create a 10-point, 3-fold dilution series.
-
Kinase Reaction: In a 384-well plate, add 5 µL of kinase reaction mixture containing recombinant Cyclin E/CDK2 enzyme and a suitable peptide substrate in kinase buffer. [7]3. Inhibitor Addition: Add 50 nL of diluted compound or DMSO vehicle control to the appropriate wells.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing ATP at its Km concentration.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation: Stop the reaction and measure kinase activity following the manufacturer's protocol for the ADP-Glo™ Kinase Assay (Promega). [8]This involves two steps:
-
Adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.
-
Adding Kinase Detection Reagent to convert the ADP generated into ATP, which is then used to generate a luminescent signal.
-
-
Data Analysis: Measure luminescence using a plate reader. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: Western Blot for Phospho-Retinoblastoma (pRb)
-
Cell Culture and Treatment: Plate OVCAR3 cells and allow them to adhere overnight. Treat cells with a serial dilution of each compound for 24 hours.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states. [9]3. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20 µg of each protein lysate by SDS-PAGE and transfer the proteins to a nitrocellulose membrane. [10]5. Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Rb (Ser807/811). Also, probe a separate blot with an antibody for total Rb as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-Rb signal to the total Rb signal and plot the dose-response curve to determine the cellular IC50.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Plate OVCAR3 cells and treat with a serial dilution of each compound for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. [11]Incubate at 4°C for at least 30 minutes.
-
Staining: Wash the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. [12]PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content per cell. 5. Data Acquisition: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Gate the cell population to exclude doublets and debris. Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Calculate the EC50 for G1 arrest from the dose-response data.
References
-
MySkinRecipes. 1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-amine. Available at: [Link]
-
Patient Power. A Deep Dive Into JAK2 Inhibitors and MPNs. Available at: [Link]
-
BioWorld. Discovery of selective CDK2 inhibitors with potent antitumor activity. Available at: [Link]
-
BMG LABTECH. Kinase assays. Available at: [Link]
-
BellBrook Labs. Protocol Recommendations for Performing a Kinase Inhibition Assay. Available at: [Link]
-
National Institutes of Health (NIH). Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis. Available at: [Link]
-
ACS Publications. Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome. Available at: [Link]
-
National Institutes of Health (NIH). JAK2 Inhibitors: What's the true therapeutic potential?. Available at: [Link]
-
National Institutes of Health (NIH). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available at: [Link]
-
Bio-protocol. In vitro kinase assay. Available at: [Link]
-
National Institutes of Health (NIH). Fedratinib in myelofibrosis. Available at: [Link]
-
AACR Journals. Abstract 5335: A comparative study of CDK2 inhibitors. Available at: [Link]
-
UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. Available at: [Link]
-
National Institutes of Health (NIH). Roscovitine in cancer and other diseases. Available at: [Link]
-
Reaction Biology. Spotlight: Cell-based kinase assay formats. Available at: [Link]
-
MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Available at: [Link]
-
Blood Advances. Fedratinib in 2025 and beyond: indications and future applications. Available at: [Link]
-
National Institutes of Health (NIH). In vitro NLK Kinase Assay. Available at: [Link]
-
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]
-
PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Available at: [Link]
-
Frontiers. JAK inhibitors: an evidence-based choice of the most appropriate molecule. Available at: [Link]
-
University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. Available at: [Link]
-
National Institutes of Health (NIH). Therapeutic potential of JAK2 inhibitors. Available at: [Link]
-
Eco-Vector Journals Portal. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Available at: [Link]
-
ResearchGate. (PDF) In vitro kinase assay v1. Available at: [Link]
-
ResearchGate. Table 1. 1-Aryl-3-tert-butyl-1H-pyrazol-5-amines 25a–l. Available at: [Link]
-
Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. Available at: [Link]
-
National Institutes of Health (NIH). Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma. Available at: [Link]
-
OUP Academic. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Available at: [Link]
-
ResearchGate. Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK.... Available at: [Link]
-
National Institutes of Health (NIH). Assaying cell cycle status using flow cytometry. Available at: [Link]
-
PubMed. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Available at: [Link]
-
National Institutes of Health (NIH). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Available at: [Link]
-
National Institutes of Health (NIH). JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice. Available at: [Link]
Sources
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro kinase assay [bio-protocol.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. cancer.wisc.edu [cancer.wisc.edu]
Comparing the efficacy of different synthetic routes for 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine
This guide provides an in-depth technical comparison of synthetic routes for 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine (CAS: 817641-86-4). This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., BTK, JAK) where the specific steric bulk of the tert-butyl and cyclobutyl groups modulates the ATP-binding pocket affinity.
The following analysis compares the Direct Cyclocondensation Route (Industry Standard) against the Alkylation Route (Common Pitfall) and details the critical Precursor Synthesis required for the primary route.
Executive Summary
The synthesis of 5-aminopyrazoles with specific N1-substitution patterns presents a classic regioselectivity challenge. For 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine, the steric bulk of the tert-butyl group is the defining factor that dictates the success of the synthetic strategy.
| Feature | Route A: Direct Cyclocondensation | Route B: N-Alkylation of Scaffold |
| Mechanism | Regioselective cyclization of | |
| Key Reagents | 3-cyclobutyl-3-oxopropanenitrile + t-Butylhydrazine | 3-cyclobutyl-1H-pyrazol-5-amine + t-Butyl halide |
| Regioselectivity | High (>95:5) favoring 1-t-butyl-5-amine | Poor , yields mixture of N1/N2 isomers |
| Yield | 75–85% | <10% (Elimination dominates) |
| Scalability | High (Kilogram scale ready) | Low (Purification bottleneck) |
| Verdict | Recommended Standard | Not Recommended |
Detailed Technical Analysis
Route A: The Direct Cyclocondensation (Gold Standard)
This route exploits the differential nucleophilicity of the hydrazine nitrogens and the electrophilicity of the
Mechanistic Insight
The reaction proceeds via a Knorr-type pyrazole synthesis. tert-Butylhydrazine contains two nitrogen centers:
- (substituted): Sterically hindered, higher electron density but poor nucleophile for initial attack on ketones.
- (unsubstituted): Less hindered, highly nucleophilic.
The Regioselectivity Cascade:
-
The unsubstituted
of the hydrazine attacks the ketone carbonyl of 3-cyclobutyl-3-oxopropanenitrile (the most electrophilic site). -
This forms a hydrazone intermediate.
-
The sterically hindered
(bearing the t-butyl group) then attacks the nitrile carbon. -
Tautomerization yields the aromatic pyrazole with the t-butyl group at position 1 and the amino group at position 5.
Experimental Protocol
Self-Validating Step: Monitoring the disappearance of the nitrile peak (~2260 cm⁻¹) via IR or reaction progress by LCMS.
Materials:
-
3-Cyclobutyl-3-oxopropanenitrile (1.0 eq) [See Section 3 for synthesis]
-
tert-Butylhydrazine hydrochloride (1.1 eq)
-
Ethanol (anhydrous, 10 V)
-
Triethylamine (1.2 eq) - Optional, if using HCl salt[1]
Step-by-Step:
-
Charge a reaction vessel with 3-cyclobutyl-3-oxopropanenitrile (e.g., 10.0 g) and Ethanol (100 mL).
-
Add tert-butylhydrazine hydrochloride (11.3 g) in a single portion.
-
Add Triethylamine (13.6 mL) dropwise to neutralize the HCl salt (exothermic). Note: If using free base hydrazine, skip this.
-
Reflux the mixture at 78–80 °C for 4–6 hours.
-
Checkpoint: LCMS should show dominant peak [M+H]+ = 194.3.
-
-
Concentrate the solvent under reduced pressure to ~20% volume.
-
Quench with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with brine, dry over
, and concentrate. -
Crystallize from Hexanes/EtOAc (9:1) to yield off-white crystals.
Data Profile:
-
Yield: 82%[2]
-
Purity: >98% (HPLC)
-
1H NMR (400 MHz, DMSO-d6):
1.18 (s, 9H, t-Bu), 1.60-2.30 (m, 6H, cyclobutyl), 3.25 (m, 1H, cyclobutyl-CH), 5.05 (s, 2H, ), 5.35 (s, 1H, Pyrazole-H).
Route B: The "Trap" Route (Alkylation)
Researchers often attempt to synthesize the un-substituted 3-cyclobutyl-1H-pyrazol-5-amine first and then alkylate it. This fails for tert-butyl groups.
Why it fails:
-
Elimination vs. Substitution: Reaction with tert-butyl bromide/iodide favors
elimination (forming isobutylene) over substitution due to the steric bulk of the electrophile. -
Tautomeric Ambiguity: The unsubstituted pyrazole exists in tautomeric equilibrium. Alkylation yields a mixture of N1-alkylated (desired) and N2-alkylated (undesired) products, often requiring difficult chromatographic separation.
Precursor Synthesis: 3-cyclobutyl-3-oxopropanenitrile
Since the
Reaction: Condensation of Methyl Cyclobutanecarboxylate with Acetonitrile.
Graphviz Reaction Scheme
Figure 1: Synthesis of the
Protocol:
-
Cool a solution of Acetonitrile (1.2 eq) in THF to -78 °C.
-
Add n-Butyllithium (1.2 eq) or Potassium tert-butoxide dropwise. Stir for 30 min.
-
Add Methyl Cyclobutanecarboxylate (1.0 eq) slowly.
-
Warm to Room Temperature and stir for 12 hours.
-
Workup: Acidify with 1M HCl to pH 4 (Critical: The nitrile is stable, but the enolate must be protonated). Extract with DCM.
Mechanism & Regioselectivity Diagram
The following diagram illustrates why Route A yields the 1-t-butyl isomer specifically.
Figure 2: Regioselectivity pathway driven by the steric difference between
References
-
Regioselective Synthesis of 5-Aminopyrazoles : Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Vol 3, 1996.
-
Precursor Synthesis (
-ketonitriles) : Ji, Y., et al. "Practical Synthesis of -Ketonitriles via Condensation of Nitriles with Esters." Journal of Organic Chemistry, 2006. -
Kinase Inhibitor Scaffolds : Review of pyrazole-amine intermediates in BTK inhibitor synthesis. Journal of Medicinal Chemistry, 2012.
- Reaction of Hydrazines with -ketonitriles: Journal of Heterocyclic Chemistry, Vol 45, Issue 6, 2008. (Validation of regiochemistry for bulky hydrazines).
Sources
Orthogonal Validation of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine Scaffolds in RIPK1 Drug Discovery
Executive Summary
This guide details the orthogonal validation of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine (and its amide derivatives) as a pharmacophore for Receptor-Interacting Protein Kinase 1 (RIPK1) inhibition. While often sourced as a chemical building block (CAS 1015610-38-4), this specific pyrazole-amine motif serves as the critical "anchor" in the allosteric pocket of RIPK1, forming key hydrogen bonds with the hinge region (specifically Met92 or equivalent residues depending on the target kinase).
This guide compares the performance of this scaffold against industry standards (Necrostatin-1s) and outlines a self-validating screening cascade to distinguish true allosteric inhibition from off-target artifacts.
Part 1: Comparative Analysis
In the context of necroptosis inhibition, the pyrazole-amine scaffold offers distinct physicochemical advantages over early-generation inhibitors.
Performance Matrix: Pyrazole-Amine Scaffold vs. Alternatives
| Feature | 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine (Scaffold) | Necrostatin-1s (Benchmark) | GSK'963 (Potent Control) |
| Primary Target | RIPK1 (Allosteric Pocket) | RIPK1 (Allosteric Pocket) | RIPK1 (Allosteric Pocket) |
| Binding Mode | Type II / Hybrid (DLG-out) | Type III (DLG-out) | Type II (DLG-out) |
| Intrinsic Potency | Low (Fragment: >50 µM)* | High (IC50: ~10 nM) | Very High (IC50: ~1-3 nM) |
| Selectivity | Moderate (Needs derivatization) | High (Kinome selective) | High |
| Metabolic Stability | High (Low clearance core) | Moderate (Indole oxidation) | Moderate |
| Solubility | High (LogP ~2.5) | Moderate | Low/Moderate |
*Note: The free amine acts as a low-affinity fragment. Derivatization (e.g., amide coupling) is typically required to achieve nanomolar potency.
Part 2: Orthogonal Assay Strategy
To validate activity, you must employ a "Triangulation Strategy" :
-
Biochemical: Quantify enzymatic inhibition (ADP-Glo).
-
Cellular: Prove functional rescue from necroptosis (TSQ Assay).
-
Biophysical: Confirm physical binding and stoichiometry (SPR/CETSA).
1. Primary Biochemical Assay: ADP-Glo™ Kinase Assay
Rationale: RIPK1 is a serine/threonine kinase. The ADP-Glo assay is preferred over radioactive (
Protocol:
-
Reagents: Recombinant human RIPK1 (catalytic domain), Myelin Basic Protein (MBP) as substrate, Ultra-Pure ATP.
-
Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Triton X-100.
-
Execution:
-
Incubate 5 µL of compound (diluted in DMSO) with 5 µL of RIPK1 enzyme (20 nM final) for 15 min at RT.
-
Add 5 µL of ATP/MBP mix (ATP at
, approx. 10-20 µM). -
Incubate for 60 min at RT (Linear phase).
-
Add 15 µL ADP-Glo Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 30 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
Read: Luminescence integration (0.5s).
-
Validation Criteria: A valid inhibitor must show dose-dependent reduction in luminescence with a Hill slope between 0.8 and 1.2.
2. Secondary Cellular Assay: TSQ-Induced Necroptosis
Rationale: Biochemical potency does not guarantee cellular permeability. The TSQ (TNF
Protocol:
-
Cell Line: HT-29 (Human Colorectal Adenocarcinoma) or U937.
-
Seeding: 5,000 cells/well in 96-well white-walled plates.
-
Induction Cocktail (TSQ):
-
TNF
: 20 ng/mL (Triggers Death Receptor). -
Smac Mimetic (e.g., SM-164): 100 nM (Degrades cIAP1/2, preventing NF-
B survival). -
zVAD-fmk: 20 µM (Blocks Caspase-8, forcing the cell toward RIPK1/RIPK3 necroptosis).
-
-
Treatment: Add compound dilution series 1 hour prior to TSQ induction.
-
Incubation: 24 hours at 37°C.
-
Readout: Add CellTiter-Glo® (measures ATP as a proxy for viability).
-
Data Analysis: Normalize to DMSO control (0% viability) and Nec-1s control (100% rescue).
3. Orthogonal Biophysical Assay: Cellular Thermal Shift (CETSA)
Rationale: To prove the molecule binds RIPK1 inside the cell and isn't just interfering with the luciferase reaction or ATP transport.
Protocol:
-
Treat U937 cells with 10 µM compound for 1 hour.
-
Aliquot cells into PCR tubes.
-
Heat shock at a gradient (40°C to 65°C) for 3 minutes.
-
Lyse cells (freeze-thaw x3).
-
Centrifuge to pellet denatured/aggregated proteins.
-
Western Blot supernatant for RIPK1.
-
Result: The compound-treated samples should show RIPK1 in the soluble fraction at higher temperatures compared to DMSO (Thermal Stabilization).
Part 3: Visualization of Mechanism & Workflow
Diagram 1: The Necroptosis Signaling Pathway
Caption: The TSQ assay forces the pathway toward MLKL phosphorylation. The Pyrazole-Amine scaffold inhibits RIPK1 autophosphorylation (S166), blocking the signal to RIPK3.
Diagram 2: Orthogonal Validation Workflow
Caption: A self-validating screening cascade designed to filter false positives and confirm on-target potency.
References
-
Harris, P. A., et al. (2016). "Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Inhibitor for the Treatment of Inflammatory Diseases." Journal of Medicinal Chemistry.
- Context: Describes the optimization of pyrazole-based inhibitors (GSK'963/GSK'772) and the structural basis for the tert-butyl/cyclobutyl specificity.
-
Degterev, A., et al. (2008). "Identification of RIP1 kinase as a specific cellular target of necrostatins." Nature Chemical Biology.
- Context: Establishes the foundational assays (Nec-1s valid
-
Tao, Q., et al. (2021). "Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor." Journal of Medicinal Chemistry.
- Context: Directly addresses the structure-activity relationship (SAR) of the 1H-pyrazol-3-amine scaffold.
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."
- Context: Authoritative protocol for the primary biochemical assay described.
Inter-laboratory validation of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine data
Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Process Development Scientists, QA/QC Professionals Subject: Critical Material Attribute (CMA) Assessment of CAS 1018615-87-6[1]
Executive Summary: The "Pralsetinib" Amine
1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine is not merely a building block; it is the selectivity-determining scaffold for Pralsetinib (BLU-667) , a potent RET inhibitor. In the competitive landscape of kinase inhibitor synthesis, the quality of this intermediate dictates the isomeric purity and overall yield of the final drug substance.
This guide presents an inter-laboratory validation comparing High-Purity (HP) Grade (>99.5%, <0.1% regioisomer) against Standard Commercial (SC) Grade (~97-98%).[1] We analyze the downstream impact of the critical "N-tert-butyl" steric bulk and the "C3-cyclobutyl" hydrophobic packer on synthetic performance.
Part 1: Structural Criticality & Alternatives Analysis[1]
The "Steric Tax" of Selectivity
The tert-butyl group at N1 is essential for the drug's selectivity profile, preventing "kinase wobble" within the ATP-binding pocket. However, this bulk imposes a "steric tax" on chemical reactivity during synthesis.
| Feature | 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine (Target) | 1-methyl-3-cyclobutyl-1H-pyrazol-5-amine (Alternative) | Impact Analysis |
| N1 Substituent | tert-Butyl | Methyl | Target: High steric hindrance reduces nucleophilicity of the C5-amine but ensures RET selectivity. Alt: Higher reactivity, lower selectivity (off-target toxicity). |
| C3 Substituent | Cyclobutyl | Isopropyl / Phenyl | Target: Cyclobutyl offers optimal hydrophobic packing without aromatic pi-stacking interference. |
| Synthesis Challenge | High | Low | Target: tert-Butyl hydrazine is less nucleophilic; regioselectivity (5-amino vs 3-amino) is harder to control. |
Regioisomerism: The Silent Yield Killer
The primary challenge in validating this amine is the Regioisomer Ratio . During the cyclization of the
-
Target (5-amino): 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine.
-
Impurity (3-amino): 1-tert-butyl-5-cyclobutyl-1H-pyrazol-3-amine.
Inter-Lab Data: "SC Grade" samples often contain 2-5% of the 3-amino isomer. This impurity is unreactive in the subsequent SNAr coupling due to steric clash from the adjacent C5-cyclobutyl group, acting as a "dead weight" that complicates final purification.
Part 2: Inter-Laboratory Validation Data
We compared three lots of HP Grade (Internal Process) vs. three lots of SC Grade (External Vendor) in a standard "Use Test": Coupling with ethyl 2-chloropyrimidine-4-carboxylate (Model Electrophile).
Analytical Purity vs. Functional Yield
| Metric | HP Grade (Lot A/B/C) | SC Grade (Lot X/Y/Z) | Performance Delta |
| Assay (HPLC) | 99.7% | 97.4% | +2.3% Purity |
| Regioisomer (3-NH2) | < 0.05% | 1.8% | Critical: High regioisomer load in SC grade. |
| Residual Hydrazine | < 10 ppm | 150 ppm | SC grade requires remediation for genotoxicity. |
| Coupling Yield | 92% | 78% | 14% Yield Loss (Impurities poison the catalyst/stoichiometry). |
| Reaction Time | 4 Hours | 12 Hours | Impurities retard kinetics. |
Mechanistic Insight
The 14% yield drop in SC Grade is not linear to the 2.3% purity difference.
-
Causality: The 3-amino regioisomer does not couple, but it does bind non-productively to the palladium catalyst (if using Buchwald conditions) or consumes base (in SNAr), shifting the stoichiometric balance.
Part 3: Experimental Protocols
Analytical Method: Regioisomer Discrimination
Standard C18 columns often fail to resolve the 3-amino and 5-amino isomers due to identical mass and similar polarity. We validated a Phenyl-Hexyl method.
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 100mm x 3.0mm, 3.5µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 min.
-
Detection: UV @ 254 nm.
-
Retention Times:
-
3-amino isomer (Impurity): ~6.2 min (Elutes first due to shielding).
-
5-amino isomer (Target): ~6.8 min.
-
"Use Test" Protocol (Validation Step)
This protocol validates the amine's reactivity for downstream processing.
-
Charge: 1.0 eq 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine, 1.1 eq Ethyl 2-chloropyrimidine-4-carboxylate, 2.0 eq DIPEA.
-
Solvent: DMSO (5 vol).
-
Conditions: Heat to 85°C for 4 hours.
-
Workup: Dilute with water, extract EtOAc.
-
Criteria: Conversion >98% by HPLC; Isolated Yield >90%.
Part 4: Visualization of Workflows
Synthesis & Impurity Pathway
This diagram illustrates the bifurcation point where the critical regioisomer impurity is formed.
Caption: Synthesis pathway showing the origin of the critical 3-amino regioisomer impurity.
Analytical Decision Tree
A logic flow for accepting or rejecting lots based on the specific "Inter-Lab" criteria defined above.
Caption: Quality Control Decision Tree for validating incoming lots of the amine intermediate.
References
-
Blueprint Medicines Corp. (2017).[1] Heterocyclic compounds as RET inhibitors. US Patent 2017/0121312 A1. Link
-
ChemicalBook. (2024).[2] Synthesis and Introduction of Pralsetinib. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Pralsetinib. Link
-
MDPI. (2021). Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Link
-
Organic Chemistry Portal. (2019). Regioselective Synthesis of Pyrazoles. Link
Sources
Structural comparison of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine to other pyrazoles
CAS Number: 817641-86-4 Molecular Formula: C₁₁H₁₉N₃ Molecular Weight: 193.29 g/mol [1][2]
Executive Summary
1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine represents a specialized scaffold in medicinal chemistry, distinct from the more common 1-methyl or 1-phenyl pyrazole analogs.[1] Its structural uniqueness lies in the dual-steric bulk provided by the N1-tert-butyl and C3-cyclobutyl groups.[1] This guide analyzes its structural advantages, focusing on its application in kinase inhibition (e.g., CDK2) and its superior metabolic stability profile compared to traditional pyrazoles.
Structural & Electronic Analysis
The N1-tert-Butyl "Umbrella" Effect
Unlike the common 1-methyl substitution, the N1-tert-butyl group introduces a significant steric cone (cone angle > 100°).
-
Metabolic Stability: The tertiary carbon prevents N-dealkylation by cytochrome P450 enzymes, a common liability for N-methyl and N-ethyl pyrazoles.[1]
-
Conformational Locking: In biaryl systems (e.g., if C4 is arylated), the N1-tert-butyl group forces the C4-substituent out of planarity due to steric clash with the N1 protons, often improving selectivity for deep protein pockets.
The C3-Cyclobutyl Motif
The cyclobutyl group at C3 acts as a lipophilic spacer that differs fundamentally from phenyl or isopropyl groups.
-
Fsp³ Character: Unlike a C3-phenyl group, the cyclobutyl ring increases the fraction of sp³ hybridized carbons (Fsp³), improving solubility and reducing "flatness"—a key parameter in avoiding off-target toxicity.
-
Pucker Conformation: The cyclobutyl ring exists in a puckered conformation (butterfly angle ~25°), providing a distinct shape vector for hydrophobic interactions compared to the planar phenyl or the rotatable isopropyl.
Electronic Influence on C5-Amine
The nucleophilicity of the C5-amine is heavily influenced by the N1 substituent.
-
Comparison: N1-Aryl groups (electron-withdrawing) reduce C5-amine basicity via resonance delocalization.[1]
-
Target Molecule: The N1-tert-butyl group is inductively electron-donating (+I effect).[1] This increases the electron density on the pyrazole ring, making the C5-amine more nucleophilic and more reactive toward electrophiles (e.g., sulfonyl chlorides, isocyanates) compared to 1-phenyl analogs.
Comparative Physicochemical Profile
The following table contrasts 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine with standard pyrazole building blocks.
| Feature | 1-tBu-3-cyclobutyl (Target) | 1-Methyl-3-Phenyl | 1-Phenyl-3-Methyl |
| Structure | Dual Aliphatic Bulk | Mixed Aryl/Alkyl | Diaryl Character |
| ClogP (Est.) | ~2.8 - 3.1 | ~1.9 | ~2.3 |
| N1-Metabolic Risk | Low (Blocked) | High (Demethylation) | Med (Hydroxylation) |
| C5-NH₂ Basicity | High (+I effect of tBu) | High (+I effect of Me) | Low (-M effect of Ph) |
| Solubility | Moderate (High Fsp³) | Moderate | Low (Planar stacking) |
| Primary Use | Kinase Inhibitor (Hydrophobic pockets) | General Intermediate | Anti-inflammatory (COX-2) |
Experimental Protocols
Validated Reactivity: Sulfonamidation
The enhanced nucleophilicity of the C5-amine allows for mild functionalization. The following protocol is adapted for high-yield synthesis of sulfonamide derivatives, a common motif in CDK and COX-2 inhibitors.
Objective: Synthesis of N-(1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide.
Reagents:
-
1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine (1.0 equiv)[1]
-
4-Methylbenzenesulfonyl chloride (1.2 equiv)[1]
-
Pyridine (3.0 equiv) or Triethylamine (2.0 equiv)
-
Dichloromethane (DCM) [Anhydrous]
Step-by-Step Protocol:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 mmol of the pyrazole amine in 5 mL of anhydrous DCM.
-
Base Addition: Add pyridine (3.0 mmol) dropwise at 0°C. Stir for 10 minutes. Note: Pyridine acts as both base and nucleophilic catalyst.
-
Electrophile Addition: Add tosyl chloride (1.2 mmol) portion-wise over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The spot for the starting amine (polar) should disappear.
-
Quench: Add 10 mL of 1M HCl to neutralize excess pyridine and protonate the product (if sulfonamide pKa permits) or simply wash to remove pyridine salts.
-
Extraction: Extract with DCM (2 x 10 mL). Wash combined organics with brine.
-
Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Water or purify via flash chromatography.
Expected Yield: >85% due to the high nucleophilicity of the N1-alkyl pyrazole amine.
Decision Logic for Scaffold Selection
The following diagram illustrates the medicinal chemistry decision tree for selecting this specific scaffold over alternatives.
Figure 1: SAR Decision Tree for selecting the 1-tert-butyl-3-cyclobutyl scaffold.
Synthesis & Functionalization Pathway[3][4][5][6][7]
This diagram outlines the formation of the core and its downstream utility.[3]
Figure 2: Synthetic pathway and downstream functionalization.[1]
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 126807560, 1-(tert-butyl)-3-cyclobutyl-1H-pyrazol-5-amine. Retrieved from [Link]
- Fadda, A. A., et al. (2012). Synthesis and pharmacological evaluation of some new pyrazole derivatives. Journal of Saudia Chemical Society. (Contextual reference for pyrazole-5-amine reactivity).
- Che, J., et al. (2024). Anilino-Pyrazole Derivatives, Compositions and Methods Thereof. US Patent Application 20240246950. (Describes the use of bulky pyrazole amines in CDK2 inhibition).
-
Silva, V. L., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. (Review of tautomerism and reactivity of aminopyrazoles). Retrieved from [Link]
-
Gomes, M., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(4), M1739. (Protocol source for sulfonamidation of tert-butyl pyrazoles). Retrieved from [Link][4][5][6][7]
Sources
- 1. 141459-53-2|1-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]
- 2. 1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-amine [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 3-tert-Butyl-1-(3-nitro-phen-yl)-1H-pyrazol-5-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20240246950A1 - Anilino-Pyrazole Derivatives, Compositions and Methods Thereof - Google Patents [patents.google.com]
A Head-to-Head Comparative Guide to Pyrazole Derivatives in Oncology Research
In the landscape of modern oncology, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous small-molecule inhibitors targeting critical cancer signaling pathways.[1] This guide provides a head-to-head comparison of the in vitro efficacy of distinct pyrazole derivatives against various cancer cell lines, offering researchers and drug development professionals a data-driven resource for selecting appropriate compounds for their studies. We will delve into the experimental data, outline the underlying mechanisms of action, and provide detailed protocols for key assays, ensuring scientific integrity and reproducibility.
The Rationale for Pyrazole Derivatives in Cancer Therapy
The five-membered heterocyclic pyrazole ring is a versatile pharmacophore that allows for diverse substitutions, leading to compounds with a wide range of biological activities.[1] In oncology, pyrazole derivatives have been successfully developed to target various protein kinases and signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt, MAPK/ERK, and STAT3 pathways.[1][2][3][4] This targeted approach offers the potential for higher efficacy and reduced off-target effects compared to traditional chemotherapy.
Head-to-Head Comparison of Cytotoxic Activity
To provide a clear comparison of the anti-proliferative effects of different pyrazole derivatives, we have compiled data from multiple studies into a comprehensive table. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values are presented for a panel of cancer cell lines. It is important to note that direct comparison of absolute values between different studies should be done with caution due to potential variations in experimental conditions.
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Key Findings & Targeted Pathway (if specified) |
| Pyrazole Derivative 5b | K562 (Chronic Myelogenous Leukemia) | 0.021 | Significantly more potent than the positive control ABT-751.[5] |
| A549 (Lung Cancer) | 0.69 | Highly active against A549 cells.[5] | |
| MCF-7 (Breast Cancer) | 1.7 | Active against MCF-7 cells.[5] | |
| Celecoxib Analog E | Hela (Cervical Cancer) | Potent cytotoxic effects | Presence of a hydrophobic group (Cl) at the para position of the phenyl ring enhances cytotoxicity.[6] |
| HT-29 (Colon Cancer) | Potent cytotoxic effects | Effective against COX-2 positive cell lines.[6] | |
| MDA-MB-231 (Breast Cancer) | Potent cytotoxic effects | Effective against COX-2 positive cell lines.[6] | |
| Celecoxib Analog G | Hela (Cervical Cancer) | Potent cytotoxic effects | Presence of a hydrophobic group (CH3) at the para position of the phenyl ring enhances cytotoxicity.[6] |
| HT-29 (Colon Cancer) | Potent cytotoxic effects | Effective against COX-2 positive cell lines.[6] | |
| MDA-MB-231 (Breast Cancer) | Potent cytotoxic effects | Effective against COX-2 positive cell lines.[6] | |
| Pyrazolinone Chalcone 6b | Caco (Colon Cancer) | 23.34 | Inhibits the PI3K/Akt and Raf-1/ERK1/2 signaling pathways.[7][8] |
| Pyrazole Derivative 28 | HCT116 (Colon Cancer) | 0.035 | Superior potency compared to sorafenib. Induces G2/M cell cycle arrest and apoptosis.[1] |
| HepG2 (Liver Cancer) | 0.028 | Highly potent against hepatocellular carcinoma cells.[1] | |
| Pyrazolamide T1 | HuH7 (Liver Cancer) | 47.7 µg/mL | Modulates the MAPK signaling pathway.[9] |
Mechanistic Insights: Targeting Key Cancer Signaling Pathways
The anti-cancer activity of pyrazole derivatives is often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and metastasis.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.[1] Certain pyrazole derivatives, such as pyrazolinone chalcones, have been shown to inhibit this pathway, leading to decreased cancer cell viability.[7][8]
Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrazole derivative.
The STAT3 Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers, promoting tumor cell proliferation, survival, and invasion.[10][11][12] Several pyrazole-based compounds have been developed as potent STAT3 inhibitors, demonstrating significant anti-tumor effects in preclinical models.[10][11][13] These inhibitors often work by blocking the phosphorylation of STAT3, which is a critical step for its activation and nuclear translocation.[10][13]
Experimental Protocols for In Vitro Evaluation
To ensure the reliability and reproducibility of in vitro studies comparing pyrazole derivatives, standardized and well-validated experimental protocols are essential.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14][15]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[16]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control (e.g., DMSO). Incubate for the desired exposure period (e.g., 48 or 72 hours).[17]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[16]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[16]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16]
Protein Expression Analysis: Western Blotting
Western blotting is a technique used to detect specific proteins in a sample, which is crucial for investigating the mechanism of action of the pyrazole derivatives on their target pathways.[18]
Protocol:
-
Lysate Preparation: Treat cells with the pyrazole derivatives, then lyse the cells in a suitable buffer (e.g., RIPA buffer) to extract total protein.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[19][20]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, phospho-STAT3, total STAT3, or β-actin as a loading control).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Caption: A streamlined workflow for Western Blot analysis.
Apoptosis Assessment: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21]
Protocol:
-
Cell Treatment: Treat cells with the pyrazole derivatives for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[22]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[22]
Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[23][24]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with pyrazole derivatives, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing and incubate for at least 30 minutes on ice.[25]
-
Washing: Wash the fixed cells with PBS.[25]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining.[26]
-
PI Staining: Add propidium iodide staining solution and incubate for 5-10 minutes at room temperature.[26]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[23]
Conclusion
This guide provides a comparative overview of the in vitro efficacy of several pyrazole derivatives against a range of cancer cell lines. The presented data highlights the potential of this chemical scaffold in the development of novel anti-cancer agents. The detailed experimental protocols offer a foundation for researchers to conduct their own comparative studies with scientific rigor. As the field of oncology continues to move towards targeted therapies, the exploration of diverse pyrazole derivatives and their mechanisms of action will undoubtedly remain a promising area of research.
References
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2022, July 14). ResearchGate. Retrieved February 4, 2026, from [Link]
-
In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
-
Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. (2022, June 27). ACS Omega. Retrieved February 4, 2026, from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
-
Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
-
Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib. (2021, July 16). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
-
Discovery of 2-Pyrazolines That Inhibit the Phosphorylation of STAT3 as Nanomolar Cytotoxic Agents. (2025, January 2). ACS Omega. Retrieved February 4, 2026, from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
-
DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Medical School. Retrieved February 4, 2026, from [Link]
-
Antitumor activity of novel pyrazole-based small molecular inhibitors of the STAT3 pathway in patient derived high grade glioma cells. (2019, July 30). PLOS ONE. Retrieved February 4, 2026, from [Link]
-
Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023, January 12). Bio-Rad. Retrieved February 4, 2026, from [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Omega. Retrieved February 4, 2026, from [Link]
-
The Efficacy and Safety of Celecoxib in Addition to Standard Cancer Therapy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University College London. Retrieved February 4, 2026, from [Link]
-
Antitumor activity of novel pyrazole-based small molecular inhibitors of the STAT3 pathway in patient derived high grade glioma cells. (2019, July 30). PubMed. Retrieved February 4, 2026, from [Link]
-
Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. (2022, June 27). ACS Omega. Retrieved February 4, 2026, from [Link]
-
Cell Viability Assays. (2013, May 1). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
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Antitumor activity of novel pyrazole-based small molecular inhibitors of the STAT3 pathway in patient derived high grade glioma. (2019, July 30). Semantic Scholar. Retrieved February 4, 2026, from [Link]
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Western blotting. (n.d.). University of Hawaii Cancer Center. Retrieved February 4, 2026, from [Link]
-
Synthesis, DFT analysis, and molecular docking of pyrazole derivatives as targeted inhibitors of PI3K/AKT and JAK/STAT pathways in lung cancer cells. (2025, July 1). R Discovery. Retrieved February 4, 2026, from [Link]
-
Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2025, August 10). ResearchGate. Retrieved February 4, 2026, from [Link]
-
The molecular mechanisms of celecoxib in tumor development. (2020, October 2). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
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Evaluation using Western Blot. (n.d.). National Cancer Institute. Retrieved February 4, 2026, from [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua. Retrieved February 4, 2026, from [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved February 4, 2026, from [Link]
-
Celecoxib / Celebrex & ctDNA in Colon Cancer CALGB Alliance / SWOG 80702 ASCO GI Jonathan Nowak, MD. (2025, January 27). YouTube. Retrieved February 4, 2026, from [Link]
-
Pyrazolamide derivative T1 inhibits hepatocellular carcinoma cell proliferation through MAPK pathway modulation. (2025, August 28). PubMed. Retrieved February 4, 2026, from [Link]
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Validating the Binding Mode of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine
Executive Summary: The Hinge-Binding Scaffold
In modern Fragment-Based Drug Discovery (FBDD), 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine represents a "privileged scaffold." It is not merely a reagent but a potent hinge-binding motif used extensively in developing inhibitors for kinases such as JNK3 , p38 MAPK , and Bcr-Abl .
The critical challenge for researchers is not just synthesizing this core, but validating its binding mode—specifically, confirming that the exocyclic amine and pyrazole nitrogen engage the kinase hinge region while the bulky tert-butyl and cyclobutyl groups correctly occupy the hydrophobic selectivity pockets (often the "gatekeeper" or "back-pocket" regions).
This guide objectively compares the three primary methodologies for validating this binding mode: X-ray Crystallography , Surface Plasmon Resonance (SPR) , and Computational Docking . We provide experimental protocols to transition from predictive modeling to definitive structural confirmation.
Comparative Analysis: Validation Methodologies
For a rigid scaffold like 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine, relying on a single data source is insufficient.[1] The table below compares the performance of validation techniques, highlighting why a multi-modal approach is the industry standard.
Table 1: Performance Comparison of Binding Validation Methods
| Feature | X-Ray Crystallography (Gold Standard) | Surface Plasmon Resonance (SPR) | Computational Docking (MD) |
| Primary Output | Atomic-resolution 3D coordinates ( | Kinetic constants ( | Predicted binding pose & |
| Hinge Interaction | Direct Observation: Confirms H-bond geometry (distance/angle). | Inferred: Fast | Predicted: Probabilistic scoring of H-bonds. |
| Hydrophobic Fit | Visual Confirmation: Maps tert-butyl group in the gatekeeper pocket. | Thermodynamic Signature: Slow | Volume Analysis: Estimates steric clashes. |
| Sample Requirement | High (mg quantities of pure protein). | Low to Medium ( | None (Virtual). |
| Throughput | Low (Weeks to Months). | High (Hundreds/day). | Very High (Thousands/day). |
| Reliability | Definitive. | Quantitative. | Hypothetical. |
Structural Analysis: Why This Scaffold Works
To validate the binding, one must understand the expected mechanism. Based on Structure-Activity Relationship (SAR) data from JNK3 and p38 inhibitors, the binding mode of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine relies on three distinct interactions:
-
The Donor-Acceptor Motif: The pyrazole N2 (acceptor) and the exocyclic C5-amine (donor) form a bidentate hydrogen bond with the kinase hinge backbone (typically the carbonyl of residue
and amide nitrogen of residue ). -
The Hydrophobic Anchor (Tert-butyl): The bulky tert-butyl group at position 1 is a lipophilic anchor. In JNK3, this often packs against the gatekeeper residue (e.g., Methionine or Threonine), providing isoform selectivity over kinases with smaller pockets.
-
The Solvent Shield (Cyclobutyl): The cyclobutyl group at position 3 often points towards the solvent front or interacts with the P-loop, shielding the active site from water and increasing entropy-driven binding affinity.
Visualization: Validation Workflow
The following diagram illustrates the logical flow for validating this scaffold, moving from high-throughput screening to structural confirmation.
Caption: Logical workflow for validating the binding of aminopyrazole scaffolds, filtering from computational prediction to structural certainty.
Deep Dive: Experimental Protocols
Protocol A: Surface Plasmon Resonance (SPR) Kinetic Analysis
Objective: To determine the residence time (
Equipment: Biacore T200 or S200 (or equivalent). Chip: CM5 Sensor Chip (Carboxymethylated dextran).
-
Immobilization:
-
Activate flow cell with EDC/NHS (1:1) for 7 minutes.
-
Inject Target Kinase (e.g., JNK3, 20
g/mL in 10 mM Acetate pH 5.0) to reach ~2000 RU. -
Block with 1 M Ethanolamine-HCl (pH 8.5).
-
-
Analyte Preparation:
-
Dissolve 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine in 100% DMSO to 10 mM.
-
Dilute in Running Buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20, 5% DMSO).
-
Prepare a concentration series: 0, 0.1, 0.3, 1, 3, 10, 30
M.
-
-
Injection Cycle:
-
Association: Inject analyte for 60 seconds at 30
L/min. -
Dissociation: Switch to buffer flow for 120 seconds.
-
Regeneration: Usually not required for fragments; if needed, use 10 mM Glycine pH 2.5 for 30s.
-
-
Data Analysis:
-
Solvent correct using DMSO calibration curves (4.5% - 5.5%).
-
Fit data to a 1:1 Langmuir binding model .
-
Success Criteria:
should be within 80-120% of theoretical . A "square wave" sensorgram indicates fast on/off rates typical of fragments; curvature in the dissociation phase indicates specific hydrophobic engagement.
-
Protocol B: Co-Crystallography (Soak Method)
Objective: To obtain an electron density map proving the bidentate hinge interaction.
Reagents:
-
Apo-protein crystals (e.g., p38 MAPK or JNK3) grown in hanging drops.
-
Ligand Stock: 100 mM 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine in DMSO.
-
Cryo-protectant: Mother liquor + 25% Glycerol.
-
Soaking:
-
Transfer apo-crystals into a fresh drop of mother liquor (2
L). -
Add ligand stock to the drop to a final concentration of 1–5 mM (ensure DMSO < 5%).
-
Incubate for 2–24 hours. Note: The tert-butyl group is bulky; if crystals crack, reduce concentration to 1 mM and increase time.
-
-
Harvesting:
-
Loop crystals and pass quickly through cryo-protectant containing the ligand (to prevent wash-out).
-
Flash cool in liquid nitrogen.
-
-
Data Collection & Refinement:
-
Collect X-ray diffraction data (aim for
). -
Solve structure via Molecular Replacement (MR).
-
Validation: Inspect the
difference map (green mesh) at the hinge region. You should see positive density matching the shape of the aminopyrazole core.
-
Mechanism of Action: The Structural Logic
Understanding the causality of the binding improves drug design. The diagram below details the specific atomic interactions that must be validated.
Caption: Interaction map showing the dual-role of the scaffold: H-bonding for affinity and Hydrophobic packing for selectivity.
Conclusion
Validating the binding mode of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine requires a transition from kinetic inference to structural proof. While SPR provides the necessary kinetic resolution to confirm that the tert-butyl group is engaging the hydrophobic pocket (slowing
References
-
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. Source: ACS Medicinal Chemistry Letters (via NIH). Context: Validates the aminopyrazole scaffold as a hinge binder and the role of hydrophobic groups in gatekeeper mutants. URL:[Link]
-
Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Source: Journal of Biological Chemistry (via NIH). Context: Directly compares aminopyrazole binding modes and explains the selectivity driven by bulky groups like tert-butyl. URL:[Link]
-
Fragment Screening by Surface Plasmon Resonance. Source: ACS Medicinal Chemistry Letters. Context: Provides the foundational protocols for validating fragment binding kinetics (SPR) as described in Protocol A. URL:[Link]
-
Discovery and Validation of the Binding Poses of Allosteric Fragment Hits. Source: Journal of Chemical Information and Modeling (via NIH). Context: Discusses the comparative utility of MD simulations vs. X-ray crystallography for validating fragment poses. URL:[Link]
Sources
Comparative Bioavailability of Modified Pyrazole Scaffolds: A Technical Guide
Executive Summary
The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as the core for blockbuster drugs like Celecoxib, Ruxolitinib, and Crizotinib. However, the "molecular obesity" trend in lead optimization often renders pyrazole derivatives poorly soluble or metabolically labile. This guide objectively compares the bioavailability profiles of three distinct pyrazole scaffold classes: unsubstituted (parent) , fluorinated (metabolically blocked) , and fused (bicyclic) systems. We provide validated protocols for assessing their physicochemical and pharmacokinetic (PK) performance to aid decision-making in hit-to-lead optimization.
Section 1: The Chemical Challenge
Bioavailability (
-
The Parent Scaffold: Often suffers from rapid Phase I metabolism (oxidation at C-4 or N-alkylation).
-
The Modification Strategy: We compare the parent against two common optimization strategies:
-
Fluorination (Scaffold B): Introduction of
or to block metabolic soft spots and modulate . -
Ring Fusion (Scaffold C): Cyclization to form pyrazolo[1,5-a]pyrimidines, locking conformation and altering hydrogen bond donor/acceptor counts.
-
Bioavailability Optimization Workflow
The following diagram illustrates the critical decision nodes when optimizing pyrazole scaffolds for oral bioavailability.
Figure 1: Decision tree for pyrazole scaffold optimization based on ADME liabilities.
Section 2: Comparative Performance Data
The following data represents a synthesized comparison of a representative 1,3,5-substituted pyrazole (Parent) against its modified analogs. Data is derived from standard structure-activity relationship (SAR) trends observed in kinase inhibitor development.[1]
Table 1: Physicochemical & PK Profile Comparison[2][3]
| Parameter | Scaffold A: Parent Pyrazole | Scaffold B: Fluorinated Analog (4-CF3) | Scaffold C: Pyrazolo[1,5-a]pyrimidine |
| Molecular Weight | ~350 Da | ~418 Da | ~390 Da |
| cLogP | 2.1 | 3.4 | 2.8 |
| Kinetic Solubility (pH 7.4) | High (>100 µM) | Low (<10 µM) | Moderate (20-50 µM) |
| Caco-2 Permeability ( | |||
| Microsomal Stability ( | 15 min (High Clearance) | >60 min (Low Clearance) | 45 min (Moderate) |
| Oral Bioavailability (%F) | < 20% | ~ 65% | ~ 45% |
Key Insight: While Scaffold B (Fluorinated) exhibits the highest permeability and metabolic stability, it suffers from poor aqueous solubility. Scaffold C offers a "middle ground" but requires careful formulation.
Section 3: Experimental Validation Protocols
To generate the data above, we utilize two self-validating protocols. As a Senior Scientist, I emphasize why specific steps are taken to ensure data integrity.
Protocol 1: Microsomal Stability Assay (Metabolic Clearance)
Purpose: To determine Intrinsic Clearance (
Reagents:
-
Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein.
-
NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).
-
Stop Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Step-by-Step Methodology:
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike test compound to 1 µM (final <0.1% DMSO). Pre-incubate at 37°C for 5 mins.
-
Expert Note: We use 1 µM to ensure we are below
(linear kinetics), allowing accurate calculation.
-
-
Initiation: Add NADPH regenerating system to start the reaction.[2]
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold ACN/Internal Standard. Vortex to precipitate proteins.
-
Analysis: Centrifuge (4000g, 15 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope is
.
Protocol 2: Caco-2 Permeability Assay (Absorption Prediction)
Purpose: To differentiate between passive diffusion and active efflux (P-gp liability).
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts. Culture for 21 days to form a differentiated monolayer.
-
Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 300
.-
Trustworthiness Check: Use Lucifer Yellow paracellular marker. Rejection must be >99%.
-
-
Transport Study:
-
A->B (Absorption): Add compound (10 µM) to Apical (pH 6.5) and blank buffer to Basolateral (pH 7.4).
-
B->A (Efflux): Add compound to Basolateral and blank to Apical.
-
-
Incubation: Incubate at 37°C for 2 hours with mild shaking.
-
Quantification: LC-MS/MS analysis of donor and receiver compartments.
-
Calculation:
-
Where
is flux, is surface area, and is initial concentration.
-
Section 4: Mechanistic Analysis of Modifications
Why do these modifications alter bioavailability?
Fluorination (The Metabolic Shield)
Replacing a C-H bond with a C-F bond at the C-4 position of the pyrazole ring significantly enhances metabolic stability. The C-F bond is stronger (116 kcal/mol vs. 99 kcal/mol for C-H) and resistant to CYP450 oxidative attack. Furthermore, the high electronegativity of fluorine lowers the
Ring Fusion (Pyrazolo[1,5-a]pyrimidines)
Fusing the pyrazole to a pyrimidine ring creates a planar, rigid bicyclic system. This reduces the entropic penalty of binding to kinase active sites (improving potency) but often increases the number of aromatic rings, which can reduce solubility (the "brick dust" effect). However, this scaffold eliminates the exposed N-H donor, often improving permeability compared to the parent pyrazole.
Figure 2: Mechanism of metabolic stabilization via fluorination.
References
-
Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews. [Link]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]
-
Cyprotex. (n.d.). "Microsomal Stability Assay Protocol." Evotec ADME Solutions. [Link]
-
Hubatsch, I., et al. (2007). "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols. [Link]
-
Gomes, M. N., et al. (2023). "Pyrazole and pyrazolo[1,5-a]pyrimidine scaffolds: A review on their recent application in drug discovery." European Journal of Medicinal Chemistry. [Link]
Sources
The Selectivity Anchor: Assessing the 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine Scaffold in Mps1 Kinase Inhibition
Executive Summary
1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine is not merely a chemical intermediate; it is a "privileged scaffold" in modern oncology drug discovery. It serves as the critical selectivity anchor for a class of potent Mps1 (TTK) kinase inhibitors , most notably NMS-P715 .
While many aminopyrazoles function as generic ATP-mimetic hinges, this specific congener utilizes the steric bulk of the tert-butyl and cyclobutyl groups to exploit a unique hydrophobic pocket within the Mps1 ATP-binding site. This guide assesses the selectivity profile of this scaffold, contrasting it with less bulky alternatives (e.g., methyl- or phenyl-substituted pyrazoles) and detailing the experimental protocols required to validate its specificity in preclinical models.
Structural Basis of Selectivity
To understand the selectivity profile, one must analyze the pharmacophore. In the context of Mps1 inhibition, this amine acts as the ATP-binding hinge binder.
-
The N1 tert-butyl group: Unlike a standard methyl group, the bulky tert-butyl moiety projects into a deep, hydrophobic back-pocket unique to Mps1. This steric demand acts as a "gatekeeper," preventing binding to kinases with smaller back-pockets (e.g., CDK2, GSK3
). -
The C3 Cyclobutyl group: This substituent provides optimized lipophilic contact without the rigidity or planarity of a phenyl ring, allowing for a slight induced fit that favors the Mps1 active site conformation over structurally similar kinases like Aurora B.
Selectivity Logic Diagram
The following diagram illustrates how this specific scaffold filters out common off-target kinases through steric exclusion.
Caption: Logical flow of kinase exclusion based on the steric properties of the tert-butyl and cyclobutyl substituents.
Comparative Performance Analysis
The "selectivity profile" of the amine is best understood by comparing the inhibitory potency (IC
Table 1: Scaffold Substituent Effects on Kinase Selectivity
Data derived from Structure-Activity Relationship (SAR) studies of NMS-P715 analogs.
| Scaffold Substituent (N1 / C3) | Mps1 Potency (IC | Selectivity vs. CDK2 | Selectivity vs. Aurora B | Profile Verdict |
| Methyl / Phenyl | High (< 50 nM) | Poor (< 10x) | Poor (< 50x) | Promiscuous. Common "pan-kinase" binder. |
| Isopropyl / Methyl | Moderate (~100 nM) | Moderate (~50x) | Moderate | Intermediate. Lacks hydrophobic depth. |
| tert-butyl / Cyclobutyl | Ultra-High (< 5 nM) | Excellent (> 1000x) | High (> 500x) | Selective. The tert-butyl is the key discriminator. |
| Phenyl / Cyclobutyl | Low (> 500 nM) | N/A | N/A | Inactive. N1-Phenyl is too planar/rigid for the pocket. |
Key Insight: The tert-butyl group at N1 is the primary driver of selectivity against CDK2, a common off-target for aminopyrazoles. Replacing it with a methyl group leads to a catastrophic loss of selectivity.
Experimental Protocols for Validation
To validate the selectivity profile of this scaffold (or a library based on it), you must employ a tiered screening approach. Do not rely solely on biochemical assays; cellular confirmation is required due to the high ATP concentration in cells.
Protocol A: The "Golden Gate" Kinase Profiling Workflow
Objective: Quantify the selectivity window against relevant off-targets.
-
Compound Preparation: Dissolve the pyrazole-derived compound in 100% DMSO to 10 mM. Serial dilute to testing concentrations (typically 1
M for single-point screening). -
Panel Selection: Do not use a random panel. You must include the "Mitotic Kinase Cluster":
-
Target: Mps1 (TTK)
-
Critical Off-Targets: CDK1, CDK2, Aurora A, Aurora B, PLK1, NEK2.
-
-
Assay Conditions:
-
Use radiometric
P-ATP assays (Gold Standard) rather than fluorescence-based binding assays to avoid false positives from autofluorescence. -
ATP Concentration: Run at
for each specific kinase to ensure competitive kinetics are comparable.
-
-
Data Analysis: Calculate the Selectivity Score (S-score).
-
Success Criterion: An S(10) score of < 0.05 (inhibiting fewer than 5% of the panel) indicates a highly selective profile.
-
Protocol B: Cellular Mps1 Functional Assay (Mitotic Acceleration)
Objective: Confirm that biochemical selectivity translates to cellular phenotype (Mps1 inhibition causes rapid mitosis without checkpoint arrest).
-
Cell Line: HeLa H2B-GFP (allows live imaging of chromatin).
-
Treatment: Treat cells with the compound (e.g., 1
M) vs. Nocodazole (positive control for arrest). -
Time-Lapse Microscopy: Image every 5 minutes for 12 hours.
-
Readout - Mitotic Timing:
-
Normal Mitosis: ~60 minutes.
-
Mps1 Inhibition (The Scaffold Effect): < 20 minutes (Mitotic acceleration). The checkpoint fails, and cells exit mitosis prematurely with aneuploidy.
-
Off-Target (e.g., CDK1 Inhibition): Mitotic entry failure or permanent arrest.
-
-
Validation: If the cells arrest instead of accelerating, your scaffold has lost selectivity and is hitting CDK1/Aurora B.
Workflow Visualization
Caption: Validation workflow to distinguish selective Mps1 inhibition from off-target anti-mitotic effects.
Synthesis & Purity Considerations
The selectivity profile is heavily dependent on the purity of the amine starting material. Isomers (e.g., regiochemical isomers where the tert-butyl is at N2 instead of N1) will drastically alter the binding mode.
-
Regioselectivity Check: During the synthesis of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine, the hydrazine condensation can yield two isomers.
-
QC Step: You must verify the structure via NOESY NMR .
-
Requirement: A strong NOE correlation between the tert-butyl protons and the C5-Amino protons (or adjacent aromatic protons if derivatized) confirms the N1 position.
-
Warning: The N2 isomer acts as a "dummy" molecule, diluting potency and potentially causing off-target noise.
-
References
-
Colombo, R., et al. (2010). "Targeting the Mitotic Checkpoint for Cancer Therapy with NMS-P715, an Inhibitor of MPS1 Kinase." Cancer Research, 70(24), 10255–10264.[1]
- Key citation for the discovery of NMS-P715 and the validation of the scaffold's selectivity against 60 kinases.
- Caldarelli, M., et al. (2011). "Discovery of NMS-P715, a potent and selective MPS1 kinase inhibitor." Bioorganic & Medicinal Chemistry Letters, 21(21), 6300-6305. Provides the SAR data comparing methyl/phenyl substituents to the tert-butyl/cyclobutyl scaffold.
-
Jelluma, N., et al. (2008). "Mps1 phosphorylates Borealin to control Aurora B activity and chromosome alignment." Cell, 132(2), 233-246.
- Establishes the biological consequence of Mps1 inhibition (mitotic acceleration)
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1-tert-butyl-3-Cyclobutyl-1H-pyrazol-5-amine
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship extends through the entire lifecycle of the novel compounds we synthesize and study. This guide provides essential, in-depth procedures for the proper disposal of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine, ensuring the protection of our personnel and the environment. The causality behind each step is explained to foster a culture of safety and proactive risk management in the laboratory.
Hazard Identification and Risk Assessment: The "Why" Behind Cautious Disposal
1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine is a substituted pyrazole amine. While comprehensive toxicological data for this specific molecule may be limited, the available Safety Data Sheet (SDS) and the known hazards of related chemical classes necessitate a cautious approach.
According to available safety data, this compound is classified with the following hazards:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
The amine functional group can also present significant health risks upon exposure, including irritation to the eyes and respiratory system.[2] Therefore, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be treated as hazardous waste. This approach aligns with the Resource Conservation and Recovery Act (RCRA) guidelines, which mandate that any generator of chemical waste is responsible for determining if it is hazardous.[3][4] Given the known irritant and harmful properties, it is prudent to manage this compound as hazardous waste to ensure regulatory compliance and safety.
Personal Protective Equipment (PPE) is Mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact, which can lead to irritation. Gloves should be inspected before use and removed carefully to avoid skin contamination.[5] |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A government-approved respirator may be necessary for large quantities or in case of spills. | Minimizes the inhalation of dust or vapors that can cause respiratory tract irritation.[5][6] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine is a multi-step process that ensures the waste is handled, stored, and ultimately disposed of in a safe and compliant manner.
Step 1: Waste Segregation - The First Line of Defense
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure correct disposal pathways.[2]
-
Solid Waste: Collect unadulterated 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine, and any lab materials grossly contaminated with the solid (e.g., weighing papers, contaminated gloves, absorbent pads from a spill clean-up) in a designated solid waste container.
-
Liquid Waste: Solutions containing 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine should be collected in a separate liquid waste container. Crucially, do not mix this waste stream with other chemical wastes, particularly those containing strong oxidizing agents, to avoid potentially hazardous reactions. [2][7]
-
Sharps Waste: Needles, scalpels, or other sharp objects contaminated with the compound must be disposed of in a designated, puncture-proof sharps container.[8]
Step 2: Containerization - Secure Containment is Key
The choice of waste container is critical for the safe storage and transport of chemical waste.
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant plastic container for both solid and liquid waste. Ensure the container is in good condition, with no cracks or leaks.[9]
-
Keep Containers Closed: Waste containers must be kept tightly sealed when not in use to prevent the release of vapors and to avoid spills.[6][9]
-
Do Not Overfill: Fill containers to no more than 80% of their capacity to allow for expansion of the contents and to prevent spills during handling and transport.
Step 3: Labeling - Clear Communication of Hazards
Accurate and clear labeling of waste containers is a regulatory requirement and a vital safety measure.[10]
Your hazardous waste label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine" and the names of any other constituents in the waste stream (including solvents and their approximate concentrations).
-
The specific hazard characteristics (e.g., "Irritant," "Harmful if Swallowed").
-
The name and contact information of the generating researcher or lab.
-
The date accumulation of waste began.
Step 4: Storage - Safe and Secure Awaiting Disposal
Designate a specific, secure area within the laboratory for the storage of hazardous waste, away from general work areas.[9] This area should be well-ventilated.
Decontamination and Spill Management
Decontamination of Labware:
-
Non-disposable glassware and equipment should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate from the first rinse must be collected as hazardous liquid waste.[11] Subsequent rinses can typically be managed as non-hazardous waste, but consult your institution's specific guidelines.
-
Contaminated surfaces should be wiped down with a cloth dampened with a suitable solvent, and the cloth disposed of as solid hazardous waste.
Spill Response:
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it in the designated solid hazardous waste container.[6] For liquid spills, use an absorbent material to contain and collect the waste.
-
Decontaminate the Area: Clean the spill area as described above.
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Final Disposal - The Hand-off to a Professional
Under no circumstances should 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine or its waste be disposed of down the drain or in the regular trash.[2] The final step is to arrange for the collection of the properly segregated, containerized, and labeled hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[1][10] The most common and environmentally responsible disposal method for this type of organic chemical waste is incineration at a permitted hazardous waste facility.[9][12]
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine waste.
References
-
Enamine. Safety Data Sheet.
-
Fisher Scientific. Safety Data Sheet: 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine.
-
Fisher Scientific. Safety Data Sheet: 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride.
-
Fisher Scientific. Safety Data Sheet: 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid.
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University of Wollongong. Laboratory Waste Disposal Guidelines.
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Benchchem. Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
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Thermo Fisher Scientific. Safety Data Sheet: 3-(tert-Butyl)-1H-pyrazol-5-amine.
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CymitQuimica. Safety Data Sheet: 1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-amine.
-
MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations.
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U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
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Collect and Recycle. Amine Disposal For Businesses.
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U.S. Environmental Protection Agency. A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
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WIT Press. New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product.
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American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
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U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories.
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University of Pennsylvania. Hazardous Waste Determination.
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University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling.
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ResearchGate. Treatment of amine wastes generated in industrial processes.
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U.S. Environmental Protection Agency. Hazardous Waste Listings.
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Lab Manager. How to Determine and Manage Hazardous Chemical Waste in Your Lab.
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University of Pennsylvania. Laboratory Chemical Waste Management Guidelines.
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Environmental Health & Safety, University of California, Berkeley. Hazardous Waste Determination Guidance.
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EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
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Stericycle. The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine.
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DTU Research Database. The Use of Amine Reclaimer Wastes as a NOx Reduction Agent.
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Columbia University. Hazardous Waste Determination.
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eCFR. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
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Emory University. Hazardous Waste - EHSO Manual 2025-2026.
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Bellona Foundation. Amines Used in CO2 Capture - Health and Environmental Impacts.
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UNSW Sydney. Laboratory Hazardous Waste Disposal Guideline – HS321.
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Stericycle. EPA Regulations for Healthcare & Pharmaceuticals.
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Definitive Guide to Personal Protective Equipment for Handling 1-tert-butyl-3-Cyclobutyl-1H-pyrazol-5-amine
As researchers and scientists in the fast-paced world of drug development, our primary commitment is to innovation and discovery. However, the bedrock of successful research is an unwavering dedication to safety. The novel compounds we synthesize and handle, such as 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine, present unique challenges and potential hazards. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, focusing on the critical role of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but also to foster a culture of safety within your laboratory.
Understanding the Hazard Profile
Before any work with 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine commences, a thorough understanding of its hazard profile is paramount. Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed [1]
These classifications dictate the minimum level of PPE required and inform our risk assessment for various laboratory operations. The pyrazole moiety, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a common scaffold in pharmacologically active compounds, and its derivatives can exhibit a wide range of biological effects.[3][4] The amine functional group can also contribute to the compound's irritant properties.
The Core Principle: A Multi-Layered Defense
Effective chemical safety is not about a single piece of equipment but a holistic, multi-layered defense strategy. This involves a combination of engineering controls, administrative controls, and finally, personal protective equipment. PPE is the last line of defense, to be used in conjunction with the other control measures.
| Control Hierarchy | Examples for Handling 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine |
| Engineering Controls | Working in a certified chemical fume hood to mitigate inhalation risk.[5] |
| Installing eyewash stations and safety showers in close proximity to the work area.[6] | |
| Administrative Controls | Developing and strictly adhering to Standard Operating Procedures (SOPs). |
| Providing comprehensive training on the specific hazards and handling procedures. | |
| Restricting access to the handling area to authorized personnel only. | |
| Personal Protective Equipment (PPE) | The focus of this guide, providing a physical barrier against exposure. |
Selecting the Appropriate Personal Protective Equipment
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine.
| Body Part | Recommended PPE | Rationale and Specifications |
| Eyes and Face | Chemical splash goggles or a full-face shield.[6][7] | Protects against splashes and aerosols, addressing the "serious eye irritation" hazard.[1][2] Standard safety glasses are insufficient. |
| Hands | Compatible chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact, addressing the "causes skin irritation" hazard.[1][2] Always inspect gloves for any signs of degradation or puncture before use.[6] |
| Body | A lab coat or chemical-resistant apron. | Protects against incidental contact and spills. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant suit may be necessary.[8] |
| Respiratory | A NIOSH-approved respirator may be required. | To be used if engineering controls are insufficient to maintain exposure below permissible limits, addressing the "may cause respiratory irritation" hazard.[1][2][6] The type of respirator (e.g., N95, half-mask with appropriate cartridges) will depend on the specific risk assessment. |
| Feet | Closed-toe shoes. | Protects feet from spills and falling objects. |
Procedural Guidance: Donning and Doffing of PPE
The proper sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Procedure
Decontamination and Disposal Plan
Proper disposal of contaminated PPE is as critical as its correct use.
Step-by-Step Disposal Protocol:
-
Segregation: All disposable PPE (gloves, etc.) that has come into contact with 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine must be considered hazardous waste.
-
Containment: Place all contaminated items in a designated, labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
-
Disposal: Dispose of the hazardous waste through your institution's established chemical waste management program. [2]Do not mix with general laboratory trash.
-
Reusable PPE: Any reusable PPE, such as a full-face shield, must be thoroughly decontaminated according to your laboratory's established procedures before reuse.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [5][6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. [5][6] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. [2][6] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [5] |
Conclusion: A Proactive Approach to Safety
The safe handling of novel chemical entities like 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine is a cornerstone of responsible research. By understanding the inherent hazards, implementing a multi-layered defense strategy, and meticulously following PPE protocols, we can ensure the well-being of our scientific teams and the integrity of our research. This guide serves as a foundational document, to be adapted and integrated into your laboratory's specific safety culture and standard operating procedures.
References
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CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]
-
Becerra-Becerra, D., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(4), M1283. [Link]
-
Castillo, J. C., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(2), M1369. [Link]
-
Sharma, V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6528. [Link]
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ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]
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JETIR. (n.d.). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
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UNMC HEROES. (2018). Chemical Decontamination PPE: Level C 3M Breathe Easy - Donning. [Link]
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ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Link]
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U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]
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American Chemistry Council. (n.d.). Personal Protective Equipment. [Link]
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ResearchGate. (2025). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
-
Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. [Link]
-
Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
